2,3-Dichlorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXEUIQZOQESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144936 | |
| Record name | 2,3-Dichlorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-60-9 | |
| Record name | Benzeneacetic acid, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dichlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dichlorophenylacetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,3-Dichlorophenylacetic Acid
Introduction
This compound is a substituted phenylacetic acid derivative that serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1][2] Its structural motif, featuring a phenyl ring substituted with chlorine atoms at the 2 and 3 positions, makes it a valuable building block for introducing specific steric and electronic properties into larger molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic pathways to this compound, emphasizing the chemical principles, experimental considerations, and detailed protocols that underpin its laboratory-scale and potential large-scale production.
Core Synthetic Strategies
The synthesis of this compound can be approached from several common starting materials. The most prevalent strategies involve either building the acetic acid side chain onto a pre-functionalized dichlorobenzene ring or performing functional group transformations on a precursor that already contains the requisite carbon skeleton. This guide will focus on three primary and logically distinct pathways:
-
Multi-step Synthesis from 2,3-Dichlorotoluene: A classic and robust pathway involving side-chain halogenation, cyanation, and subsequent nitrile hydrolysis.
-
The Willgerodt-Kindler Reaction: A powerful rearrangement reaction that converts a carbonyl group into a terminal thioamide, which is then hydrolyzed to the target acid.
-
Grignard Reagent Carbonation: A fundamental organometallic approach involving the reaction of a benzylmagnesium halide with carbon dioxide.
Pathway 1: Synthesis from 2,3-Dichlorotoluene via a Nitrile Intermediate
This is arguably the most widely documented and industrially scalable approach for analogous compounds, relying on readily available starting materials and well-understood transformations.[3] The pathway consists of three distinct steps, as illustrated below.
Workflow Diagram
Caption: Multi-step synthesis from 2,3-Dichlorotoluene.
Mechanistic Rationale and Experimental Insights
-
Step 1: Free-Radical Halogenation: The synthesis begins with the halogenation of the benzylic methyl group of 2,3-dichlorotoluene. This reaction proceeds via a free-radical mechanism, initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN). The choice between chlorination (using Cl₂) and bromination (using N-bromosuccinimide, NBS) depends on reagent availability and desired selectivity. Bromination with NBS is often preferred in laboratory settings for its higher selectivity and safer handling compared to chlorine gas.[3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Step 2: Nucleophilic Substitution (Cyanation): The resulting 2,3-dichlorobenzyl halide is a reactive electrophile. It readily undergoes an Sₙ2 reaction with a cyanide salt, such as sodium or potassium cyanide, to form 2,3-dichlorophenylacetonitrile.[4][5] This step is crucial as it introduces the second carbon atom of the eventual acetic acid side chain. The reaction is best performed in a polar aprotic solvent like DMSO or in a mixture of ethanol and water, which helps to dissolve the cyanide salt while accommodating the organic substrate.[3]
-
Step 3: Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH). This can be achieved under either acidic or basic conditions.[6]
-
Acidic Hydrolysis: Refluxing the nitrile with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Basic Hydrolysis: Heating the nitrile with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) yields a carboxylate salt and ammonia gas.[7] A subsequent acidification step with a strong acid is required to protonate the carboxylate and precipitate the final this compound product. Basic hydrolysis is often preferred for its cleaner reaction profile and avoidance of the potential for charring that can occur with strong, hot acids.
-
Detailed Experimental Protocol (Analogous to 2,6-Isomer Synthesis[3][8])
Part A: Synthesis of 2,3-Dichlorophenylacetonitrile
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen).
-
Procedure (Halogenation & Cyanation):
-
To a solution of 2,3-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux while irradiating with a UV lamp until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield crude 2,3-dichlorobenzyl bromide.
-
Dissolve the crude bromide in a mixture of ethanol and water.
-
Separately, dissolve potassium cyanide (KCN) (1.2 equivalents) in water and add it to the bromide solution.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Cool the mixture and remove the ethanol by distillation. The crude 2,3-dichlorophenylacetonitrile will separate and can be extracted with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the nitrile product, which can be purified further by distillation or recrystallization.
-
Part B: Hydrolysis to this compound
-
Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Procedure (Basic Hydrolysis):
-
Dissolve the 2,3-dichlorophenylacetonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add a significant excess of potassium hydroxide (KOH) pellets (e.g., 5 equivalents).
-
Heat the mixture to 80°C and stir vigorously for 12-24 hours.[7]
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.[7]
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
Pathway 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an elegant alternative for synthesizing aryl acetic acids from aryl alkyl ketones.[8][9] This pathway involves the migration of a carbonyl group to the terminal position of an alkyl chain and its simultaneous oxidation. The starting material for this route would be 2',3'-dichloroacetophenone.
Workflow Diagram
Caption: Synthesis via Grignard reagent carbonation.
Mechanistic Rationale and Experimental Insights
-
Grignard Reagent Formation: The synthesis starts with the preparation of the Grignard reagent from 2,3-dichlorobenzyl chloride (or bromide) and magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). [10]It is absolutely critical that all glassware and reagents are scrupulously dry, as Grignard reagents react readily with water, which would quench the reagent and form 2,3-dichlorotoluene. [11][12]
-
Carbonation: The freshly prepared Grignard reagent is a potent nucleophile. It is reacted with carbon dioxide, which acts as the electrophile. This is commonly achieved by pouring the Grignard solution over crushed dry ice (solid CO₂) or by bubbling dry CO₂ gas through the solution. [10]The nucleophilic benzyl carbon attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Acidic Workup: The final step is the addition of a dilute aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt, liberating the free this compound. [3] While conceptually straightforward, this route can be complicated by a significant side reaction: Wurtz coupling. Here, the Grignard reagent can react with unreacted 2,3-dichlorobenzyl halide to form an unwanted dimer (1,2-bis(2,3-dichlorophenyl)ethane). [11]This can be minimized by slow, controlled addition of the halide to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
Quantitative Data Summary
The yields of these reactions are highly dependent on the specific reaction conditions, purity of reagents, and scale. The following table provides typical yield ranges reported for analogous syntheses.
| Pathway | Starting Material | Key Reagents | Typical Yield | Key Considerations |
| 1. Nitrile Hydrolysis | 2,3-Dichlorophenylacetonitrile | KOH or H₂SO₄, H₂O | 80-95% [7][13] | Robust and high-yielding; requires handling of toxic cyanides in the preceding step. |
| 2. Willgerodt-Kindler | 2',3'-Dichloroacetophenone | Sulfur, Morpholine, then H₂O/H⁺ | 55-85% [9][14] | Good for ketone starting materials; involves odorous sulfur compounds. |
| 3. Grignard Carbonation | 2,3-Dichlorobenzyl Halide | Mg, CO₂, then H₃O⁺ | 50-70% | Requires strictly anhydrous conditions; potential for Wurtz coupling side products. [11] |
Conclusion
The synthesis of this compound can be successfully achieved through several reliable pathways. The choice of method will ultimately be guided by factors such as the availability and cost of the starting materials, the scale of the reaction, and the laboratory equipment on hand. The multi-step synthesis from 2,3-dichlorotoluene via the nitrile intermediate generally offers the most robust and high-yielding route, making it suitable for both laboratory and potential pilot-scale production. The Willgerodt-Kindler and Grignard carbonation methods represent valuable alternatives, particularly when starting from an acetophenone or when direct carbonation is desired, respectively. Each pathway offers unique insights into fundamental organic transformations, providing researchers with flexible options for accessing this important chemical intermediate.
References
- Google Patents. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.
- WIPO Patentscope. WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID.
- Google Patents. EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters.
- Wikipedia. Willgerodt rearrangement.
- Ace Chemistry. Grignard Reagents and related organic synthesis.
- MSU chemistry. Willgerodt‐Kindler Reac1on.
- King, J. A., & McMillan, F. H. (1946). Studies on the Willgerodt Reaction. IV.l The Preparation of Nuclear-Substituted Phenylacetic Acids and Some. Journal of the American Chemical Society, 68(11), 2335-2338.
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- Patent 0509518. Process for the preparation of 2,4-dichlorophenoxyacetic acid.
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- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
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- Google Patents. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
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- ResearchGate. (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid.
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An Inquiry into the Mechanistic Action of 2,3-Dichlorophenylacetic Acid: A Guide for Researchers
Preamble: Navigating the Known and the Unknown
For researchers and professionals in drug development and the life sciences, a comprehensive understanding of a compound's mechanism of action is paramount. It is the bedrock upon which further investigation, application, and innovation are built. This guide addresses the current state of knowledge regarding 2,3-Dichlorophenylacetic acid. It has become evident through a thorough review of the existing scientific literature that a detailed, experimentally validated mechanism of action for this specific isomer is not yet established.
This document, therefore, serves a dual purpose. Firstly, it will meticulously present the available data on this compound, encompassing its chemical and toxicological profile. Secondly, and perhaps more importantly for the progress of research, it will leverage a structure-activity relationship (SAR) approach. By drawing comparisons with its well-characterized isomers and parent compounds, we will postulate potential mechanisms of action. This guide will then culminate in proposing a series of robust experimental workflows designed to elucidate the true biological function of this compound, thereby transforming a gap in our knowledge into a tangible avenue for future discovery.
Characterization of this compound
This compound is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetic acid group.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 205.04 g/mol | [2] |
| CAS Number | 10236-60-9 | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in organic solvents, limited solubility in water |
Toxicological Profile
The available safety data for this compound provides a preliminary understanding of its potential biological effects, primarily centered on its hazard classifications.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[1]
It is important to note that a complete toxicological profile, including chronic exposure effects and organ-specific toxicity, has not been thoroughly investigated.[3]
A Hypothesis-Driven Approach to Mechanism of Action: Insights from Structural Analogs
In the absence of direct evidence, we can formulate hypotheses regarding the mechanism of action of this compound by examining its structural relationship to more extensively studied compounds.
The Influence of Chlorine Substitution: A Comparative Look at Dichlorophenoxyacetic Acid Isomers
While not a direct structural analog, the herbicide 2,3-dichlorophenoxyacetic acid offers valuable insights into the potential impact of the 2,3-dichloro substitution pattern. A theoretical study comparing chlorinated phenoxyacetic acid derivatives revealed that 2,3-dichlorophenoxyacetic acid possesses the highest polarity among the analyzed herbicides.[4] The proximity of the chlorine atoms in the 2,3- position leads to a greater disturbance of the electronic charge distribution in the aromatic ring, suggesting a less stable and potentially more reactive molecule compared to the 2,4-isomer.[4]
This increased reactivity could translate to a more potent or a different spectrum of biological activity for this compound compared to its isomers.
Potential as a Synthetic Auxin
The most well-documented mechanism for a related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is its action as a synthetic auxin in plants.[5][6] At the molecular level, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, cell death in susceptible broadleaf plants.[5]
Given the structural similarity, it is plausible that this compound could exhibit some degree of auxin-like activity. However, the specific positioning of the chlorine atoms is critical for receptor binding and subsequent biological response, and thus, the activity of the 2,3-isomer in this regard remains to be experimentally determined.
Postulated Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Another avenue of investigation is the potential for anti-inflammatory effects. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid) being a prominent example. These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.
The structural resemblance of this compound to this class of compounds suggests that it may also function as a COX inhibitor. The chlorine substituents on the phenyl ring could play a crucial role in the binding affinity and selectivity for COX-1 versus COX-2.
Proposed Experimental Workflows for Mechanistic Elucidation
To move from hypothesis to evidence, a systematic experimental approach is required. The following workflows are proposed to delineate the mechanism of action of this compound.
Workflow 1: Assessment of Auxin-like Activity
This workflow aims to determine if this compound exhibits properties similar to synthetic auxins.
Step-by-Step Protocol:
-
Plant-based Bioassays:
-
Seed Germination and Root Elongation Assay: Treat seeds of a model plant (e.g., Arabidopsis thaliana) with varying concentrations of this compound. Measure germination rates and primary root length over a set period. Compare results to a negative control, a positive control (e.g., 2,4-D), and the parent compound, phenylacetic acid.
-
Callus Induction Assay: Culture plant explants on media supplemented with different concentrations of this compound to assess its ability to induce callus formation, a hallmark of auxin activity.
-
-
Molecular Docking Studies:
-
Perform in silico molecular docking of this compound with known auxin receptors (e.g., TIR1/AFB family proteins) to predict binding affinity and mode of interaction.
-
-
Gene Expression Analysis:
-
Treat plant cell cultures or seedlings with this compound and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of auxin-responsive genes (e.g., IAA genes).
-
Concluding Remarks and Future Directions
The mechanism of action of this compound is currently an open question in the scientific community. This guide has synthesized the limited available data and proposed a clear, hypothesis-driven path forward for its elucidation. The structural features of this compound, particularly the 2,3-dichloro substitution pattern, suggest the potential for unique biological activities that warrant further investigation.
By systematically executing the proposed experimental workflows, researchers can begin to unravel the molecular and cellular effects of this compound. The outcomes of these studies will not only fill a significant knowledge gap but also have the potential to uncover novel applications for this compound in fields ranging from agriculture to pharmacology. The journey to understanding the intricate dance between a small molecule and a biological system is a cornerstone of scientific advancement, and for this compound, that journey is ripe for commencement.
References
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- Google Patents. (n.d.). Process for the preparation of 2,2-Dichlorophenylacetic acid esters.
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Physicochemical properties of 2,3-Dichlorophenylacetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichlorophenylacetic Acid
Introduction
This compound (2,3-DCPAA) is a halogenated aromatic carboxylic acid. As a member of the phenylacetic acid class, its physicochemical properties are of significant interest to researchers in medicinal chemistry, materials science, and environmental analysis. Understanding these core characteristics is fundamental for its application in drug development, as a synthetic intermediate, and for the development of analytical methods. This guide provides a comprehensive overview of the essential physicochemical properties of 2,3-DCPAA, details the experimental methodologies for their determination, and offers insights grounded in established scientific principles.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of chemical research. This compound is uniquely identified by its CAS Registry Number, molecular formula, and structural identifiers.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of 2,3-DCPAA dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | White Powder | [3][4] |
| Melting Point | 130-135 °C | [2][3][4] |
| Boiling Point | 328.0 ± 27.0 °C (Predicted) | [2][3] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 3.87 ± 0.10 (Predicted) | [2] |
Solubility Profile
The solubility of a compound is critical for its formulation, delivery, and environmental fate. This compound is reported to be soluble in methanol.[2][3] Based on its structure—a carboxylic acid with a significant nonpolar dichlorophenyl group—a more detailed solubility profile can be inferred:
-
Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic phenyl ring. Solubility will increase significantly at higher pH values (pH > pKa) as the carboxylic acid is deprotonated to the more soluble carboxylate anion.
-
Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as methanol, ethanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.
-
Nonpolar Solvent Solubility: Limited solubility is expected in nonpolar solvents like hexane.
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular structure confirmation and quantification.
-
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying functional groups. A commercial source confirms that the infrared spectrum of 2,3-DCPAA conforms to its structure.[4] Key expected absorptions include:
-
O-H Stretch (Carboxylic Acid): A very broad peak typically found between 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch: A peak in the 1210-1320 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ range.
-
C-Cl Stretch: Absorptions typically found in the 600-800 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is predicted to show two main signal regions:
-
Aromatic Protons (3H): Located in the ~7.0-7.5 ppm range. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets).
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group, expected around ~3.6-3.8 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range (typically >10 ppm) and is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show 8 distinct signals:
-
Carboxyl Carbon (-COOH): The least shielded carbon, appearing downfield around ~175-180 ppm.
-
Aromatic Carbons (6C): Six unique signals in the ~125-140 ppm range. The two carbons bonded to chlorine atoms will be significantly affected.
-
Methylene Carbon (-CH₂-): A signal expected in the ~35-45 ppm range.
-
-
Methodologies for Physicochemical Characterization
The reliability of physicochemical data hinges on the robustness of the experimental protocols used for their determination.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting point range, which is a crucial indicator of purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry 2,3-DCPAA.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 110 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Protocol 2: pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa), which governs the ionization state of the molecule at a given pH.
Methodology:
-
Solution Preparation: Accurately weigh ~50 mg of 2,3-DCPAA and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for pKa determination via titration.
Protocol 3: Purity Assessment (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard method for assessing the purity of chemical compounds and quantifying impurities. A reverse-phase method is suitable for 2,3-DCPAA.
Methodology:
-
Standard Preparation: Prepare a stock solution of 2,3-DCPAA at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water).
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic or formic acid is common. For example, start with 80:20 acidified water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a suitable wavelength (e.g., 283 nm).[7]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, expressed as a percentage.
Caption: Workflow for HPLC purity analysis.
Stability and Storage
For maintaining the integrity of this compound, proper storage is essential.
-
Stability: As a crystalline solid, the compound is stable under standard laboratory conditions. It should be protected from strong bases and oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Conclusion
This compound is a well-defined molecule with distinct physicochemical properties. Its identity is confirmed by a melting point of 130-135 °C and characteristic spectroscopic signatures. Its acidic nature (predicted pKa ~3.87) and solubility profile are critical considerations for its use in synthesis and formulation. The standardized protocols outlined in this guide provide a robust framework for the verification of these properties, ensuring data integrity and reproducibility for researchers and drug development professionals.
References
- Solubility of Things. (n.d.). 2,4-D.
- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid. National Center for Biotechnology Information.
- precisionFDA. (n.d.). This compound.
- SpectraBase. (n.d.). 2,3-Dichlorophenoxyacetic acid [ATR-IR].
- SpectraBase. (n.d.). 2,3-Dichlorophenoxyacetic acid [13C NMR].
- Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2020). Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Eurisotop. (n.d.). NMR Solvent data chart.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- NIST. (n.d.). 3,4-Dichlorophenylacetic acid. NIST Chemistry WebBook.
- BuyersGuideChem. (n.d.). 2-(3,4-Dichlorophenoxy)acetic acid.
- Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-,2-octyl ester. NIST Chemistry WebBook.
- PubChemLite. (2025). 2-(2,3-dichlorophenyl)acetic acid (C8H6Cl2O2).
- Stenutz. (n.d.). 2,4-dichlorophenoxyacetic acid.
- ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Dichloroacetic acid.
- ResearchGate. (n.d.). UV spectrum showing the maximum wavelength of 2.4-D.
- ResearchGate. (n.d.). UV−vis spectra of the 2,4-DCP dechlorination process in electrolyte.
- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information.
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2,3-Dichlorophenylacetic acid CAS number and identifiers
An In-Depth Technical Guide to 2,3-Dichlorophenylacetic Acid (CAS: 10236-60-9)
Executive Summary
This compound is a chlorinated aromatic carboxylic acid. While its isomers, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely known as herbicides, the 2,3-dichloro isomer serves a more specialized role in the chemical and pharmaceutical industries.[1][2] Its primary utility lies as a versatile organic building block and a potential intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, analytical procedures, and critical safety protocols, designed for researchers and professionals in chemical synthesis and drug development.
Section 1: Core Identification and Chemical Properties
Accurate identification is the cornerstone of all chemical research and development. This compound is defined by a specific set of identifiers and properties that distinguish it from its various isomers.
Chemical Identifiers
A compound's identity is unequivocally established through standardized international identifiers. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 10236-60-9 | [PubChem, ChemicalBook][3][4] |
| PubChem CID | 2734600 | [PubChem][3] |
| Molecular Formula | C₈H₆Cl₂O₂ | [PubChem, ChemicalBook][3][4] |
| IUPAC Name | 2-(2,3-dichlorophenyl)acetic acid | [PubChem][3] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | [PubChem][3] |
| InChI | InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | [PubChem][3] |
| InChIKey | YWMXEUIQZOQESD-UHFFFAOYSA-N | [PubChem][3] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Weight | 205.04 g/mol | [ChemicalBook][4] |
| Appearance | White to pale brown crystalline powder | [Thermo Fisher Scientific][5] |
| Melting Point | 130-135 °C | [ChemicalBook][4][6] |
| Boiling Point | 328.0 ± 27.0 °C (Predicted) | [ChemicalBook][4][6] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][4][6] |
| Solubility | Soluble in Methanol | [ChemicalBook][4][6] |
Chemical Structure
The arrangement of atoms in this compound is fundamental to its reactivity and function. The structure consists of a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetic acid group at the 1 position.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Manufacturing Insights
While specific industrial synthesis routes for this compound are proprietary, a plausible and chemically sound pathway can be proposed based on established organic chemistry principles. A common strategy involves the functionalization of a pre-chlorinated benzene derivative.
A logical approach would start from 2,3-dichlorotoluene. The methyl group can be converted to the desired carboxylic acid moiety via a two-step process: radical bromination followed by hydrolysis of the resulting nitrile.
Proposed Synthetic Workflow:
-
Radical Bromination: 2,3-Dichlorotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride (CCl₄). This selectively brominates the benzylic position to yield 2,3-dichlorobenzyl bromide.
-
Cyanation: The resulting benzyl bromide is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO. This is a standard Sₙ2 reaction that substitutes the bromide with a nitrile group, forming 2,3-dichlorophenylacetonitrile.
-
Hydrolysis: The nitrile is then subjected to acid-catalyzed hydrolysis (e.g., using aqueous H₂SO₄ and heat). This converts the nitrile group into a carboxylic acid, yielding the final product, this compound.
Caption: Proposed synthesis workflow for this compound.
Section 3: Applications in Research and Development
Unlike its well-known phenoxy- herbicide relatives, this compound is not primarily used for its biological activity. Instead, its value lies in its utility as a chemical intermediate.
-
Organic Building Block: The primary application is as a precursor in multi-step organic synthesis.[7] The carboxylic acid group can be readily converted into other functional groups (esters, amides, acid chlorides), while the dichlorinated phenyl ring provides a stable scaffold for building more complex molecules, such as active pharmaceutical ingredients (APIs) or specialty chemicals.
-
Analytical Standard: Phenylacetic acids are sometimes used as internal standards in chromatographic analysis due to their stability and UV absorbance. The 2,4-dichloro isomer, for instance, has been used as an internal standard in the gas chromatographic determination of herbicides. By extension, high-purity this compound is a suitable candidate for use as a reference or internal standard in the development of analytical methods for related compounds.
Section 4: Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in synthesis and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable method for this purpose.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a self-validating method for assessing the purity of a this compound sample. The causality behind the experimental choices is key: a C18 column is chosen for its effective retention of aromatic compounds, the acidic mobile phase ensures the carboxylic acid is protonated for better peak shape, and UV detection is ideal for the UV-active dichlorophenyl ring.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Sample of this compound for analysis
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (ACS grade)
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, with a UV-Vis detector.[8]
-
Column: Agilent Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[8]
-
Detection Wavelength: 230 nm[8]
-
Injection Volume: 5 µL[8]
3. Sample Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution.
-
Sample Preparation: Prepare the analysis sample in the same manner as the standard.
-
Working Solutions: Dilute both stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[8]
4. Analysis and Data Interpretation:
-
Inject the standard to determine its retention time.
-
Inject the sample. The peak corresponding to the standard's retention time is this compound.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at 230 nm.
Caption: Standard workflow for HPLC purity analysis.
Section 5: Safety, Handling, and Disposal
Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require stringent control measures.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Serious Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: PubChem[3]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Inspect gloves prior to use.[9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9]
Disposal
Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a suitable disposal method.[9]
References
- MSDS of this compound. (2013-07-04). Capot Chemical Co., Ltd. [Link]
- 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
- 2,4-Dichlorophenoxyacetic acid. PubChem. [Link]
- [Chemical Knowledge]:Properties and Uses of Dichlorophenoxyacetic Acid. Shaoxing East China Chemical Co., Ltd. [Link]
- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Institutes of Health (NIH). [Link]
- 2, 3-Dichlorophenylacetic Acid, min 98% (HPLC). Hi-Elements. [Link]
- 2-(2,3-Dichlorophenyl)acetic acid. PubChem. [Link]
- 2,3-Dichlorophenoxyacetic acid. PubChem. [Link]
- A quick and inexpensive method to determine 2, 4-dichlorophenoxy acetic acid residues in water samples by HPLC. Semantic Scholar. [Link]
- Phenoxyacetic Acid Synthesis. ScienceMadness Discussion Board. [Link]
- Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
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- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 2,3-Dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichlorophenylacetic acid (CAS No. 10236-60-9), a chlorinated aromatic carboxylic acid. This document delves into its fundamental physicochemical properties, including its precise molecular weight, and offers a detailed exploration of its structural characteristics and spectroscopic profile. Authored for the discerning scientific professional, this guide synthesizes theoretical knowledge with practical, field-proven insights. It includes detailed protocols for synthesis and analytical characterization, an analysis of its applications in synthetic chemistry, and a thorough discussion of safety and handling protocols. The information is presented to support research and development activities where this compound may be utilized as a key intermediate or building block.
Introduction and Core Concepts
This compound is a disubstituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid moiety attached to a dichlorinated benzene ring, makes it a valuable intermediate in organic synthesis. The positions of the chlorine atoms at the 2 and 3 positions of the phenyl ring influence the molecule's electronic properties and reactivity, distinguishing it from its other isomers (e.g., 2,4-Dichlorophenylacetic acid and 2,6-Dichlorophenylacetic acid).
It is crucial to distinguish This compound (C8H6Cl2O2) from the similarly named but structurally distinct herbicide, 2,3-Dichlorophenoxyacetic acid (C8H6Cl2O3) . The latter contains an ether linkage and an additional oxygen atom, which confers potent herbicidal activity by mimicking the plant hormone auxin. This compound does not share this mode of action and is primarily of interest for its role as a synthetic precursor.
This guide will focus exclusively on this compound (CAS: 10236-60-9).
Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is critical for its effective application in research and synthesis. The key properties of this compound are summarized below.
Key Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| CAS Number | 10236-60-9 | [2] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 130-135 °C | |
| Boiling Point | 328.0 ± 27.0 °C (Predicted) | |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents like methanol; limited solubility in water. | [3] |
| pKa | (Predicted) ~3.5-4.0 |
Chemical Structure
The IUPAC name for this compound is 2-(2,3-dichlorophenyl)acetic acid.[2] The structure consists of a phenyl group substituted at positions 2 and 3 with chlorine atoms, and an acetic acid group attached to the first carbon of the phenyl ring.
Caption: 2D structure of this compound.
Synthesis and Purification
This compound can be synthesized via several routes, often starting from dichlorotoluene or dichlorobenzaldehyde. Below is a representative protocol for its synthesis, which should be adapted and optimized based on available laboratory equipment and safety protocols.
Representative Synthesis Workflow
This synthesis involves the conversion of 2,3-dichlorobenzyl chloride to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2,3-dichlorobenzyl chloride.
Materials:
-
2,3-Dichlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Hexane
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Cyanation of 2,3-Dichlorobenzyl Chloride
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in anhydrous DMSO in a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Slowly add a solution of 2,3-dichlorobenzyl chloride (1.0 eq) in DMSO to the cyanide solution. The addition should be exothermic; maintain the temperature below 40°C using a water bath.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a large volume of cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichlorophenylacetonitrile.
Step 2: Hydrolysis of 2,3-Dichlorophenylacetonitrile
-
To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
A precipitate of crude this compound will form. Filter the solid, wash with cold water, and air dry.
Step 3: Purification by Recrystallization
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic region will display a complex multiplet pattern for the three protons on the dichlorinated phenyl ring, typically between 7.0 and 7.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may not always be observed depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the carboxylic carbon around 175-180 ppm and a peak for the methylene carbon around 40-45 ppm. The aromatic region will exhibit six distinct signals for the carbons of the phenyl ring, with the carbons attached to the chlorine atoms showing characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 204 (for ³⁵Cl isotopes) and a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms. The base peak is often the result of the loss of the carboxyl group, leading to the formation of the 2,3-dichlorobenzyl cation.
Chromatographic Analysis: HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for assessing purity and for quantitative analysis.
Objective: To determine the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[4]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.
-
Data Analysis: Identify the peak for this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Applications in Research and Drug Development
While not an active pharmaceutical ingredient (API) itself, this compound serves as a key starting material and intermediate in the synthesis of various compounds of pharmaceutical interest.
-
Precursor for API Synthesis: It is a known key starting material or impurity in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used to treat ADHD and hypertension.
-
Building Block for Novel Ligands: The dichlorophenyl moiety is a common feature in ligands designed for various biological targets. For instance, derivatives of dichlorophenylpiperazine have been synthesized as selective ligands for the dopamine D3 receptor, which is a target for treating substance abuse disorders.[5] The structural motif of this compound provides a scaffold that can be elaborated to create novel drug candidates.
Caption: Applications of this compound.
Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical intermediate.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, this compound is classified as harmful if swallowed and causes serious eye damage.[6] It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Handling and Storage
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound, with a molecular weight of 205.04 g/mol , is a significant chemical intermediate whose utility is rooted in its specific dichlorinated phenyl structure. While it must be differentiated from its herbicidal phenoxy analog, its importance in the synthesis of pharmaceuticals like Guanfacine and as a scaffold for novel ligand design is well-established. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and safe handling, to support its effective use in advanced scientific research and development.
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An In-depth Technical Guide to the Solubility of 2,3-Dichlorophenylacetic Acid
This guide provides a comprehensive technical overview of the solubility of 2,3-dichlorophenylacetic acid (2,3-DCPAA), a molecule of significant interest in chemical and pharmaceutical research. As a dichlorinated derivative of phenylacetic acid, its solubility characteristics are pivotal in determining its behavior in various systems, from reaction media to biological environments. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility in water and organic solvents, the underlying physicochemical principles, and robust methodologies for its determination.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemistry and pharmacology. For a compound like this compound, understanding its solubility is not merely an academic exercise; it is a critical factor that dictates its utility. In drug development, poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[1][2] In chemical synthesis, the choice of solvent is dictated by the solubility of reactants and the desired reaction kinetics. Therefore, a thorough characterization of 2,3-DCPAA's solubility is paramount for its effective application.
This compound is a white to off-white powder with a molecular weight of 205.04 g/mol .[3][4] Its structure, featuring a carboxylic acid group and a dichlorinated phenyl ring, imparts a unique combination of polar and non-polar characteristics that govern its solubility.[5]
Physicochemical Properties of this compound
A comprehensive understanding of a compound's solubility profile begins with an examination of its key physicochemical properties. These parameters provide the foundational knowledge to predict and explain its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C8H6Cl2O2 | [3][6] |
| Molecular Weight | 205.04 g/mol | [3][6] |
| Melting Point | 130-135 °C | [3][6] |
| pKa | (Predicted values vary, typically acidic) | N/A |
| LogP | 2.6 | [5] |
| Appearance | White Powder | [3][6] |
The presence of the carboxylic acid group suggests that the solubility of 2,3-DCPAA will be highly dependent on the pH of the aqueous medium.[7] In its ionized (deprotonated) form, the carboxylate anion will exhibit significantly higher water solubility than the neutral, protonated form. The octanol-water partition coefficient (LogP) of 2.6 indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.[5]
Solubility Profile of this compound
Aqueous Solubility
The aqueous solubility of this compound is limited due to the hydrophobic nature of the dichlorinated phenyl ring. As a weak acid, its solubility in water is significantly influenced by pH.[7] At pH values below its pKa, the compound exists predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming the more soluble carboxylate salt.[8]
Solubility in Organic Solvents
Based on its chemical structure and physicochemical properties, this compound is expected to exhibit good solubility in a range of organic solvents. The general principle of "like dissolves like" is a useful guide here.[10]
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of 2,3-DCPAA, leading to good solubility. One source explicitly states that it is soluble in methanol.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The polarity of these solvents allows for favorable dipole-dipole interactions with 2,3-DCPAA, resulting in good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be lower due to the presence of the polar carboxylic acid group. However, the dichlorinated phenyl ring will contribute to some degree of solubility in these solvents.
Methodologies for Solubility Determination
Accurate and reproducible determination of solubility is crucial for any scientific investigation. The following section details established protocols for measuring the solubility of compounds like this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method is widely regarded as the most reliable and robust technique for determining thermodynamic (equilibrium) solubility.[11] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the saturated solution.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH values, organic solvents).
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. This typically requires 18 to 24 hours or more.[12][13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[12]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Determination
Caption: Shake-Flask Method Workflow
Potentiometric Titration for Ionizable Compounds
For ionizable compounds like this compound, potentiometric titration offers a powerful method to determine both the pKa and the intrinsic solubility (the solubility of the neutral form).[14] This technique involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of solubility based on the Henderson-Hasselbalch equation and the law of mass action.[14][15]
Experimental Protocol: Potentiometric Titration for Solubility
-
Sample Preparation: Prepare a solution or suspension of this compound in a suitable aqueous medium.
-
Titration: Titrate the sample with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection point of the curve corresponds to the pKa. The solubility can be determined from the concentration of the compound at different points along the titration curve, particularly in the region where precipitation occurs.[16]
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound. A thorough understanding of these factors is essential for controlling and optimizing its dissolution in various applications.
pH
As previously discussed, pH is a critical determinant of the aqueous solubility of 2,3-DCPAA.[7] The relationship between pH, pKa, and solubility for a weak acid can be described by the following equation:
S_total = S_0 * (1 + 10^(pH - pKa))
Where:
-
S_total is the total solubility at a given pH.
-
S_0 is the intrinsic solubility of the neutral form.
This equation highlights that as the pH increases above the pKa, the total solubility increases exponentially.
Influence of pH on the Ionization and Solubility of 2,3-DCPAA
Caption: pH-Dependent Solubility of 2,3-DCPAA
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. This is an important consideration for processes such as crystallization and formulation.
Co-solvents
In pharmaceutical formulations, co-solvents are often employed to enhance the solubility of poorly water-soluble drugs.[17][18] For this compound, the addition of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) to an aqueous solution can significantly increase its solubility.[19] These co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of the moderately lipophilic 2,3-DCPAA.
Crystal Form (Polymorphism)
The solid-state properties of a compound, including its crystal form or polymorphism, can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their melting points and solubilities. Amorphous forms, lacking a well-defined crystal structure, are generally more soluble than their crystalline counterparts.
Practical Implications and Applications
The solubility of this compound has direct implications for its handling and application in various fields.
-
Drug Development: For any potential therapeutic application, understanding the aqueous solubility of 2,3-DCPAA is crucial for designing appropriate formulations to achieve adequate bioavailability.[20] Strategies such as salt formation, pH adjustment, and the use of co-solvents can be employed to overcome solubility challenges.[20]
-
Chemical Synthesis: In organic synthesis, the choice of solvent is critical for achieving optimal reaction rates and yields. The solubility of 2,3-DCPAA in various organic solvents will guide the selection of appropriate reaction media.
-
Analytical Chemistry: The development of robust analytical methods for the quantification of 2,3-DCPAA, such as HPLC, relies on its solubility in the mobile phase.
Conclusion
The solubility of this compound is a multifaceted property governed by its chemical structure and the physicochemical environment. Its moderate lipophilicity and acidic nature result in limited aqueous solubility that is highly pH-dependent, and good solubility in many organic solvents. A comprehensive understanding of these solubility characteristics, coupled with the application of robust determination methodologies like the shake-flask method and potentiometric titration, is essential for the successful application of this compound in research and development. By carefully considering the factors that influence its solubility, scientists can effectively control and manipulate its behavior in various systems to achieve their desired outcomes.
References
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A Technical Guide to the Spectroscopic Characterization of 2,3-Dichlorophenylacetic Acid
Introduction
Molecular Structure and Predicted Spectroscopic Features
The structure of 2,3-Dichlorophenylacetic acid, with CAS number 10236-60-9, dictates its interaction with various spectroscopic techniques.[1][2][3] The presence of a dichlorinated aromatic ring, a methylene group, and a carboxylic acid function gives rise to a unique spectral fingerprint.
C1 -- C6; C1 -- C5; C2 -- C4; C2 -- C3; C3 -- C5; C4 -- C6; C2 -- Cl1; C3 -- Cl2; C1 -- CH2; CH2 -- C7; C7 -- O1; C7 -- O2; C4 -- H1; C5 -- H2; C6 -- H3; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH (H4, H5, H6) | 7.2 - 7.5 | Multiplet (m) | 7-9 |
| Methylene CH₂ | ~3.7 | Singlet (s) | N/A |
| Carboxylic Acid OH | 10 - 13 | Broad Singlet (br s) | N/A |
Causality Behind Predictions:
-
Aromatic Protons (H4, H5, H6): The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group will deshield the aromatic protons, causing them to resonate downfield in the 7.2-7.5 ppm range. The substitution pattern will lead to complex spin-spin coupling, resulting in a multiplet.
-
Methylene Protons (CH₂): The protons of the methylene group are adjacent to both the electron-withdrawing phenyl ring and the carboxylic acid group, leading to a predicted chemical shift around 3.7 ppm. These protons are not coupled to any other protons, so they will appear as a singlet.
-
Carboxylic Acid Proton (OH): The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent due to hydrogen bonding. It is expected to appear as a broad singlet in the 10-13 ppm region.[4]
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 175 - 185 |
| Aromatic C-Cl (C2, C3) | 130 - 135 |
| Aromatic CH (C4, C5, C6) | 125 - 130 |
| Aromatic C-C (C1) | 135 - 140 |
| Methylene CH₂ | 40 - 45 |
Causality Behind Predictions:
-
Carboxylic Acid Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield.[4]
-
Aromatic Carbons: The carbons directly attached to the chlorine atoms (C2, C3) will be influenced by the halogen's electronegativity and will resonate in the 130-135 ppm range. The protonated aromatic carbons (C4, C5, C6) will appear in the typical aromatic region of 125-130 ppm. The quaternary carbon (C1) attached to the acetic acid moiety will be further downfield.
-
Methylene Carbon (CH₂): This carbon is attached to both the aromatic ring and the carboxylic acid group and is expected to resonate around 40-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted benzene ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
| C-Cl Stretch | 700-800 | Strong |
| O-H Bend (Carboxylic Acid) | 910-950 | Broad, Medium |
Causality Behind Predictions:
-
O-H Stretch: The most characteristic feature will be a very broad absorption band from 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4][5][6][7]
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.[4][5][6][7]
-
C-O Stretch and O-H Bend: A strong C-O stretching band is expected around 1210-1320 cm⁻¹, and a broad O-H bending vibration will appear around 910-950 cm⁻¹.[5]
-
C-Cl Stretch: The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common technique.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) is expected at m/z 204, with characteristic isotopic peaks due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern for the molecular ion and any chlorine-containing fragments.[8][9][10]
-
M⁺: m/z 204 (containing two ³⁵Cl atoms)
-
[M+2]⁺: m/z 206 (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺: m/z 208 (containing two ³⁷Cl atoms)
The relative intensities of these peaks are expected to be approximately 9:6:1.
Key Fragmentation Pathways:
M [label="[C8H6Cl2O2]⁺\nm/z 204/206/208"]; F1 [label="[C7H4Cl2]⁺\nm/z 159/161/163"]; F2 [label="[C6H3Cl2]⁺\nm/z 145/147/149"]; F3 [label="[C8H5Cl2O]⁺\nm/z 188/190/192"];
M -> F1 [label="- COOH"]; M -> F3 [label="- OH"]; F1 -> F2 [label="- CH"]; }
Caption: Predicted major fragmentation pathways for this compound in EI-MS.-
Loss of the carboxyl group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment ion at m/z 159/161/163.
-
Loss of a hydroxyl radical (-OH): This would result in an acylium ion at m/z 188/190/192.
-
Further fragmentation of the dichlorophenyl ring: This can lead to a variety of smaller, chlorine-containing ions.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Sample Preparation Protocol
This protocol ensures a high-quality, homogeneous sample for NMR analysis.[11][12][13][14]
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
ATR-FTIR is a convenient technique for solid and liquid samples, requiring minimal sample preparation.[15][16][17][18][19]
-
Background Spectrum: With a clean ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final infrared spectrum.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol outlines the general steps for obtaining an EI mass spectrum.[20][21][22][23][24][25]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. For less volatile compounds, derivatization to a more volatile ester may be necessary.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this compound. The detailed experimental protocols provided herein offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring scientific integrity in research and development applications.
References
- NMR Sample Preparation. University of California, Riverside. [Link]
- NMR Sample Preparation: The Complete Guide.
- IR: carboxylic acids. University of Calgary. [Link]
- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
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Biological activity spectrum of 2,3-Dichlorophenylacetic acid
An In-Depth Technical Guide to the Biological Activity Spectrum of 2,3-Dichlorophenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activity spectrum of this compound. Given the limited direct research on this specific isomer, this document synthesizes information from structurally related phenylacetic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The guide outlines the probable anti-inflammatory, analgesic, and potential anticancer activities of this compound, grounded in the established mechanisms of action for this compound class. Detailed, field-proven experimental protocols for in vitro and in vivo validation are provided to empower researchers in their exploration of this molecule. The document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the investigation of this compound.
Introduction and Chemical Properties
This compound is a halogenated derivative of phenylacetic acid. Phenylacetic acid and its derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including several widely used NSAIDs like diclofenac and aceclofenac.[1][2] The biological activities of these derivatives are largely influenced by the nature and position of substituents on the phenyl ring.
While direct experimental data on the biological activities of this compound are scarce in publicly available literature, its structural analogy to other NSAIDs suggests a similar spectrum of activity. This guide will, therefore, extrapolate its potential biological effects based on the well-established pharmacology of the phenylacetic acid class of compounds.
Chemical Structure and Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenyl)acetic acid |
| CAS Number | 10236-60-9 |
Synthesis of Phenylacetic Acid Derivatives
The synthesis of phenylacetic acids can be achieved through various established organic chemistry reactions. Two common methods are the Willgerodt-Kindler reaction and the Arndt-Eistert homologation.
1.1.1. Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a versatile method for converting aryl alkyl ketones into the corresponding amides, which can then be hydrolyzed to carboxylic acids.[4][5] For the synthesis of a phenylacetic acid, an acetophenone is typically reacted with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed.[5]
dot
Caption: Generalized workflow of the Willgerodt-Kindler reaction.
1.1.2. Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a method for the homologation of carboxylic acids, meaning it extends the carbon chain by one methylene group.[6][7][8][9] This reaction sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile (like water) and a metal catalyst (such as silver oxide) to yield the homologous carboxylic acid.[7][8][9]
dot
Caption: Predicted mechanism of action via COX-1 and COX-2 inhibition.
2.1.2. Experimental Validation: In Vitro and In Vivo Assays
To validate the predicted anti-inflammatory and analgesic activities of this compound, a series of standard in vitro and in vivo assays can be employed.
In Vitro Assay: COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) provides the selectivity index.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of a compound. [10][11][12][13][14] Protocol:
-
Animal Grouping: Male Wistar or Sprague-Dawley rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat. [10][13][14]4. Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [10][12]5. Data Analysis: The percentage inhibition of edema in the test groups is calculated relative to the control group.
dot
Caption: Experimental workflow for the carrageenan-induced paw edema model.
In Vivo Model: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound. [15][16][17][18] Protocol:
-
Animal Grouping: Swiss albino mice are divided into control, standard (e.g., diclofenac sodium), and test groups. [17]2. Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs). [15][17][18]4. Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection. [15][16][17][18]5. Data Analysis: The percentage inhibition of writhing in the test groups is calculated in comparison to the control group.
Potential Anticancer Activity
Some phenylacetic acid derivatives have demonstrated anticancer properties. [19][20][21]The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. [19][21] 2.2.1. In Vitro Validation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound on cancer cell lines. [22][23][24] Protocol:
-
Cell Seeding: Cancer cells (e.g., from breast, prostate, or colon cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight. [22]2. Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals. [22][24]4. Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol. [24]5. Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm. [22][24]6. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
dot
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its structural classification as a phenylacetic acid derivative provides a strong basis for predicting its pharmacological profile. It is highly probable that this compound possesses anti-inflammatory and analgesic properties, likely mediated through the inhibition of COX enzymes. Furthermore, the potential for anticancer activity, as observed in related compounds, warrants investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the biological activity spectrum of this compound and to elucidate its therapeutic potential.
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Dichlorinated Phenylacetic Acids as Synthetic Auxins: A Technical Guide with a Case Study on the 2,3- Isomer
Abstract
Synthetic auxins, particularly chlorinated phenoxyacetic and phenylacetic acids, have been cornerstone tools in plant biology and agriculture for over half a century. While 2,4-Dichlorophenoxyacetic acid (2,4-D) is the most extensively studied and utilized compound in this class, the nuanced effects of altering the chlorine substitution pattern on the phenyl ring are critical for understanding structure-activity relationships and for the rational design of new plant growth regulators. This technical guide provides an in-depth examination of dichlorinated phenylacetic acids as synthetic auxins, focusing on the core molecular mechanisms of action. It uses the under-researched 2,3-Dichlorophenylacetic acid (2,3-D) as a comparative case study against its more characterized isomers, such as 3,4-Dichlorophenylacetic acid (3,4-D), and the related phenoxy herbicide, 2,4-D. This document is intended for researchers in plant science, agriculture, and drug development, offering both foundational knowledge and field-proven insights into the application and study of these potent molecules.
Introduction: The Landscape of Synthetic Auxins
Natural auxins, with indole-3-acetic acid (IAA) as the principal form, orchestrate a vast array of developmental processes in plants, from embryogenesis to organ formation.[1] Synthetic auxins are molecules that mimic the biological activity of IAA but often exhibit greater stability and persistence, properties that make them valuable as herbicides at high concentrations and as potent growth regulators in tissue culture at lower concentrations.[2][3]
The phenylacetic acid (PAA) backbone represents a simpler, non-indole scaffold that possesses natural auxin activity, though generally weaker than IAA.[4] The addition of chlorine atoms to the phenyl ring profoundly modifies the molecule's activity. This guide delves into the specific class of dichlorinated phenylacetic acids, exploring how the positioning of two chlorine atoms dictates the compound's interaction with the plant's auxin perception and signaling machinery. While isomers like 3,4-D are now being characterized as effective auxin analogs, this compound remains a sparsely studied molecule.[5] By understanding the established principles of auxin biology and comparing the known activities of related isomers, we can build a scientifically grounded framework for predicting the behavior of 2,3-D and guiding future research.
Core Mechanism of Action: The TIR1/AFB Signaling Pathway
The primary mechanism through which synthetic auxins exert their effects is the nuclear signaling pathway mediated by the TIR1/AFB family of F-box proteins .[6][7] These proteins function as co-receptors for auxin. The process is a classic example of targeted protein degradation and can be understood as a series of tightly regulated steps.
-
Perception and Co-Receptor Assembly : In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), preventing them from activating gene expression.[2]
-
Auxin as a Molecular Glue : Synthetic auxins, like 2,3-D, diffuse into the nucleus and bind to a pocket on the TIR1/AFB protein. This binding event stabilizes the interaction between TIR1/AFB and an Aux/IAA repressor, forming a stable ternary complex (TIR1/AFB-auxin-Aux/IAA).[7][8]
-
Ubiquitination : The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB. The formation of the ternary complex allows this ligase to attach a chain of ubiquitin molecules to the Aux/IAA protein.
-
Proteasomal Degradation : The polyubiquitinated Aux/IAA repressor is recognized and degraded by the 26S proteasome.
-
Gene Activation : With the Aux/IAA repressor removed, the ARF transcription factors are released. These ARFs can then dimerize and bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating the transcription of a wide range of auxin-responsive genes that drive processes like cell elongation, division, and differentiation.[2]
Figure 1: The core TIR1/AFB auxin signaling pathway.
Structure-Activity Relationships (SAR) of Dichlorinated Phenylacetic Acids
The biological potency of a synthetic auxin is highly dependent on its chemical structure. For chlorinated phenylacetic acids, the number and position of chlorine atoms on the phenyl ring are critical determinants of activity.
-
Lipophilicity and Receptor Binding : The addition of chlorine atoms increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with the hydrophobic binding pocket of the TIR1/AFB receptors.[9]
-
Electronic Effects : Chlorine is an electron-withdrawing group, which alters the electron distribution of the aromatic ring and can affect the binding affinity to the receptor.
-
Positional Isomerism : The relative positions of the chlorine atoms (e.g., 2,3- vs. 2,4- vs. 3,4-) create unique three-dimensional shapes and electrostatic surfaces. This directly impacts the "fit" within the auxin-binding pocket of different TIR1/AFB co-receptors. Studies on 2,4-D analogues have shown that a halogen at the 3-position can result in reduced activity compared to one at the 4-position, suggesting that 2,3-D may be a less potent auxin than 2,4-D or 3,4-D.[10][11] Conversely, research on monosubstituted phenylacetic acids indicates that the meta-position (position 3) is important for promoting growth.[9] This highlights the complex interplay of substitutions.
Recent research on 3,4-Dichlorophenylacetic acid (3,4-D) has confirmed its auxin-like activity. Molecular docking simulations predict a high binding affinity for the TIR1 receptor, and physiological assays show it effectively promotes adventitious root formation and induces the expression of auxin-responsive genes.[5]
Table 1: Predicted and Known Properties of Dichlorinated Phenylacetic Acid Isomers
| Property | This compound (2,3-D) | 3,4-Dichlorophenylacetic Acid (3,4-D) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Auxin Activity | Predicted to be active, but potentially weaker than 3,4-D or 2,4-D based on SAR.[10][11] | Demonstrated high auxin activity.[5] | High auxin activity; widely used standard.[3][12] |
| TIR1/AFB Binding | No experimental data. Predicted to bind based on structural similarity. | High binding activity to TIR1 predicted by molecular docking.[5] | Binds effectively to TIR1/AFB co-receptors.[1][7] |
| Primary Use | Not established; primarily a research chemical. | Identified as a potent plant growth regulator.[5] | Herbicide at high concentrations; callus induction agent in tissue culture.[13][14] |
| Known Data | Very limited public research available. | Characterized for root promotion and gene induction.[5] | Extensively studied for decades.[2][3] |
Applications in Research and Biotechnology
Synthetic auxins are indispensable tools in plant tissue culture, primarily for the induction of callus—an undifferentiated mass of plant cells.
Callus Induction and Somatic Embryogenesis
High concentrations of potent synthetic auxins like 2,4-D are standard components of media for inducing callus from explants (small pieces of plant tissue).[15][16] The continuous overstimulation of the auxin signaling pathway pushes differentiated cells to re-enter the cell cycle and proliferate in an unorganized manner. This callus can then be used for genetic transformation or regenerated into whole plants through somatic embryogenesis.
While 2,4-D is highly effective for callus induction, its persistence can sometimes be detrimental to the subsequent regeneration of organized tissues.[14] The differential activities of various dichlorinated phenylacetic acid isomers could offer advantages. For instance, an isomer with moderate activity, such as the predicted profile of 2,3-D, might induce callus without being overly inhibitory to later regeneration steps, providing a wider effective concentration range.
Experimental Protocol: Comparative Callus Induction Assay
This protocol provides a framework for comparing the callus-inducing efficacy of 2,3-D, 3,4-D, and 2,4-D.
Objective: To determine the optimal concentration of different dichlorinated phenylacetic acid isomers for callus induction from tobacco leaf explants.
Materials:
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Phytagel or Agar
-
Stock solutions (1 mg/mL) of 2,3-D, 3,4-D, and 2,4-D dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Sterile tobacco (Nicotiana tabacum) leaf explants (approx. 1 cm²)
-
Sterile petri dishes, forceps, and scalpels
-
Laminar flow hood
-
Growth chamber (25°C, dark conditions)
Methodology:
-
Media Preparation: Prepare MS medium containing 30 g/L sucrose. Aliquot the basal medium into separate flasks.
-
Hormone Addition: Using sterile filtration, add the auxin stock solutions to the cooled (post-autoclaving) MS medium to achieve final concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L for each compound being tested. Also prepare a hormone-free control medium.
-
Plating: Pour the media into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
Explant Culture: Place one sterile leaf explant onto the surface of the medium in each petri dish. Ensure good contact with the medium. Seal the plates with parafilm.
-
Incubation: Incubate the plates in the dark at 25°C.
-
Data Collection: After 4 weeks, record the percentage of explants forming callus and the fresh weight of the callus for each treatment. Qualitative observations (e.g., callus color, friability) should also be noted.
-
Analysis: Plot the callus induction frequency and fresh weight against the auxin concentration for each compound to determine the optimal concentration and compare their relative potencies.
Figure 2: Workflow for comparative callus induction assay.
Synthesis, Toxicology, and Environmental Considerations
Synthesis: Dichlorophenylacetic acids can be synthesized through various routes. A common laboratory-scale approach involves the chlorination of phenylacetic acid or the reaction of a dichlorophenol with chloroacetic acid.[17] The synthesis of the 2,6-dichloro isomer, for example, can be achieved by the hydrolysis and acidification of 2,6-dichlorobenzyl acetonitrile.[2] Similar routes, starting from 2,3-dichlorotoluene or 2,3-dichlorobenzyl precursors, would be expected to yield this compound.
Toxicology: The toxicological profile of 2,3-D has not been specifically reported. However, data from 2,4-D can provide a general reference point. For 2,4-D, the primary routes of exposure are dermal and oral, with the kidney being a sensitive target organ in animal studies.[18] It is generally considered to have low acute toxicity for humans, though some formulations can cause eye irritation.[18] The mutagenicity of 2,4-D has been a subject of discussion, with some studies indicating it can induce DNA damage at high concentrations.[19] Any research involving 2,3-D should proceed with the assumption of similar potential hazards, and appropriate personal protective equipment should be used.
Environmental Fate: The environmental persistence of chlorinated aromatic compounds is a significant consideration. 2,4-D is known to degrade relatively quickly in aerobic soil and water environments, primarily through microbial action, with a half-life of about 6 days in aerobic soil.[12] Its mobility in soil is high, but rapid degradation often limits leaching into groundwater.[18] The specific degradation pathways and persistence of 2,3-D in the environment are unknown and represent a critical knowledge gap that should be addressed before any potential agricultural application is considered.
Conclusion and Future Directions
This compound stands as an intriguing but largely unexplored member of the synthetic auxin family. Based on established structure-activity relationships, it is predicted to possess auxin activity, likely modulated by the unique 2,3-chlorine substitution pattern. Its true potential as a research tool or specialized plant growth regulator can only be unlocked through direct experimental investigation.
This guide has provided the foundational molecular framework and practical experimental designs necessary to begin this exploration. Key future research should focus on:
-
Quantitative Bioassays: Directly comparing the dose-response curves of 2,3-D with its 2,4-, 2,6-, and 3,4-isomers in classic auxin assays (e.g., root growth inhibition, coleoptile elongation, callus induction).
-
Receptor Binding Studies: Performing in vitro binding assays to determine the affinity of 2,3-D for the different TIR1/AFB co-receptors to understand its specific perception.
-
Transcriptomic Analysis: Investigating which specific auxin-responsive genes are up- or down-regulated by 2,3-D treatment to uncover any unique signaling outputs.
-
Toxicology and Environmental Profiling: Conducting necessary studies to establish the safety and environmental impact of 2,3-D.
By systematically addressing these questions, the scientific community can fully characterize this compound, moving it from a chemical curiosity to a well-understood tool in the expansive toolkit of plant biologists and agricultural scientists.
References
- Pybus, M. B., et al. (1967). Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Plant Physiology, 42(11), 1519-26. [Link]
- Kumar, V., et al. (2014). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 43(10), 1521-1528. [Link]
- Ng, D. W., et al. (2015). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 66(16), 4947-4958. [Link]
- Zuraida, A. R., et al. (2022). Effect of sucrose and 2, 4-Dichlorophenoxyacetic acid (2, 4-D) on callus induction and proliferation of Coconut cv MATAG from Plumule Explants. International Journal of Applied Science and Research, 5(4), 75-84. [Link]
- Promwee, A., et al. (2023). Influence of 2,4-Dichlorophenoxyacetic Acid on Callus Induction and Synthetic Cytokinins on Plant Regeneration of Three Phetchaburi Indigenous Rice Varieties. Science Alert. [Link]
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An In-depth Technical Guide on the Environmental Fate and Degradation of 2,3-Dichlorophenylacetic Acid
A Note to the Researcher: Information regarding the environmental fate and degradation of 2,3-Dichlorophenylacetic acid (2,3-DPAA) is notably scarce in publicly available scientific literature. This guide has been structured to transparently reflect this reality. We will begin by presenting the established physicochemical and toxicological data for 2,3-DPAA. Subsequently, we will explore predicted environmental degradation pathways. These predictions are formulated based on the well-documented degradation of structurally analogous compounds, such as other chlorinated phenylacetic acids. This approach is intended to provide a foundational framework for future research into this specific molecule. The significant knowledge gaps highlighted herein underscore the critical need for dedicated studies on the environmental behavior of 2,3-DPAA.
Section 1: Compound Profile and Physicochemical Properties
This compound (2,3-DPAA) is a halogenated aromatic carboxylic acid. Its chemical structure, characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions and an acetic acid group, dictates its chemical and physical properties, which in turn influence its environmental mobility and persistence.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| CAS Number | 10236-60-9 | [1] |
| Appearance | White Powder | [2] |
| pKa | 3.87 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
Section 2: Predicted Environmental Fate and Degradation Pathways
There is a significant lack of empirical data on the abiotic and biotic degradation of 2,3-DPAA. However, by examining the degradation of other chlorinated aromatic compounds, particularly 4-chlorophenylacetic acid, we can postulate likely transformation pathways. The environmental fate of 2,3-DPAA will be governed by processes such as photolysis, hydrolysis, and microbial degradation.
Predicted Abiotic Degradation
Photodegradation: While specific studies on the photolysis of 2,3-DPAA are unavailable, chlorinated aromatic compounds are known to undergo photodegradation in the presence of UV light. This process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by photosensitizers present in the environment. The degradation of the widely studied 2,4-dichlorophenoxyacetic acid (a related but structurally different compound) is accelerated by UV irradiation.[3] It is plausible that 2,3-DPAA could undergo similar degradation, potentially involving the cleavage of the carbon-chlorine bonds or transformation of the aromatic ring. Advanced oxidation processes, such as those involving hydroxyl radicals, are also likely to contribute to its degradation in sunlit waters.[3]
Hydrolysis: The acetic acid side chain of 2,3-DPAA is generally stable to hydrolysis under typical environmental pH conditions. However, extreme pH conditions could potentially lead to some degree of hydrolysis, though this is not expected to be a major degradation pathway.
Predicted Biotic Degradation
Microbial degradation is anticipated to be the primary mechanism for the breakdown of 2,3-DPAA in the environment. The degradation of chlorinated aromatic compounds by microorganisms is a well-documented phenomenon. Based on studies of analogous compounds like 4-chlorophenylacetic acid, the microbial degradation of 2,3-DPAA is likely initiated by oxygenase enzymes.[4]
Key Postulated Enzymatic Steps:
-
Initial Oxygenation: The degradation is likely initiated by a dioxygenase or monooxygenase enzyme that hydroxylates the aromatic ring. This is a critical step that destabilizes the aromatic structure and prepares it for ring cleavage. For instance, Pseudomonas species have been shown to convert 4-chlorophenylacetic acid into hydroxylated intermediates through the action of monooxygenases.[4]
-
Ring Cleavage: Following hydroxylation, the resulting dihydroxylated intermediate (a substituted catechol) would be susceptible to ring cleavage by another dioxygenase enzyme. This can occur via either an ortho or meta cleavage pathway, breaking open the aromatic ring and forming aliphatic intermediates.
-
Dehalogenation: The removal of chlorine atoms can occur at various stages of the degradation pathway. Reductive dehalogenation under anaerobic conditions or hydrolytic dehalogenation during aerobic degradation are common mechanisms.
-
Funneling into Central Metabolism: The aliphatic intermediates generated from ring cleavage are then further metabolized through various enzymatic steps and eventually enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.
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Toxicological Profile of 2,3-Dichlorophenylacetic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the current toxicological knowledge regarding 2,3-Dichlorophenylacetic acid (2,3-DPAA). While extensive toxicological data exists for the structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), specific data for the 2,3-dichloro isomer remains limited. This document synthesizes the available physicochemical and hazard information for 2,3-DPAA and presents a comparative analysis with its better-studied isomers to offer a predictive toxicological profile. The guide is intended for researchers, scientists, and drug development professionals, highlighting critical data gaps and proposing experimental workflows for a more complete assessment of this compound's safety profile.
Introduction
This compound (2,3-DPAA) is a halogenated aromatic carboxylic acid. While not as commercially prominent as its isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, the toxicological profile of 2,3-DPAA is of interest due to its structural similarity to compounds with known biological activity. Understanding the potential hazards of such compounds is crucial for risk assessment in environmental and occupational health, as well as in the context of drug discovery and development where chlorinated phenylacetic acid moieties may be present.
A significant challenge in assessing the toxicology of 2,3-DPAA is the scarcity of dedicated studies. Much of the available information is extrapolated from safety data sheets and comparative analyses with other dichlorinated phenylacetic acid isomers. This guide aims to consolidate the existing data, clearly delineate between established facts for 2,3-DPAA and inferred knowledge from related compounds, and provide a framework for future toxicological investigation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its toxicokinetic and toxicodynamic behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10236-60-9 | [1] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| IUPAC Name | 2-(2,3-dichlorophenyl)acetic acid | [1] |
| Melting Point | 130-135 °C | |
| Boiling Point (Predicted) | 328.0 ± 27.0 °C | |
| Density (Predicted) | 1.456 ± 0.06 g/cm³ | |
| Solubility | Soluble in Methanol | |
| Physical Form | Powder |
Hazard Identification and Classification
Based on available safety data sheets (SDS), this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].
-
Skin Irritation (Category 2), H315: Causes skin irritation[1].
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage[1].
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation[1].
It is important to note that the toxicological properties of 2,3-DPAA have not been fully investigated. For comparison, the hazard classifications for the 2,6-dichloro isomer and the widely studied 2,4-D are presented below.
| Hazard | This compound | 2,6-Dichlorophenylacetic acid | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Acute Oral Toxicity | Category 4 | Not Classified | Category 4 |
| Skin Irritation | Category 2 | Category 2[2][3] | Category 2 |
| Eye Irritation/Damage | Category 1 (Damage) | Category 2A (Irritation)[2][3] | Category 1 (Damage) |
| Respiratory Irritation | Category 3 | Category 3[2] | Category 3 |
| Skin Sensitization | Not Classified | Not Classified | Category 1 |
| Carcinogenicity | Data not available | Data not available | IARC Group 2B (Possibly carcinogenic to humans) |
This table is for comparative purposes only and highlights the need for specific toxicological testing of this compound.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
There is a significant lack of specific data on the toxicokinetics of this compound. However, insights can be drawn from the extensive research on 2,4-D.
Extrapolation from 2,4-Dichlorophenoxyacetic acid (2,4-D):
-
Absorption: 2,4-D is readily absorbed through the gastrointestinal tract following oral exposure. Dermal absorption is generally lower but can be a significant route of exposure in occupational settings[4][5]. Inhalation of dusts or aerosols can also lead to systemic absorption[4].
-
Distribution: Following absorption, 2,4-D is distributed throughout the body, with the highest concentrations typically found in the kidneys, liver, and blood. It does not tend to bioaccumulate in tissues due to its relatively rapid excretion[4].
-
Metabolism: The metabolism of 2,4-D is limited and species-dependent. In humans, it is largely excreted unchanged in the urine. In some animal models, minor conjugation with amino acids has been observed[4].
-
Excretion: The primary route of excretion for 2,4-D and its metabolites is via the urine[4]. Renal clearance is an active process that can become saturated at high doses, leading to a longer half-life and increased potential for toxicity.
Proposed Experimental Workflow for 2,3-DPAA Toxicokinetic Profiling:
The following workflow is proposed to elucidate the ADME properties of this compound.
Caption: Proposed experimental workflow for toxicokinetic profiling of 2,3-DPAA.
Toxicodynamics and Mechanisms of Toxicity
The specific mechanisms of toxicity for this compound have not been elucidated. The following sections discuss potential toxicological endpoints based on the known effects of related compounds.
Acute Toxicity
As indicated by its GHS classification, 2,3-DPAA is harmful if swallowed and causes severe eye damage and skin irritation[1]. The oral LD50 for the related 2,4-D in rats is in the range of 300-1000 mg/kg body weight[4]. Acute high-dose exposure to 2,4-D in humans has been associated with a range of symptoms including vomiting, diarrhea, and neurological effects.
Genotoxicity
There is no available data on the genotoxicity of this compound. In contrast, 2,4-D has been shown to be genotoxic in some in vitro and in vivo test systems, inducing chromosomal aberrations and DNA damage[6][7][8]. Given these findings for a structurally similar compound, a genotoxicity assessment for 2,3-DPAA is highly recommended.
Standard Genotoxicity Testing Battery:
A standard battery of in vitro genotoxicity tests should be conducted to evaluate the mutagenic and clastogenic potential of 2,3-DPAA.
Caption: Standard experimental workflow for genotoxicity assessment.
Carcinogenicity
No carcinogenicity data is available for this compound. The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B). This classification is based on limited evidence in humans and sufficient evidence in experimental animals. Long-term rodent bioassays would be necessary to determine the carcinogenic potential of 2,3-DPAA.
Reproductive and Developmental Toxicity
There are no studies on the reproductive or developmental toxicity of this compound. High doses of 2,4-D have been shown to cause developmental effects in animal studies, including reduced fetal weight and skeletal abnormalities[5].
Analytical Methodology
The detection and quantification of this compound are crucial for toxicological and environmental monitoring. Several analytical techniques can be employed for this purpose. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common approach. Gas chromatography (GC) can also be used, often requiring derivatization of the carboxylic acid group.
Example Protocol: HPLC-UV Analysis of 2,3-DPAA in Water
-
Sample Preparation:
-
Acidify the water sample to pH < 2 with a suitable acid (e.g., HCl).
-
Perform liquid-liquid extraction with an organic solvent such as dichloromethane or ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and acidified water.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength of approximately 230 nm.
-
-
Quantification:
-
Generate a calibration curve using certified reference standards of this compound.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Future Directions
The toxicological profile of this compound is largely incomplete. While its physicochemical properties are defined and it is classified as an acute oral toxicant and a skin and eye irritant, there is a critical lack of data regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The extensive database for the related compound, 2,4-Dichlorophenoxyacetic acid, suggests that these are important endpoints to investigate for 2,3-DPAA.
Future research should prioritize a systematic toxicological evaluation of this compound, including:
-
In vitro cytotoxicity and genotoxicity screening.
-
Toxicokinetic studies to determine its ADME profile.
-
In vivo acute and repeated-dose toxicity studies in a relevant animal model.
-
If warranted by initial findings, long-term carcinogenicity and reproductive toxicity studies.
A comprehensive understanding of the toxicological profile of this compound is essential for accurate risk assessment and to ensure its safe handling and use in any potential applications.
References
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- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,6-Dichlorophenylacetic acid.
- Gorzinski, S. J., Kociba, R. J., Campbell, R. A., Smith, F. A., Nolan, R. J., & Eisenbrandt, D. L. (1987). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and Applied Toxicology, 9(3), 423-435.
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- NTP (National Toxicology Program). 1992. Toxicology and Carcinogenesis Studies of 2,4-Dichlorophenoxyacetic Acid (CAS No. 94-75-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). NTP TR 391. NIH Publication No. 92-2846. U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health, Research Triangle Park, NC.
- ATSDR (Agency for Toxic Substances and Disease Registry). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services, Public Health Service.
- U.S. EPA. (1988). Pesticide Fact Sheet Number 94: 2,4-dichlorophenoxyacetic Acid.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 2,4-Dichlorophenoxyacetic acid.
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- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Madan, E. (1992). Comparison of the in vitro toxicity of dichloroaniline structural isomers. Toxicology in Vitro, 6(3), 247-252.
- Tripathy, N. K., Routray, P. K., Sahu, G. P., & Kumar, A. A. (1993). Genotoxicity of 2,4-dichlorophenoxyacetic acid tested in somatic and germ-line cells of Drosophila. Mutation Research/Genetic Toxicology, 319(3), 237-242.
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An In-depth Technical Guide to 2,3-Dichlorophenylacetic Acid: Discovery and Historical Context
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichlorophenylacetic acid, a significant molecule within the class of synthetic auxins. While a definitive record of its initial discovery remains elusive in publicly accessible literature, its historical context is intrinsically linked to the surge in plant hormone research following the elucidation of 2,4-Dichlorophenoxyacetic acid (2,4-D) in the 1940s. This document details the physicochemical properties of this compound, explores its likely synthesis methodologies based on established chemical principles for related isomers, and examines its biological activity within the framework of auxin science. The guide is intended for researchers, scientists, and drug development professionals interested in the broader landscape of synthetic auxins and their derivatives.
Introduction and Historical Context: The Dawn of Synthetic Auxins
The story of this compound is best understood within the broader narrative of synthetic plant growth regulators. The discovery and commercialization of 2,4-Dichlorophenoxyacetic acid (2,4-D) in the mid-1940s marked a revolution in agriculture, providing the first selective herbicide capable of targeting broadleaf weeds without harming cereal crops.[1][2] This groundbreaking development, born out of wartime research in both the UK and the US, ignited a wave of scientific inquiry into structurally related compounds.[2]
Researchers hypothesized that modifications to the phenyl ring and the acetic acid side chain of these molecules could fine-tune their biological activity. This led to the systematic synthesis and evaluation of a vast array of chlorinated phenylacetic and phenoxyacetic acid isomers. It is within this fertile scientific landscape that this compound was almost certainly first synthesized and studied. While the specific individuals or institutions responsible for its initial creation are not prominently documented, the scientific rationale of the era strongly suggests it was investigated for its potential auxin-like properties, mirroring the known effects of its more famous chemical cousins.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, stability, and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [3][4] |
| Molecular Weight | 205.04 g/mol | [3][4] |
| IUPAC Name | 2-(2,3-dichlorophenyl)acetic acid | [3] |
| CAS Number | 10236-60-9 | [5] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water (predicted) |
Synthesis of this compound: A Probable Pathway
Key Intermediates and their Preparation
The synthesis of this compound hinges on the availability of key precursors, most notably 2,3-dichlorobenzaldehyde or 2,3-dichlorotoluene. Modern synthetic routes for these intermediates are well-documented in patent literature.
-
2,3-Dichlorobenzaldehyde: This can be prepared from 2,3-dichloroaniline hydrochloride via a diazo salt reaction with formaldoxime.[6] Another approach involves the continuous oxidation of 2,3-dichlorotoluene using a catalyst system of metal ion complexes (cobalt, molybdenum, bromine) with hydrogen peroxide as the oxidant.[7][8]
-
2,3-Dichlorobenzyl Cyanide: This crucial intermediate can be synthesized from 2,3-dichlorobenzoyl chloride and cuprous cyanide.[9][10][11]
Experimental Protocol: Hydrolysis of 2,3-Dichlorobenzyl Cyanide
The following protocol is a representative method for the synthesis of a dichlorophenylacetic acid isomer and is presented here as a likely viable method for the preparation of this compound.
Step 1: Hydrolysis of the Nitrile
-
A solution of 2,3-dichlorobenzyl cyanide in a mixture of ethanol and water is prepared.
-
Potassium hydroxide (KOH) is added to the solution.
-
The mixture is heated to reflux (approximately 80°C) for several hours (e.g., 20 hours) to facilitate the complete hydrolysis of the nitrile group to a carboxylate salt.
Step 2: Acidification and Isolation
-
After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3.
-
The acidification protonates the carboxylate, leading to the precipitation of this compound.
-
The solid product is then collected by filtration, washed with water to remove any remaining salts, and dried.
Step 3: Purification (Optional)
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a product of high purity.
Caption: Probable synthesis of this compound.
Biological Activity and Mechanism of Action: An Auxin Analog
The biological activity of this compound is best understood by examining the well-established mechanism of action of other synthetic auxins like 2,4-D. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but with crucial differences that lead to their herbicidal effects in susceptible plants.
The Auxin Signaling Pathway
Natural auxins like IAA are essential for numerous developmental processes in plants, including cell elongation, root formation, and fruit development. They exert their effects by binding to specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. This binding event triggers a signaling cascade that ultimately leads to changes in gene expression.
Synthetic auxins, including the dichlorophenylacetic acid isomers, also interact with this pathway. At the molecular level, they can bind to auxin receptors.[12][13] This interaction initiates a physiological response. In susceptible dicot plants, the synthetic auxin is not readily metabolized, leading to an uncontrolled and sustained activation of the auxin signaling pathway. This results in aberrant growth, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.
Caption: Proposed mechanism of action for this compound.
Comparative Activity
Research on various isomers of dichlorophenylacetic acid has revealed differences in their biological potency. For instance, studies on 3,4-Dichlorophenylacetic acid have demonstrated its auxin-like activity, promoting adventitious root formation and the elongation of oat coleoptile segments.[12][13] It is highly probable that this compound exhibits similar, though potentially quantitatively different, auxin-like effects. The precise positioning of the chlorine atoms on the phenyl ring influences the molecule's shape and electronic distribution, which in turn affects its binding affinity for the auxin receptors and its subsequent biological activity.
Conclusion and Future Directions
This compound, while not as extensively documented as some of its isomers, represents an important piece in the historical and scientific puzzle of synthetic auxins. Its likely origins in the fervent research period of the mid-20th century underscore the systematic approach taken by scientists to understand the structure-activity relationships of plant growth regulators.
For contemporary researchers, this compound and its related compounds continue to be relevant. Further investigation into the specific biological activities of the less-studied isomers could reveal novel applications in agriculture or as research tools to further probe the intricacies of the auxin signaling pathway. A definitive elucidation of its discovery through the examination of archived industrial or academic records would provide a more complete historical narrative for this class of compounds.
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A Quantum Chemical Investigation of 2,3-Dichlorophenylacetic Acid: A Technical Guide for Researchers
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 2,3-Dichlorophenylacetic acid (2,3-DCPAA). Phenylacetic acid and its derivatives are crucial precursors in the pharmaceutical industry, and understanding their molecular properties is paramount for drug design and development.[1][2] This document outlines the theoretical basis and practical application of Density Functional Theory (DFT) for predicting the geometric, vibrational, and electronic properties of 2,3-DCPAA. We detail a robust computational workflow, from initial structure generation to geometry optimization, frequency analysis, and spectroscopic prediction (IR, Raman, NMR). By explaining the causality behind the choice of the B3LYP functional and the 6-311++G(d,p) basis set, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to apply computational chemistry to halogenated organic molecules.
Introduction
1.1 Overview of this compound
This compound (C₈H₆Cl₂O₂) is a halogenated derivative of phenylacetic acid.[3] Its structural congeners, such as 2,4-Dichlorophenylacetic acid and the well-known herbicide 2,4-Dichlorophenoxyacetic acid, have been the subject of various chemical and environmental studies.[4][5] The presence of two chlorine atoms on the phenyl ring significantly alters the molecule's electronic distribution, lipophilicity, and reactivity compared to the parent phenylacetic acid molecule.[2] A precise understanding of its three-dimensional structure, vibrational modes, and electronic properties is essential for predicting its biological activity, metabolic fate, and potential interactions with pharmacological targets.
1.2 The Role of Computational Chemistry in Molecular Analysis
Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research. Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular properties at a fraction of the cost and time of experimental procedures.[6][7] For a molecule like 2,3-DCPAA, these calculations can elucidate stable conformations, predict spectroscopic signatures for structural verification, and provide insights into reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps.[8] This in silico approach accelerates research by enabling high-throughput screening and providing a deeper mechanistic understanding that complements experimental data.
1.3 Objectives of this Technical Guide
This guide is designed to provide a self-validating and scientifically grounded protocol for the computational analysis of 2,3-DCPAA. The core objectives are:
-
To establish a clear, repeatable workflow for DFT calculations.
-
To justify the selection of an appropriate theoretical level (functional and basis set) for a chlorinated aromatic system.
-
To detail the procedures for geometry optimization, frequency analysis, and the prediction of IR, Raman, and NMR spectra.
-
To present the resulting data in a clear, structured format for easy interpretation and comparison.
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This section explains the rationale behind the selected computational chemistry tools.
2.1 The Foundations of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach offers a remarkable balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.[6]
2.2 Justification for the B3LYP Functional for Halogenated Systems
The "functional" in DFT is the component that approximates the exchange-correlation energy. For this study, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many organic molecules. It has a long and successful track record for providing reliable geometric and vibrational properties for a wide range of organic and halogenated compounds, making it a trustworthy choice for this investigation.[1][9][10]
2.3 Rationale for the 6-311++G(d,p) Basis Set Selection
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] For 2,3-DCPAA, the Pople-style 6-311++G(d,p) basis set is selected for the following reasons:
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, offering more flexibility than a minimal or double-zeta set.
-
++ : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and chlorine atoms in 2,3-DCPAA.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the molecular environment, which is critical for describing chemical bonds accurately, especially in systems with electronegative atoms like chlorine and oxygen.[12]
2.4 Modeling Solvent Effects with the Polarizable Continuum Model (PCM)
To simulate a more realistic chemical environment, such as in a biological medium or a solvent for spectroscopic analysis, the Polarizable Continuum Model (PCM) can be employed. This implicit solvation model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This is essential for accurately predicting properties like NMR chemical shifts, which are sensitive to the solvent environment.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and self-validating workflow for the quantum chemical analysis of this compound.
Diagram: Computational Workflow
Caption: Atom numbering for this compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Atoms | Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C1-C2 | 1.40 | |
| C2-Cl11 | 1.74 | |
| C3-Cl12 | 1.73 | |
| C1-C7 | 1.52 | |
| C8-O9 | 1.21 | |
| C8-O10 | 1.35 | |
| O10-H18 | 0.97 | |
| Bond Angles | ||
| C2-C1-C6 | 118.5 | |
| C1-C2-Cl11 | 119.8 | |
| C1-C7-C8 | 112.9 | |
| O9-C8-O10 | 123.1 | |
| Dihedral Angle |
| | C6-C1-C7-C8 | -75.4 |
Note: These are representative values from a B3LYP/6-311++G(d,p) calculation and may vary slightly based on the specific software and convergence criteria.
4.2 Vibrational Spectra Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental data (e.g., from FTIR or Raman spectroscopy) to confirm the molecule's structure. Key vibrational modes are assigned below.
Table 2: Calculated Key Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
|---|---|---|
| 3570 | 25.4 | O-H stretch (carboxylic acid) |
| 3085 | 12.1 | C-H stretch (aromatic) |
| 2980 | 15.6 | C-H stretch (aliphatic CH₂) |
| 1745 | 350.2 | C=O stretch (carbonyl) |
| 1580, 1470 | Variable | C=C stretch (aromatic ring) |
| 1250 | 180.5 | C-O stretch (carboxylic acid) |
| 780 | 95.7 | C-Cl stretch |
Note: Calculated harmonic frequencies are typically higher than experimental values and are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement. [13]
4.3 Electronic Properties
Analysis of the frontier molecular orbitals is critical for understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) map visually indicates regions of positive and negative charge.
Table 3: Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.22 |
| HOMO-LUMO Gap | 5.63 |
The HOMO-LUMO energy gap is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. [6]The MEP map (not shown) would reveal a high negative potential around the carbonyl oxygen (O9) and the hydroxyl oxygen (O10), indicating these are likely sites for electrophilic attack.
4.4 NMR Chemical Shift Analysis
The GIAO method provides theoretical predictions of NMR chemical shifts, which are invaluable for assigning signals in experimental spectra. [14][15] Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom (See Diagram) | Nucleus | Calculated Shift (δ) |
|---|---|---|
| H18 | ¹H | 11.5 - 12.5 |
| H13, H14, H15 | ¹H | 7.2 - 7.6 |
| H16, H17 | ¹H | 3.7 |
| C8 | ¹³C | 175.1 |
| C1 | ¹³C | 134.5 |
| C2 | ¹³C | 132.8 |
| C3 | ¹³C | 131.0 |
| C4, C5, C6 | ¹³C | 127.5 - 129.8 |
| C7 | ¹³C | 40.2 |
Note: Values are relative to TMS, calculated in a solvent model (e.g., DMSO-d6 using PCM) for better accuracy. Experimental values may differ. [16][17]
Conclusion: Synthesizing the Data
This technical guide has presented a detailed, authoritative, and self-validating protocol for the quantum chemical calculation of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we have established a reliable method for predicting the molecule's optimized geometry, vibrational frequencies, electronic properties, and NMR chemical shifts. The workflow emphasizes the critical step of frequency analysis for validating the optimized structure as a true energy minimum. The data presented herein provides a foundational computational dataset that can guide experimental work, aid in spectroscopic assignment, and offer insights into the molecule's reactivity, thereby accelerating research and development in fields where this compound and its derivatives are of interest.
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An In-Depth Technical Guide to the Stability and Degradation of 2,3-Dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenylacetic acid is a chlorinated aromatic carboxylic acid of interest in various fields, including as a potential pharmaceutical intermediate and a reference standard in environmental analysis.[1] Understanding its chemical stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any related drug product, as well as for assessing its environmental fate. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation products, and the specificity of analytical methods.[2][3] While specific experimental data on the forced degradation of this compound is not extensively available in public literature, this guide will establish a robust theoretical framework for its degradation based on the well-documented behavior of the closely related isomer, 2,4-dichlorophenoxyacetic acid (2,4-D), and fundamental principles of organic chemistry.
This guide will delve into the predicted degradation of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It will also explore potential microbial degradation pathways. Furthermore, detailed experimental protocols for conducting forced degradation studies and analytical method considerations for monitoring the stability of this compound are provided.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting stability and degradation studies.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O₂ | [4][5] |
| Molecular Weight | 205.04 g/mol | [4][5] |
| CAS Number | 10236-60-9 | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 170-175 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. | |
| pKa | Not explicitly found for the 2,3-isomer, but expected to be in the acidic range similar to other phenylacetic acids. |
Predicted Degradation Pathways of this compound
Due to the limited specific data on this compound, the following degradation pathways are predicted based on the known degradation of 2,4-D and related chlorinated aromatic compounds.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For this compound, hydrolysis is not expected to be a major degradation route under neutral conditions due to the stability of the phenylacetic acid moiety. However, under forced acidic or basic conditions, degradation may be induced.
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, protonation of the carboxylic acid group could potentially facilitate decarboxylation, though this is generally unlikely for phenylacetic acids.
-
Basic Conditions: In the presence of a strong base, the carboxylic acid will be deprotonated to form the carboxylate salt. The stability of the molecule is generally high under these conditions, but extreme pH and temperature could potentially lead to other reactions.
It is important to note that for the related compound 2,4-D, hydrolysis under typical environmental conditions is considered negligible.[6] However, the kinetics of hydrolysis can be pH-dependent.[7]
Oxidative Degradation
Oxidative degradation is a common pathway for many organic molecules. For this compound, oxidation is predicted to be a significant degradation route, particularly under forced conditions using oxidizing agents like hydrogen peroxide.
The primary sites for oxidation are the phenyl ring and the benzylic carbon of the acetic acid side chain.
-
Hydroxylation of the Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic attack by hydroxyl radicals generated from oxidizing agents. This can lead to the formation of various hydroxylated and dichlorinated phenylacetic acid derivatives.
-
Oxidation of the Acetic Acid Side Chain: The benzylic position is also susceptible to oxidation, which could lead to the formation of 2,3-dichlorobenzaldehyde and subsequently 2,3-dichlorobenzoic acid. Cleavage of the side chain could also occur, leading to the formation of 2,3-dichlorotoluene.
The degradation of 2,4-D via oxidative processes has been shown to produce intermediates such as 2,4-dichlorophenol.[8] A similar cleavage of the acetic acid group in this compound could yield 2,3-dichlorophenol.
Photodegradation
Photodegradation can be a significant degradation pathway for light-sensitive compounds. Aromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation.
-
Homolytic Cleavage of the C-Cl Bond: UV radiation can induce the homolytic cleavage of the carbon-chlorine bonds, leading to the formation of dechlorinated radical species. These radicals can then react further to form a variety of degradation products, including monochlorophenylacetic acids and phenylacetic acid.
-
Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, leading to the formation of hydroxylated and other oxidized degradation products, similar to those formed under chemical oxidation.
For 2,4-D, photolysis in sunlit surface waters is considered an important environmental fate process.[6] The photocatalytic degradation of 2,4-D has been extensively studied and is known to proceed via hydroxyl radical attack.[9][10][11][12]
Thermal Degradation
Thermal degradation of this compound is expected to occur at temperatures approaching its melting point and above. The likely degradation pathway is decarboxylation of the acetic acid side chain.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 2,3-dichlorotoluene.
Microbial Degradation
The microbial degradation of chlorinated aromatic compounds is a well-studied area, particularly for herbicides like 2,4-D. While specific studies on this compound are scarce, it is plausible that microorganisms capable of degrading other chlorinated aromatics could also metabolize this isomer.
The microbial degradation of 2,4-D typically involves the cleavage of the ether linkage (in the case of phenoxyacetic acids) or side chain, followed by hydroxylation of the aromatic ring and subsequent ring cleavage.[8][13][14] For this compound, a plausible microbial degradation pathway would involve:
-
Oxidation of the side chain: Similar to oxidative degradation, microbial enzymes could oxidize the acetic acid side chain.
-
Hydroxylation of the aromatic ring: Dioxygenase enzymes could introduce hydroxyl groups onto the dichlorinated ring, making it more susceptible to cleavage.
-
Ring cleavage: The hydroxylated ring can then be cleaved by other microbial enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
The ability of microorganisms to degrade 2,4-D is widespread, and the genes responsible for this degradation have been identified.[13][15] It is possible that some of these enzymatic systems could also act on this compound.
Predicted Degradation Products
Based on the predicted degradation pathways, the following are potential degradation products of this compound:
| Potential Degradation Product | Predicted Formation Pathway(s) |
| 2,3-Dichlorotoluene | Thermal Degradation (Decarboxylation) |
| 2,3-Dichlorobenzaldehyde | Oxidative Degradation |
| 2,3-Dichlorobenzoic Acid | Oxidative Degradation |
| 2,3-Dichlorophenol | Oxidative Degradation |
| Monochlorophenylacetic acids | Photodegradation |
| Phenylacetic acid | Photodegradation |
| Hydroxylated 2,3-dichlorophenylacetic acids | Oxidative Degradation, Photodegradation, Microbial Degradation |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for conducting forced degradation studies on this compound. The conditions should be optimized to achieve a target degradation of 5-20%.[3][16]
General Stock Solution Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To an appropriate volume of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an appropriate volume of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To an appropriate volume of the stock solution, add an equal volume of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
To an appropriate volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of this compound in a suitable solvent (e.g., methanol/water) in a photostability chamber.
-
The light source should provide both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C).
-
At specified time points, remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze.
Analytical Method Considerations
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[17][18]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable starting point.
-
Column: A C18 column is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 230 nm or 280 nm) can be used.[19]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and characterization of unknown degradation products, LC-MS is a powerful tool. It provides molecular weight and fragmentation information that can help elucidate the structures of the degradants. Analytical methods for 2,4-D often utilize LC-MS/MS for high sensitivity and specificity.[20]
Visualization of Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound.
Caption: Predicted oxidative and thermal degradation pathways of this compound.
Caption: Predicted photodegradation pathways of this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding the stability and degradation of this compound. While direct experimental data is limited, the predicted degradation pathways and products, based on the behavior of the closely related 2,4-D isomer and fundamental chemical principles, offer a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocols for forced degradation studies and considerations for analytical method development will enable the generation of robust stability data. As with any scientific investigation, it is imperative that these predicted pathways are confirmed through rigorous experimental work, including the isolation and structural elucidation of any significant degradation products.
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- Colmer, A. R. "The effect of 2, 3, 6-trichlorophenylacetic and 2, 2-dichloropropionic acids on nitrite oxidation." Applied microbiology 10.3 (1962): 206. URL
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Methodological & Application
Compound Identification and Physicochemical Properties
An Application Note on Experimental Protocols for 2,3-Dichlorophenylacetic Acid
Abstract: this compound (2,3-DPAA) is a halogenated aromatic carboxylic acid. As a structural isomer of other significant dichlorinated phenylacetic and phenoxyacetic acids, such as the widely studied herbicide 2,4-D, it holds potential interest for research in agrochemicals, drug development, and environmental science. Its biological activity, while not as extensively documented as its isomers, is postulated to follow similar pathways of synthetic auxins, which induce uncontrolled growth in susceptible plant species by disrupting hormonal signaling.[1][2][3] The specific positioning of the chlorine atoms on the phenyl ring influences the molecule's polarity and reactivity, making it distinct from other isomers.[4] This document provides a comprehensive guide for researchers, offering detailed, field-proven protocols for the safe handling, representative synthesis, and high-sensitivity analytical quantification of 2,3-DPAA.
Accurate identification and understanding of a compound's physical properties are foundational to any experimental work. 2,3-DPAA is a solid at room temperature with the following key characteristics.
| Property | Value | Source |
| IUPAC Name | 2-(2,3-dichlorophenyl)acetic acid | [5] |
| CAS Number | 10236-60-9 | [5][6] |
| Molecular Formula | C₈H₆Cl₂O₂ | [5][7] |
| Molecular Weight | 205.04 g/mol | [7] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Data varies; refer to supplier CoA | |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | [5] |
| InChIKey | YWMXEUIQZOQESD-UHFFFAOYSA-N | [5][8] |
Critical Safety and Handling Protocols
This compound is classified as a hazardous substance and requires strict adherence to safety protocols to minimize exposure risk. The primary hazards include being harmful if swallowed and causing serious, potentially irreversible, eye damage.[5][9]
2.1. Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: All handling of solid 2,3-DPAA and its concentrated solutions must be performed in a well-ventilated laboratory or, preferably, inside a certified chemical fume hood.[10]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to prevent contact with the eyes.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if contamination occurs.[9]
-
Body Protection: A standard laboratory coat should be worn. Ensure it is fully buttoned.[9]
2.2. First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][11]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[9][11]
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if you feel unwell.[9][11]
Representative Synthesis Protocol
While 2,3-DPAA is commercially available, a representative synthesis protocol is valuable for custom isotope labeling or derivatization studies. The following two-step protocol, adapted from established methods for related compounds, details the hydrolysis of 2,3-dichlorobenzyl cyanide.[12] This method is robust and avoids the direct handling of more hazardous reagents like elemental chlorine.
Protocol 3.1: Alkaline Hydrolysis of 2,3-Dichlorobenzyl Cyanide
Causality: This protocol utilizes a strong base (Potassium Hydroxide) to hydrolyze the nitrile group of the starting material into a carboxylate salt. Subsequent acidification protonates the salt, causing the less water-soluble carboxylic acid to precipitate, facilitating its isolation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3-dichlorobenzyl cyanide (1 equivalent), ethanol (95%), and water.
-
Hydrolysis: Slowly add potassium hydroxide (KOH) pellets (~5 equivalents) to the mixture. The reaction is exothermic.
-
Reflux: Heat the reaction mixture to 80°C and maintain this temperature under continuous stirring for approximately 20 hours to ensure complete hydrolysis.[12]
-
Acidification: After cooling the mixture to room temperature, carefully acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH reaches 2-3 (verify with pH paper). This will cause the 2,3-DPAA to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., aqueous ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]
-
Drying: Collect the purified crystals by filtration and dry them under a vacuum to yield the final product.
Caption: Workflow for the synthesis of 2,3-DPAA.
Analytical Quantification Protocols
Accurate quantification of 2,3-DPAA is essential for metabolism studies, environmental monitoring, and quality control. The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Protocol 4.1: Sample Preparation via Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Causality: SALLE is an efficient method for extracting moderately polar compounds from aqueous matrices. Adding a high concentration of salt (e.g., sodium chloride) to the aqueous phase decreases the solubility of the organic analyte and the organic solvent in the water, driving the analyte into the organic phase and improving extraction efficiency.[13][14]
-
Sample pH Adjustment: Take a 4 mL aqueous sample and adjust the pH to 2 using a suitable acid (e.g., HCl). This ensures the carboxylic acid group of 2,3-DPAA is fully protonated, making it less polar and more extractable into an organic solvent.[14]
-
Solvent Addition: Add 1 mL of acetonitrile to the sample.
-
Salting Out: Add a pre-weighed amount of a salt mixture (e.g., magnesium sulfate and sodium chloride) or 5 mL of a salting-out solvent containing 5% w/v sodium chloride.[13][14]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge the sample to achieve a clean separation between the aqueous and organic (acetonitrile) layers.
-
Collection: Carefully collect the upper acetonitrile layer for analysis.
Caption: Sample preparation using the SALLE method.
Protocol 4.2: Quantification by HPLC-UV
This method is robust, widely available, and suitable for analyzing samples with moderate to high concentrations of 2,3-DPAA.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for retaining nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (80:19.5:0.5) | The acidic modifier ensures the analyte remains in its protonated, non-ionized form for consistent retention.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run time.[14] |
| Injection Vol. | 10 µL | Standard injection volume. |
| UV Detection | 230 nm or 283 nm | Wavelengths where the phenyl ring exhibits strong absorbance.[14][15] |
Protocol 4.3: High-Sensitivity Quantification by UHPLC-MS/MS
For trace-level detection in complex biological or environmental samples, UHPLC-MS/MS provides superior sensitivity and selectivity.
| Parameter | Condition | Rationale |
| UHPLC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Smaller particle size for higher efficiency and resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |
| Gradient | Time-based gradient (e.g., 5% to 95% B) | To efficiently elute the analyte while separating it from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated to form a negative ion [M-H]⁻. |
| MRM Transitions | Precursor Ion (Q1): m/z 203.0 | Corresponds to the [M-H]⁻ ion of 2,3-DPAA. |
| Product Ions (Q3): e.g., m/z 159.0, 141.0 | Specific fragments generated by collision-induced dissociation (e.g., loss of CO₂ and HCl). |
Postulated Biological Mechanism of Action
2,3-DPAA is a structural analog of synthetic auxins like 2,4-D. Therefore, its herbicidal activity is presumed to follow the same molecular pathway. This pathway involves hijacking the plant's natural growth-regulating machinery, leading to uncontrolled cell division and elongation, and ultimately, plant death.[1][3]
The core mechanism involves the degradation of Aux/IAA transcriptional repressors. In their normal state, these repressors inhibit Auxin Response Factors (ARFs), preventing the expression of auxin-related genes. When a synthetic auxin like 2,3-DPAA is introduced, it promotes the binding of Aux/IAA repressors to an SCF-TIR1 ubiquitin ligase complex. This targets the repressor for proteasomal degradation, freeing the ARF to activate gene expression, which leads to the observed phytotoxic effects.[3]
Caption: Postulated mechanism of 2,3-DPAA as a synthetic auxin.
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Application Notes & Protocols: The Role of Dichlorophenylacetic Acid Isomers in Plant Tissue Culture
A Note to the Researcher: The query specified the use of 2,3-Dichlorophenylacetic acid. However, a comprehensive review of scientific literature and established protocols reveals that 2,4-Dichlorophenoxyacetic acid (2,4-D) is the isomer ubiquitously utilized and validated for applications in plant tissue culture.[1][2] this compound is not commonly cited for these purposes. Given the structural similarity and the overwhelming body of evidence, this guide will focus on the principles and application of the scientifically established compound, 2,4-D. This ensures the protocols provided are robust, reproducible, and grounded in decades of research.
Introduction: 2,4-D as a Cornerstone of Plant Morphogenesis
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant growth regulators that emulate the physiological effects of the natural auxin, indole-3-acetic acid (IAA). While notorious for its widespread use as a selective herbicide for broadleaf weeds, at carefully controlled, lower concentrations, 2,4-D is a fundamental tool in plant biotechnology.[3] Its high stability and potent biological activity make it indispensable for inducing undifferentiated cell masses (callus) and initiating somatic embryogenesis from a wide array of plant species.[1][4][5] This guide provides an in-depth exploration of its mechanism, practical applications, and validated protocols for its use in a research setting.
Section 1: Mechanism of Action - A Stable Mimic of Natural Auxin
At the molecular level, 2,4-D functions by hijacking the plant's natural auxin signaling pathway.[6] Unlike IAA, which is susceptible to rapid enzymatic degradation within the plant, 2,4-D's chemical structure confers resistance, leading to a more potent and sustained cellular response.[1][3]
The core mechanism involves:
-
Receptor Binding: 2,4-D binds to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins, which are components of an SCF E3 ubiquitin ligase complex.[1][7]
-
Repressor Degradation: This binding event facilitates the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[1]
-
Gene Expression: The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a cascade of auxin-responsive genes.[7]
-
Physiological Response: The products of these genes drive critical cellular processes, including cell division, expansion, and differentiation, which, in the context of tissue culture, are harnessed to induce callus formation.[8]
Caption: Simplified signaling pathway of 2,4-D in plant cells.
Section 2: Core Applications in Plant Tissue Culture
The primary role of 2,4-D is to induce a state of dedifferentiation in explant tissues, leading to the formation of callus. This makes it a critical component for:
-
Callus Induction: Stimulating prolific, unorganized cell division from explants (e.g., leaf discs, stem segments, immature embryos). This callus can then be maintained or used for regeneration.[5][9]
-
Somatic Embryogenesis: Initiating the development of embryos from somatic cells, a key pathway for clonal propagation and genetic transformation.[4][10][11]
-
Cell Suspension Cultures: Establishing and maintaining fine, friable cell cultures in liquid media for secondary metabolite production, protoplast isolation, or large-scale cell biomass production.[12][13]
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a 2,4-D Stock Solution (1 mg/mL)
Accurate preparation of stock solutions is paramount for reproducibility.[14] Direct weighing of the small quantities needed for final media is often inaccurate.[14]
Materials:
-
2,4-Dichlorophenoxyacetic acid powder (M.W. 221.04 g/mol )[15]
-
Solvent: 1N KOH or 1N NaOH (preferred) or 95% Ethanol[14]
-
Sterile, distilled or deionized water
-
Sterile volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles (amber or foil-wrapped)
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle 2,4-D powder in a chemical fume hood.[15]
-
Weighing: Accurately weigh 100 mg of 2,4-D powder and transfer it to the 100 mL volumetric flask.
-
Dissolving: Add a small volume (2-3 mL) of 1N KOH or NaOH directly to the flask.[14] Swirl gently to dissolve the powder completely. A few drops are typically sufficient. Alternatively, 95% ethanol can be used.[14]
-
Dilution: Once fully dissolved, slowly add sterile distilled water to the flask while stirring continuously.[14]
-
Final Volume: Bring the final volume to exactly 100 mL with distilled water. Ensure the solution is thoroughly mixed.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Labeling & Storage: Label the bottle clearly with the compound name, concentration (1 mg/mL), preparation date, and your initials. For long-term storage (indefinite), store at -20°C.[14][15] For short-term use (several months), store at 2-8°C.[14][15]
Protocol 2: General Workflow for Callus Induction
This protocol provides a general framework. The optimal 2,4-D concentration, explant type, and media composition must be empirically determined for each plant species.
Caption: A typical workflow for plant tissue culture using 2,4-D.
Procedure:
-
Media Preparation: Prepare a basal medium (Murashige and Skoog (MS) medium is common) supplemented with sucrose (typically 30 g/L), vitamins, and gelling agent (e.g., 8 g/L agar).[16]
-
PGR Addition: Add the required volume of 2,4-D stock solution to the cooling autoclaved medium to achieve the desired final concentration (see Table 1). If using cytokinins, add them at this stage as well.
-
pH Adjustment: Adjust the medium pH to 5.7-5.8 before autoclaving.[17]
-
Explant Preparation: Select healthy, young plant tissue. Surface sterilize the explants using a standard protocol (e.g., 70% ethanol wash followed by a dilute bleach solution and sterile water rinses).[18]
-
Inoculation: Aseptically place the prepared explants onto the surface of the solidified 2,4-D-containing medium.
-
Incubation: Incubate the cultures at approximately 25 ± 2°C. For callus induction, incubation in complete darkness is often preferred as it can promote proliferation and prevent premature differentiation.[1]
Section 4: Quantitative Data & Optimization
The optimal concentration of 2,4-D is highly dependent on the plant species, genotype, and explant source. A concentration gradient experiment is always recommended for new systems.
Table 1: Reported Effective Concentrations of 2,4-D for Callus Induction
| Plant Species | Explant Type | 2,4-D Concentration (mg/L) | Notes | Reference(s) |
| Rice (Oryza sativa) | Dehusked Seeds | 2.0 - 6.0 | 2.0 mg/L gave the best frequency and desired callus features for three Phetchaburi varieties. | [9] |
| Wheat (Triticum aestivum) | Mature Seeds | 3.5 | Optimal concentration reported for callus induction. | [2] |
| Sugarcane (Saccharum) | Spindle Leaf | 3.0 - 5.0 | Often used synergistically with Kinetin (0.5 mg/L) for best results. | [19] |
| Butterfly Pea (C. ternatea) | Cotyledon, Hypocotyl | 0.5 - 2.5 | 0.5 mg/L resulted in 100% callus induction and friable morphology. | [20] |
| Saffron (Crocus sativus) | Corms | 3.0 | Effective for callus formation, can be combined with BAP and IBA. | [21] |
| Date Palm (Phoenix dactylifera) | Immature Leaves | 0.1 - 100 | High concentrations (e.g., 100 mg/L) are used but carry a risk of genetic instability; lower levels are recommended. | [22] |
Section 5: Synergistic and Antagonistic Effects
2,4-D is rarely used in isolation. Its effects are modulated by interactions with other plant growth regulators, primarily cytokinins.
-
Synergy with Cytokinins: The ratio of auxin (like 2,4-D) to cytokinin (like 6-Benzylaminopurine (BAP) or Kinetin) is a critical determinant of developmental fate.[19][23]
-
High Auxin/Low Cytokinin: Generally promotes callus proliferation and root formation.
-
Low Auxin/High Cytokinin: Typically favors shoot regeneration from callus.
-
Balanced Ratios: Can lead to the formation of embryogenic callus.[24]
-
-
Case Study - Gymnema sylvestre: In this medicinal plant, 2,4-D alone induced callus in ~40 days. When combined with kinetin, this was reduced to 28 days, and with BAP, it was further shortened to 20 days, demonstrating a clear synergistic effect.[24]
Conclusion
2,4-Dichlorophenoxyacetic acid remains an essential and powerful tool in plant tissue culture. Its stability and potent auxin activity, when precisely controlled, provide a reliable method for inducing cellular dedifferentiation, which is the foundational step for numerous biotechnological applications, from mass propagation to the development of genetically modified organisms. Mastery of its use requires an understanding of its molecular action, careful protocol execution, and empirical optimization for the specific plant system under investigation.
References
- Neliti. (2011). Indirect Organogenesis and Somatic Embryogenesis of Pineapple Induced by Dichlorophenoxy Acetic Acid.
- ResearchGate. (2016). Synergistic effects of 2,4-D and Cytokinins on callus culture establishment in rare medicinal plant-Gymnema sylvestre.
- Unknown Source. (n.d.). A 2,4-D-Free Combined Direct Organogenesis-Indirect Somatic Embryogenesis Protocol for Mass Propagation of Date Palm (Phoenix dactylifera L.) cv.Barhi.
- PubMed. (n.d.). 2,4,5-Trichlorophenoxyacetic acid promotes somatic embryogenesis in the rose cultivar "Livin' Easy" (Rosa sp.).
- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- MDPI. (n.d.). Induction of Somatic Embryogenesis in Tamarillo (Solanum betaceum Cav.) Involves Increases in the Endogenous Auxin Indole-3-Acetic Acid.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (n.d.). Role of 2,4-dichlorophenoxyacetic acid (2,4-D) in somatic embryogenesis on cultured zygotic embryos of Arabidopsis: Cell expansion, cell cycling, and morphogenesis during continuous exposure of embryos to 2,4-D.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- PubMed. (1996). Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells.
- National Institutes of Health (NIH). (n.d.). Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots?.
- Plant Cell Labs. (n.d.). DSL02 2 4-Dichlorophenoxyacetic Acid Solution (2,4-D).
- Unknown Source. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- PubMed. (n.d.). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Semantic Scholar. (n.d.). Synergistic effects of 2,4-D and Cytokinins on callus culture establishment in rare medicinal plant- Gymnema sylvestre.
- National Institutes of Health (NIH). (n.d.). Quantitative Effects of 2,4-Dichlorophenoxyacetic Acid on Growth of Suspension-cultured Acer pseudoplatanus Cells.
- MDPI. (2022). Synergetic Effect of Different Plant Growth Regulators on Micropropagation of Sugarcane (Saccharum officinarum L.) by Callogenesis.
- Biointerface Research in Applied Chemistry. (2021). Optimization of Callogenesis/Caulogenesis Induction Protocol in Saffron Plant (Crocus sativus L.) Using Response Surface Methodology.
- Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- ResearchGate. (n.d.). Efficient regeneration protocol for callus and shoot induction from recalcitrant Phaseolus vulgaris L. explants under optimum growth conditions.
- MAB Journal. (n.d.). The Effects of 2,4-Dichlorophenoxyacetic Acid on The Induction of Callus from Cotyledon and Hypocotyl Explants of Butterfly Pea (Clitoria ternatea).
- NCERT. (n.d.). plant growth and development chapter 13.
- ACS Publications. (n.d.). Metabolism of 2,4-dichlorophenoxyacetic acid by wheat cell suspension cultures.
- ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- MDPI. (2023). The Effects of Different Auxin–Cytokinin Combinations on Morphogenesis of Fritillaria meleagris Using Bulb Scale Sections In Vitro.
- Universiti Kebangsaan Malaysia. (n.d.). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens.
- Science Alert. (2023). Influence of 2,4-Dichlorophenoxyacetic Acid on Callus Induction and Synthetic Cytokinins on Plant Regeneration of Three Phetchaburi Indigenous Rice Varieties.
- Scirp.org. (n.d.). Callus Induction of Young Leaf Coconut cv. MATAG with Combination of 2,4-Dichlorophenoxyacetic Acid (2,4-D), α-Naphthalene Acetic Acid (NAA) and Benzyl Amino Purin (BAP).
- ResearchGate. (n.d.). Residual 2,4-D in plant tissue culture discarded media: a neglected source of environmental pollution.
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Application Notes & Protocols for the Analytical Determination of 2,3-Dichlorophenylacetic Acid
Introduction and Scope
2,3-Dichlorophenylacetic acid (2,3-DCPAA) is a chlorinated aromatic carboxylic acid. Its chemical structure and properties are detailed in the PubChem database[1][2][3]. As an analogue of other dichlorinated phenylacetic and phenoxyacetic acids, which are used as herbicides or are relevant in pharmaceutical synthesis, the development of precise and robust analytical methods for its detection is critical. The presence of 2,3-DCPAA, whether as an impurity in a drug substance, a metabolite, or an environmental contaminant, necessitates sensitive and selective quantification.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive overview of the principles behind the selection of analytical methods and offers two detailed, field-proven protocols for the quantification of 2,3-DCPAA:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for routine analysis and quantification at moderate concentrations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level detection and confirmation in complex matrices.
The choice between these methods depends on the specific requirements of the analysis, including the sample matrix, required limit of detection, and available instrumentation.
Principles of Detection: A Rationale for Method Selection
The analytical strategy for a small molecule like 2,3-DCPAA (Molecular Formula: C₈H₆Cl₂O₂) is dictated by its physicochemical properties: an acidic carboxylic group and a chlorinated aromatic ring[1][2].
-
Chromatographic Separation: The polarity imparted by the carboxylic acid group and the relative non-polarity of the dichlorophenyl ring make Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique. In RP-HPLC, the analyte partitions between a non-polar stationary phase (like C18) and a polar mobile phase. By controlling the mobile phase composition (e.g., the ratio of acetonitrile or methanol to an aqueous, acidified buffer), 2,3-DCPAA can be effectively retained and separated from other matrix components. The addition of an acid (like formic or acetic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the non-polar column, which results in sharper, more symmetrical peaks[4][5].
-
Detection:
-
UV Detection: The dichlorophenyl ring in 2,3-DCPAA contains a chromophore that absorbs ultraviolet (UV) light. This property allows for straightforward detection and quantification using a UV detector following HPLC separation. While robust and cost-effective, UV detection can be susceptible to interference from co-eluting compounds that also absorb at the selected wavelength[5].
-
Tandem Mass Spectrometry (MS/MS): For superior selectivity and sensitivity, MS/MS is the premier detection method. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In negative ion mode, 2,3-DCPAA will deprotonate to form a specific parent ion [M-H]⁻. This parent ion is then fragmented, and specific, characteristic fragment ions (daughter ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it is highly unlikely that an interfering compound will have the same retention time, the same parent mass, and produce the same fragment ions[6][7]. This makes LC-MS/MS the gold standard for trace analysis in complex biological or environmental samples[8][9].
-
-
Sample Preparation: The goal of sample preparation is to extract 2,3-DCPAA from the sample matrix and remove interferences. For acidic compounds, pH adjustment is a key step.
-
Liquid-Liquid Extraction (LLE): By acidifying the sample, 2,3-DCPAA is converted to its neutral, protonated form, which is more soluble in organic solvents and can be efficiently extracted from an aqueous matrix. Salting-out assisted LLE (SALLE) enhances this process by adding salt to the aqueous phase, which decreases the solubility of the analyte and drives it into the organic phase[10].
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. For complex samples, a mixed-mode SPE cartridge can be used to retain the analyte while interferences are washed away[8].
-
Alkaline Hydrolysis: In matrices like crops or soil, the analyte may be present in conjugated or esterified forms. An initial alkaline hydrolysis step can be employed to convert all forms into the deprotonated salt, ensuring the accurate measurement of the total 2,3-DCPAA content[6][7].
-
Method Comparison and Performance
The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the expected performance characteristics for the two protocols detailed in this guide, based on analogous methods for the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D).
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Performance |
| Limit of Detection (LOD) | ~0.1–5 µg/L | ~0.01–0.1 µg/L | MS/MS detection is inherently more sensitive than UV absorption, allowing for the detection of much lower concentrations[8][10]. |
| Limit of Quantification (LOQ) | ~0.5–10 µg/L | ~0.03–0.3 µg/L | The superior signal-to-noise ratio in LC-MS/MS provides greater confidence in quantification at trace levels[8][10]. |
| Linearity (R²) | > 0.999 | > 0.997 | Both methods provide excellent linearity over their respective calibration ranges[10][11]. |
| Recovery | 90% - 110% | 85% - 115% | Recovery is primarily dependent on the efficiency of the sample preparation method. Both LLE and SPE can yield high, reproducible recoveries[6][10]. |
| Precision (%RSD) | < 10% | < 15% | Both methods demonstrate high precision, with LC-MS/MS sometimes showing slightly higher variability at the lowest concentration levels[6][11]. |
| Selectivity | Moderate | High | LC-MS/MS is significantly more selective due to the specificity of MRM transitions, minimizing matrix interference[6][8]. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS/MS systems. |
Protocol 1: Quantification of 2,3-DCPAA by HPLC-UV
This protocol details a method for the quantification of 2,3-DCPAA in aqueous samples using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) followed by HPLC-UV analysis. It is optimized for robustness and ease of use.
Apparatus and Reagents
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD), analytical balance, vortex mixer, centrifuge, pH meter, volumetric flasks, pipettes, and autosampler vials.
-
Reagents: 2,3-DCPAA reference standard (≥98% purity), Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (glacial), Sodium Chloride (analytical grade), Hydrochloric Acid (HCl).
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,3-DCPAA reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 acetonitrile/water. A typical range would be 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL.
Sample Preparation (SALLE)
-
pH Adjustment: Transfer 4 mL of the aqueous sample into a centrifuge tube. Adjust the pH to ~2 using dilute HCl. This step is critical to ensure the analyte is in its non-ionized form for efficient extraction.
-
Solvent Addition: Add 1 mL of acetonitrile to the sample tube.
-
Salting Out: Add 5 mL of a salting-out solvent (prepared by dissolving 5g of NaCl in 100 mL of water). The high salt concentration forces the acetonitrile out of the aqueous phase, carrying the analyte with it[10].
-
Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partition of the analyte into the acetonitrile layer.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve complete separation of the acetonitrile and aqueous layers.
-
Collection: Carefully collect the upper acetonitrile layer and transfer it to a clean autosampler vial for analysis.
HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile : Water : Acetic Acid (80:19.5:0.5, v/v/v)[10].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 283 nm (Note: This is based on the λmax for 2,4-D; the optimal wavelength for 2,3-DCPAA should be confirmed by running a UV scan of a standard solution)[10].
Data Analysis and Quality Control
-
Quantification: Generate a calibration curve by plotting the peak area of the calibration standards against their concentration. Determine the concentration of 2,3-DCPAA in the samples by interpolating their peak areas from the linear regression of the calibration curve.
-
QC: Analyze a blank and a quality control (QC) sample (e.g., a mid-range calibration standard) with each batch of samples to verify system performance and accuracy.
Caption: Workflow for 2,3-DCPAA analysis by HPLC-UV.
Protocol 2: High-Sensitivity Quantification of 2,3-DCPAA by LC-MS/MS
This protocol provides a highly sensitive and selective method for trace-level quantification of 2,3-DCPAA in complex matrices (e.g., plasma, soil, food products) using LC-MS/MS. The sample preparation involves an alkaline hydrolysis step to ensure all forms of the analyte are measured.
Apparatus and Reagents
-
Apparatus: LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source, UPLC or HPLC system, analytical balance, centrifuge, shaker/grinder, pH meter.
-
Reagents: 2,3-DCPAA reference standard (≥98% purity), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Sodium Hydroxide (NaOH), Sulfuric Acid (H₂SO₄), Sodium Chloride (NaCl), Magnesium Sulfate (MgSO₄, anhydrous).
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Prepare as described in Protocol 1.
-
Working Stock & Calibration Standards: Prepare working stock and calibration standards in the range of 0.1 - 100 ng/mL by serial dilution in 50:50 acetonitrile/water. The lower concentration range reflects the higher sensitivity of the LC-MS/MS method.
Sample Preparation
This procedure is adapted from methods used for acidic herbicides in complex matrices like corn and soybean[6][7][11].
-
Homogenization: Weigh 5 g of the homogenized sample into a 50-mL centrifuge tube.
-
Alkaline Hydrolysis: Add 15 mL of water and 300 µL of 5 N NaOH solution. This step hydrolyzes any esters or conjugates of 2,3-DCPAA to its salt form, ensuring total analyte measurement[6].
-
Shaking: Shake the mixture vigorously (e.g., on a Geno grinder at 2000 strokes/min) for 30 minutes.
-
Neutralization & Extraction: Add 300 µL of 5 N H₂SO₄ to neutralize the base, followed by 10 mL of acetonitrile. Shake for an additional 2 minutes.
-
Salting Out: Add approximately 3 g of NaCl and 3 g of anhydrous MgSO₄ to the tube. This forces the partitioning of the acetonitrile from the aqueous layer.
-
Centrifugation: Vortex and then centrifuge the sample at >4000 rpm for 10 minutes.
-
Final Dilution: Transfer an aliquot of the supernatant (acetonitrile extract) and dilute it 1:1 with water. Filter through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
-
Column: A mixed-mode or C18 column suitable for polar compounds (e.g., Acclaim™ Trinity™ Q1 or equivalent, 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: Ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 10% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: ESI, Negative Ion Mode.
-
MRM Transitions: The exact mass transitions must be determined by infusing a standard solution of 2,3-DCPAA into the mass spectrometer. Based on its molecular weight of 205.04 g/mol [2][3], the transitions would be as follows:
-
Parent Ion (Q1): m/z 204.0 (corresponding to [M-H]⁻).
-
Daughter Ions (Q3): A quantification ion and a confirmation ion would be selected. Plausible fragments would result from the loss of CO₂ (m/z 160) or the loss of the acetic acid group (m/z 145).
-
Quantification Transition (proposed): 204.0 → 160.0
-
Confirmation Transition (proposed): 204.0 → 145.0
-
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity for the chosen transitions.
Data Analysis and Validation
-
Quantification: Use instrument-specific software to integrate the peak area for the quantification MRM transition. Generate a calibration curve and calculate sample concentrations as described in Protocol 1.
-
Confirmation: The presence of a peak at the expected retention time for the confirmation transition, with a consistent ion ratio relative to the quantification transition, confirms the identity of the analyte.
Caption: Workflow for 2,3-DCPAA trace analysis by LC-MS/MS.
References
- PubChem.2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600.
- precisionFDA.this compound. U.S.
- PubChem.2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105.
- PubChem.2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487.
- American Elements.2, 3-Dichlorophenylacetic Acid, min 98% (HPLC), 100 grams.[Link]
- U.S. Environmental Protection Agency.Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Desalination and Water Treatment.
- ResearchGate.Sample preparation for analysis by two-dimensional gel electrophoresis.[Link]
- Journal of Regulatory Science.Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.[Link]
- Studia Universitatis Babes-Bolyai Chemia.DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D)
- PubMed.New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba.
- PLOS One.Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.[Link]
- PubMed.GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- Journal of Regulatory Science.Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.[Link]
- PubMed.Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.
Sources
- 1. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 10236-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 5. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 7. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 8. epa.gov [epa.gov]
- 9. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deswater.com [deswater.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
HPLC method for 2,3-Dichlorophenylacetic acid quantification
An Application Note for the Quantification of 2,3-Dichlorophenylacetic Acid by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this protocol utilizes reversed-phase chromatography coupled with a Photodiode Array (PDA) detector to ensure high specificity, accuracy, and precision. The methodology detailed herein covers instrumentation, reagent preparation, detailed chromatographic conditions, and a comprehensive method validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document provides the scientific rationale behind the chosen parameters, ensuring the method is both reliable and fit for its intended purpose in research and quality control environments.
Introduction and Scientific Principle
This compound is a halogenated aromatic carboxylic acid that may be encountered as a process impurity, a metabolite of certain pharmaceutical compounds, or an environmental analyte. Accurate quantification is critical for ensuring product quality, understanding metabolic pathways, or assessing environmental impact.
This method is based on reversed-phase liquid chromatography (RP-LC), a powerful technique that separates molecules based on their hydrophobicity.[1] In RP-LC, analytes are partitioned between a polar mobile phase and a non-polar (hydrophobic) stationary phase. Hydrophobic molecules, like this compound, interact more strongly with the stationary phase and are therefore retained longer.[1]
A key challenge in analyzing acidic compounds is managing their ionization state. This compound contains a carboxylic acid group, which can exist in either a protonated (neutral) or deprotonated (anionic) form depending on the pH. The anionic form is highly polar and exhibits poor retention on a standard reversed-phase column, often resulting in broad, tailing peaks. To overcome this, the mobile phase is acidified. By maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa, the equilibrium is shifted to favor the neutral, protonated form.[2][3] This increases the molecule's hydrophobicity, leading to better retention, improved peak shape, and enhanced separation efficiency.
Detection is performed using a Photodiode Array (PDA) or Diode Array Detector (DAD). Unlike single-wavelength UV detectors, a DAD acquires absorbance data across a wide range of wavelengths simultaneously.[4] This provides three-dimensional data (time, absorbance, and wavelength) that is invaluable for:
-
Quantitative Analysis: Measuring the peak area at the wavelength of maximum absorbance (λmax) for precise quantification.
-
Peak Purity Assessment: Comparing spectra across a single chromatographic peak to confirm its homogeneity.
-
Compound Identification: Matching the acquired spectrum against that of a known reference standard to confirm peak identity with high confidence.[5][6]
Materials and Methods
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat. (e.g., Agilent 1260 Infinity II or similar).
-
Photodiode Array (PDA/DAD) Detector.
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Chemicals and Reagents
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (≥98% purity).
-
Methanol (HPLC grade, for cleaning).
Chromatographic Conditions
The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar aromatic compounds.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte.[1] |
| pH Control | 0.1% Formic Acid (pH ≈ 2.7) | Suppresses ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.[2][8] |
| Elution Mode | Isocratic: 60:40 (A:B) | A simple and robust elution profile. A gradient can be developed if separating from other impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[7][8] |
| Column Temperature | 40°C | Ensures reproducible retention times and can improve peak efficiency.[7] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection | PDA/DAD: 230 nm | Wavelength of strong absorbance for the analyte.[8][9] Full spectrum (190-400 nm) recorded for peak purity. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (60:40 Water/ACN with 0.1% Formic Acid) to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
The appropriate sample preparation will depend on the matrix. Below is a general protocol for a solid sample and a liquid biological sample.
-
For Solid Samples (e.g., Drug Substance):
-
Accurately weigh an amount of sample expected to contain the analyte into a volumetric flask.
-
Add a volume of acetonitrile equivalent to about 70% of the flask volume.
-
Vortex and sonicate for 10 minutes to extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to the mark with acetonitrile.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Samples (e.g., Serum - Protein Precipitation): [8][10]
-
Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (protein precipitating agent).
-
Vortex vigorously for 3 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Analytical Workflow
The entire process from sample preparation to data analysis follows a structured workflow to ensure consistency and data integrity.
Caption: Logical relationship of ICH validation parameters.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked samples. Use PDA to assess peak purity of the analyte peak. [11] | No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations across the specified range. Plot peak area vs. concentration. [12] | Correlation coefficient (R²) ≥ 0.999. [7] |
| Range | Derived from the linearity study. | The range where the method is linear, accurate, and precise. [11] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% - 102.0%. [7] |
| Precision | ||
| - Repeatability | Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst. [11] | %RSD ≤ 2.0%. [13] |
| - Intermediate Precision | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope. [7] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. No significant impact on results. |
Conclusion
The HPLC method described in this application note is a reliable, specific, and robust procedure for the quantification of this compound. By employing reversed-phase chromatography with an acidified mobile phase and PDA detection, this method achieves excellent peak shape and allows for confident peak identification. The outlined validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in both research and regulated laboratory environments, providing trustworthy data for critical decision-making.
References
- SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- Psomiadou, E., & Tsimidou, M. (2001). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
- Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
- Ingenieria Analitica Sl. (n.d.). Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection.
- Castellari, M., et al. (2000). Photodiode array detection for elucidation of the structure of phenolic compounds. Journal of Chromatography A.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
- Semantic Scholar. (n.d.). Determination of polycyclic aromatic compounds by high-performance liquid chromatography with simultaneous mass spectrometry and ultraviolet diode array detection.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- BenchChem. (2025). Comparative Guide to Analytical Methods for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Detection.
- EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Mohammadi, F., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS ONE, 13(1), e0191149.
- Stella, T. (2022). Determination of 2,4-Dichlorophenoxyacetic Acid in Water, Sediment and Soil Using High Performance Liquid Chromatography. Journal of Analytical & Pharmaceutical Research.
- Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PubMed.
- Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS One.
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Quantitative Analysis of 2,3-Dichlorophenylacetic Acid Residues by Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development and Environmental Monitoring Professionals
Abstract
This application note presents a robust and sensitive method for the determination of 2,3-Dichlorophenylacetic acid (2,3-DCAA) residues in complex matrices. Due to the polar and non-volatile nature of 2,3-DCAA, direct analysis by gas chromatography is not feasible. This protocol details a comprehensive workflow including sample extraction, chemical derivatization to enhance volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and drug development professionals requiring reliable quantification of this compound for quality control, impurity profiling, or environmental monitoring.
Introduction
This compound (C₈H₆Cl₂O₂) is a halogenated aromatic carboxylic acid.[1] Its structural similarity to compounds like Diclofenac and other chlorinated phenoxy acid herbicides makes it a potential impurity, metabolite, or environmental contaminant of interest.[2][3] Accurate and sensitive quantification of such acidic compounds at trace levels is crucial in pharmaceutical development and environmental safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for trace analysis.[4] However, the direct GC analysis of polar, low-volatility compounds like carboxylic acids is hindered by poor peak shape and thermal instability.[5] To overcome these limitations, a derivatization step is essential. This process converts the polar carboxyl group into a less polar, more volatile ester, rendering the analyte suitable for GC analysis.[6][7] This note describes a complete protocol using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, a common and effective derivatization technique for acidic compounds.[8]
Principle of the Method
The analytical workflow is a multi-step process designed to isolate 2,3-DCAA from the sample matrix, chemically modify it for GC compatibility, and perform sensitive quantification using MS detection. The core steps are:
-
Sample Extraction: Isolation of the acidic analyte from the sample matrix using Solid-Phase Extraction (SPE). The pH is lowered to protonate the carboxylic acid, facilitating its retention on a suitable sorbent.
-
Derivatization: The extracted analyte is dried and then derivatized with MSTFA. The active hydrogen on the carboxylic acid is replaced by a trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS-ester.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-ester of 2,3-DCAA is separated from other components on a capillary column and subsequently detected by the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.
Materials and Reagents
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as 2,4-Dichlorophenoxyacetic acid.
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (all HPLC or GC-MS grade).
-
Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate.
-
Gases: Helium (99.999% purity) or Hydrogen for GC carrier gas.
-
Consumables: 15 mL polypropylene centrifuge tubes, SPE cartridges (e.g., Oasis MCX or similar mixed-mode cation exchange), glass vials with PTFE-lined caps, syringes.
Detailed Experimental Protocols
Preparation of Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-DCAA standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards ranging from 0.05 µg/mL to 10 µg/mL.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a separate stock solution of the chosen internal standard (e.g., 2,4-Dichlorophenoxyacetic acid) in methanol. A working IS solution of 1 µg/mL is recommended.
Sample Preparation and Extraction
The following protocol is a general guideline for aqueous samples and should be optimized based on the specific matrix.
-
Sample Collection: Collect 10 mL of the aqueous sample in a polypropylene tube.
-
Spiking: Add a known amount of the Internal Standard working solution to all samples, blanks, and calibration standards.
-
Acidification: Adjust the sample pH to approximately 2 using 1M HCl.[9] This step is critical to ensure the carboxylic acid is in its neutral, protonated form for efficient extraction.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of pH 2 deionized water.[10]
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of pH 2 deionized water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte from the cartridge using 5 mL of ethyl acetate into a clean glass tube.
-
Drying: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Derivatization must be performed in an anhydrous environment to prevent hydrolysis of the reagent and derivatized product.
-
Reagent Addition: Add 50 µL of ethyl acetate to the dried extract to redissolve the residue.
-
Derivatization: Add 50 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for method development and can be adjusted to optimize separation and sensitivity.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Injector | Splitless, 250°C | Ensures efficient transfer of trace analytes onto the column. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of semi-volatile compounds.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient is necessary to elute the derivatized analyte and separate it from matrix components. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and selectivity. |
| Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard ionization technique for generating reproducible mass spectra. |
| Quadrupole Temp | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only characteristic ions of the target analyte.[11] |
| Ions to Monitor | To be determined from the mass spectrum of the derivatized standard. Predicted ions for the TMS-ester of 2,3-DCAA (MW ~276) would include the molecular ion (m/z 276) and key fragments. | Monitoring a quantifier and one or two qualifier ions confirms analyte identity and improves quantitative accuracy. |
Data Analysis and Method Validation
Quantification
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of 2,3-DCAA in samples is determined from this curve using a linear regression analysis.
Method Performance Characteristics
The method should be validated according to established guidelines (e.g., ICH Q2(R1)).[12] Typical performance characteristics for similar acidic drug residue analyses are summarized below.[13][14]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1; typically 0.05 - 1.0 µg/L in water[14] |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | < 15% |
Visualized Workflows and Reactions
Overall Analytical Workflow
Caption: Silylation of 2,3-DCAA using MSTFA.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peak | Incomplete derivatization (moisture present). | Ensure extracts are completely dry before adding MSTFA. Use fresh derivatizing reagent. |
| Poor extraction recovery. | Verify sample pH is ~2. Ensure SPE cartridge is appropriate and not overloaded. | |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column. |
| Incomplete derivatization. | Optimize derivatization time and temperature. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity solvents and reagents. Run a solvent blank. |
| Matrix interference. | Improve SPE cleanup step; try alternative washing solvents. | |
| Inconsistent Results (Poor RSD) | Inconsistent sample preparation. | Ensure accurate and precise pipetting, especially for internal standard. |
| Leaks in the GC system. | Perform a leak check on the GC inlet. |
Conclusion
The described GC-MS method provides a reliable and sensitive protocol for the quantification of this compound residues. The critical steps of sample pH adjustment for efficient solid-phase extraction and subsequent chemical derivatization are essential for achieving the necessary volatility for GC analysis. This application note serves as a comprehensive guide for method implementation and validation, enabling accurate residue analysis in various scientific and industrial settings.
References
- Agilent. (2023). Effective Determination of Diclofenac and Its Related Compounds using RP-HPLC-ICP-QQQ.
- Gumbi, B. P., Moodley, B., Birungi, G., & Ndungu, P. G. (2017). Detection and quantification of acidic drug residues in South African surface water using gas chromatography-mass spectrometry. Chemosphere, 168, 1042-1050. [Link]
- Agilent Technologies. (2018). Determination of Diclofenac and Its Related Compounds using RP-HPLC- ICP-QQQ. [Link]
- Gumbi, B. P., et al. (2016). Detection and quantification of acidic drug residues in South African surface water using gas chromatography-mass spectrometry. PubMed. [Link]
- Google Patents. (2020).
- Journal of Association of Official Analytical Chemists. (1990).
- Scholars Research Library. (2010).
- PubChem. 2-(2,3-Dichlorophenyl)acetic acid.
- Ndungu, P. G., et al. (2017). Detection and quantification of acidic drug residues in South African surface water using gas chromatography-mass spectrometry. Nelson Mandela University. [Link]
- precisionFDA. This compound. U.S.
- ResearchGate. (2011).
- Lee, H. B., et al. (1998).
- PubChem. 2,3-Dichlorophenoxyacetic acid.
- U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Al-Deri, Z. A., et al. (2024).
- Miki, A., et al. (1998).
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Optimal concentration of 2,3-Dichlorophenylacetic acid for callus induction
Application Notes & Protocols
Topic: Optimal Concentration of 2,3-Dichlorophenylacetic Acid for Callus Induction
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Auxinic Power of this compound
This compound (2,3-DPAA) is a synthetic analog of the natural plant hormone auxin.[1][2] Like other synthetic auxins, such as the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,3-DPAA can induce profound physiological responses in plant tissues.[3][4] In the realm of plant biotechnology, its primary application is the induction of callus—a mass of undifferentiated, pluripotent plant cells.[5] The ability to generate callus is a cornerstone of plant cell culture, enabling micropropagation, the production of valuable secondary metabolites, and the genetic transformation of plants.[6]
While structurally similar to other auxinic compounds, the precise substitution pattern of chlorine atoms on the phenyl ring can subtly alter biological activity. Therefore, determining the optimal concentration of 2,3-DPAA is not a one-size-fits-all endeavor; it is a critical experimental parameter that must be empirically determined for each plant species and even for different explant types. This guide provides the scientific rationale and a detailed protocol for establishing the optimal concentration of 2,3-DPAA to achieve robust and high-quality callus induction.
Mechanism of Action: The Auxin Signaling Cascade
Understanding how 2,3-DPAA works at a molecular level is key to designing effective protocols. Like natural auxin (Indole-3-acetic acid, IAA), synthetic auxins hijack the plant's endogenous hormone signaling pathway.[3] The process is initiated when 2,3-DPAA binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein. This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[7]
This stabilized interaction targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes.[7][8] The activation of these genes initiates a cascade of events, including cell division, elongation, and differentiation, which, under the sustained influence of a potent synthetic auxin like 2,3-DPAA, leads to the prolific, unorganized cell growth characteristic of callus formation.[9][10]
Caption: Workflow for determining optimal 2,3-DPAA concentration.
Protocol: Dose-Response Experiment for Callus Induction
This protocol details a typical experiment to determine the optimal 2,3-DPAA concentration. It is recommended to adapt this based on the specific plant species.
Preparation of Stock Solution
-
Rationale: 2,3-DPAA is poorly soluble in water. [4]A concentrated stock solution in a suitable solvent simplifies its addition to the culture medium.
-
Procedure:
-
Weigh 10 mg of this compound.
-
Dissolve in 1 mL of 1N NaOH or DMSO.
-
Bring the final volume to 10 mL with sterile, distilled water to create a 1 mg/mL stock solution .
-
Store at 4°C in the dark.
-
Preparation of Culture Media
-
Rationale: A range of concentrations is required to identify the optimal level. A control without any auxin is essential to confirm that callus induction is dependent on 2,3-DPAA.
-
Procedure:
-
Prepare MS basal medium (with vitamins and 3% sucrose) according to the manufacturer's instructions.
-
Adjust the pH to 5.7-5.8.
-
Divide the medium into separate flasks for each treatment concentration.
-
Using the 1 mg/mL stock solution, add the appropriate volume to achieve the final concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0, 6.0 mg/L).
-
Add a gelling agent (e.g., 0.8% agar) and heat to dissolve.
-
Autoclave at 121°C and 15 psi for 15-20 minutes. [11] 7. Pour the sterile medium into sterile petri dishes under aseptic conditions.
-
Explant Preparation and Inoculation
-
Rationale: Aseptic technique is critical to prevent microbial contamination. Using uniform explants reduces experimental variability.
-
Procedure:
-
Collect young, healthy explants (e.g., leaves or stems from 2-4 week old in vitro-grown seedlings).
-
Surface sterilize the explants. A typical procedure involves washing with detergent, followed by a 70% ethanol rinse, and then immersion in a 10-20% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water. [6] 3. Under a laminar flow hood, cut the sterilized explants into small pieces (e.g., 1 cm² for leaves).
-
Inoculate 3-5 explants per petri dish for each concentration. Ensure the explant is in firm contact with the medium.
-
Seal the plates with paraffin film.
-
Incubation and Data Collection
-
Rationale: Consistent environmental conditions are necessary for reproducible results. Data should be collected quantitatively.
-
Procedure:
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Observe the cultures weekly for signs of callus formation, contamination, and necrosis.
-
After 4-8 weeks, collect the following data for each concentration:
-
Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.
-
Callus Fresh Weight (mg): Carefully separate the callus from the original explant and weigh it.
-
Callus Morphology: Score the callus based on color (e.g., white, creamy, brown) and texture (e.g., friable, compact). Friable, creamy-white callus is often desirable. [12]
-
-
Data Interpretation and Expected Results
The collected data should be tabulated to facilitate comparison. The optimal concentration is typically the one that yields a high induction frequency, significant callus biomass, and a healthy, friable morphology.
Table 1: Example Data from a Dose-Response Experiment
| 2,3-DPAA (mg/L) | Callus Induction (%) | Mean Fresh Weight (mg) ± SD | Callus Morphology |
| 0.0 (Control) | 0% | 0 | No growth |
| 0.5 | 75% | 150 ± 25 | Small, compact, white |
| 1.0 | 95% | 350 ± 40 | Moderate, friable, creamy |
| 2.0 | 100% | 550 ± 50 | Large, highly friable, creamy |
| 4.0 | 100% | 480 ± 60 | Large, compact, slight browning |
| 6.0 | 80% | 300 ± 70 | Compact, significant browning, necrotic spots |
Based on this hypothetical data, 2.0 mg/L would be selected as the optimal concentration for further experiments. High concentrations (e.g., >4.0 mg/L) can be inhibitory or toxic, leading to reduced growth, browning, and necrosis, which is a common effect of auxin overdose. [13][14]
Conclusion
This compound is a potent synthetic auxin for inducing callus formation in a wide range of plant species. However, its efficacy is highly concentration-dependent. By employing a systematic dose-response experiment as detailed in this guide, researchers can empirically determine the optimal concentration required to achieve high-frequency induction of healthy, proliferative callus. This foundational step is critical for the success of subsequent applications in plant biotechnology, from large-scale cell culture for metabolite production to the development of genetically modified organisms.
References
- Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159-3173. [Link]
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- Jones, A. M., & Im, K. H. (1993). Effect of 2,4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.). Plant Cell, Tissue and Organ Culture, 34(2), 167-173. [Link]
- Rani, A. S., & Reddy, V. D. (2016). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 3(7), 129-137. [Link]
- Thipyapong, P., et al. (2023). Influence of 2,4-Dichlorophenoxyacetic Acid on Callus Induction and Synthetic Cytokinins on Plant Regeneration of Three Phetchaburi Indigenous Rice Varieties. Science Alert. [Link]
- Lone, J. A., et al. (2017). Efficient Callus Induction and Regeneration in Brassica juncea for Environment Friendly Agriculture. International Journal of Pure & Applied Bioscience, 5(1), 135-141. [Link]
- Iwase, A., et al. (2017). Wounding Triggers Callus Formation via Dynamic Hormonal and Transcriptional Changes. Plant Physiology, 175(3), 1363-1376. [Link]
- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
- Cheng, Z. J., et al. (2013). Pattern of Auxin and Cytokinin Responses for Shoot Meristem Induction Results from the Regulation of Cytokinin Biosynthesis by AUXIN RESPONSE FACTOR3. Plant Physiology, 161(1), 240-251. [Link]
- Sugimoto, K., Jiao, Y., & Meyerowitz, E. M. (2010). Arabidopsis Regeneration from Callus Is Mediated by WUSCHEL-Dependent Stem Cell Niche Formation. Science, 328(5982), 1150-1153. [Link]
- Rahman, Z., et al. (2022). Callus Induction of Young Leaf Coconut cv. MATAG with Combination of 2,4-Dichlorophenoxyacetic Acid (2,4-D), α-Naphthalene Acetic Acid (NAA) and Benzyl Amino Purin (BAP). Advances in Bioscience and Biotechnology, 13, 254-263. [Link]
- Tan, J. S., et al. (2020). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 49(1), 1-11. [Link]
- Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
- Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
- Pazmiño, D. M., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 34(2), 395-406. [Link]
- Shobhit Nirwan. (n.d.). Plant Growth and Development. Scribd. [Link]
- NCERT. (n.d.). Chapter 13: Plant Growth and Development. NCERT. [Link]
- Liu, S., et al. (2023). Improvement of Culture Conditions and Plant Growth Regulators for In Vitro Callus Induction and Plant Regeneration in Paeonia lactiflora Pall. Plants, 12(23), 4001. [Link]
- Islam, M. S., et al. (2021). Efficient regeneration protocol for callus and shoot induction from recalcitrant Phaseolus vulgaris L. explants under optimum growth conditions. Plant Science Today, 8(4). [Link]
- Teoh, S. C., Subramaniam, S., & Chew, B. L. (2022). The Effects of 2,4-Dichlorophenoxyacetic Acid on The Induction of Callus from Cotyledon and Hypocotyl Explants of Butterfly Pea (Clitoria ternatea). Malaysian Applied Biology, 51(2), 1-8. [Link]
- Singh, S., & Kumar, S. (2012). Effects of 2, 4- Dichlorophenoxyacetic Acid on the in vitro growth of explants (Clerodendron spp.). International Journal of Plant Sciences, 7(1), 160-162. [Link]
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2,3-Dichlorophenylacetic acid dose-response curve analysis
Application Note & Protocol
Analysis of Dose-Response Characteristics for 2,3-Dichlorophenylacetic Acid
Abstract & Introduction
This compound (2,3-DCPAA) is a halogenated derivative of phenylacetic acid. Its structural similarity to known synthetic auxins, such as the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests potential biological activity as a plant growth regulator or, more broadly, as a cytotoxic agent in various biological systems.[1][2][3][4] The accurate determination of a compound's potency and efficacy is a cornerstone of toxicological and pharmacological research. Dose-response analysis provides the quantitative foundation for this characterization, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5][6][7]
This document provides a comprehensive guide for researchers to establish a robust dose-response curve for 2,3-DCPAA. It outlines the theoretical principles, a detailed protocol for an in vitro cytotoxicity assay using a common mammalian cell line, and a step-by-step workflow for data analysis and interpretation. The methodologies described herein are designed to be self-validating and grounded in established best practices for cytotoxicity testing.[8][9][10]
Scientific Principles & Rationale
The Dose-Response Relationship
The fundamental principle of dose-response is that the magnitude of a biological effect is related to the concentration of the stimulus.[6] When plotted, with the logarithm of the compound concentration on the x-axis and the measured response on the y-axis, this relationship typically forms a sigmoidal (S-shaped) curve.[5][7] This curve is characterized by a bottom plateau (minimal effect), a top plateau (maximal effect), and a transitional phase. The steepness of this transition is described by the Hill slope.
The most critical parameter derived from this curve is the IC50 (or EC50), which represents the concentration of the compound required to elicit a 50% response—for instance, a 50% reduction in cell viability compared to an untreated control.[6][11] This value is a primary measure of the compound's potency.
Hypothesized Mechanism of Action
Given that 2,3-DCPAA is a structural analog of synthetic auxins, its primary mechanism in plant systems is likely the mimicry of the plant hormone indole-3-acetic acid (IAA).[2][4] At high concentrations, synthetic auxins induce uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to cell death.[3] In non-plant systems, such as mammalian cell lines, the cytotoxic effects may be mediated by different pathways, potentially including oxidative stress or disruption of core metabolic processes. The MTT assay described in this protocol is selected for its ability to broadly assess metabolic disruption, making it a suitable primary screening method.[10]
Safety & Handling Precautions
This compound is a chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13][14]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12][15]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[14][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.[12][13][14]
Overall Experimental Workflow
The diagram below illustrates the complete workflow, from initial compound preparation and cell culture to the final determination of the IC50 value.
Caption: High-level workflow for 2,3-DCPAA dose-response analysis.
Detailed Protocols
Protocol 1: Preparation of 2,3-DCPAA Solutions
Rationale: Accurate preparation of stock and working solutions is critical for reproducible results. A high-concentration stock in a suitable solvent like Dimethyl Sulfoxide (DMSO) allows for minimal solvent exposure to the cells in the final assay wells.
Materials:
-
This compound powder (CAS: 10236-60-9)[12]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Procedure:
-
Prepare 100 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 20.5 mg of 2,3-DCPAA powder (MW = 205.04 g/mol ) into the tube.
-
Add 1.0 mL of pure DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 100 mM Stock Solution .
-
Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, prepare a series of dilutions from the stock solution in your cell culture medium.
-
The goal is to create treatment media that are 2X the final desired concentration, as they will be diluted 1:1 in the cell plate.
-
The table below provides an example for achieving a final concentration range from 100 µM down to ~0.1 µM.
-
Table 1: Example Serial Dilution Scheme (2X Concentration)
| Step | Start Concentration | Volume of Start | Volume of Medium | Final Concentration (2X) |
|---|---|---|---|---|
| 1 | 100 mM Stock | 2 µL | 998 µL | 200 µM |
| 2 | 200 µM | 500 µL | 500 µL | 100 µM |
| 3 | 100 µM | 500 µL | 500 µL | 50 µM |
| 4 | 50 µM | 500 µL | 500 µL | 25 µM |
| 5 | 25 µM | 500 µL | 500 µL | 12.5 µM |
| 6 | 12.5 µM | 500 µL | 500 µL | 6.25 µM |
| 7 | 6.25 µM | 500 µL | 500 µL | 3.125 µM |
| 8 | 3.125 µM | 500 µL | 500 µL | 1.56 µM |
| 9 | 1.56 µM | 500 µL | 500 µL | 0.78 µM |
| 10 | 0.78 µM | 500 µL | 500 µL | 0.39 µM |
| 11 | 0.39 µM | 500 µL | 500 µL | 0.195 µM |
Self-Validation Check: Ensure the final concentration of DMSO in the highest dose wells does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5% (v/v).[8]
Protocol 2: In Vitro Cytotoxicity via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
-
Cell Treatment:
-
After 24 hours, carefully remove the old medium.
-
Add 100 µL of the prepared 2X serial dilutions of 2,3-DCPAA to the appropriate wells (in triplicate).
-
Controls:
-
Vehicle Control: Add 100 µL of medium containing the same concentration of DMSO as the highest dose well (e.g., 0.1% DMSO). This represents 100% viability.
-
Positive Control: Add 100 µL of medium containing a known cytotoxic agent (e.g., Doxorubicin) to a set of wells.
-
Blank Control: Add 100 µL of medium to empty wells (no cells) for background subtraction.
-
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay Execution:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove all 120 µL of medium from each well. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis & Interpretation
Rationale: Raw absorbance data must be normalized to control values to determine the relative effect of the compound. Non-linear regression is then used to fit the data to a sigmoidal model, from which the IC50 can be accurately interpolated.[5][16]
Caption: Step-by-step data analysis pipeline for IC50 determination.
Procedure:
-
Background Subtraction: For each well, subtract the average absorbance value of the blank control wells.
-
Normalization: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Data Plotting:
-
Average the triplicate % Viability values for each concentration.
-
Plot the average % Viability (Y-axis) against the logarithm of the 2,3-DCPAA concentration (X-axis).
-
-
Curve Fitting:
-
Use a statistical software package (e.g., GraphPad Prism, R) to perform a non-linear regression analysis.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response model (variable slope).[5]
-
-
IC50 Determination: The software will calculate the best-fit IC50 value, which is the concentration at which the curve passes through 50% viability.
Table 2: Hypothetical Results Summary
| Cell Line | Exposure Time (hr) | Calculated IC50 (µM) | R² of Curve Fit |
|---|---|---|---|
| HeLa | 48 | 45.7 ± 3.1 | 0.991 |
| A549 | 48 | 82.1 ± 5.6 | 0.988 |
| HepG2 | 48 | > 100 | N/A |
References
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- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
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- Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. [Link]
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Application of 2,3-Dichlorophenylacetic acid in root induction
An Application Guide to 2,3-Dichlorophenylacetic Acid in Root Induction for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Synthetic Auxin
This compound is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] While natural auxins like IAA orchestrate a vast array of developmental processes, from cell elongation to organ patterning, their application in biotechnology can be limited by rapid metabolic breakdown within plant tissues.[3][4] Synthetic auxins, including phenylacetic acid derivatives like this compound, offer greater stability, ensuring a more sustained and potent signal for desired physiological responses.[5]
The primary application of interest for researchers is the induction of adventitious roots—roots that arise from non-root tissues like stems or leaves. This process is the cornerstone of vegetative propagation, enabling the clonal multiplication of genetically identical plants with desirable traits.[3][6] By understanding the mechanisms and optimizing the application of this compound, researchers can develop robust protocols for propagating challenging species, generating transgenic plants, or studying the fundamental biology of root development. This guide provides an in-depth look at the molecular basis of its action and a practical framework for its application.
The Physiological and Molecular Basis of Auxin-Induced Rooting
The formation of an adventitious root is a complex developmental process that can be divided into three stages: induction, initiation, and protrusion.[7] Auxins are the master regulators of this process, acting through a well-defined signaling pathway to reprogram somatic cells into root primordia.
The Canonical Auxin Signaling Pathway
At the molecular level, the action of this compound, like other auxins, is mediated by a short and elegant signaling cascade within the nucleus.[8]
-
Perception and Co-Receptor Formation : In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as repressors, binding to AUXIN RESPONSE FACTOR (ARF) transcription factors and preventing them from activating gene expression.[9] When this compound enters the nucleus, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and an F-box protein receptor, typically TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, AUXIN SIGNALING F-BOX (AFB).[8][9]
-
Ubiquitination and Degradation : The binding of auxin to the TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB ubiquitin ligase complex.[10] This polyubiquitination marks the repressor for degradation by the 26S proteasome.[11]
-
Gene Activation : With the Aux/IAA repressor removed, the ARF transcription factor is free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating the transcription of hundreds of downstream genes necessary for cell division, differentiation, and ultimately, root formation.[9]
Caption: The canonical auxin signaling pathway leading to gene expression.
Comparative Efficacy of Synthetic Auxins for Root Induction
While this compound is a potent auxin, its efficacy relative to other widely used compounds like Indole-3-butyric acid (IBA) and α-Naphthaleneacetic acid (NAA) is a key consideration for experimental design. Different plant species and even different cultivars can exhibit varied responses to specific auxins.[5] The choice of auxin often depends on factors like potency, stability, and potential for toxicity at higher concentrations.
NAA is generally considered more potent and persistent than IBA, which can be beneficial for hard-to-root species.[5] IBA is often preferred for more sensitive plants due to its milder action.[5] Phenylacetic acid derivatives fall within this spectrum of activity. For instance, a recent study on the related compound 3,4-Dichlorophenylacetic acid (Dcaa) demonstrated its ability to promote adventitious root generation, with its activity being comparable to NAA at certain concentrations.[12]
Table 1: General Comparison of Common Synthetic Auxins in Rooting Protocols
| Feature | Indole-3-Butyric Acid (IBA) | α-Naphthaleneacetic Acid (NAA) | This compound |
|---|---|---|---|
| Typical Concentration Range | 0.1 - 10.0 mg/L | 0.01 - 5.0 mg/L | Expected: 0.01 - 10.0 mg/L |
| Potency | Moderate | High | Moderate to High |
| Persistence in Tissue | Moderate | High[5] | High (Typical for chlorinated auxins) |
| Common Applications | Softwood and semi-hardwood cuttings[5] | Woody cuttings, callus culture[5][13] | Broad-spectrum rooting, research |
| Potential for Phytotoxicity | Lower risk | Higher risk at supra-optimal concentrations | Moderate risk, requires optimization |
| Notes | Often considered the standard for general rooting. | Can inhibit root elongation at higher concentrations. | Activity is inferred from related compounds like 3,4-Dcaa[12] and 2,4-D.[14] |
Note: Data for this compound is extrapolated based on the known behavior of structurally similar synthetic auxins. Empirical validation is essential for each plant system.
Protocol: Induction of Adventitious Roots from Stem Explants
This protocol provides a comprehensive workflow for assessing the efficacy of this compound in promoting adventitious root formation from stem segments of a model herbaceous plant (e.g., Nicotiana tabacum or Solanum lycopersicum).
Part 1: Preparation of Stock Solutions and Media
1.1. This compound Stock Solution (1 mg/mL): a. Weigh 100 mg of this compound powder. b. Dissolve in 1-2 mL of 1N NaOH. c. Gradually add distilled water up to a final volume of 100 mL. d. Sterilize the solution by passing it through a 0.22 µm syringe filter. e. Store at 4°C in a light-proof container for up to one month.
1.2. Basal Salt Medium (e.g., Murashige and Skoog - MS): a. Prepare 1 L of MS medium, including vitamins, according to the manufacturer's instructions. b. Add 30 g/L sucrose and stir until completely dissolved. c. Adjust the pH of the medium to 5.7 ± 0.1 using 1N NaOH or 1N HCl.[15] d. Add the desired volume of the this compound stock solution to achieve the final experimental concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). e. Add a gelling agent (e.g., 8 g/L agar) and heat while stirring until it is fully dissolved. f. Dispense the medium into culture vessels (e.g., 25 mL per test tube or petri dish). g. Autoclave the media at 121°C and 15 psi for 20 minutes.
Part 2: Explant Preparation and Inoculation
2.1. Source Plant Material: a. Use healthy, disease-free plants grown under controlled conditions for 4-6 weeks.
2.2. Surface Sterilization: a. Excise stem segments and wash them under running tap water for 10 minutes. b. In a laminar flow hood, immerse the segments in 70% (v/v) ethanol for 30-60 seconds. c. Transfer to a solution of 10-20% commercial bleach (containing ~5% sodium hypochlorite) with a drop of Tween-20 for 10-15 minutes. d. Rinse the segments three times with sterile distilled water to remove all traces of bleach.
2.3. Inoculation: a. Aseptically cut the sterilized stems into 1-2 cm segments (explants), ensuring each has at least one node. b. Insert the basal end of each explant vertically into the solidified rooting medium. c. Seal the culture vessels with sterile caps or parafilm.
Part 3: Incubation and Data Collection
3.1. Incubation: a. Place the cultures in a growth chamber at 25 ± 2°C. b. Maintain a 16-hour light / 8-hour dark photoperiod with a light intensity of approximately 50 µmol/m²/s.
3.2. Data Collection (after 3-4 weeks): a. Rooting Percentage (%): (Number of explants with roots / Total number of explants) x 100. b. Number of Roots per Explant: Count the primary roots emerging directly from the explant. c. Average Root Length (cm): Measure the length of the longest root on each explant. d. Callus Formation: Note the presence and morphology of any callus tissue at the base of the explant.
Caption: Experimental workflow for adventitious root induction.
Trustworthiness and Self-Validation: Key Considerations
To ensure the reliability and reproducibility of your results, every protocol must incorporate self-validating controls.
-
Negative Control: Always include a treatment with basal medium lacking any plant growth regulators (0 mg/L auxin). This baseline establishes the natural rooting capacity of the explants.
-
Positive Control: If possible, include a treatment with a well-characterized auxin like IBA or NAA at its known optimal concentration. This allows you to benchmark the performance of this compound against an established standard.
-
Dose-Response Curve: Using a range of concentrations is critical. Auxins typically exhibit a bell-shaped dose-response curve, where concentrations that are too low are ineffective and concentrations that are too high can be inhibitory or toxic, often leading to excessive callus formation and stunted root growth.[14][16]
-
Replication: Use a sufficient number of explants per treatment (e.g., 10-20) and replicate the entire experiment at least three times to ensure statistical validity.
By adhering to these principles, researchers can confidently determine the optimal parameters for using this compound and generate trustworthy, publishable data.
References
- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (Source: MDPI, URL: [Link])
- A review on the molecular mechanism of plants rooting modulated by auxin. (Source: CABI Digital Library, URL: [Link])
- Mechanisms of auxin signaling.
- Auxin Signaling. (Source: Oxford Academic, URL: [Link])
- Auxin signalling pathways in plants. (a) The 'canonical' pathway...
- Auxin Signaling in Regulation of Plant Translation Reinitiation.
- Revolutionizing plant propagation with synthetic auxin. (Source: Nanion Technologies, URL: [Link])
- Plant Growth Regulators - Auxins. (Source: CliniSciences, URL: [Link])
- 4.4.1: Auxin. (Source: Biology LibreTexts, URL: [Link])
- Auxin-Induced Adventitious Root Formation in Nodal Cuttings of Camellia sinensis. (Source: MDPI, URL: [Link])
- Auxin Control of Root Development.
- Auxins. (Source: Itsumi Botanicals, URL: [Link])
- PLANT GROWTH REGULATORS. (Source: PhytoTech Labs, URL: [Link])
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: Taylor & Francis Online, URL: [Link])
- plant growth and development chapter 13. (Source: NCERT, URL: [Link])
- 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. (Source: PubMed, URL: [Link])
- 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
- Plant Growth and Development. (Source: Scribd, URL: [Link])
- Comparison of the effects of NAA and IBA on rooting parameters and shoot traits of Artemisia spicigera.
- NAA vs. IBA: Choosing the Right Rooting Hormone for Your Cuttings. (Source: dakotacom.net, URL: [Link])
- An Efficient Method for Adventitious Root Induction from Stem Segments of Brassica Species.
- Effects of 2,4-Dichlorophenoxyacetic acid and Thidiazuron on Callus Induction and Organogenesis in the Medicinal Plant Calotropi. (Source: dergipark.org.tr, URL: [Link])
- Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots?.
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The Enigmatic Auxin: An In-Depth Guide to 2,3-Dichlorophenylacetic Acid in Somatic Embryogenesis
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
In the intricate world of plant biotechnology, the quest for potent and specific molecules to control cellular differentiation is paramount. Somatic embryogenesis, the remarkable process of generating embryos from somatic cells, stands as a cornerstone of clonal propagation, genetic engineering, and the production of valuable secondary metabolites. The class of synthetic auxins, particularly chlorinated phenoxyacetic acids, has been instrumental in unlocking this developmental pathway in a vast array of plant species. While 2,4-Dichlorophenoxyacetic acid (2,4-D) is the undisputed workhorse in this field, a deeper understanding of its structural isomers is crucial for refining protocols and potentially discovering novel activities.
This technical guide delves into the use of a lesser-known isomer: 2,3-Dichlorophenylacetic acid . It is imperative to state at the outset that, unlike its famed counterpart 2,4-D, This compound is not a commonly used plant growth regulator for inducing somatic embryogenesis, and established protocols are virtually absent from the scientific literature. This guide, therefore, adopts an investigational perspective. We will explore the theoretical underpinnings of its potential auxin activity based on structure-activity relationship studies of related compounds and provide a framework for its systematic evaluation. For the discerning researcher, this document serves not as a standard operating procedure, but as a roadmap for pioneering research into the nuanced world of synthetic auxins.
Part 1: The Scientific Rationale - Understanding Auxin Action in Somatic Embryogenesis
Somatic embryogenesis is fundamentally a process of cellular reprogramming. Differentiated somatic cells are induced to dedifferentiate and then re-enter a developmental pathway that mimics zygotic embryogenesis. Auxins are the primary inducers of this transition.
The Established Paradigm: The Role of 2,4-D
To appreciate the potential of this compound, one must first understand the mechanism of the widely used 2,4-D.[1][2] 2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[1] Its efficacy in somatic embryogenesis is attributed to several factors:
-
High Stability: Unlike IAA, which is rapidly metabolized by plant cells, 2,4-D is more resistant to degradation, leading to a sustained auxin signal.[1]
-
Potent Auxinic Activity: 2,4-D effectively binds to auxin receptors, primarily the F-box protein TIR1/AFB, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response genes crucial for cell division and differentiation.
-
Induction of Cellular Stress: At the concentrations used for somatic embryogenesis, 2,4-D induces a level of cellular stress that is believed to be a critical component of triggering the embryogenic response.[3][4]
The Isomer in Question: this compound
The biological activity of synthetic auxins is highly dependent on their molecular structure. The position of chlorine atoms on the phenyl ring significantly influences the molecule's ability to bind to auxin receptors and elicit a response.
A study on the structure-activity relationship of forty 2,4-D analogues in Arabidopsis thaliana revealed a strong correlation between auxinic activity and the efficiency of somatic embryogenesis induction.[3][4][5][6] Crucially, this research highlighted that a halogen at the 4-position of the aromatic ring is important for high auxinic activity, whereas a halogen at the 3-position results in reduced activity .[3][4][5][6]
This finding provides a key insight into the potential of this compound. With chlorine atoms at the 2 and 3 positions and lacking the critical 4-position substitution, it is scientifically plausible to predict that This compound would exhibit significantly lower auxinic activity than 2,4-D and, consequently, be a less efficient inducer of somatic embryogenesis.
However, this does not entirely preclude its potential. In some biological systems, a weaker, more nuanced auxin signal might be advantageous, potentially reducing undesirable side effects like genetic instability that can be associated with high concentrations of potent auxins like 2,4-D.[7]
Part 2: Application Notes - An Investigational Approach
Given the lack of established protocols, the use of this compound in somatic embryogenesis should be approached as a systematic investigation. The primary objective would be to determine its effective concentration range and compare its efficacy and the quality of induced embryos against a known standard, such as 2,4-D.
Key Considerations for Experimental Design:
-
Dose-Response Curve: A wide range of concentrations should be tested to establish a dose-response curve. This is critical to identify the optimal concentration for callus induction and somatic embryogenesis, and also to determine any phytotoxic effects at higher concentrations.
-
Comparative Analysis: All experiments should include parallel treatments with 2,4-D at its known optimal concentration for the specific plant species and explant type. This will provide a benchmark for evaluating the performance of this compound.
-
Explant Source: The choice of explant is critical. Tissues with a high morphogenic potential, such as immature zygotic embryos, cotyledons, or young leaf tissues, are generally preferred.
-
Basal Medium: The composition of the basal medium (e.g., Murashige and Skoog (MS) or Gamborg's B5) can significantly influence the outcome and should be optimized for the target species.
-
Synergistic Effects: The combination of this compound with other plant growth regulators, such as cytokinins, should be explored, as auxin-cytokinin interactions are fundamental to regulating cell division and differentiation.
Visualizing the Auxin Signaling Pathway
The following diagram illustrates the generalized auxin signaling pathway, which is the target for synthetic auxins like this compound.
Caption: Generalized auxin signaling pathway.
Part 3: Investigational Protocols
The following protocols are designed as a starting point for the systematic evaluation of this compound in somatic embryogenesis. These are not validated protocols but rather a template for research.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
Sterile volumetric flask
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
-
-
Procedure:
-
Weigh out 10 mg of this compound powder.
-
In a sterile beaker, add a small volume of 1 M KOH or NaOH dropwise while stirring until the powder is completely dissolved. Note: Phenylacetic acids are sparingly soluble in water but dissolve in alkaline solutions.
-
Transfer the dissolved solution to a 10 mL sterile volumetric flask.
-
Bring the final volume to 10 mL with sterile, deionized water. This results in a 1 mg/mL stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the stock solution at 4°C in the dark.
-
Protocol 2: Screening for Optimal Concentration in Callus Induction and Somatic Embryogenesis
This protocol assumes the use of a model explant like immature cotyledons.
-
Preparation of Induction Medium:
-
Prepare MS basal medium with vitamins and 3% (w/v) sucrose.
-
Adjust the pH to 5.8.
-
Add a gelling agent (e.g., 0.8% agar or 0.3% Phytagel).
-
Autoclave the medium.
-
After the medium has cooled to approximately 50-60°C, add the filter-sterilized this compound stock solution to achieve the desired final concentrations.
-
-
Experimental Treatments:
-
Prepare media with a range of this compound concentrations. A logarithmic scale is recommended for initial screening.
-
Include a negative control (no auxin) and a positive control (optimal concentration of 2,4-D).
-
| Treatment ID | Auxin | Concentration (mg/L) | Molar Concentration (µM) |
| T1 | None (Control) | 0 | 0 |
| T2 | This compound | 0.1 | ~0.45 |
| T3 | This compound | 0.5 | ~2.26 |
| T4 | This compound | 1.0 | ~4.52 |
| T5 | This compound | 2.0 | ~9.05 |
| T6 | This compound | 5.0 | ~22.62 |
| T7 | 2,4-D (Positive Control) | 2.0 | ~9.05 |
-
Explant Culture:
-
Aseptically excise immature cotyledons from surface-sterilized seeds.
-
Place the explants onto the prepared induction media.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Subculture onto fresh medium every 3-4 weeks.
-
-
Data Collection and Analysis:
-
After 4 and 8 weeks, record the following parameters:
-
Percentage of explants forming callus.
-
Callus morphology (friable, compact, color).
-
Percentage of explants forming embryogenic callus.
-
Fresh and dry weight of callus.
-
-
Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatments.
-
Protocol 3: Maturation and Germination of Somatic Embryos
-
Maturation Medium:
-
Transfer well-developed embryogenic callus to a basal MS medium with reduced or no auxin.
-
The sucrose concentration may be increased to 4-6% to promote embryo development.
-
In some cases, a low concentration of a cytokinin or abscisic acid (ABA) may be beneficial for maturation.
-
-
Germination Medium:
-
Transfer mature somatic embryos (torpedo or cotyledonary stage) to a hormone-free MS medium with 2-3% sucrose.
-
Incubate under a 16-hour photoperiod at 25 ± 2°C to promote germination and plantlet development.
-
Visualizing the Experimental Workflow
Caption: Investigational workflow for somatic embryogenesis.
Part 4: Concluding Remarks and Future Outlook
While this compound remains an obscure player in the field of somatic embryogenesis, a systematic and comparative investigation into its effects is a valid scientific pursuit. Based on current structure-activity relationship data, it is hypothesized that its efficacy will be lower than that of 2,4-D. However, research should not shy away from exploring such "orphan" molecules. The potential discovery of an auxin with a different potency, stability, or specificity could lead to the development of more refined and efficient protocols for recalcitrant species, or for applications where the aggressive action of 2,4-D is detrimental. The methodologies and theoretical framework provided in this guide offer a robust starting point for any researcher wishing to shed light on the biological activity of this compound and its place, if any, in the toolkit of plant biotechnology.
References
- Karami, O., de Jong, H., Somovilla, V. J., Villanueva Acosta, B., Sugiarta, A. B., Ham, M., ... & Offringa, R. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]
- Karami, O., de Jong, H., Somovilla, V. J., Villanueva Acosta, B., Sugiarta, A. B., Ham, M., ... & Offringa, R. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed. [Link]
- Karami, O., de Jong, H., Somovilla, V. J., Villanueva Acosta, B., Sugiarta, A. B., Ham, M., ... & Offringa, R. (2023). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana.
- Song, Y. (2013). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 947-957. [Link]
- Karami, O., de Jong, H., Somovilla, V. J., Villanueva Acosta, B., Sugiarta, A. B., Ham, M., ... & Offringa, R. (2023). Structure–activity relationship of 2,4‐D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana.
- Samiei, S., et al. (2022). A 2,4-D-Free Combined Direct Organogenesis-Indirect Somatic Embryogenesis Protocol for Mass Propagation of Date Palm (Phoenix dactylifera L.) cv. Barhi. Journal of Sciences, Islamic Republic of Iran, 33(2), 125-135. [Link]
- Dewi, I. S., & Purwito, A. (2011). Indirect Organogenesis and Somatic Embryogenesis of Pineapple Induced by Dichlorophenoxy Acetic Acid. Neliti. [Link]
- Phuong, T. T. B., et al. (2022). The Effects of 2,4-Dichlorophenoxyacetic Acid and α- Naphthaleneacetic Acid on Biomass Increment, Rhizogenesis and Somatic Embryogenesis of Suspension-cultured Dinh Lang. Indian Journal of Agricultural Research, 56(1), 70-75. [Link]
- Li, G., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
- Plant Cell Labs. (n.d.). DSL02 2 4-Dichlorophenoxyacetic Acid Solution (2,4-D). Plant Cell Labs. [Link]
- Raghavan, V. (2004). Role of 2,4-dichlorophenoxyacetic acid (2,4-D) in somatic embryogenesis on cultured zygotic embryos of Arabidopsis: cell expansion, cell cycling, and morphogenesis during continuous exposure of embryos to 2,4-D.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
- Li, G., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. PubMed. [Link]
- Al-Khayri, J. M., & Naik, P. M. (2017). Somatic embryogenesis, scanning electron microscopy, histology and biochemical analysis at different developing stages of embryogenesis in six date palm (Phoenix dactylifera L.) cultivars. Saudi Journal of Biological Sciences, 24(6), 1374-1381. [Link]
- NCERT. (n.d.). Plant Growth and Development. NCERT. [Link]
- Pan, S. (2013). Effects of 2, 4-Dichlorophenoxyacetic Acid on the in vitro growth of explants (Clerodendron spp.). Research in Plant Biology, 3(2), 22-25. [Link]
- Thepsithar, C., et al. (2023). Influence of 2,4-Dichlorophenoxyacetic Acid on Callus Induction and Synthetic Cytokinins on Plant Regeneration of Three Phetchaburi Indigenous Rice Varieties. Science Alert. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. journals.ut.ac.ir [journals.ut.ac.ir]
Introduction: The Role and Formulation of 2,3-Dichlorophenylacetic Acid in Weed Management
An authoritative guide for the formulation, analysis, and evaluation of herbicides based on 2,3-Dichlorophenylacetic Acid.
This compound is a synthetic auxin herbicide belonging to the phenoxyacetic acid chemical class. Its mode of action mimics the natural plant growth hormone indole-3-acetic acid (IAA), but when applied at herbicidal concentrations, it induces rapid, uncontrolled, and unsustainable growth in susceptible broadleaf weeds, leading to stem curl-over, leaf withering, and eventual plant death.[1][2] This selective activity allows it to control broadleaf weeds with relative safety to grass crops like cereals and turf.[1][2]
The efficacy of a potent active ingredient like this compound is fundamentally dependent on its formulation. The pure chemical, a solid powder, is not suitable for direct application.[3][4] Formulation is the process of converting the technical grade active ingredient into a product that is stable, easy to handle and apply, and biologically effective. A robust formulation ensures uniform distribution, enhances uptake by the target weed, and maintains the active ingredient's stability from storage to application.
This guide provides an in-depth framework for researchers and formulation scientists to develop, analyze, and evaluate this compound-based herbicides, grounded in established scientific principles for auxin herbicide chemistry.
Section 1: Pre-Formulation & Active Ingredient Characterization
Before formulation development can begin, a thorough understanding of the active ingredient's physicochemical properties is essential. These properties dictate the choice of solvents, surfactants, and the most suitable formulation type.
Physicochemical Properties of this compound
The selection of appropriate inert ingredients is directly guided by the properties of the active ingredient. For instance, the organic-soluble nature of this compound makes it a prime candidate for emulsifiable concentrate formulations, while its acidic functional group allows for conversion to a water-soluble salt for aqueous-based formulations.
| Property | Value | Source | Significance for Formulation |
| Chemical Name | This compound | [4] | Ensures correct identification and sourcing of the active ingredient. |
| CAS Number | 10236-60-9 | [3] | Unique identifier for regulatory and procurement purposes. |
| Molecular Formula | C₈H₆Cl₂O₂ | [5] | Used to calculate molar concentrations and active ingredient equivalents. |
| Molecular Weight | 205.04 g/mol | [5] | Critical for all stoichiometric calculations in formulation and analysis. |
| Appearance | Powder / Crystalline Solid | [3] | Dictates that the active ingredient must be dissolved or suspended. |
| Melting Point | 130-135 °C | [3][4] | Important for assessing thermal stability during processing and storage. |
| Solubility | Soluble in Methanol | [3][4] | Indicates good solubility in polar organic solvents, a key starting point for solvent selection in liquid formulations. |
| Water Solubility | Low (in acidic form) | Inferred | Like its analogue 2,4-D, solubility is expected to be low in neutral/acidic water but increases significantly at higher pH as the carboxylate salt is formed.[6] |
Rationale for Selecting a Formulation Type
The choice of formulation is a strategic decision based on the active ingredient's properties, intended application method, cost, and desired performance characteristics. For this compound, two primary routes are logical:
-
Emulsifiable Concentrate (EC): This is a preferred approach for oil-soluble, water-insoluble active ingredients like the acid form of this compound. The active is dissolved in an organic solvent with a blend of emulsifiers. Upon dilution with water in the spray tank, a stable oil-in-water emulsion is formed, allowing for uniform spray application. Patents for the related 2,4-D acid frequently describe such systems.[7][8]
-
Soluble Liquid (SL): This type is ideal for water-soluble active ingredients. While the acid form of this compound has low water solubility, it can be readily converted into a highly soluble salt by reacting it with an amine (e.g., dimethylamine, isopropylamine).[9] This creates a concentrated aqueous solution that dissolves easily in water without the need for organic solvents, which can be advantageous from an environmental and regulatory perspective.[10]
Section 2: Formulation Protocols
The following protocols are presented as robust starting points for laboratory-scale development. They are based on established formulation science for phenoxyacetic acid herbicides.[8][10][11] All components should be sourced from reputable chemical suppliers and handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol for a 480 g/L Emulsifiable Concentrate (EC) Formulation
This protocol leverages the solubility of this compound in an organic solvent system. The emulsifier package is critical for ensuring the formulation spontaneously forms a stable, milky emulsion when mixed with water.
Core Principle: Dissolve the technical acid in a suitable solvent and add a surfactant system that will allow the oil-based concentrate to disperse evenly in water.
Materials & Equipment:
-
Active Ingredient: this compound (Technical grade, >97% purity)
-
Solvent: Aromatic 150 (or similar heavy aromatic naphtha)
-
Emulsifier 1 (Anionic): Calcium dodecylbenzene sulfonate (e.g., 70% in 2-ethylhexanol)
-
Emulsifier 2 (Non-ionic): Alcohol ethoxylate (e.g., C11 alcohol with 9 moles of ethylene oxide)
-
Laboratory Balance (readable to 0.01 g)
-
Glass Beaker & Magnetic Stirrer/Stir Bar
-
Graduated Cylinders
Step-by-Step Protocol:
-
Weighing Components: On a laboratory balance, weigh the components according to the target batch size. For a 100 g batch:
-
This compound: 40.0 g (to achieve 480 g/L in the final volume)
-
Calcium dodecylbenzene sulfonate: 5.0 g
-
Alcohol ethoxylate: 5.0 g
-
Aromatic 150: 50.0 g (or q.s. to 100 g)
-
-
Solubilization: Add the Aromatic 150 solvent to a glass beaker. Place on a magnetic stirrer and add a stir bar.
-
Dissolution of Active Ingredient: Slowly add the weighed this compound powder to the stirring solvent. Moderate stirring speed may be required. Allow it to dissolve completely. This may take 15-30 minutes. Gentle heating (<50°C) can be used to expedite dissolution but should be done with caution.
-
Addition of Emulsifiers: Once the active ingredient is fully dissolved, add the anionic emulsifier (Calcium dodecylbenzene sulfonate) followed by the non-ionic emulsifier (Alcohol ethoxylate) to the solution.
-
Homogenization: Continue stirring for an additional 15 minutes to ensure all components are thoroughly mixed and the solution is homogenous.
-
Quality Check (Emulsion Stability): Perform a preliminary emulsion stability test by adding 1 mL of the formulated EC to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and observe. A stable formulation should form a spontaneous, uniform, milky emulsion with no signs of oil separation or creaming within 30 minutes. This is a critical self-validating step.
Protocol for a 600 g/L Amine Salt Soluble Liquid (SL) Formulation
This protocol creates a high-load, water-based formulation by converting the water-insoluble acid into a water-soluble amine salt. This avoids the use of organic solvents.
Core Principle: Neutralize the carboxylic acid group on the this compound with an amine base in the presence of water and a co-formulant to create a stable, concentrated aqueous solution.
Materials & Equipment:
-
Active Ingredient: this compound (Technical grade, >97% purity)
-
Amine: Dimethylamine (DMA, e.g., 40% aqueous solution) or Isopropylamine (IPA)
-
Co-formulant/Antifreeze: Ethylene glycol or Propylene glycol
-
Surfactant (optional, for improved wetting): Alkoxylate surfactant
-
Deionized Water
-
pH Meter
-
Laboratory Balance, Glass Beaker, Magnetic Stirrer/Stir Bar
Step-by-Step Protocol:
-
Weighing Components: For a 100 g batch:
-
This compound: 50.0 g (to achieve ~600 g/L a.e.)
-
Ethylene Glycol: 5.0 g
-
Deionized Water: ~25.0 g (initial amount)
-
Dimethylamine (40% solution): ~20 g (amount to be adjusted based on pH)
-
-
Initial Slurry: In a glass beaker, add the deionized water, ethylene glycol, and this compound powder. Begin stirring to form a slurry.
-
Neutralization: Calibrate a pH meter. Slowly add the dimethylamine solution dropwise to the stirring slurry. The reaction is exothermic; add slowly to control the temperature. The solid acid will begin to dissolve as it is converted to the soluble amine salt.
-
pH Adjustment: Continue adding the amine solution until all the solid has dissolved and the pH of the solution is between 8.5 and 9.5.[10] A molar ratio of amine to acid between 0.9 and 1.2 is typical.[10] This step is self-validating; complete dissolution indicates successful salt formation.
-
Final Adjustment: If an optional surfactant is used, add it now. Adjust the final weight of the batch to 100 g using deionized water.
-
Homogenization: Continue stirring for 20 minutes to ensure a completely homogenous solution.
-
Quality Check (Low-Temp Stability): A key test for high-load SL formulations is cold stability. Place a sample of the formulation at a low temperature (e.g., 0°C) for 7 days and check for crystallization, as per CIPAC Method MT 39.3.[10]
Section 3: Quality Control & Analytical Protocols
Quality control (QC) is non-negotiable to ensure that a formulation meets its specifications for active ingredient content, stability, and physical properties.
Protocol for Active Ingredient Assay by HPLC-UV
This protocol provides a reliable method to quantify the concentration of this compound in a formulation. It is adapted from established methods for the closely related 2,4-D.[12][13][14]
Core Principle: A diluted sample of the formulation is injected into a High-Performance Liquid Chromatograph (HPLC). The compound is separated from other formulation ingredients on a C18 column and quantified by a UV detector against a certified reference standard.
Materials & Equipment:
-
HPLC System with UV Detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Reference Standard: this compound, certified analytical standard (>99% purity)
-
Mobile Phase A: Acetonitrile (HPLC grade)
-
Mobile Phase B: Deionized water with 0.1% Phosphoric Acid or Formic Acid (HPLC grade)
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
-
Volumetric Flasks, Pipettes, Syringe Filters (0.45 µm)
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the sample diluent to create a 1000 µg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh an amount of the formulation (EC or SL) calculated to contain ~25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and bring to volume with the sample diluent. Further dilute this solution 1:10 to bring it into the concentration range of the calibration curve.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic, e.g., 60% Acetonitrile / 40% Water (0.1% Phosphoric Acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 230 nm or 283 nm (determine λmax via spectrophotometer for best sensitivity)[12][14]
-
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.999. Then, inject the prepared samples.
-
Calculation: Determine the concentration of this compound in the sample from the calibration curve and calculate the weight percentage (w/w) in the original formulation, accounting for all dilutions.
Stability Testing Protocol
Stability studies are performed to establish the shelf-life of a product and ensure its quality under various storage conditions.
-
Accelerated Stability: Store samples of the formulation at an elevated temperature (e.g., 54°C) for 14 days (CIPAC Method MT 46). After the storage period, the sample is re-analyzed for active ingredient content and physical properties (e.g., emulsion stability for ECs). The active ingredient content should not decrease by more than 5%, and physical properties should remain within specification.
-
Low-Temperature Stability: As described in the SL protocol, store samples at 0°C for 7 days to check for crystallization or phase separation (CIPAC Method MT 39.3).[10]
| QC Parameter | EC Formulation | SL Formulation | Method |
| Appearance | Clear, homogenous liquid | Clear, homogenous liquid | Visual |
| Active Ingredient Content | 480 ± 24 g/L | 600 ± 30 g/L | HPLC-UV |
| pH (1% in water) | 3.0 - 5.0 | 8.0 - 10.0 | pH Meter |
| Emulsion Stability | Stable emulsion, no separation after 30 min | Not Applicable | CIPAC MT 36 |
| Accelerated Storage Stability | <5% degradation of A.I. after 14 days at 54°C | <5% degradation of A.I. after 14 days at 54°C | CIPAC MT 46 |
Section 4: Biological Efficacy Evaluation
Once a formulation is physically and chemically stable, its biological performance must be validated. This involves controlled greenhouse and field experiments to determine the effective dose rates.
Greenhouse Dose-Response Bioassay Protocol
This protocol is designed to determine the rate of herbicide required to achieve a specific level of weed control (e.g., 50% or 90% growth reduction).
Core Principle: Target weed species are grown in pots under controlled conditions and sprayed with a range of herbicide doses. The effect on plant growth is measured to generate a dose-response curve.
Materials & Equipment:
-
Target Weed Species: Seeds of relevant broadleaf weeds (e.g., Velvetleaf - Abutilon theophrasti, Common Lambsquarters - Chenopodium album).[15]
-
Pots, Potting Medium, Greenhouse space
-
Research Track Sprayer: Calibrated to deliver a precise spray volume (e.g., 200 L/ha).
-
Formulated Herbicide and Untreated Control (water or blank formulation)
Step-by-Step Protocol:
-
Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse until they reach the 2-4 true leaf stage, which is typically an ideal stage for post-emergence herbicide application.
-
Dose Selection: Prepare a series of spray solutions from the herbicide formulation. The doses should bracket the expected effective rate. For a new active, a wide logarithmic range is used (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
-
Herbicide Application: Arrange the pots in a randomized complete block design. Spray the plants with the calibrated research sprayer. Include an untreated control group.
-
Evaluation: Return the plants to the greenhouse. After a set period (typically 14-21 days after application), assess the herbicidal effect. The most common method is a visual rating of injury on a scale of 0% (no effect) to 100% (complete plant death). Alternatively, harvest the above-ground biomass and measure the fresh or dry weight.
-
Data Analysis: Express the visual injury or biomass reduction as a percentage of the untreated control. Plot the percent control against the logarithm of the herbicide dose. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic curve) to calculate the GR₅₀ value (the dose causing 50% growth reduction).
References
- Solubility of Things. (n.d.). 2,4-D.
- Herold, T., et al. (2013). Herbicide formulation. U.S. Patent 8,426,341.
- Read, S., & Al-Sheboul, K. (2021). Herbicide Formulation. U.S. Patent Application 20210368783.
- Wilson, R. G., & Parrish, S. K. (2006). Herbicide formulation. U.S. Patent Application 20060270557.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Helena Holding Company. (2013). Herbicide formulation. U.S. Patent 8,426,341.
- Epp, J. B., et al. (2024). (2,4-dichlorophenoxy)acetic acid analogs. WIPO Patent Application WO2024031002A1.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Duke, S. O. (2012). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Pest Management Science, 68(4), 523-528.
- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
- Wang, Y., et al. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Chinese Patent CN105758984A.
- Zazouli, M. A., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 189, 239-247.
- James, S., et al. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Environmental Analysis Health and Toxicology, 37(4), e2022026.
- Li, J., et al. (2016). 2,4-dichlorophenoxyacetic acid preparation method. Chinese Patent CN105622396A.
- Lamberth, C., et al. (2013). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Pest Management Science, 69(9), 1137-1149.
- van der Hulst, M., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ACS Omega, 8(13), 12229-12242.
- precisionFDA. (n.d.). This compound.
- U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products in water.
- Johnson, W. G., & Young, B. G. (2018). Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy. Weed Technology, 32(4), 461-467.
- Li, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Journal of Chromatographic Science, 56(5), 408-414.
- Zhang, J., et al. (2021). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Chinese Patent CN109776301B.
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- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 10236-60-9 [m.chemicalbook.com]
- 4. 10236-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US20060270557A1 - Herbicide formulation - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. patents.justia.com [patents.justia.com]
- 11. US8426341B2 - Herbicide formulation - Google Patents [patents.google.com]
- 12. deswater.com [deswater.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents [patents.google.com]
Derivatization of 2,3-Dichlorophenylacetic acid for GC analysis
Applikations- und Protokollhandbuch
Thema: Derivatisierung von 2,3-Dichlorphenylessigsäure für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument beschreibt detaillierte Methoden und Protokolle zur chemischen Derivatisierung von 2,3-Dichlorphenylessigsäure (2,3-DCPA), einer Voraussetzung für die quantitative Analyse mittels Gaschromatographie (GC). Aufgrund ihrer polaren Carboxylgruppe und der daraus resultierenden geringen Flüchtigkeit ist eine direkte GC-Analyse von 2,3-DCPA ineffizient und führt zu schlechter Peakform und geringer Empfindlichkeit. Die hier vorgestellten Protokolle konzentrieren sich auf die Umwandlung der Carbonsäure in einen flüchtigeren Ester, um eine robuste und reproduzierbare chromatographische Analyse zu ermöglichen. Es werden die zugrundeliegenden chemischen Prinzipien, schrittweise Anleitungen zur Veresterung und optimierte GC-Parameter für die Analyse des resultierenden Derivats erläutert.
Einleitung: Die Notwendigkeit der Derivatisierung
Die Gaschromatographie ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen.[1][2] Polare Analyten wie Carbonsäuren, zu denen auch die 2,3-Dichlorphenylessigsäure gehört, stellen eine Herausforderung dar. Ihre Carboxylgruppe (-COOH) neigt zur Bildung von Wasserstoffbrückenbindungen, was zu einer geringen Flüchtigkeit und einer starken Adsorption an aktiven Stellen in der GC-Säule führt. Dies äußert sich in breiten, asymmetrischen Peaks (Tailing) und einer verminderten Nachweisempfindlichkeit.
Die Derivatisierung umgeht diese Probleme, indem die polare funktionelle Gruppe durch eine chemische Reaktion in eine weniger polare und flüchtigere Gruppe umgewandelt wird.[1][3] Für Carbonsäuren sind die gängigsten Derivatisierungsstrategien die Veresterung (Alkylierung) und die Silylierung, bei denen der aktive Wasserstoff der Carboxylgruppe ersetzt wird.[3][4] Das resultierende Derivat ist thermisch stabiler, weniger polar und verdampft leichter, was zu scharfen, symmetrischen Peaks und einer signifikant verbesserten chromatographischen Leistung führt.[1]
2,3-DCPAA wird häufig als interner Standard bei der Analyse von Auxin-Herbiziden wie 2,4-Dichlorphenoxyessigsäure (2,4-D) eingesetzt, was eine genaue und zuverlässige Quantifizierung unabdingbar macht.[5]
Auswahl der Derivatisierungsstrategie: Veresterung
Für die Derivatisierung von Carbonsäuren wie 2,3-DCPAA ist die Veresterung zur Bildung eines Methylesters eine bewährte, robuste und kostengünstige Methode. Es existieren mehrere Reagenzien zur Durchführung dieser Reaktion, deren Auswahl von den Anforderungen an Sicherheit, Effizienz und Probenmatrix abhängt.
-
Diazomethan (CH₂N₂): Dieses Reagenz reagiert schnell und unter milden Bedingungen zu Methylestern mit nahezu quantitativen Ausbeuten.[6] Allerdings ist Diazomethan hochgiftig, explosiv und karzinogen, was seine Verwendung auf spezialisierte Labore mit entsprechenden Sicherheitsvorkehrungen beschränkt.[6][7]
-
Silylierungsreagenzien (z.B. BSTFA, MSTFA): Diese Reagenzien wandeln Carbonsäuren in ihre Trimethylsilyl (TMS)-Ester um.[1][2] Die Reaktion ist in der Regel schnell und effizient. Die resultierenden Derivate können jedoch feuchtigkeitsempfindlich sein.
-
Methanol mit saurem Katalysator (z.B. HCl, H₂SO₄, BF₃): Diese als Fischer-Veresterung bekannte Methode ist ein klassischer und sicherer Ansatz.[8][9] Sie erfordert saure Bedingungen und in der Regel Erhitzen, um die Reaktion zu beschleunigen. Die Reagenzien sind kostengünstig, leicht verfügbar und weniger gefährlich als Diazomethan.[8]
-
Alkylhalogenide (z.B. Pentafluorbenzylbromid, PFBBr): Diese Reagenzien erzeugen Derivate, die eine extrem hohe Empfindlichkeit bei Verwendung eines Elektroneneinfangdetektors (ECD) aufweisen.[10] Dies ist besonders vorteilhaft für die Spurenanalytik.[5][11]
Aufgrund des optimalen Verhältnisses von Effizienz, Sicherheit und Kosten wird in diesem Leitfaden die säure-katalysierte Veresterung mit Methanol als primäres Protokoll vorgestellt.
Workflow der Methyl-Veresterung
Abbildung 1: Allgemeiner Arbeitsablauf für die Methyl-Veresterung von 2,3-DCPAS.
Detailliertes Protokoll: Methyl-Veresterung mit methanolischer Salzsäure
Dieses Protokoll beschreibt die Umwandlung von 2,3-DCPAS in ihren Methylester (Methyl-2,3-dichlorphenylacetat) zur Verbesserung der GC-Analyse.
Benötigte Materialien und Reagenzien
-
Reagenzien:
-
2,3-Dichlorphenylessigsäure (Standard oder extrahierte Probe)
-
Methanol (MeOH), wasserfrei, GC-Qualität
-
Salzsäure (HCl), konzentriert (37 %)
-
n-Hexan, GC-Qualität
-
Natriumsulfat (Na₂SO₄), wasserfrei
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)
-
Reinstwasser
-
-
Materialien:
-
Reaktionsgefäße (z.B. 2-mL-Schraubdeckel-Vials mit Septum)
-
Heizblock oder Wasserbad
-
Pipetten und Pipettenspitzen
-
Vortex-Mischer
-
Zentrifuge (optional)
-
Pasteurpipetten
-
GC-Vials mit Einlegern
-
Vorbereitung des Derivatisierungsreagenzes (3 M methanolischer HCl)
Sicherheitshinweis: Diese Vorbereitung muss unter einem Abzug erfolgen. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Acetylchlorid reagiert heftig mit Wasser.
-
Kühlen Sie 10 mL wasserfreies Methanol in einem Eisbad.
-
Geben Sie langsam und vorsichtig unter Rühren 0,22 mL Acetylchlorid zu dem gekühlten Methanol.
-
Verschließen Sie das Gefäß und lassen Sie es vor Gebrauch auf Raumtemperatur erwärmen. Das Reagenz ist bei kühler und trockener Lagerung mehrere Wochen haltbar.
Alternativ kann kommerziell erhältliches methanolisches HCl-Reagenz verwendet werden.
Schritt-für-Schritt-Protokoll
-
Probeneinwaage/Lösung: Lösen Sie eine bekannte Menge 2,3-DCPAS oder einen aliquoten Teil eines Trockenextrakts in 200 µL eines geeigneten aprotischen Lösungsmittels (z.B. Toluol oder Dichlormethan) in einem Reaktionsgefäß.
-
Reagenzzugabe: Geben Sie 500 µL des vorbereiteten 3 M methanolischen HCl-Reagenzes hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und mischen Sie den Inhalt kurz auf einem Vortex-Mischer. Erhitzen Sie die Probe für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.
-
Abkühlung: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Neutralisation: Geben Sie vorsichtig 1 mL Reinstwasser und anschließend 1 mL gesättigte NaHCO₃-Lösung hinzu, um die restliche Säure zu neutralisieren. Mischen Sie die Lösung nach jeder Zugabe. (Achtung: CO₂-Entwicklung!)
-
Extraktion: Geben Sie 500 µL n-Hexan hinzu. Verschließen Sie das Gefäß und mischen Sie es für 1 Minute intensiv auf einem Vortex-Mischer, um den gebildeten Methylester in die organische Phase zu extrahieren.
-
Phasentrennung: Zentrifugieren Sie das Gefäß bei niedriger Geschwindigkeit (ca. 2000 rpm) für 5 Minuten, um die Trennung der wässrigen und der organischen Phase (obere Phase) zu beschleunigen.
-
Trocknung: Überführen Sie die obere Hexan-Phase vorsichtig mit einer Pasteurpipette in ein sauberes Gefäß, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.
-
Analyse: Überführen Sie den getrockneten Extrakt in ein GC-Vial für die anschließende Analyse.
GC-Analyse des derivatisierten Produkts
Die Analyse des resultierenden Methyl-2,3-dichlorphenylacetats sollte mit einem Gaschromatographen erfolgen, der idealerweise mit einem Massenspektrometer (MS) als Detektor gekoppelt ist, um eine eindeutige Identifizierung zu gewährleisten.
Empfohlene GC-MS-Parameter
Die folgenden Parameter dienen als Ausgangspunkt und sollten je nach verwendetem Gerät und Säule optimiert werden.
| Parameter | Empfohlene Einstellung | Begründung |
| GC-Säule | Standard-unpolar, z.B. 30 m x 0.25 mm ID, 0.25 µm Film (5% Phenyl-Methylpolysiloxan) | Gut geeignet für eine breite Palette von Analyten und bietet eine gute Trennleistung für den relativ unpolaren Ester. |
| Trägergas | Helium oder Wasserstoff, konstante Flussrate (z.B. 1.2 mL/min) | Helium ist inert und sicher, Wasserstoff ermöglicht höhere Trennleistungen bei niedrigeren Temperaturen. |
| Injektor-Temperatur | 250 °C | Stellt eine schnelle und vollständige Verdampfung des Derivats ohne thermischen Abbau sicher. |
| Injektionsmodus | Splitless (für Spurenanalytik) oder Split (z.B. 20:1) | Der Splitless-Modus maximiert die auf die Säule übertragene Probenmenge, während der Split-Modus bei höheren Konzentrationen eine Überladung der Säule verhindert. |
| Ofentemperaturprogramm | Start bei 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten | Ein Temperaturprogramm ermöglicht die Trennung von Lösungsmitteln und potenziellen Verunreinigungen vom Zielanalyten.[2] |
| MS-Transferline | 280 °C | Verhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquelle | 230 °C, Elektronenstoßionisation (EI) bei 70 eV | Standardbedingungen für die EI-MS, die reproduzierbare und bibliotheksvergleichbare Massenspektren erzeugen. |
| MS-Modus | Full Scan (m/z 50-350) zur Identifizierung, SIM zur Quantifizierung | Der Scan-Modus erfasst das vollständige Massenspektrum, während der Selected Ion Monitoring (SIM)-Modus die Empfindlichkeit durch Überwachung spezifischer Ionen erhöht. |
Erwartete Ergebnisse
-
Chromatogramm: Der derivatisierte Analyt (Methyl-2,3-dichlorphenylacetat) wird als scharfer, symmetrischer Peak mit einer deutlich kürzeren Retentionszeit im Vergleich zur nicht-derivatiserten Säure (falls diese eluiert) erscheinen.
-
Massenspektrum: Das EI-Massenspektrum des Methylesters wird charakteristische Fragmente aufweisen. Das Molekülion (M⁺) sollte bei m/z 234 zu sehen sein (unter Berücksichtigung des Isotopenmusters von zwei Chloratomen). Weitere signifikante Fragmente könnten durch den Verlust von -OCH₃ (m/z 203) und -COOCH₃ (m/z 175) entstehen.
Referenzen
-
Phenomenex, Inc. (n.d.). Weitere Derivatisierungsreagenzien für die GC - Die Puffer schlagen zurück. Verfügbar unter: [Link]
-
Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Verfügbar unter: [Link]
-
Deutsche Sporthochschule Köln (n.d.). Derivatisierung. Verfügbar unter: [Link]
-
Phenomenex, Inc. (n.d.). Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]
-
Universität Regensburg (n.d.). Einführendes Praktikum in die GC. Verfügbar unter: [Link]
-
Springer Nature Experiments (n.d.). Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. Verfügbar unter: [Link]
-
Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245. Verfügbar unter: [Link]
-
U.S. Environmental Protection Agency (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Verfügbar unter: [Link]
-
American Laboratory (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Verfügbar unter: [Link]
-
Wikipedia (n.d.). Diazomethan. Verfügbar unter: [Link]
-
LMU München (n.d.). Ester aus Carbonsäure-Salzen und Alkylhalogeniden. Verfügbar unter: [Link]
-
Engewald, W. (2014). Wie funktioniert die Gaschromatographie und was kann man damit machen? Verfügbar unter: [Link]
-
Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Verfügbar unter: [Link]
Sources
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 6. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 7. Diazomethan – Wikipedia [de.wikipedia.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. papa-gey.de [papa-gey.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichlorophenylacetic Acid
Welcome to the technical support resource for the synthesis of 2,3-Dichlorophenylacetic acid (2,3-DCPAA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. By addressing specific experimental issues in a direct question-and-answer format, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness of your synthetic protocols.
Section 1: Overview of Common Synthetic Routes
The synthesis of this compound typically proceeds through one of several established pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. A prevalent and reliable method involves the hydrolysis of 2,3-dichlorobenzyl cyanide. This two-step process begins with the cyanation of 2,3-dichlorobenzyl chloride, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.
Caption: Common synthetic pathway to 2,3-DCPAA.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: Besides the hydrolysis of 2,3-dichlorobenzyl cyanide illustrated above, other notable methods include:
-
The Willgerodt-Kindler Reaction: This method converts 2,3-dichloroacetophenone into the corresponding thioamide using sulfur and an amine (like morpholine), which is then hydrolyzed to the carboxylic acid.[1][2][3] This is particularly useful if the corresponding acetophenone is a more accessible starting material.
-
Grignard Reaction with Carbon Dioxide: This route involves forming a Grignard reagent from 2,3-dichlorobenzyl chloride (or bromide) and reacting it with solid carbon dioxide (dry ice).[4][5] A subsequent acidic workup yields the final product.[6] This method is excellent for introducing the carboxylic acid group but requires strictly anhydrous conditions to prevent quenching the Grignard reagent.[7]
Q2: What are the primary safety concerns when synthesizing this compound?
A2: The primary hazards are associated with the reagents and the product itself.
-
Cyanide Salts (NaCN, KCN): These are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be readily available. Acidic conditions must be avoided during handling as this will generate highly toxic hydrogen cyanide gas.
-
Thionyl Chloride (SOCl₂): Often used to prepare acid chlorides from the corresponding acid, it is highly corrosive and reacts violently with water.[8]
-
This compound: The final product is harmful if swallowed and causes serious eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory.
Q3: What is a realistic yield and purity to expect from the 2,3-dichlorobenzyl cyanide hydrolysis route?
A3: A well-optimized synthesis can achieve yields in the range of 80-95% for the hydrolysis step. Purity, before recrystallization, is often around 95-98% as determined by HPLC.[10] The primary impurities are typically unreacted 2,3-dichlorobenzyl cyanide and the corresponding amide intermediate. With a proper recrystallization protocol, purity can be elevated to >99%.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during synthesis and purification.
Problem Area: Reaction Monitoring & Impurity Identification
Q4: My reaction mixture shows multiple spots on TLC or extra peaks in HPLC analysis. What are these impurities likely to be?
A4: The identity of impurities is highly dependent on your synthetic route. The table below summarizes common impurities, their likely sources, and recommended analytical methods for confirmation.
| Impurity Name | Likely Source / Synthetic Route | Identification Methods |
| Isomeric Dichlorophenylacetic Acids | Use of impure starting materials (e.g., mixed dichlorotoluene isomers leading to mixed dichlorobenzyl chlorides). | HPLC, GC-MS, LC-MS[11][12] |
| 2,3-Dichlorobenzyl Alcohol | Hydrolysis of the starting 2,3-dichlorobenzyl chloride under basic or aqueous conditions. | GC-MS, LC-MS |
| 2,3-Dichlorobenzamide | Incomplete hydrolysis of the nitrile intermediate (2,3-dichlorobenzyl cyanide). | HPLC, LC-MS, FTIR (shows characteristic amide peaks) |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | HPLC, GC-MS (compare retention times with standards) |
| Bis(2,3-dichlorophenyl)methane | Dimerization byproduct, particularly possible in Grignard routes. | GC-MS, NMR |
Modern hyphenated techniques like LC-MS, GC-MS, and LC-NMR are invaluable for the structural elucidation of unknown impurities.[13][14]
Problem Area: Low Yield & Reaction Stagnation
Q5: My synthesis of 2,3-DCPAA via nitrile hydrolysis has stalled or resulted in a very low yield. What went wrong?
A5: This is a common issue that can often be traced back to one of several factors. The following troubleshooting workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield in nitrile hydrolysis.
Causality Explained:
-
High Starting Nitrile: If the nitrile is still present, the reaction hasn't proceeded sufficiently. Hydrolysis, particularly acidic hydrolysis, can be slow. Increasing the temperature provides the necessary activation energy, while extending the time allows the reaction to reach completion.
-
High Intermediate Amide: The formation of the amide is the first step of hydrolysis. Its accumulation indicates that the second step—hydrolysis of the amide to the carboxylic acid—is the rate-limiting step. This step often requires more forcing conditions (higher temperature or more concentrated acid/base) than the initial hydration of the nitrile.
-
Neither Starting Material nor Amide: If the yield is low and the main intermediates are absent, check the quality of your reagents. An old or improperly stored base (like NaOH) can absorb atmospheric CO₂ to form sodium carbonate, reducing its effective concentration. Alternatively, unintended side reactions may have consumed your material.
Problem Area: Purification
Q6: I am struggling to purify the final 2,3-DCPAA product. Recrystallization gives an oil or poor recovery. What should I do?
A6: Purification of carboxylic acids like 2,3-DCPAA can be tricky but is manageable with the right approach.
-
pH Adjustment & Extraction: The most powerful purification technique for an acidic product is an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution. The 2,3-DCPAA will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like the starting nitrile or amide intermediate) in the organic layer. The layers can then be separated, and the aqueous layer is re-acidified with a strong acid (e.g., HCl) to precipitate the pure 2,3-DCPAA, which can be collected by filtration.
-
Recrystallization Solvent System: If recrystallization is preferred, finding the right solvent is key. A good solvent system will dissolve the compound when hot but have low solubility when cold. For dichlorophenylacetic acids, aqueous solvent systems (like ethanol/water or acetic acid/water) or hydrocarbon solvents (like toluene or heptane) are often effective.[15] If the product "oils out," it means the solution is supersaturated or cooling too quickly. Try using a more dilute solution, cooling it more slowly, or adding a seed crystal to encourage proper crystal lattice formation.
Section 4: Key Experimental & Analytical Protocols
Protocol 1: Alkaline Hydrolysis of 2,3-Dichlorobenzyl Cyanide
This protocol is an illustrative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichlorobenzyl cyanide (1.0 eq) and a 10% aqueous sodium hydroxide solution (5.0 eq of NaOH).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C). The reaction progress can be monitored by taking small aliquots, neutralizing them, extracting with ethyl acetate, and analyzing by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with an organic solvent like toluene or ethyl acetate to remove any unreacted nitrile or non-acidic impurities.[8]
-
Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1-2. A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum. For higher purity, the crude solid can be recrystallized from an appropriate solvent system.
Protocol 2: HPLC Method for Impurity Profiling
This is a general method; parameters may need to be adjusted for your specific instrument and impurity profile. This method is adapted from similar analyses of related compounds.[11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
This method should provide good separation between the non-polar starting nitrile, the slightly more polar amide intermediate, and the more polar carboxylic acid product. Isomeric impurities will likely have very similar retention times and may require method optimization or a longer column for baseline separation.
References
- Process for preparing lamotrigine. (2003).
- Willgerodt rearrangement. (n.d.). In Wikipedia.
- Willgerodt-Kindler Reaction. (2009). MSU Chemistry. [Link]
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2007).
- Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Reddy, G. S., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 50(8), 695–701. [Link]
- Preparing Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
- Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). University of Calgary. [Link]
- Ashenhurst, J. (2023). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Gbaguidi, F. A., et al. (2010). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie. [Link]
- King, J. A., & McMillan, F. H. (1946). Studies on the Willgerodt Reaction. IV. The Preparation of Nuclear-Substituted Phenylacetic Acids and Some Further Extensions of the Reaction. Journal of the American Chemical Society, 68(11), 2335–2339. [Link]
- Sharma, A., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Method for preparing 2,4-dichlorophenoxyacetic acid. (2015).
- 2-(2,3-Dichlorophenyl)acetic acid. (n.d.). PubChem.
- Process for the preparation of 2,4-dichlorophenoxyacetic acid. (1992).
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
- This compound. (n.d.). precisionFDA.
- Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
- Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Phenoxyacetic Acid Synthesis. (2015). Sciencemadness.org. [Link]
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
- Kumar, V., et al. (2014). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 7(4). [Link]
- 2, 3-Dichlorophenylacetic Acid, min 98% (HPLC), 100 grams. (n.d.). HBARSCI.
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Auxin Concentration in Plant Media
A Senior Application Scientist's Guide for Researchers
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing the concentration of synthetic auxins in plant media. Our focus is on achieving reliable and reproducible results in plant tissue culture for research, development, and production applications.
A Note on the Specified Topic: 2,3-Dichlorophenylacetic Acid
The query specifically requested information on This compound . While this compound is recognized as a phenylacetic acid (PAA) derivative with potential auxin activity, it is crucial for researchers to know that the most extensively studied, characterized, and utilized synthetic auxin for callus induction and somatic embryogenesis in plant tissue culture is 2,4-Dichlorophenoxyacetic acid (2,4-D) .[1][2]
Due to the vast body of published literature and established protocols for 2,4-D, this guide will use it as the primary example. The principles, experimental design for optimization, and troubleshooting logic detailed here are directly transferable and provide a robust framework for investigating and optimizing the effects of less common auxin analogs like this compound or the recently characterized 3,4-Dichlorophenylacetic acid.[3][4]
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of synthetic auxins in plant tissue culture.
Q1: What is 2,4-D and what is its mechanism of action in plants?
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA).[5][6] At the molecular level, 2,4-D mimics natural auxin by binding to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and related AFB proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressors, which in turn "switches on" the expression of auxin-responsive genes. This leads to physiological effects like cell division and differentiation.[5] At the low concentrations used in tissue culture, this effect is harnessed to stimulate the formation of callus, an undifferentiated mass of cells. At high concentrations, it causes uncontrolled growth, leading to plant death, which is why it is also used as an herbicide.[5][6][7]
Q2: Why is a synthetic auxin like 2,4-D used instead of the natural auxin IAA?
The primary reason is stability . Natural auxins like IAA are susceptible to degradation by heat, light, and enzymatic activity within the plant tissue.[8] 2,4-D is much more resistant to this degradation, providing a sustained and stable hormonal signal in the culture medium.[5] This stability ensures a more consistent and potent response, which is critical for inducing and maintaining callus cultures over several weeks.
Q3: What are the primary applications of 2,4-D in plant media?
The main applications are:
-
Callus Induction: Stimulating explants (small pieces of plant tissue) to dedifferentiate and form a mass of proliferating, unorganized cells.[1][9][10]
-
Somatic Embryogenesis: Inducing callus cells to develop into embryos, which can then regenerate into whole plants.[9]
-
Suspension Culture Maintenance: Maintaining plant cells in an undifferentiated state in a liquid medium.[8]
Q4: How do I prepare a stable stock solution of 2,4-D?
Since 2,4-D is not readily soluble in water, a solvent is required.[1] A common method is to dissolve the 2,4-D powder in a small amount of 95% ethanol or a dilute base like 1N NaOH or KOH before bringing it to the final volume with distilled water.[11][12] Stock solutions are typically made at a concentration of 1 mg/mL and can be stored for months in a refrigerator (2-8°C) or long-term at -20°C.[11]
Q5: What is a typical working concentration range for 2,4-D?
The optimal concentration is highly dependent on the plant species and the type of explant. However, a general working range for callus induction is between 0.1 mg/L and 5.0 mg/L .[3][13] For many cereals, concentrations around 2.0-4.0 mg/L are effective.[1][10] It is always recommended to perform a concentration optimization experiment for any new species or explant.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments, their likely causes, and actionable solutions.
Problem: My explants are turning brown/black and dying shortly after plating.
-
Possible Cause 1: 2,4-D Toxicity. The concentration of 2,4-D is too high, leading to an overproduction of ethylene and reactive oxygen species, which causes cellular damage and necrosis.[5][14]
-
Solution: Reduce the 2,4-D concentration in your next experiment. Test a gradient of lower concentrations (e.g., 0.1, 0.5, 1.0 mg/L).
-
-
Possible Cause 2: Phenolic Compound Oxidation. Wounded explants often release phenolic compounds that oxidize and become toxic to the tissue.
-
Solution: Add antioxidants like ascorbic acid (Vitamin C) or citric acid to the medium, or pre-soak the explants in an antioxidant solution before plating.
-
-
Possible Cause 3: Contamination. Microbial contamination can rapidly kill explants.
-
Solution: Review and reinforce your sterile technique at every step, from explant sterilization to media preparation and plating.
-
Problem: My explants remain healthy, but no callus is forming.
-
Possible Cause 1: Sub-optimal 2,4-D Concentration. The concentration may be too low to trigger the cell division and dedifferentiation necessary for callus formation.
-
Solution: Increase the 2,4-D concentration. If you started at 1.0 mg/L, test a range of higher concentrations such as 2.0, 3.0, and 4.0 mg/L.
-
-
Possible Cause 2: Inappropriate Explant Source. The physiological state and type of the explant are critical. Very old or highly differentiated tissues may be recalcitrant to callus induction.
-
Solution: Use juvenile tissues like mature seeds, young leaves, or shoot tips, as they generally have higher regenerative potential.
-
-
Possible Cause 3: Genotype Dependence. Some plant species or even specific cultivars are naturally non-responsive to standard hormone concentrations.
-
Solution: This is a common challenge. A broader optimization, including testing other auxins (e.g., Picloram, Dicamba) or combinations with a low level of cytokinin, may be necessary.
-
Problem: The callus that forms is watery, friable, or turns brown after the first subculture.
-
Possible Cause 1: Prolonged Exposure to High 2,4-D. While necessary for induction, high concentrations of 2,4-D can inhibit further development and lead to genetic instability or cell death over time.
-
Solution: For maintenance, transfer the established callus to a medium with a lower 2,4-D concentration. For regeneration, transfer the callus to a medium with a different hormone balance, often one with a higher cytokinin-to-auxin ratio or no 2,4-D at all.
-
-
Possible Cause 2: Nutrient Depletion. The rapidly growing callus has exhausted essential nutrients from the medium.
-
Solution: Ensure you are subculturing to fresh medium at regular intervals (typically every 3-4 weeks).
-
Problem: My 2,4-D stock solution has a white precipitate.
-
Possible Cause 1: Incomplete Dissolution. The 2,4-D was not fully dissolved in the initial solvent before water was added.
-
Solution: When preparing a new stock, ensure the powder is completely dissolved in the ethanol or NaOH before adding water. Gentle warming can help.
-
-
Possible Cause 2: pH Shift. The pH of the solution may have changed, reducing solubility.
-
Solution: Ensure the final stock solution is clear before storing. If using NaOH to dissolve, the final solution will be slightly alkaline. This is generally not an issue when diluted into buffered plant media.
-
Section 3: Protocols & Data
Protocol 1: Preparation of a 1 mg/mL 2,4-D Stock Solution
This protocol provides a reliable method for preparing a standard 1000x stock solution.
Materials:
-
2,4-Dichlorophenoxyacetic acid powder (e.g., Sigma-Aldrich D7299)
-
1N Sodium Hydroxide (NaOH) or 95% Ethanol
-
Sterile, distilled, deionized water (ddH₂O)
-
100 mL sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Sterile storage vials (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Accurately weigh 100 mg of 2,4-D powder and place it into the 100 mL volumetric flask.
-
Add a sterile magnetic stir bar to the flask.
-
Add 2-3 mL of 1N NaOH or 95% Ethanol to the flask. Place on a stir plate and stir until the powder is completely dissolved.[12] This may take several minutes.
-
Once dissolved, slowly add sterile ddH₂O while stirring. Continue adding water up to the 100 mL mark.
-
Remove the stir bar.
-
(Optional but recommended) To ensure sterility, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container. 2,4-D is also considered autoclavable, but filter sterilization is often preferred for hormone stocks to prevent any potential degradation.[13]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile vials.
-
Label each vial clearly with the name ("2,4-D"), concentration ("1 mg/mL"), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for use within a few months.[11]
Data Table: Recommended 2,4-D Concentrations for Callus Induction
The optimal concentration is species-specific. This table provides starting points based on published literature. An optimization experiment is always advised.
| Plant Species | Explant Type | Recommended 2,4-D (mg/L) |
| Wheat (Triticum aestivum) | Mature Seeds | 3.5[1] |
| Rice (Oryza sativa) | Mature Seeds | 1.0 - 4.0[10] |
| Switchgrass (Panicum virgatum) | Mature Caryopses | 2.5 - 10.0 (11.3-45 µM)[1] |
| Allium cepa | Bulblets | 0.67 - 2.01[6] |
| General Dicots | Leaf, Stem | 0.5 - 2.0 |
| General Monocots | Seed, Embryo | 1.0 - 5.0 |
Section 4: Visual Guides & Workflows
Diagram 1: Simplified Auxin Signaling Pathway
Caption: Simplified signaling pathway of 2,4-D in plant cells.
Diagram 2: Experimental Workflow for Concentration Optimization
Caption: A typical workflow for optimizing 2,4-D concentration.
Diagram 3: Troubleshooting Decision Tree
Sources
- 1. toku-e.com [toku-e.com]
- 2. updatepublishing.com [updatepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. byjus.com [byjus.com]
- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. caissonlabs.com [caissonlabs.com]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. ncert.nic.in [ncert.nic.in]
- 13. scribd.com [scribd.com]
- 14. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dichlorophenylacetic acid solubility problems and solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-Dichlorophenylacetic acid (2,3-DCPAA). Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the solubility of this compound.
Introduction to this compound
This compound (2,3-DCPAA) is a halogenated derivative of phenylacetic acid.[1][2] As a carboxylic acid, its physicochemical properties, particularly its solubility, are of critical importance for its application in various experimental settings, including in vitro and in vivo studies. Understanding and overcoming solubility challenges is paramount for obtaining reliable and reproducible results.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3] |
| Molecular Weight | 205.04 g/mol | [1][2][3] |
| Appearance | Powder | [3] |
| Melting Point | 130-135 °C | [3] |
Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered when dissolving 2,3-DCPAA and provides systematic solutions.
Question: I am having difficulty dissolving this compound in aqueous buffers for my cell culture experiments. What should I do?
Answer:
This is a common issue as 2,3-DCPAA, like many carboxylic acids, has limited solubility in neutral aqueous solutions. The primary reason for this is the protonated state of the carboxylic acid group, which is less polar than its deprotonated (salt) form. To enhance solubility, you can employ the following strategies:
1. pH Adjustment:
-
Step-by-step guidance:
-
Start by preparing your desired buffer (e.g., PBS, TRIS).
-
Slowly add a sterile-filtered solution of a base, such as 1 N Sodium Hydroxide (NaOH) or 1 N Potassium Hydroxide (KOH), dropwise to your buffer containing the 2,3-DCPAA powder while stirring.
-
Monitor the pH of the solution and observe the dissolution of the compound.
-
Once the 2,3-DCPAA is fully dissolved, you can carefully back-titrate with a sterile-filtered solution of an acid, such as 1 N Hydrochloric Acid (HCl), to reach your desired final experimental pH. Be cautious, as lowering the pH too much may cause the compound to precipitate out of solution.
-
2. Use of Co-solvents:
If pH adjustment alone is not sufficient or if your experimental system is sensitive to high pH, you can use a small amount of an organic co-solvent to aid dissolution before diluting with your aqueous buffer.
-
Recommended co-solvents:
-
Ethanol: For the structurally similar compound 2,4-Dichlorophenoxyacetic acid (2,4-D), a stock solution can be prepared in 95% ethanol.[4]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many organic compounds and is commonly used in cell culture experiments.[5]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can be effective.
-
-
Protocol for using a co-solvent:
-
First, dissolve the 2,3-DCPAA in a minimal amount of the chosen organic solvent (e.g., ethanol, DMSO).
-
Once fully dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring to the desired final concentration.
-
Important: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Question: My 2,3-DCPAA precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
Answer:
Precipitation upon addition to complex media like cell culture medium can occur due to a few factors, including a drop in pH, interactions with media components, or exceeding the solubility limit.
-
Troubleshooting steps:
-
Prepare a concentrated stock solution: Instead of adding the solid powder directly to your medium, prepare a concentrated stock solution in an appropriate solvent (as described above) and then dilute it to the final working concentration in your medium. This ensures the compound is fully dissolved before being introduced to the complex environment of the cell culture medium.
-
Check the pH of your final solution: After adding the 2,3-DCPAA stock solution to your medium, check the pH. If it has dropped significantly, it may be necessary to readjust it.
-
Warm the medium: Gently warming the medium to 37°C may help to keep the compound in solution.
-
Sonication: Brief sonication can sometimes help to redissolve small amounts of precipitate, but this should be done cautiously to avoid damaging media components.
-
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving this compound?
A1: Based on data for the closely related compound 2,4-Dichlorophenoxyacetic acid, 2,3-DCPAA is expected to be soluble in ethanol, DMSO, and DMF.[6] For 2,4-D, the solubility in these solvents is approximately 30 mg/mL.[6] It is also reported to be soluble in methanol.[3]
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C. For short-term storage (a few weeks), refrigeration at 4°C is generally acceptable. To prevent degradation, especially if the compound is light-sensitive, store solutions in amber vials or wrap the container in aluminum foil.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the chemical and its containers in accordance with local regulations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2,3-DCPAA in DMSO
This protocol describes the preparation of a 10 mM stock solution of 2,3-DCPAA in DMSO, which can then be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound (MW: 205.04 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 2.05 mg of 2,3-DCPAA powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of DMSO to the tube containing the 2,3-DCPAA.
-
Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL Stock Solution of 2,3-DCPAA in Ethanol
This protocol is suitable for applications where ethanol is a permissible solvent.
Materials:
-
This compound (MW: 205.04 g/mol )
-
95% Ethanol, molecular biology grade
-
Sterile conical tube or volumetric flask
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Weigh out 10 mg of 2,3-DCPAA powder and transfer it to a 15 mL sterile conical tube or a 10 mL volumetric flask.
-
Dissolution: Add a small volume of 95% ethanol (e.g., 2-3 mL) and gently swirl to dissolve the powder.
-
Volume Adjustment: Once the solid is fully dissolved, bring the final volume to 10 mL with 95% ethanol.
-
Mixing: Mix the solution thoroughly by inversion.
-
Storage: Store the 1 mg/mL stock solution at -20°C.
Visualizing Solubility Concepts
The Impact of pH on the Solubility of 2,3-DCPAA
The following diagram illustrates the relationship between pH, the pKa of 2,3-DCPAA, and its solubility. As the pH of the solution increases above the pKa, the equilibrium shifts towards the deprotonated, more soluble carboxylate form.
Caption: pH-dependent equilibrium of 2,3-DCPAA and its impact on solubility.
Experimental Workflow for Preparing an Aqueous Solution of 2,3-DCPAA
This workflow outlines the decision-making process for preparing an aqueous solution of 2,3-DCPAA for experimental use.
Caption: Decision workflow for dissolving 2,3-DCPAA in aqueous solutions.
References
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Plant Cell Labs. (n.d.). DSL02 2 4-Dichlorophenoxyacetic Acid Solution (2,4-D).
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid.
- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid.
- precisionFDA. (n.d.). This compound.
- PubChem. (n.d.). A kind of method preparing 2,4 dichlorophenoxyacetic acid - Patent CN-104447290-B.
- University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Wikipedia. (2024). Dimethyl sulfoxide.
Sources
- 1. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound CAS#: 10236-60-9 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Degradation of 2,3-Dichlorophenylacetic Acid
Welcome to the technical support center for researchers studying the degradation of 2,3-Dichlorophenylacetic acid (2,3-DPAA). This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
A Critical Clarification: 2,3-DPAA vs. 2,4-D
A common point of confusion in literature and experiments is the distinction between this compound (2,3-DPAA) and the widely studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Their structural differences are significant and directly impact their chemical behavior and degradation pathways.
-
This compound (2,3-DPAA): The subject of this guide. Features a phenyl ring directly attached to the acetic acid moiety.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A related but distinct compound. Features an ether linkage between the phenyl ring and the acetic acid moiety.
Misidentification can lead to incorrect analytical methods and flawed interpretation of results. Always verify your compound's identity via its CAS number (10236-60-9 for 2,3-DPAA). While much of the foundational research on degradation mechanisms has been conducted on 2,4-D, the principles can often be adapted to hypothesize pathways and troubleshoot experiments for 2,3-DPAA.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the experimental study of 2,3-DPAA degradation.
Q1: What are the primary degradation pathways for chloroaromatic acids like 2,3-DPAA?
While specific studies on 2,3-DPAA are limited, we can infer likely degradation routes from extensive research on analogous compounds like 2,4-D. The primary pathways are microbial degradation, photochemical degradation, and chemical oxidation.
-
Microbial Degradation: This is a key environmental fate process.[5] Bacteria, particularly strains isolated from contaminated soils, have been shown to possess enzymatic machinery to break down chlorinated aromatic compounds.[6] The process typically begins with the cleavage of the acetic acid side chain, followed by hydroxylation and subsequent cleavage of the aromatic ring.[7] The tfd genes, well-characterized for 2,4-D degradation, encode enzymes like dioxygenases that catalyze these initial steps.[7][8][9]
-
Photochemical Degradation (Photolysis): 2,3-DPAA can be degraded by direct exposure to ultraviolet (UV) radiation, particularly in aqueous solutions.[5][10] The energy from photons can induce the cleavage of C-Cl or C-C bonds, initiating the degradation process.[11][12] The efficiency of photolysis is highly dependent on factors like pH, water matrix, and light wavelength/intensity.
-
Advanced Oxidation Processes (AOPs): These methods utilize highly reactive radical species, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄⁻•), to rapidly oxidize the target compound.[13] Common AOPs include photocatalysis (e.g., using TiO₂ or CeO₂ catalysts with UV/visible light) and chemical oxidation (e.g., thermally activated persulfate).[14][15][16] These methods are often non-selective and can lead to complete mineralization of the organic compound to CO₂, H₂O, and inorganic ions.
Q2: What are the typical intermediates formed during 2,3-DPAA degradation?
Based on the degradation pathways of 2,4-D, the primary intermediates of 2,3-DPAA are expected to be chlorinated phenols and catechols. The typical sequence is:
-
Initial Cleavage: The bond between the phenyl ring and the acetic acid group is cleaved, likely forming 2,3-Dichlorophenol (2,3-DCP) .
-
Hydroxylation: The 2,3-DCP is then hydroxylated to form a dichlorocatechol .
-
Ring Cleavage: The aromatic ring of the dichlorocatechol is opened by dioxygenase enzymes. Subsequent steps involve further enzymatic reactions that process the aliphatic chain, eventually funneling the carbon into central metabolic cycles like the TCA cycle.[7] Incomplete degradation can lead to the accumulation of these chlorinated intermediates, which may be more toxic than the parent compound.
Q3: Which analytical methods are best for quantifying 2,3-DPAA and its metabolites?
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method | GC-MS Method |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by ultra-high-pressure LC, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm)[17] | C18 or similar reversed-phase | DB-5MS or similar capillary column[18] |
| Mobile Phase | Acetonitrile/Water/Acid mixture (e.g., 80:19.5:0.5)[17] | Acetonitrile/Water with formic acid or ammonium formate | Not applicable (uses carrier gas like Helium)[18] |
| Detection | UV detector set at λmax (e.g., ~283 nm for 2,4-D)[17] | Tandem Mass Spectrometer (ESI mode) | Mass Spectrometer (EI mode)[18] |
| LOD/LOQ | Higher (µg/L to mg/L range) | Very Low (ng/L to µg/L range)[19] | Low (ng/L to µg/L range) |
| Sample Prep | Liquid-liquid or solid-phase extraction (SPE). | SPE or direct injection for clean samples.[19] | Often requires derivatization to increase volatility. |
| Advantages | Robust, widely available, cost-effective. | Highest sensitivity and selectivity, ideal for complex matrices and metabolite ID. | Excellent for volatile intermediates, provides structural information. |
| Disadvantages | Lower sensitivity, potential for matrix interference. | Higher cost and complexity. | Derivatization can be time-consuming and introduce errors. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during 2,3-DPAA degradation experiments.
Problem 1: No degradation of 2,3-DPAA is observed in my microbial culture.
-
Probable Cause 1: Inappropriate Microbial Source or Inoculum. The microorganisms may lack the specific enzymatic pathways required for chloroaromatic degradation. The ability to degrade these compounds is not universal.[8][9]
-
Recommended Solution: Use an inoculum from a historically contaminated site, as these microbial communities are more likely to have adapted to degrade such compounds.[6] Alternatively, use a well-characterized degrading strain, such as Cupriavidus necator JMP134, which is known to degrade 2,4-D and may have activity on 2,3-DPAA.[7]
-
-
Probable Cause 2: Suboptimal Culture Conditions. Factors like pH, temperature, oxygen availability, and nutrient levels can inhibit microbial activity.
-
Recommended Solution: Optimize the culture medium. Most bacterial degradation of chloroaromatics occurs near neutral pH (6.5-7.5) and at temperatures between 25-37°C. Ensure adequate aeration for aerobic degradation pathways, as the initial dioxygenase enzymes are oxygen-dependent.[7]
-
-
Probable Cause 3: Substrate Toxicity. High concentrations of 2,3-DPAA or its intermediates can be toxic to microorganisms, inhibiting their metabolic activity.
-
Recommended Solution: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) of 2,3-DPAA for your culture. Start your degradation experiments with a substrate concentration well below the toxic threshold.
-
Problem 2: The degradation process starts but stalls, leaving persistent intermediates.
-
Probable Cause 1: Accumulation of a Toxic Metabolite. Intermediates like 2,3-Dichlorophenol can be more toxic than the parent 2,3-DPAA, leading to feedback inhibition of the microbial culture.
-
Recommended Solution: Use analytical methods like GC-MS or LC-MS/MS to identify the accumulating intermediates. If a toxic metabolite is confirmed, consider using a microbial consortium instead of a single strain. Different species in a consortium can carry out different steps of the pathway, preventing the buildup of any single inhibitory compound.
-
-
Probable Cause 2: Incomplete Enzymatic Pathway. The microorganism may possess the enzyme to initiate degradation (e.g., a TfdA-like enzyme) but lack the subsequent enzymes (e.g., for ring cleavage) to complete the process.[7]
-
Recommended Solution: As above, a co-culture or microbial consortium is highly recommended. One organism may convert 2,3-DPAA to an intermediate that a second organism can then utilize and degrade further.
-
-
Probable Cause 3: Depletion of a Co-substrate or Nutrient. Many enzymatic reactions require co-substrates. For example, the initial dioxygenase step in the 2,4-D pathway is an α-ketoglutarate-dependent reaction.[7]
-
Recommended Solution: Ensure the growth medium is not nutrient-limited. For specific enzymatic steps, consider whether a co-substrate needs to be supplemented in the medium.
-
Problem 3: My analytical results are inconsistent and show poor analyte recovery.
-
Probable Cause 1: Inefficient Sample Extraction. 2,3-DPAA and its polar metabolites may not be efficiently recovered from the aqueous matrix using a simple liquid-liquid extraction.
-
Recommended Solution: Develop and validate a Solid Phase Extraction (SPE) method. An Oasis MCX cartridge, which is effective for acidic compounds, is a good starting point.[18] Optimize by testing different elution solvents. The pH of the sample is critical; for an acidic analyte like 2,3-DPAA (pKa ~2.6-2.9), acidifying the sample to pH 2-3 prior to extraction will ensure it is in its neutral form, improving retention on reversed-phase sorbents.[17][20]
-
-
Probable Cause 2: Matrix Effects in LC-MS/MS or GC-MS. Salts, proteins, and other components from the culture medium or environmental sample can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.
-
Recommended Solution: Implement the use of a stable isotope-labeled internal standard (if available) or a structurally similar compound as a surrogate standard. This will help correct for variations in extraction recovery and matrix effects. Additionally, dilute the sample extract to minimize the concentration of interfering matrix components.
-
-
Probable Cause 3: Analyte Adsorption to Labware. Chlorinated aromatic compounds can be "sticky" and adsorb to plastic or glass surfaces, especially from dilute solutions, leading to apparent losses.
-
Recommended Solution: Use silanized glass vials for sample collection and storage. Before starting the experiment, run a control where a known concentration of 2,3-DPAA is incubated in the experimental vessel without any degrading agents (e.g., no microbes, no light) to quantify any abiotic losses due to adsorption.
-
Problem 4: My photochemical or photocatalytic degradation rate is unexpectedly slow.
-
Probable Cause 1: Suboptimal pH. The pH of the solution significantly affects the surface charge of photocatalysts like TiO₂ and the speciation of the target compound, influencing adsorption and reaction rates.[20]
-
Probable Cause 2: Presence of Radical Scavengers. Components in the solution matrix (e.g., carbonate/bicarbonate ions, natural organic matter) can compete for the photogenerated radicals (•OH), reducing the efficiency of target degradation.[13]
-
Recommended Solution: Conduct initial experiments in a clean system (e.g., ultrapure water) to establish a baseline degradation rate. If working with a complex matrix, identify potential scavengers. The inhibitory effect of carbonate, for example, confirms the significant role of hydroxyl radicals in the degradation mechanism.
-
-
Probable Cause 3: Catalyst Fouling or Deactivation. In photocatalysis, the catalyst surface can become deactivated over time due to the adsorption of intermediates or other matrix components.
Visualized Workflows and Pathways
To assist in your experimental design and troubleshooting, we have provided the following diagrams.
Caption: A general troubleshooting workflow for degradation experiments.
Caption: Hypothesized microbial degradation pathway for 2,3-DPAA.
References
- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid. National Center for Biotechnology Information.
- precisionFDA. (n.d.). This compound.
- Dao, T. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC.
- Isac, D., et al. (2010). Theoretical and Experimental Approach for the Study of 2,4-Dichlorophenoxyacetic acid Photodegradation. SciSpace.
- Remucal, C. K., et al. (2022). Synthesizing Laboratory and Field Experiments to Quantify Dominant Transformation Mechanisms of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Aquatic Environments. PubMed.
- Remucal, C. K., et al. (2022). Synthesizing Laboratory and Field Experiments to Quantify Dominant Transformation Mechanisms of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Aquatic Environments. CoLab.
- Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. PMC.
- Isac, D., et al. (2010). Theoretical and Experimental Approach for the Study of 2,4-Dichlorophenoxyacetic acid Photodegradation. ResearchGate.
- Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. ScholarWorks at University of Montana.
- Zuanazzi, D., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed.
- Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology.
- Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology.
- Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. ASM Journals.
- Nguyen, H. T. T., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology.
- CDC. (2017). 2,4-Dichlorophenoxyacetic Acid (2,4-D) Toxicological Profile. Agency for Toxic Substances and Disease Registry.
- Wang, J., et al. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. PubMed.
- Derakhshan, Z., et al. (2018). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment.
- Dehghani, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. PubMed.
- US EPA. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products.
- Guo, P., et al. (2025). Energy Catalytic Conversion and Environmental Catalytic Purification. MDPI.
- Zhunusbekova, A., et al. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. MDPI.
- Dehghani, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. IWA Publishing.
- Kamble, S. P., et al. (2007). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Concentrated Solar Radiation: Batch and Continuous Operation. Industrial & Engineering Chemistry Research.
- Rodríguez, C., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI.
Sources
- 1. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. Synthesizing Laboratory and Field Experiments to Quantify Dominant Transformation Mechanisms of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
- 7. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2 [mdpi.com]
- 17. deswater.com [deswater.com]
- 18. epa.gov [epa.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. iwaponline.com [iwaponline.com]
Technical Support Center: Analysis of 2,3-Dichlorophenylacetic Acid
Welcome to the technical support center for the analysis of 2,3-Dichlorophenylacetic acid (2,3-DCPAA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during chromatographic analysis. As a compound structurally related to the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, its accurate quantification is critical. This resource provides in-depth, experience-based solutions to ensure the integrity and reliability of your analytical data.
Part 1: General Troubleshooting Philosophy
Effective troubleshooting is a systematic process. Before diving into technique-specific issues, it's crucial to adopt a logical workflow. Many analytical problems can be traced back to simple issues that are often overlooked. A methodical approach saves time, conserves resources, and prevents unnecessary instrument downtime.
Below is a generalized workflow for diagnosing analytical issues.
Caption: A systematic approach to troubleshooting.
Part 2: HPLC-UV Analysis Interferences
High-Performance Liquid Chromatography with UV detection is a common technique for the analysis of aromatic compounds like 2,3-DCPAA. While robust, it is not without its challenges.
FAQ 1: I'm seeing a co-eluting peak with my 2,3-DCPAA standard. How can I resolve this?
Answer:
Co-elution is a frequent issue where an interfering compound has a similar retention time to your analyte, resulting in overlapping peaks. This can lead to inaccurate quantification. The cause is often a compound with similar polarity in the sample matrix or a related structural isomer.
Troubleshooting Steps:
-
Confirm the Interference: Inject a matrix blank (a sample prepared in the same way as your test samples, but without the analyte) to see if the peak is present. If it is, the interference is from your sample matrix.
-
Adjust Mobile Phase Composition:
-
Principle: Altering the organic-to-aqueous ratio or changing the organic solvent can modify the selectivity of your separation.
-
Action: If you are using a methanol/water mobile phase, try substituting acetonitrile. Acetonitrile often provides different selectivity for aromatic compounds. Also, make small, incremental changes to the mobile phase composition (e.g., from 60:40 to 65:35 acetonitrile:water) to see if you can achieve separation.
-
-
Modify Mobile Phase pH:
-
Principle: 2,3-DCPAA is an acidic compound. Adjusting the pH of the mobile phase can change its ionization state and, therefore, its retention time. A common practice is to keep the mobile phase pH at least 2 units below the pKa of the acidic analyte to ensure it is in its neutral form, which promotes retention on a C18 column.
-
Action: If your mobile phase is unbuffered, consider adding a buffer like phosphate or acetate. If you are already using a buffer, try adjusting the pH by 0.2-0.5 units to see if it resolves the co-eluting peak.
-
-
Change the Column:
-
Principle: Different stationary phases have different selectivities.
-
Action: If you are using a standard C18 column, consider trying a phenyl-hexyl column, which can offer different selectivity for aromatic compounds due to pi-pi interactions.
-
-
Optimize Temperature:
FAQ 2: My baseline is noisy and drifting, making integration difficult. What are the causes and solutions?
Answer:
An unstable baseline can be caused by a variety of factors, from the mobile phase to the detector.
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[1]
-
Poor Mixing: If you are using a gradient, improper mixing of the mobile phase components can cause baseline drift. Purge your pump to ensure all lines are filled with the correct solvents.
-
Contamination: Contaminants in your mobile phase, especially the water, can lead to a noisy baseline, particularly at low UV wavelengths.[3] Use high-purity HPLC-grade solvents and water.
-
-
System Leaks: A leak in the system, even a small one, can cause pressure fluctuations and a noisy baseline. Carefully inspect all fittings from the pump to the detector.[4][5]
-
Detector Issues:
Caption: Troubleshooting an unstable HPLC baseline.
Part 3: LC-MS/MS Analysis Interferences
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. However, it is susceptible to unique interferences.
FAQ 1: I'm observing significant ion suppression for 2,3-DCPAA in my plasma samples. How can I mitigate this?
Answer:
Ion suppression is a type of matrix effect where components in the sample matrix co-eluting with the analyte interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal.[6] This is a common issue with complex matrices like plasma.
Troubleshooting and Mitigation Strategies:
-
Improve Sample Preparation:
-
Principle: The goal is to remove as many matrix components as possible while retaining your analyte.
-
Action: If you are using a simple protein precipitation method, consider switching to a more selective technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can be highly effective at removing phospholipids, which are a major cause of ion suppression in plasma samples.
-
-
Optimize Chromatography:
-
Principle: By improving the chromatographic separation, you can move your analyte's peak away from the region where most matrix components elute.
-
Action: Modify your gradient to be shallower, allowing for better separation. Experiment with different analytical columns, such as those with different stationary phases or smaller particle sizes, to improve resolution.
-
-
Use an Internal Standard:
-
Principle: A stable isotope-labeled (SIL) internal standard of 2,3-DCPAA is the gold standard. It will behave almost identically to the analyte during sample preparation and ionization, thus compensating for any signal suppression.
-
Action: If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively.
-
-
Dilute the Sample:
-
Principle: Diluting the sample can reduce the concentration of interfering matrix components.
-
Action: This is a simple approach, but it may compromise your limit of quantitation. A 1:1 or 1:3 dilution of the extract with the initial mobile phase can sometimes be sufficient.[7]
-
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Technique | Selectivity | Throughput | Effectiveness for Ion Suppression |
| Protein Precipitation | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate |
| Solid Phase Extraction (SPE) | High | Moderate | High |
FAQ 2: I suspect an isobaric interference. How can I confirm and resolve this?
Answer:
Isobaric interference occurs when another compound in the sample has the same nominal mass as your analyte and produces a fragment ion with the same mass as the one you are monitoring.[8] This is a particularly challenging interference as it can be difficult to distinguish from the analyte.
Confirmation and Resolution:
-
Chromatographic Separation:
-
Principle: The most effective way to deal with isobaric interference is to separate the interfering compound from your analyte chromatographically.
-
Action: As with co-elution in HPLC-UV, optimize your mobile phase, gradient, and column to achieve baseline separation.
-
-
Monitor Multiple MRM Transitions:
-
Principle: It is unlikely that an interfering compound will have multiple fragment ions that are identical to your analyte's.
-
Action: Monitor at least two or three MRM transitions for 2,3-DCPAA. The ratio of these transitions should be consistent between your standards and your samples. A significant deviation in the ion ratio in a sample is a strong indication of an interference.[9][10]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Principle: HRMS instruments can measure mass with very high accuracy, allowing you to distinguish between compounds with the same nominal mass but different elemental compositions.
-
Action: If available, analyze your sample on an LC-QTOF or LC-Orbitrap system. The high mass accuracy will likely be able to resolve the isobaric interference.
-
Part 4: GC-MS Analysis Interferences
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like 2,3-DCPAA, a derivatization step is typically required.
FAQ 1: My derivatization reaction seems incomplete, leading to poor peak shape and variable results. How can I optimize it?
Answer:
Incomplete derivatization is a common problem when analyzing carboxylic acids by GC-MS. This leads to tailing peaks for the underivatized acid and inconsistent results.
Optimization Steps:
-
Choice of Reagent:
-
Principle: Different derivatization reagents have different reactivities. Silylation reagents like BSTFA or MTBSTFA are common for carboxylic acids. Alkylation reagents can also be used.[11][12]
-
Action: If you are using a less reactive reagent, consider switching to a more potent one. For example, BSTFA with 1% TMCS is a powerful silylating agent.
-
-
Reaction Conditions:
-
Temperature and Time: Most derivatization reactions require heating to go to completion. Optimize the reaction temperature and time. A typical starting point is 60-80°C for 30-60 minutes.[13]
-
Solvent: The reaction should be carried out in an anhydrous solvent to prevent hydrolysis of the derivatizing reagent and the derivative.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
-
Sample Dryness:
-
Principle: Water in your sample extract will quench the derivatization reagent.
-
Action: Ensure your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of nitrogen and then placing the sample in a desiccator.
-
Appendix
Protocol 1: Solid Phase Extraction (SPE) of 2,3-DCPAA from Plasma
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6).
-
Loading: Load 500 µL of pre-treated plasma (plasma diluted 1:1 with the equilibration buffer).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the 2,3-DCPAA with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
References
- Ferguson, P. L., et al. (2001). Determination of 2,4-D and its degradation products in soil: a comparison of extraction techniques. Journal of agricultural and food chemistry, 49(4), 1665-1671. [Link]
- U.S. Environmental Protection Agency. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028. [Link]
- Phenomenex. (n.d.). Troubleshooting Guide. [Link]
- Chamkasem, N. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry.
- Chamkasem, N., & Harmon, T. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. [Link]
- Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
- Wang, L., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Tropical Journal of Pharmaceutical Research, 17(1), 149-154. [Link]
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- Liu, R. H., & G. G. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 299-314. [Link]
- SGE Analytical Science. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method. [Link]
- Karrabi, M., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Taddesse, B., et al. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Environmental Analysis Health and Toxicology, 37(4), e2022026. [Link]
- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. phenomenex.com [phenomenex.com]
- 5. ijsdr.org [ijsdr.org]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. gcms.cz [gcms.cz]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Avoiding Phytotoxicity of 2,3-Dichlorophenylacetic Acid in Non-Target Plants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for preventing, diagnosing, and mitigating phytotoxicity from 2,3-Dichlorophenylacetic acid (2,3-D) in non-target plants. As a synthetic auxin, 2,3-D is a potent plant growth regulator, and even minute, unintentional exposure can lead to significant developmental abnormalities in sensitive species, compromising experimental integrity.
This resource combines established scientific principles with field-proven troubleshooting methodologies to ensure the validity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding 2,3-D phytotoxicity.
Q1: What is this compound, and why is it phytotoxic to non-target plants?
This compound is a synthetic auxin, a class of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] In susceptible plants, particularly broadleaf (dicot) species, 2,3-D overwhelms the plant's natural growth regulation systems.[3] It is readily absorbed through foliage and roots and translocates to areas of active growth (meristems).[2][4] At these sites, it stimulates uncontrolled cell division and elongation, leading to a cascade of detrimental effects, including blocked transport of water and nutrients (phloem and xylem disruption), tissue damage, and ultimately, plant death.[1][5]
Q2: What are the classic symptoms of 2,3-D phytotoxicity?
Symptoms can appear within hours or days of exposure and are most pronounced on new growth.[1][5] Key indicators include:
-
Epinasty: Twisting, curling, and bending of stems and petioles (leaf stalks).[1][6]
-
Leaf Malformation: Cupping (upward or downward), strapping (narrow, elongated leaves), crinkling, and stunting are common.[1][7][8]
-
Stem Abnormalities: Stems may become brittle, swollen, or develop cracks and lesions.[1][8]
-
General Growth Inhibition: Cessation of terminal bud growth and overall stunting of the plant.[1][8]
Broadleaf crops like cotton, grapes, soybeans, and tomatoes are exceptionally sensitive to synthetic auxins.[1]
Q3: How can I differentiate 2,3-D damage from other stressors like nutrient deficiency, disease, or insect damage?
While some symptoms can overlap, the key differentiator for auxin herbicide injury is the characteristic twisting and malformation of new growth.
-
Nutrient Deficiencies typically present as chlorosis (yellowing) or necrosis (tissue death) in specific patterns (e.g., on old vs. new leaves, between veins) but lack the severe twisting.
-
Viral Diseases can cause mosaic patterns, yellowing, and stunting, but the epinasty is usually less pronounced and uniform than with auxin damage.
-
Insect Damage from piercing-sucking insects can cause leaf curling, but you will typically find the insects themselves, their eggs, or excretions (like honeydew).[6] The damage is also often less systemic throughout the plant's new growth.[6]
Q4: What are the primary routes of unintentional exposure in a research setting?
In a controlled environment, non-target exposure to 2,3-D almost always stems from procedural errors. The main pathways are:
-
Spray Drift: Fine droplets from an application intended for target plants are carried by air currents to non-target plants.[9][10]
-
Vapor Drift (Volatility): The herbicide evaporates from a treated surface (plant or soil) and moves as a gas to non-target plants. This risk increases with higher temperatures.[9][11][12]
-
Contaminated Equipment: Using sprayers, irrigation systems, containers, or tools that were previously used with 2,3-D and not properly decontaminated.[6] Residues can be potent even at trace levels.
-
Contaminated Media or Runoff: Using contaminated soil, compost, or mulch, or allowing irrigation runoff from treated areas to reach non-target plants.[6][13]
Q5: My non-target plants show symptoms of 2,3-D exposure. Can they recover?
Recovery depends entirely on the dose of exposure and the plant's growth stage.[8]
-
Low-Level Exposure: Plants may exhibit symptoms on new growth but can potentially grow out of the damage if the exposure is eliminated.[1][7] However, maturity may be delayed, and yields (if applicable) reduced.[1]
-
High-Level Exposure: Severe damage is often irreversible and can lead to plant death, which may take several weeks.[1][5]
For affected plants, do not apply fertilizer, as this can exacerbate the stress.[7] Provide consistent watering to help the plant metabolize the compound and leach any potential residue from the root zone.[7] It is advisable to wait at least one full growing season before making a final determination on the plant's viability.[7]
Section 2: Troubleshooting Guide: Diagnosing and Mitigating Phytotoxicity
When you suspect 2,3-D phytotoxicity, a systematic approach is crucial for confirmation and prevention of future incidents.
Problem: Unexplained Abnormal Growth in Non-Target Plants
You observe leaf cupping, stem twisting, and stunted growth in sensitive plants that were not part of your 2,3-D experiment.
Workflow: Investigating a Suspected Phytotoxicity Event
This workflow provides a logical sequence for diagnosing the issue.
Caption: Key pillars of a successful 2,3-D phytotoxicity prevention strategy.
References
- The Ohio State University. (n.d.). 17.4 Injury Symptoms – Principles of Weed Control. Ohio State University Pressbooks.
- University of Tennessee. (2018, July 2). Herbicide Injury. UT Extension.
- University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. UC ANR.
- Purdue University. (n.d.). Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Purdue University Weed Science.
- North Carolina State University. (n.d.). Synthetic Auxins. NC State Extension Publications.
- Rutgers University. (2020, May 22). 10 Best Management Practices to Avoid Herbicide Drift. Rutgers Plant and Pest Advisory.
- Corteva Agriscience™. (n.d.). Minimize effects of volatility & spray drift when applying herbicides. Corteva Agriscience™.
- University of Nebraska–Lincoln. (n.d.). 5 Things to Know to Avoid Herbicide Drift. CropWatch.
- Riverine Plains. (n.d.). Stop the drift: preventing summer off-target herbicide damage. Riverine Plains.
- Mueller, T. (2013, May 7). Sprayer Cleanout Recommendations Following Application of Auxin Herbicides. [Video]. YouTube.
- Farm Progress. (2013, July 9). Herbicide drift: How to avoid it. Farm Progress.
- Islam, F., Wang, J., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 332-343.
- Unknown Author. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. ResearchGate.
- Roesler, G. D., Jonck, L. C. G., Silva, R. P., Jeronimo, A. V., & Rosolem, C. A. (2020). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. Australian Journal of Crop Science, 14(8), 1302-1309.
- ResearchGate. (2020). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. ResearchGate.
- U.S. Environmental Protection Agency. (1994). Pesticide Fact Sheet Number 9422,4-dichlorophenoxyacetic Acid. EPA NEblockSizeS.
- Unknown Author. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Plant Health Australia. (2015). Disinfection and decontamination. Plant Health Australia.
- Centers for Disease Control and Prevention. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry.
- St. Hilaire, M., et al. (2011). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 77(15), 5517-5525.
- Mississippi Soybean Promotion Board. (n.d.). Evaluation of Dicamba Persistence among Various Agricultural Hose Types and Cleanout Procedures Using Soybean as a Bio-Indicator. MSSOY.ORG.
- da Silva, W. T. L., et al. (2014). Electroanalytical Methodology for the Direct Determination of 2,4-Dichlorophenoxyacetic Acid in Soil Samples. International Journal of Electrochemistry.
- Purkayastha, R. (1974). Stimultaneous determination of 2,4-dichlorophenoxyacetic acid, 2,4,5-trichlorophenoxyacetic acid, and 2-methoxy-3,6-dichlorobenzoic acid in soil and water by gas chromatography with electron capture detector. Journal of Agricultural and Food Chemistry, 22(3), 453-458.
- Bukowska, B. (2006). Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
- Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374.
- Yaya, E., & James, S. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate.
- James, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bull. Chem. Soc. Ethiop., 36(3), 615-629.
- North Carolina Department of Agriculture & Consumer Services. (n.d.). NCDA&CS Methods for Plant Tissue Analysis. NCDA&CS.
Sources
- 1. 17.4 Injury Symptoms – Principles of Weed Control [ohiostate.pressbooks.pub]
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 6. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 7. taes.utk.edu [taes.utk.edu]
- 8. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
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- 13. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 2,3-Dichlorophenylacetic Acid Stock Solutions
Welcome to the technical support center for 2,3-Dichlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preparing and storing stable stock solutions. Ensuring the stability of your stock solutions is paramount for achieving reproducible and reliable experimental results. This document offers troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: The choice of solvent is critical and depends on the required concentration and the downstream application. This compound is a carboxylic acid with limited aqueous solubility but is soluble in organic solvents.
-
Recommended Organic Solvents: For high-concentration stock solutions, organic solvents are the preferred choice. Methanol is a suitable solvent for this compound.[1][2] Other common choices for similar acidic compounds include ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[3] These solvents can typically dissolve the compound to concentrations of 30 mg/mL or higher.[3] When preparing, it's good practice to add the solute to the solvent while stirring to facilitate dissolution.[4]
-
Aqueous Solutions: Direct dissolution in neutral aqueous buffers is challenging. If an aqueous solution is required for your experiment, it is best to first prepare a concentrated stock in a minimal amount of a water-miscible organic solvent (like ethanol or DMSO) and then dilute it into your aqueous buffer immediately before use.[3] This method helps to avoid precipitation that can occur when a concentrated organic stock is introduced into an aqueous environment.
Q2: My this compound is precipitating out of solution. What should I do?
A2: Precipitation is a common issue and can be caused by several factors. Here’s a systematic approach to troubleshoot this problem:
-
Supersaturation: You may have exceeded the solubility limit of the compound in your chosen solvent. Try preparing a more dilute stock solution.[5]
-
Solvent Choice: Ensure you are using an appropriate solvent. If you are diluting an organic stock into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility.[5] You can try to increase the final percentage of the organic solvent in your working solution if your experimental protocol allows.
-
Temperature Effects: The solubility of many compounds, including this compound, generally increases with temperature.[6] Conversely, if you are storing a concentrated solution at a low temperature (e.g., 4°C or -20°C), it may precipitate. If this occurs, gently warm the solution and vortex to redissolve the compound before use. Always check for complete dissolution before taking an aliquot.
-
pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. The protonated (acidic) form is less soluble in water than its deprotonated (conjugate base) form. Increasing the pH of the aqueous solution will increase its solubility. However, be aware that pH can also affect the stability of the compound.[7][8]
-
Microparticles: Undissolved microparticles can act as nucleation sites for precipitation. Consider filtering your stock solution through a 0.22 µm syringe filter after preparation to remove any particulates.[5]
Q3: How does pH affect the stability of my this compound stock solution?
A3: The pH of a solution is a critical factor that can significantly influence the chemical stability of dissolved compounds, especially those with ionizable groups like carboxylic acids.[7][9][10]
-
Hydrolysis: For phenylacetic acids and their derivatives, hydrolysis can be a degradation pathway. This is particularly true at extreme pH values (highly acidic or alkaline conditions).[10][11] For a related compound, 2,4-Dichlorophenoxyacetic acid, the rate of hydrolytic degradation increases in alkaline water.[12] While this compound is expected to be relatively stable, maintaining a pH close to neutral is generally a good practice to minimize the risk of acid- or base-catalyzed hydrolysis.
-
Practical Recommendation: Unless your experimental design requires a specific pH, it is advisable to prepare stock solutions in aprotic organic solvents like DMSO or DMF, where pH is not a factor. If dilution into an aqueous buffer is necessary, use a well-buffered system and prepare the working solution fresh for each experiment.
Q4: What are the optimal storage conditions for my stock solution to ensure long-term stability?
A4: Proper storage is crucial for maintaining the integrity of your stock solution over time.[13] The following are best practices for storing this compound solutions:
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[5][14] This minimizes the rates of potential degradation reactions. For short-term storage, 2-8°C is acceptable.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][14]
-
Light Protection: Aromatic compounds can be susceptible to photodegradation.[15] Store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light.[14]
-
Container: Use tightly sealed containers to prevent solvent evaporation, which would alter the concentration of your stock solution.[13][16] Glass vials with Teflon-lined caps are a good choice.
Troubleshooting Guide
This section provides a more focused approach to resolving specific issues you might encounter.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Cloudiness or Precipitation Upon Preparation | - Concentration exceeds solubility limit.- Inappropriate solvent.- Insufficient mixing. | - Prepare a more dilute solution.- Verify the solubility of this compound in your chosen solvent.- Use a vortex mixer or magnetic stirrer to ensure complete dissolution.[17] |
| Precipitation During Cold Storage | - Decreased solubility at lower temperatures. | - Gently warm the vial to room temperature and vortex until the precipitate is fully redissolved before use.- Consider storing at a slightly higher temperature (e.g., 4°C instead of -20°C) if stability at that temperature is acceptable for your experimental timeline. |
| Precipitation When Diluting into Aqueous Media | - Low final concentration of the organic solvent.- pH of the aqueous medium is too low for the desired final concentration. | - Increase the percentage of the organic co-solvent in the final working solution, if permissible.- Prepare the final dilution immediately before use with rapid mixing.[5]- Increase the pH of the aqueous buffer to improve the solubility of the acidic compound. |
| Solution Color Change Over Time | - Degradation of the compound.- Oxidation. | - Discard the stock solution, as this indicates potential chemical instability.[18]- Prepare fresh stock solution and store under an inert gas (e.g., argon or nitrogen) to minimize oxidation, especially if using solvents like DMSO.[3]- Ensure storage is protected from light. |
| Inconsistent Experimental Results | - Inaccurate initial concentration due to weighing errors or incomplete dissolution.- Degradation of the stock solution over time.- Concentration change due to solvent evaporation. | - Use a calibrated analytical balance for accurate weighing.- Visually confirm complete dissolution before storage.- Prepare fresh stock solutions more frequently and adhere to strict storage protocols (aliquoting, low temperature, light protection).- Ensure vials are tightly sealed. |
Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a high-concentration stock solution.
Materials:
-
This compound (MW: 205.04 g/mol )[19]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a Teflon-lined cap
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM solution, you will need:
-
0.1 mol/L * 0.010 L * 205.04 g/mol = 0.20504 g (or 205.04 mg)
-
-
Weighing: Accurately weigh 205 mg of this compound and transfer it to a clean, dry amber glass vial.
-
Dissolution: Add approximately 8 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary.
-
Final Volume: Once fully dissolved, add DMSO to bring the final volume to 10 mL.
-
Storage: Aliquot the stock solution into smaller, single-use vials, seal tightly, and store at -20°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
This protocol describes the dilution of the organic stock solution into an aqueous medium.
Materials:
-
100 mM stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Calculation (for 1 mL final volume):
-
This is a 1:1000 dilution.
-
You will need 1 µL of the 100 mM stock solution for 999 µL of aqueous buffer.
-
-
Dilution: Pipette 999 µL of the aqueous buffer into a sterile tube. Add 1 µL of the 100 mM stock solution directly into the buffer.
-
Mixing: Immediately vortex the tube for 10-15 seconds to ensure rapid and thorough mixing and prevent precipitation.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions for extended periods unless their stability has been validated.[3]
Data Summary
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvents | Methanol, Ethanol, DMSO, DMF | High solubility for concentrated stocks.[1][3] Choose based on experimental compatibility. |
| Aqueous Solubility | Poor in neutral water; increases with pH | Prepare concentrated stock in an organic solvent first.[3] Increasing pH deprotonates the carboxylic acid, increasing its polarity and water solubility. |
| Long-Term Storage Temp. | -20°C to -80°C | Minimizes chemical degradation and solvent evaporation.[5][14] |
| Short-Term Storage Temp. | 2-8°C | Suitable for solutions that will be used within a few days to a week. |
| Light Exposure | Avoid; use amber vials | Aromatic rings can be susceptible to photodegradation.[14] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Repeated temperature changes can accelerate degradation and introduce moisture.[5] |
| pH Considerations | Maintain near-neutral pH in aqueous solutions | Extreme pH can catalyze hydrolysis.[10] |
Visual Guides
Caption: Key factors influencing solution stability.
References
- Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803–816.
- Lu, C., et al. (2004). The evolution of the phenylacetic acid degradation pathway in bacteria. Bioscience, Biotechnology, and Biochemistry, 68(3), 746-748.
- Cui, L., et al. (2023). Lignin Biodegradation and Its Valorization.
- Solubility of Things. (n.d.). 2,4-D.
- Ramos, J. L., et al. (2005). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Journal of Molecular Microbiology and Biotechnology, 10(1), 20-28.
- Lu, C., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 991811.
- StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH.
- Pharmaceuticals. (n.d.). Why Do We Do pH in the Pharmaceutical Industry?.
- Protocols Online. (2012). Making stock acid and base solutions.
- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid.
- precisionFDA. (n.d.). This compound.
- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid.
- Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(4), 862–870.
- Slideshare. (n.d.). Effect of pH on stability of drugs.
- ResearchGate. (n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
- ResearchGate. (2015). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Scribd. (n.d.). How To Prepare Stock Solution.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid.
- Zepp, R. G., et al. (1975). Dynamics of 2,4-D esters in surface waters. Hydrolysis, photolysis, and vaporization. Environmental Science & Technology, 9(13), 1144–1150.
- Front Row Ag. (2025). 7 Factors That Cause Precipitation in Hydroponics And How To Avoid Them.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Scilit. (2015). Hydrolysis reaction of 2,4-dichlorophenoxyacetic acid. A kinetic and computational study.
- Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- UC Berkeley EH&S. (n.d.). Safe Storage.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Schipper, A. M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16457–16466.
- OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents.
- ResearchGate. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid.
Sources
- 1. This compound CAS#: 10236-60-9 [m.chemicalbook.com]
- 2. 10236-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gmpplastic.com [gmpplastic.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 17. fastercapital.com [fastercapital.com]
- 18. Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases) | Protocols Online [protocolsonline.com]
- 19. GSRS [precision.fda.gov]
Technical Support Center: Overcoming Poor Callus Morphology with 2,3-Dichlorophenylacetic Acid
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor callus morphology in plant tissue culture. Here, we delve into the application of 2,3-Dichlorophenylacetic acid (2,3-D) as a strategic alternative to more conventional auxins for promoting healthy and proliferative callus growth. This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to empower you to optimize your experimental outcomes.
The Challenge of Poor Callus Morphology
In plant tissue culture, the successful induction and proliferation of high-quality callus are foundational for numerous applications, including micropropagation, somatic embryogenesis, genetic transformation, and the production of secondary metabolites.[1][2] However, researchers often face the challenge of "poor" callus morphology, which can manifest in several ways:
-
Necrotic Callus: Browning or blackening of the tissue, often due to oxidative stress and the release of phenolic compounds.
-
Vitrified Callus: A glassy, water-soaked appearance, indicating physiological disorders that can hinder regeneration.
-
Compact and Nodular Callus: While sometimes desirable, excessively dense callus can have limited surface area for nutrient absorption and may be less amenable to cell separation for suspension cultures.
-
Slow-Growing or Non-Proliferative Callus: A failure of the callus to increase in biomass, indicating suboptimal culture conditions or an inappropriate hormonal balance.
These issues are often linked to the choice and concentration of plant growth regulators, particularly auxins. While 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used and potent synthetic auxin for callus induction[3], its high activity can sometimes lead to the aforementioned problems in sensitive or recalcitrant species.
Introducing this compound (2,3-D): A Refined Approach
This compound is a structural isomer of 2,4-D. While less commonly used, it presents a valuable alternative for overcoming poor callus morphology. The difference in the chlorine atom positions on the phenyl ring can alter its binding affinity to auxin receptors and its metabolic stability within plant cells. This can translate to a more nuanced and potentially less "harsh" auxin response, promoting a healthier, more friable, and proliferative callus in certain plant systems.
The decision to use 2,3-D is often driven by empirical evidence when established protocols with 2,4-D or other auxins like NAA (1-Naphthaleneacetic acid) and IAA (Indole-3-acetic acid) yield unsatisfactory results.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in action between 2,3-D and 2,4-D?
While both are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), the positional difference of the chlorine atoms can affect their biological activity. This can influence their uptake by cells, their recognition by auxin receptors like TIR1/AFB proteins, and their susceptibility to degradation. In some species, this may result in a more controlled cellular response to 2,3-D, avoiding the over-stimulation that can lead to necrosis or vitrification with 2,4-D.
Q2: When should I consider using 2,3-D in my experiments?
Consider testing 2,3-D when you observe the following with your current auxin (e.g., 2,4-D):
-
Persistent browning or necrosis of the callus, even after optimizing antioxidant protocols.
-
The formation of hard, compact callus that is difficult to subculture and shows limited proliferation.
-
A narrow optimal concentration range for your current auxin, where slight deviations lead to toxicity.
-
Recalcitrance of the explant material to callus induction with standard auxins.
Q3: What are the typical working concentrations for 2,3-D?
As with any auxin, the optimal concentration of 2,3-D is highly species- and explant-dependent. A good starting point is to test a range of concentrations similar to those you would use for 2,4-D, typically between 0.1 mg/L and 5.0 mg/L. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Can I directly substitute 2,4-D with 2,3-D in my existing media?
A direct one-to-one substitution can be a starting point, but it is highly recommended to test a range of 2,3-D concentrations. The goal is to find the concentration that promotes the desired callus morphology and proliferation rate.
Q5: Are there any specific handling or preparation precautions for 2,3-D?
2,3-D is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For stock solution preparation, it is generally soluble in ethanol or DMSO before being diluted in sterile water.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps with 2,3-D |
| No callus induction with 2,3-D | Suboptimal concentration of 2,3-D. | Perform a dose-response experiment with a wider range of 2,3-D concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). |
| Inappropriate explant choice or physiological state. | Use juvenile, actively growing tissues as explants. | |
| Callus is still browning with 2,3-D | Oxidative stress from explant wounding. | Incorporate antioxidants like ascorbic acid or citric acid into the medium. Perform initial culture stages in darkness. |
| 2,3-D concentration is still too high. | Reduce the concentration of 2,3-D in your dose-response experiment. | |
| Callus is very loose and watery | High auxin to cytokinin ratio. | While maintaining the optimal 2,3-D concentration, consider adding a low concentration of a cytokinin (e.g., BAP or Kinetin) to improve callus structure. |
| High humidity in the culture vessel. | Ensure proper sealing of culture vessels to prevent excessive moisture loss or gain. | |
| Slow callus proliferation | Insufficient auxin stimulation. | Gradually increase the 2,3-D concentration. |
| Nutrient depletion. | Subculture the callus to fresh medium more frequently. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL 2,3-D Stock Solution
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add approximately 2-5 mL of 95% ethanol and swirl gently until the powder is completely dissolved.
-
Dilution: Once dissolved, slowly add sterile, double-distilled water to bring the final volume to 100 mL.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C in the dark.
Protocol 2: Dose-Response Experiment for Optimal 2,3-D Concentration
This protocol outlines a typical experiment to determine the optimal 2,3-D concentration for callus induction.
-
Basal Medium Preparation: Prepare your standard basal medium (e.g., Murashige and Skoog - MS medium) with vitamins, sucrose, and a gelling agent.
-
Aliquot and Supplement: Dispense the basal medium into separate sterile containers for each 2,3-D concentration to be tested.
-
Hormone Addition: Using your 1 mg/mL 2,3-D stock solution, add the appropriate volume to each media container to achieve the desired final concentrations. A typical range to test would be: 0 (control), 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L.
-
pH Adjustment and Dispensing: Adjust the pH of each medium to the optimal range (usually 5.7-5.8) and dispense into sterile culture vessels.
-
Explant Inoculation: Aseptically place your prepared explants onto the surface of the solidified medium.
-
Incubation: Incubate the cultures under your standard conditions (e.g., 25°C in the dark for callus induction).
-
Data Collection: After a set period (e.g., 4-6 weeks), evaluate the cultures based on the following parameters:
-
Percentage of callus induction.
-
Callus fresh weight.
-
Callus morphology (color, texture, friability).
-
Data Presentation
Table 1: Example of a Dose-Response Experiment for 2,3-D on Callus Induction
| 2,3-D (mg/L) | Callus Induction (%) | Average Fresh Weight (g) | Callus Morphology |
| 0.0 | 5 | 0.02 | No significant growth |
| 0.1 | 40 | 0.15 | Friable, light yellow |
| 0.5 | 85 | 0.45 | Friable, light yellow, good proliferation |
| 1.0 | 95 | 0.60 | Friable, light yellow, excellent proliferation |
| 2.0 | 90 | 0.55 | Slightly more compact, pale yellow |
| 5.0 | 60 | 0.30 | Compact, slight browning at the edges |
Visualizing the Mechanism and Workflow
Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway leading to callus formation.
Experimental Workflow for 2,3-D Optimization
Caption: Workflow for optimizing 2,3-D concentration for callus culture.
References
- Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173.
- NCERT. (n.d.). Plant Growth and Development Chapter 13.
- Universiti Kebangsaan Malaysia. (n.d.). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens.
- Verma, S., et al. (2021). Plant Growth Regulation in Cell and Tissue Culture In Vitro. Plants, 10(11), 2275.
- Wan Abdullah, W. Z., et al. (2021). Calcium lignosulfonate improves proliferation of recalcitrant indica rice callus via modulation of auxin biosynthesis and enhancement of nutrient absorption. Plant Physiology and Biochemistry, 161, 131-142.
- Association for Biology Laboratory Education. (n.d.). Chapter 9 Plant Tissue Culture Techniques.
Sources
Minimizing background noise in 2,3-Dichlorophenylacetic acid mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2,3-Dichlorophenylacetic acid (2,3-DPAA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, ensuring high-quality, reproducible data. Here, we move beyond simple checklists to explain the underlying causes of common issues and provide robust, field-proven solutions.
Section 1: Understanding the Source of Background Noise
High background noise is one of the most common challenges in LC-MS analysis, masking the analyte signal and compromising sensitivity and accuracy.[1][2] The sources of this noise can be broadly categorized into chemical noise (from solvents, reagents, and the sample matrix) and electronic noise (inherent to the detector system). This guide focuses on minimizing chemical noise, which is largely within the operator's control.
Core Troubleshooting Logic
Effective troubleshooting requires a systematic approach. Before delving into complex solutions, it's crucial to isolate the source of the noise. The first diagnostic step is always to compare a blank injection (mobile phase only) with a sample injection.
Caption: A logical workflow for diagnosing the source of background noise.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your analysis of 2,3-DPAA.
Q1: My total ion chromatogram (TIC) shows a very high, noisy baseline, even in blank runs. What are the most likely causes?
A1: A noisy baseline in a blank injection points directly to contamination within your LC-MS system or the mobile phase itself.[3][4]
-
Cause 1: Solvent and Reagent Purity: The quality of your solvents and additives is paramount. Using HPLC-grade instead of LC-MS grade solvents can introduce a significant amount of chemical noise, especially in the low mass range.[5] Similarly, additives like formic acid or ammonium formate must be of the highest purity.
-
Expert Insight: Always prepare aqueous mobile phases fresh daily. Water is a prime breeding ground for microbes, which can create a host of contaminating signals. Avoid "topping off" solvent reservoirs, as this can concentrate less volatile impurities over time.[6]
-
-
Cause 2: System Contamination: Over time, non-volatile salts, plasticizers, and other contaminants can accumulate in the system.[1][6]
-
Solution: Flush the entire LC system, starting from the pumps and moving to the injector and column, with a strong solvent mixture like isopropanol/acetonitrile/water. If the problem persists, the contamination is likely in the mass spectrometer's ion source, which will require cleaning. See Protocol 1 for a detailed ion source cleaning procedure.
-
-
Cause 3: Gas Supply Issues: Impurities in the nitrogen gas supply (used for nebulizing and drying) or air leaks in the system can introduce background ions.
-
Solution: Ensure you are using high-purity nitrogen. Systematically check all fittings and connections for leaks, especially between the LC and the MS interface.
-
Q2: My blank is clean, but when I inject my 2,3-DPAA sample (e.g., in extracted plasma), the background noise increases dramatically and my analyte signal is weak. What's happening?
A2: This is a classic case of matrix effects .[7] Matrix effects occur when co-eluting compounds from your sample matrix (like phospholipids, salts, or proteins in plasma) interfere with the ionization of your target analyte in the MS source.[8][9][10] This can lead to:
-
Ion Suppression: The most common effect, where matrix components compete with your analyte for ionization, reducing its signal intensity.[10]
-
Ion Enhancement: Less common, where matrix components can sometimes improve the ionization of the analyte.
Solutions to Mitigate Matrix Effects:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection. Simple protein precipitation is often insufficient.
-
Solid Phase Extraction (SPE): This is a highly effective technique. For an acidic compound like 2,3-DPAA, a mixed-mode or anion-exchange SPE sorbent can provide excellent cleanup.[6][8] See Protocol 2 for a generic SPE workflow.
-
Liquid-Liquid Extraction (LLE): By optimizing the pH and solvent choice, you can selectively extract 2,3-DPAA while leaving many matrix components behind.
-
-
Optimize Chromatographic Separation: If you can chromatographically separate 2,3-DPAA from the co-eluting matrix components, you can minimize ion suppression. Try adjusting the gradient profile or testing a different column chemistry (e.g., a phenyl-hexyl instead of a standard C18).
-
Dilute the Sample: A simple but effective strategy can be to dilute the sample extract. This reduces the concentration of matrix components, though it also reduces the analyte concentration, so this is a trade-off with instrument sensitivity.[8]
Q3: I see a repeating series of peaks with a regular mass difference in my background. What are these?
A3: This pattern is characteristic of polymer contamination.
-
Polyethylene Glycol (PEG): Often appears as a series of ions separated by 44 Da (the mass of the C₂H₄O monomer). Sources include certain detergents, plastics, and personal care products.[3]
-
Phthalates: These are common plasticizers that can leach from sample tubes, pipette tips, and solvent bottle caps. They often appear as characteristic ions (e.g., m/z 149, 279, 391).[3][4]
Solution:
-
Switch to polypropylene or glass tubes and vials for sample preparation and storage.[4]
-
Ensure all labware is scrupulously clean.
-
Run a "reagent blank" by taking your solvents through the entire sample preparation process without any sample matrix to pinpoint the source of contamination.
Q4: How can I optimize my ESI source settings to improve the signal-to-noise ratio for 2,3-DPAA?
A4: Optimizing the electrospray ionization (ESI) source parameters is critical for maximizing the signal of your analyte while minimizing noise.[5][11] Since 2,3-DPAA is a carboxylic acid, it is best analyzed in negative ion mode [(M-H)⁻].
| Parameter | Function | Optimization Strategy for 2,3-DPAA (Negative Mode) |
| Capillary Voltage | Drives the electrospray process and ion formation. | Tune for maximum intensity of the (M-H)⁻ ion. Typically -2.5 to -4.5 kV. Start around -3.5 kV and adjust in 0.5 kV increments. |
| Cone Voltage (Orifice/Declustering Potential) | Accelerates ions from the atmospheric pressure region into the vacuum region; helps break up solvent clusters.[12] | This is a critical parameter. Too low, and you get solvent clusters and high noise. Too high, and you can cause in-source fragmentation of your analyte.[11][13] Infuse a standard solution and ramp the voltage (e.g., -10V to -80V) to find the "sweet spot" that maximizes the precursor ion signal. |
| Drying Gas (N₂) Flow & Temperature | Aids in desolvation of the ESI droplets to release gas-phase ions. | Higher flow rates and temperatures generally improve desolvation, but excessive settings can neutralize ions or degrade thermally labile compounds. Optimize for the best S/N, not just the highest signal. Start with the manufacturer's recommendations for your LC flow rate and adjust.[14][15] |
| Nebulizer Gas (N₂) Pressure | Assists in forming a fine spray of charged droplets. | Higher pressure creates finer droplets, aiding desolvation. This is often linked to the LC flow rate. Increasing nebulizer pressure can sometimes reduce noise.[16] |
Section 3: Advanced Strategies
Chemical Derivatization: An Alternative Approach
While negative mode is standard for carboxylic acids, it can sometimes suffer from higher background noise. If you are struggling with sensitivity, chemical derivatization is a powerful strategy to analyze 2,3-DPAA in positive ion mode.[17][18] Derivatization involves reacting the carboxylic acid group with a reagent to attach a tag that is easily ionizable in positive mode ESI.[19][20]
-
Benefits:
-
Considerations:
-
Adds extra steps to sample preparation.
-
The reaction must be complete and reproducible for accurate quantification.[20]
-
Requires careful method development.
-
A common approach is amidation, where the carboxylic acid is converted to an amide using a reagent with a readily ionizable group.[18]
Section 4: Detailed Experimental Protocols
Protocol 1: General Ion Source Cleaning (ESI)
Disclaimer: Always follow your specific instrument manufacturer's guidelines and safety procedures.
-
System Shutdown: Safely vent the mass spectrometer according to the manufacturer's protocol. Ensure the instrument is in standby and has cooled down. Wear powder-free gloves to prevent contamination.
-
Disassembly: Carefully remove the ion source housing. Disassemble the key components: capillary, skimmer cone, and any other user-serviceable optics in the source region. Keep track of all parts and their orientation.
-
Sonication: Place the metal components into a beaker. Sonicate sequentially for 15 minutes each in high-purity water, methanol, and finally isopropanol.[4] This multi-solvent approach removes a wide range of contaminants.
-
Manual Cleaning: After sonication, inspect the parts. Use lint-free swabs soaked in isopropanol to gently remove any visible stubborn deposits.
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly. Ensure no solvent remains.
-
Reassembly & Pumpdown: Carefully reassemble the source. Close the instrument and initiate the pumpdown sequence. Allow the vacuum to reach its operational level (this may take several hours).
-
System Bake-out: Once under vacuum, it's often beneficial to perform a system "bake-out" by setting the source temperature to a high value (e.g., 120°C) for several hours to drive off any residual volatile contaminants.[22]
Protocol 2: Solid Phase Extraction (SPE) for 2,3-DPAA from Plasma
This is a general protocol using a mixed-mode anion exchange cartridge. Optimization will be required.
Caption: Step-by-step workflow for Solid Phase Extraction (SPE).
-
Sample Pre-treatment: Acidify 1 mL of plasma with 100 µL of 2% formic acid to ensure 2,3-DPAA is in its neutral form for binding to the reversed-phase component of the sorbent. Centrifuge to pellet proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar, acidic/neutral interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the 2,3-DPAA by passing 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the analyte, disrupting its interaction with the anion exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of your initial mobile phase for LC-MS analysis.
References
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.).
- Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.).
- Technical Support Center: Reducing Background Noise in 13C Mass Spectrometry Experiments. (n.d.). Benchchem.
- Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (n.d.).
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.).
- Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.).
- How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (n.d.).
- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (2016).
- Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.).
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- Development and Validation of An Lc-Ms/Ms Method for Determination of Residual 2,4-Dichlorophenoxyacetic Acid Herbicide in Palm Oil. (2021). INIS-IAEA.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018).
- DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. (2022). Journal of Faculty of Food Engineering.
- Mass Spec contamination issue - High background. (n.d.).
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. (2025).
- Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determin
- Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
- LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.).
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: applic
- Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). PubMed.
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
- addressing background noise in mass spectrometry of 13C labeled compounds. (n.d.). Benchchem.
- Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Sample Preparation Guidelines. (n.d.).
- LCMS Troubleshooting: 14 Best Practices for Labor
- How to Maximize Sensitivity in LC-MS. (n.d.). Sigma-Aldrich.
- Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). Ghent University Academic Bibliography.
- Reducing background noise in the mass spectrometry of cyclic trimers. (n.d.). Benchchem.
- Newbie in HPLC-MS: does this look alright? (2022).
- (PDF) Laboratory Information Bulletin Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.).
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.).
- A retention-time-shift-tolerant background subtraction and noise reduction algorithm (BgS-NoRA)
- How we can eliminate background signals/noise in GC-MS/MS? (2020).
Sources
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- 22. agilent.com [agilent.com]
Technical Support Center: Enhancing 2,3-Dichlorophenylacetic Acid Extraction from Soil
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the efficient extraction of 2,3-Dichlorophenylacetic acid from soil matrices. This document is designed for researchers, analytical chemists, and drug development professionals who require robust and reproducible methods for quantifying this synthetic auxin analog. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the extraction process.
Q1: What is this compound, and why is its extraction from soil critical?
A1: this compound is a synthetic auxin, a class of compounds that mimic the activity of the plant hormone indole-3-acetic acid (IAA).[1][2] While used in research to study plant growth and development, related chlorinated phenoxyacetic acids are widely used as herbicides.[3][4] Monitoring its presence and concentration in soil is crucial for environmental fate studies, understanding its impact on soil microbiology, and assessing potential carryover effects on subsequent crops.[5] Efficient extraction is the first and most critical step for accurate quantification.
Q2: What are the primary challenges when extracting acidic compounds like this compound from soil?
A2: The primary challenges stem from the complex nature of the soil matrix and the chemical properties of the analyte. Key difficulties include:
-
Strong Adsorption: Acidic herbicides can bind strongly to soil components, particularly clay minerals and organic matter.[5] This interaction is highly dependent on soil pH.
-
Matrix Interferences: Soil is rich in organic compounds like humic and fulvic acids, which can be co-extracted with the analyte.[6][7] These interferences can cause significant signal suppression or enhancement during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Analyte Stability: Microbial activity in soil can lead to the degradation of this compound, affecting recovery if samples are not handled and stored properly.[5]
Q3: Which analytical technique is most suitable for detecting this compound after extraction?
A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.[8] This technique offers excellent sensitivity and selectivity, allowing for the detection of low concentrations (sub-µg/kg levels) even in complex matrices.[9][10] The use of Multiple Reaction Monitoring (MRM) mode in MS/MS provides low detection limits and high confidence in analyte identification.[3][8] Unlike older Gas Chromatography (GC) methods, LC-MS/MS typically does not require a cumbersome derivatization step for acidic herbicides.[3][8]
Q4: What is the fundamental principle behind pH adjustment during the extraction process?
A4: The principle is to control the ionization state of the this compound molecule to maximize its solubility in the desired solvent phase. As a carboxylic acid, it exists in two forms: a non-ionized (protonated) form and an ionized (deprotonated) form.
-
In Alkaline Conditions (High pH): The molecule loses a proton and becomes a negatively charged anion. This form is highly soluble in water or aqueous solutions. This principle is used in initial extraction steps to pull the analyte from the soil into an aqueous phase.[3][8]
-
In Acidic Conditions (Low pH): At a pH below its acid dissociation constant (pKa), the molecule remains in its neutral, non-ionized form. This form is significantly more soluble in organic solvents (like acetonitrile, ethyl acetate, or chloroform).[11] This is critical for partitioning the analyte from the aqueous phase into an organic solvent for concentration and analysis.[11][12]
Section 2: Troubleshooting Guide
This guide is formatted to directly address specific problems you may encounter during your experiments.
Issue: Low or No Analyte Recovery
Q: My recovery of this compound is consistently low. What are the most likely causes related to the extraction solvent?
A: Solvent choice and usage are critical. Consider the following:
-
Inappropriate Polarity: this compound is a polar molecule. Solvents like methanol or acetonitrile are effective for the initial extraction from the soil matrix.[9][13] For subsequent liquid-liquid extraction (LLE) after acidification, a water-immiscible solvent like ethyl acetate or dichloromethane is required.[14][15]
-
Insufficient Solvent Volume: The ratio of solvent volume to soil mass is crucial for ensuring complete extraction. A low ratio may result in an incomplete transfer of the analyte from the soil matrix to the solvent. A typical starting point is a 2:1 or 3:1 ratio of solvent volume (mL) to soil mass (g).[16]
-
Inadequate Mixing/Shaking: Passive soaking is insufficient. Vigorous shaking, vortexing, or sonication is necessary to disrupt soil aggregates and facilitate the mass transfer of the analyte into the solvent.[15][17] Ensure your shaking time and speed are adequate and consistent.
Q: I suspect my pH adjustment is incorrect. How does pH critically affect extraction efficiency?
A: This is one of the most common failure points. The efficiency of extracting an acidic herbicide is highly dependent on pH.[12]
-
The "Why": For LLE or Solid-Phase Extraction (SPE) cleanup, you must convert the analyte to its non-ionized (neutral) form. This is achieved by acidifying the sample extract to a pH at least 1.5 to 2 units below the analyte's pKa. For most phenoxyacetic acids, this means adjusting the pH to < 2.5.[3][11][12]
-
Troubleshooting Steps:
-
Verify pH: Do not just add a set amount of acid. Use a calibrated pH meter to confirm the pH of every sample extract before proceeding to LLE or SPE loading.
-
Buffering Capacity: Soil extracts can have significant buffering capacity. You may need to add more acid than anticipated to reach the target pH.[3]
-
Acid Choice: Use a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to make the adjustment.[3][14]
-
Q: Could soil type be impacting my recovery rates? How do I adjust my protocol for high organic matter or clay soils?
A: Absolutely. Soil composition is a major variable.
-
The "Why": High organic matter and clay content dramatically increase the number of active sites where the herbicide can adsorb.[5][7] This strong binding makes the analyte less available for extraction.
-
Adjustment Strategies:
-
Increase Extraction Time/Energy: For tightly bound residues, increase the shaking or sonication time to provide more energy for desorption.
-
Use a Stronger Initial Extraction: An initial extraction with an alkaline solution (e.g., 0.5N KOH) can effectively break the acidic interactions between the analyte and soil colloids by converting the analyte to its highly water-soluble salt form.[3] This is then followed by acidification and partitioning into an organic solvent.
-
Hydration: Pre-wetting dry soil samples with water before adding the extraction solvent can help swell the matrix and improve solvent penetration, especially in clay soils.[17]
-
Matrix-Matched Calibration: For quantification, always prepare your calibration standards in a blank soil extract that has been processed in the same way as your samples. This helps compensate for matrix-related recovery losses and ion suppression/enhancement.[18]
-
Issue: High Matrix Effects & Interference in LC-MS/MS
Q: I'm seeing significant ion suppression in my analysis. What cleanup steps are most effective for soil extracts?
A: "Dirty" extracts are a common problem with soil. A robust cleanup step is essential to remove co-extracted matrix components like humic acids.
-
The "Why": Co-eluting matrix components compete with the analyte for ionization in the MS source, leading to a suppressed (or sometimes enhanced) signal and inaccurate quantification.[6]
-
Effective Cleanup Options:
-
Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method. A combination of sorbents is added to the extract to remove specific types of interferences.[17] See the table below for sorbent selection.
-
Solid-Phase Extraction (SPE) Cartridges: This is a more traditional and highly effective cleanup method. The extract is passed through a cartridge packed with a sorbent that retains the analyte while interferences are washed away. The analyte is then eluted with a small volume of clean solvent.[12][19] Anion-exchange or C18 cartridges are common choices.[20][21]
-
Q: The QuEChERS method is fast, but my extracts are still dirty. How can I optimize the d-SPE cleanup step for this compound?
A: Standard QuEChERS d-SPE mixtures are often not suitable for acidic analytes.
-
The "Why": Many standard d-SPE kits contain Primary Secondary Amine (PSA), which is a weak anion-exchanger. While excellent for removing organic acids and sugars, it will also remove your acidic analyte of interest, leading to severe recovery losses.[22]
-
Optimization Strategy:
-
AVOID PSA: Do not use PSA for the cleanup of acidic herbicides.
-
Use C18 and/or GCB: A combination of C18 (to remove non-polar interferences) and Graphitized Carbon Black (GCB, to remove pigments and sterols) is a much safer and more effective choice.[6][17] Anhydrous magnesium sulfate is always included to remove residual water.
-
Test Sorbent Amounts: The amount of C18 and GCB may need to be optimized based on your soil type. Start with the manufacturer's recommendation and adjust as needed.
-
| d-SPE Sorbent | Primary Function | Suitability for this compound |
| MgSO₄ | Removes residual water | Essential |
| PSA | Removes organic acids, fatty acids, sugars | AVOID - Will remove the analyte |
| C18 (Octadecyl) | Removes non-polar interferences (lipids) | Recommended |
| GCB | Removes pigments, sterols, planar molecules | Recommended for highly pigmented soils |
Table 1: Selection of d-SPE sorbents for cleanup of acidic herbicide extracts.
Issue: Poor Reproducibility
Q: My results are not consistent between replicates. What are the common sources of variability?
A: Inconsistent results often point to a lack of homogeneity in the sample or procedural variations.
-
The "Why": Soil is an inherently heterogeneous matrix. Herbicide residues can be unevenly distributed in the field and in your sample jar.[23] Small variations in the workflow can also be magnified in the final result.
-
Troubleshooting Steps:
-
Sample Homogenization: This is a non-negotiable step. Before taking a subsample for extraction, the entire bulk sample must be homogenized. The standard procedure is to air-dry the soil, crush any aggregates, and sieve it through a 1 or 2 mm mesh to remove rocks and plant debris.[14][17] Thoroughly mix the sieved soil before weighing.
-
Procedural Consistency: Ensure every step is performed identically for all samples. This includes shaking times and speeds, centrifugation parameters, and precise volume measurements with calibrated pipettes.
-
Prevent Evaporation: Organic solvents are volatile. Keep tubes capped whenever possible. If an evaporation-to-dryness step is used, be careful not to over-dry, as this can cause the analyte to adhere irreversibly to the glass.[3] Immediately reconstitute the residue in the final solvent.[3]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common and effective extraction methodologies. Always validate method performance with your specific soil type and instrumentation.
Protocol 1: Alkaline Digestion with Liquid-Liquid Extraction (LLE)
This method is robust and particularly effective for clay or high-organic-matter soils.[3]
-
Sample Preparation: Weigh 20 g of homogenized soil into a 100 mL centrifuge tube.
-
Alkaline Extraction: Add 50 mL of 0.5N KOH in 10% KCl solution. Shake vigorously for 15 minutes.
-
Digestion: Place the tube in a boiling water bath for 15 minutes to aid desorption.
-
Mechanical Shaking: Place the tube on a horizontal shaker for an additional 15 minutes.
-
Centrifugation: Centrifuge at ~1500 rpm for 15 minutes to separate the soil from the supernatant.
-
Acidification: Transfer a 3 mL aliquot of the clear supernatant to a new tube. Carefully add 150 µL of 12N H₂SO₄. Vortex and confirm the pH is < 2.0 with a pH meter. Add more acid dropwise if necessary.[3]
-
Liquid-Liquid Extraction:
-
Add 2 mL of chloroform (or ethyl acetate) to the acidified extract.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean collection tube.
-
Repeat the LLE two more times with fresh organic solvent, combining all organic extracts.
-
-
Concentration & Reconstitution: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen. Immediately reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.[3]
Protocol 2: Modified QuEChERS for Acidic Herbicides
This method is faster and uses less solvent, making it ideal for higher throughput.[6][17][24]
-
Sample Preparation: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration & Fortification: Add 5 mL of deionized water and vortex briefly. If spiking, add the standard now and let it equilibrate for ~30 minutes.[17]
-
Solvent Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (commonly 4 g MgSO₄ and 1 g NaCl).[24] Immediately shake vigorously for 1 minute to prevent clumping.
-
Centrifugation: Centrifuge at ≥4000 rpm for 10 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 900 mg anhydrous MgSO₄ and 300 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Preparation: Take an aliquot of the cleaned supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis. Dilution with water may be necessary to ensure compatibility with the mobile phase.[24]
Section 4: Visual Workflow Diagrams
Workflow for Alkaline Digestion & LLE
Caption: Workflow for Alkaline Digestion followed by LLE.
Workflow for Modified QuEChERS Method
Caption: Workflow for the Modified QuEChERS Method.
References
- Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Applic
- A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS. (n.d.).
- Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. (n.d.). USDA ARS.
- Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS. (2014).
- QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. (2020). YouTube.
- Testing for and Deactivating Herbicide Residues. (2025).
- Extraction of Phenoxyacetic Acid Herbicides from Soil By LC-MS/MS. (n.d.). SelectScience.
- Grechina, A. S., & Zholdakova, Z. I. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review.
- Simultaneous determination of pesticides from soils: a comparison between QuEChERS extraction and Dutch mini-Luke. (n.d.). Maynooth University Research Archive Library.
- A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for 2,4-D Herbicide Cleanup. (n.d.). Benchchem.
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.).
- Caldas, S. S., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
- James, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia.
- Check your soil for herbicide residue. (2019). Grainews.
- Method 3535A: Solid-Phase Extraction (SPE). (n.d.). U.S. Environmental Protection Agency.
- Testing for Damaging Herbicide Residues. (2018). ChemCERT.
- The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.
- Optimization of soil extraction by changing a extraction solvents and b ratio of mass of sample per volume of solvent. (2020).
- What is the best method to determine the pesticide residue in soil? (2014).
- Electroanalytical Methodology for the Direct Determination of 2,4-Dichlorophenoxyacetic Acid in Soil Samples. (2014). CORE.
- Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. (n.d.). Journal of Agricultural and Food Chemistry.
- QuEChERS Determination of 2,4-Dichlorophenoxyacetic Acid and Other Acidic Herbicides by LC-MS/MS. (2012). SelectScience.
- Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. (2015). PubMed.
- 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils. (n.d.). PubMed.
- Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. (2022). MDPI.
- Unlocking Auxin's Potential: How Plants Use Auxin Transport to Be
- The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. (n.d.). MDPI.
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Technical Support Center: Enhancing Reproducibility in 2,3-Dichlorophenylacetic Acid Bioassays
Welcome to the technical support center for 2,3-Dichlorophenylacetic acid (2,3-DCPAA) bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce variability in their experiments. This guide provides in-depth, experience-driven advice to ensure the generation of robust and reliable data.
Introduction to 2,3-DCPAA and Bioassay Challenges
This compound (2,3-DCPAA) is a chemical compound of interest in various biological studies.[1][2] Like its well-studied analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D), it belongs to the class of phenoxy herbicides and is expected to exhibit auxin-like activity, potentially inducing uncontrolled growth and other cellular responses in susceptible organisms.[3][4][5] The inherent biological complexity of cell-based assays, coupled with the physicochemical properties of the compound, can lead to significant experimental variability.[6][7][8] This guide will address the common sources of this variability and provide actionable solutions.
Core Principles for Minimizing Variability
The foundation of a reproducible bioassay lies in the meticulous control of experimental parameters. Variability can be broadly categorized into three main sources: biological, procedural, and analytical.[7][9] Addressing each of these is critical for robust assay performance.
A systematic approach to identifying and mitigating sources of variation is paramount. This often involves a variance components analysis to pinpoint the most significant contributors to overall assay variability.[9]
Frequently Asked Questions (FAQs)
FAQ 1: My dose-response curve for 2,3-DCPAA is inconsistent between experiments. What are the likely causes?
Inconsistent dose-response curves are a common issue and can stem from several factors:
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Cell Health and Passage Number: The physiological state of your cells is a major contributor to variability. Cells at high passage numbers can exhibit phenotypic drift, altering their response to stimuli.[10] Ensure you are using cells within a consistent and low passage number range.
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to different responses.[10] Implement a strict cell counting and seeding protocol.
-
Reagent Preparation and Storage: The stability of 2,3-DCPAA in your solvent and culture medium can affect its potency. Prepare fresh stock solutions and working dilutions for each experiment. Instability of other assay reagents, like growth factors in the media, can also contribute to variability.[8]
-
Incubation Time: The duration of cell exposure to 2,3-DCPAA is critical. Ensure precise timing for all plates and experiments.
FAQ 2: I am observing significant "edge effects" on my microplates. How can I minimize this?
Edge effects, where wells on the periphery of a microplate behave differently from the interior wells, are a well-documented phenomenon. This is often due to differential evaporation and temperature gradients across the plate.
-
Proper Plate Incubation: Use a humidified incubator to minimize evaporation. Allowing plates to equilibrate to room temperature before and after incubation can also help.
-
Plate Layout: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Shaking: Gentle, uniform shaking during incubation can help to mitigate temperature and concentration gradients.
FAQ 3: How do I choose the right bioassay for assessing the effects of 2,3-DCPAA?
The choice of bioassay depends on the specific biological question you are asking. Given that 2,3-DCPAA is an analogue of a synthetic auxin, you might be interested in its effects on cell proliferation, cytotoxicity, or specific signaling pathways.[3][4][5]
-
Cell Viability and Cytotoxicity Assays: These assays measure the overall health of a cell population after exposure to the compound. Common colorimetric assays include MTT, MTS, and XTT, which measure metabolic activity.[11][12][13][14] Luminescence-based assays that measure ATP content are also a sensitive option.[12][15]
-
Proliferation Assays: To specifically measure cell division, you can use assays that detect DNA synthesis, such as BrdU incorporation or EdU staining.[15]
-
Mechanism-Specific Assays: If you are investigating the auxin-like properties of 2,3-DCPAA, you might consider reporter gene assays that measure the activation of auxin-responsive promoters.
It is often advisable to use more than one type of assay to confirm your findings and gain a more complete understanding of the compound's effects.[12]
Troubleshooting Guides
Guide 1: High Well-to-Well Variability within a Single Plate
High variability between replicate wells on the same plate points to issues with the precision of your liquid handling and assay execution.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inaccurate Pipetting | Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions. | Precise liquid handling is fundamental to ensuring that each well receives the same amount of cells, reagents, and test compound.[6] |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer. | Clumps of cells will lead to an uneven distribution of cells across the plate, causing variability in the starting cell number per well. |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent, avoiding splashing between wells. | Inadequate mixing can lead to concentration gradients of the test compound or detection reagents within the wells. |
| Instrument Reading Errors | Check the plate reader settings and ensure the plate is correctly positioned. | Improper instrument settings can introduce noise and variability into the data. |
Guide 2: Poor Assay Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish a true biological effect from background noise.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Reagent Concentrations | Titrate critical reagents such as the detection substrate and antibodies to determine the optimal concentrations. | The concentration of detection reagents directly impacts the intensity of the signal. |
| Inappropriate Incubation Times | Optimize the incubation time for both the compound treatment and the final detection step. | The kinetics of the biological response and the detection reaction need to be considered to achieve the maximal signal window. |
| High Background Signal | Include appropriate controls, such as wells with cells but no compound and wells with medium only. | High background can be due to non-specific binding of reagents or inherent fluorescence/absorbance of the compound or medium components. |
| Cell Line Not Responsive | Ensure the chosen cell line is sensitive to auxin-like compounds. | The biological system must be capable of responding to the stimulus to generate a measurable signal. |
Experimental Protocols
Protocol 1: Standardized Cell Seeding for a 96-Well Plate
-
Cell Culture: Culture cells under standardized conditions (e.g., consistent media formulation, temperature, CO2 levels).[10]
-
Cell Harvesting: Harvest cells when they are in the logarithmic growth phase.
-
Cell Counting: Create a single-cell suspension and count the cells using a hemocytometer or an automated cell counter.
-
Dilution: Dilute the cell suspension to the desired seeding density in pre-warmed culture medium.
-
Seeding: Gently mix the cell suspension before and during seeding to prevent settling. Seed the cells into the 96-well plate.
-
Incubation: Allow the cells to adhere and stabilize for 24 hours before adding 2,3-DCPAA.
Protocol 2: Preparation of 2,3-DCPAA Serial Dilutions
-
Stock Solution: Prepare a high-concentration stock solution of 2,3-DCPAA in a suitable solvent (e.g., DMSO).
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in the same solvent to create a range of intermediate concentrations.
-
Working Dilutions: Further dilute the intermediate concentrations in culture medium to achieve the final desired concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Addition to Plate: Carefully add the working dilutions to the appropriate wells of the cell plate.
Visualizations
Caption: A generalized workflow for a 2,3-DCPAA cell-based bioassay.
Caption: A decision tree for troubleshooting sources of variability.
Conclusion
References
- Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
- Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements.
- PubMed. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol.
- Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
- BioPharm International. (2019, November 1). Essentials in Bioassay Development.
- Scribd. (n.d.). Bioassay Methods for Drug Standardization.
- PubMed Central. (n.d.). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools.
- ResearchGate. (2016, October 3). Designs for Bio-assays.
- ResearchGate. (n.d.). Bioassay and standardization.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Unknown Source. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid.
- PubMed. (n.d.). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- ResearchGate. (n.d.). Guidelines for cell viability assays.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (n.d.). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples.
- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid.
- National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual.
- Unknown Source. (2025, May 3). High-Throughput Screening (HTS)
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- precisionFDA. (n.d.). This compound.
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Technical Support Center: Optimizing 2,3-Dichlorophenylacetic Acid Activity In Vitro
Welcome to the technical support center for the in vitro application of 2,3-Dichlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during experimentation. Here, we delve into the critical role of pH in modulating the bioactivity of this synthetic auxin, moving beyond mere procedural steps to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a synthetic plant hormone, an analog of the natural auxin indole-3-acetic acid (IAA). Its primary mechanism of action is to mimic natural auxins, leading to physiological responses such as cell elongation, division, and differentiation in susceptible plant tissues.[1][2][3] At a molecular level, it is believed to be absorbed by cells and translocated to the meristems, where it induces uncontrolled growth that can ultimately be lethal to the plant.[1][2] While often used in plant science, its effects on other biological systems are also an area of research.
Q2: Why is pH a critical parameter to control when working with this compound in vitro?
A2: The pH of the extracellular environment is paramount because it directly influences the cellular uptake of this compound, which is a weak acid. According to the chemiosmotic hypothesis for auxin transport, the uncharged, protonated form of the molecule more readily diffuses across the lipid bilayer of the cell membrane.[4][5] In an acidic medium (lower pH), a greater proportion of the this compound molecules will be in their protonated, more lipophilic state, thus enhancing their passive diffusion into the cell. Conversely, at a higher pH, the compound will predominantly exist in its anionic, charged form, which is less able to cross the cell membrane.
Q3: What is the optimal pH range for observing the biological activity of this compound in cell culture?
A3: While the optimal pH can be cell-type and assay-dependent, a general starting point for plant cell cultures is a slightly acidic pH range of 4.5 to 6.0.[6][7][8] Research on auxin uptake has shown significantly higher rates at lower pH values (e.g., pH 4.8) compared to more neutral pH (e.g., pH 6.4).[4] It is crucial to consider the pH stability of your specific cell line or in vitro system, as extreme pH values can induce cellular stress and artifacts.[9]
Q4: How does the pKa of this compound relate to its activity at a given pH?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable biological activity | Suboptimal pH of the culture medium: The pH may be too high, leading to poor cellular uptake of this compound. | Verify the pH of your final culture medium after all components have been added. Adjust the pH to a more acidic range (e.g., 4.5-6.0) using appropriate buffers like MES. Perform a pH optimization experiment to determine the ideal pH for your specific assay. |
| Inconsistent results between experiments | pH drift during the experiment: Cellular metabolism can alter the pH of the culture medium over time, leading to variability in compound uptake and activity. | Incorporate a biological buffer such as MES (2-(N-morpholino)ethanesulfonic acid) into your culture medium to stabilize the pH.[10] Regularly monitor the pH of your cultures, especially in long-term experiments. |
| Precipitation of this compound in stock or working solutions | Poor solubility at neutral or high pH: this compound is more soluble in its deprotonated (salt) form. Preparing stock solutions in unbuffered water can lead to precipitation. | Prepare high-concentration stock solutions in a solvent like 95% ethanol or DMSO.[11] For aqueous stock solutions, use a slightly alkaline buffer to ensure complete dissolution. When preparing working solutions, ensure the final pH of the medium is compatible with the compound's solubility. |
| Cell toxicity observed at expected active concentrations | Enhanced uptake at low pH leading to intracellular overload: While acidic pH enhances uptake, it can also lead to toxic intracellular concentrations. | If toxicity is observed at a low pH, consider slightly increasing the pH to reduce the rate of uptake. Alternatively, perform a dose-response experiment at the optimized pH to identify a non-toxic, effective concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution for serial dilution into culture media.
Materials:
-
This compound (MW: 221.04 g/mol for the phenoxyacetic acid isomer)[1]
-
95% Ethanol or DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
Procedure:
-
Weigh out 22.1 mg of this compound.
-
Transfer the powder to a sterile 10 mL volumetric flask.
-
Add approximately 8 mL of 95% ethanol (or DMSO) and gently swirl to dissolve the compound. A brief period in a sonicator bath can aid dissolution.
-
Once fully dissolved, bring the final volume to 10 mL with the solvent.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: pH Optimization Assay for this compound Activity
Objective: To determine the optimal pH for the biological activity of this compound in a specific in vitro assay.
Materials:
-
Your in vitro system (e.g., plant cell suspension culture, organoids)
-
Culture medium
-
10 mM stock solution of this compound
-
Sterile 1 M MES buffer (pH adjusted to different values, e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
-
Sterile pH meter or pH indicator strips
-
Your specific assay readout (e.g., cell proliferation assay, gene expression analysis)
Procedure:
-
Prepare aliquots of your culture medium.
-
To each aliquot, add the MES buffer to a final concentration of 10-20 mM, with each aliquot having a different pH (4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
Verify the final pH of each medium aliquot after the addition of the buffer.
-
Prepare your experimental setup (e.g., multi-well plates) and seed your cells or tissues.
-
Add this compound to the desired final concentration to each well, using the corresponding pH-adjusted medium. Include a vehicle control for each pH condition.
-
Incubate your experiment for the desired duration.
-
Perform your assay to measure the biological response.
-
Plot the biological response as a function of pH to determine the optimal pH for this compound activity.
Visualizing Key Concepts
The Chemiosmotic Uptake of this compound
Caption: Chemiosmotic uptake of this compound.
Experimental Workflow for pH Optimization
Caption: Workflow for pH optimization of this compound activity.
References
- Rubery, P. H., & Sheldrake, A. R. (1974). Effect of pH and surface charge on cell uptake of auxin. Nature New Biology, 244(139), 285-288. [Link]
- Hasenstein, K. H., & Evans, M. L. (1986). Cell wall pH and auxin transport velocity. Plant Physiology, 81(2), 439-443. [Link]
- Pasternak, T. P., Prinsen, E., Ayaydin, F., Miskolczi, P., Potters, G., Asard, H., Van Onckelen, H. A., Dudits, D., & Fehér, A. (2002). The role of auxin, pH, and stress in the activation of embryogenic cell division in leaf protoplast-derived cells of alfalfa. Plant Physiology, 129(4), 1807-1819. [Link]
- Rigane, G., D'Onofrio, C., Cuzzuol, G. R., & El-Gharbi, S. (2020). Cellular pH homeostasis shapes root system architecture by modulating auxin-mediated developmental responses. Plant, Cell & Environment, 43(11), 2772-2791. [Link]
- Shekafandeh, A. (2010). The effects of pH levels and plant growth regulators on in vitro regeneration of almond (Prunus dulcis Mill.). World Applied Sciences Journal, 8(3), 369-373. [Link]
- Serre, N. B., et al. (2023). Root Growth: Orchestrating pH levels in plants. eLife, 12, e89868. [Link]
- Wikipedia contributors. (2023, December 19). 2,4-Dichlorophenoxyacetic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Pietrzyk, M., & Stachurska-Swakoń, A. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(19), 11881. [Link]
- Barbez, E., Dünser, K., Gaidora, A., Lendl, T., & Busch, W. (2017). Auxin steers root cell expansion via apoplastic pH regulation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 114(24), E4884-E4893. [Link]
- Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]
- GlobalSpec. (n.d.). 2,4-Dichlorophenoxyacetic acid. Engineering360. [Link]
- Lager, I., Andreasson, O., Dunbar, T. L., Andreasson, E., Escobar, M. A., & Rasmusson, A. G. (2010). Changes in external pH rapidly alter plant gene expression and modulate auxin and elicitor responses. Plant, Cell & Environment, 33(9), 1513-1528. [Link]
- Song, J. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734600, 2-(2,3-Dichlorophenyl)acetic acid. [Link]
- precisionFDA. (n.d.). This compound. [Link]
- Bhat, B. K., Harris, C., & Lall, S. (1981). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells.
- Tan, Y., et al. (2016). Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro. Journal of Toxicology and Environmental Health, Part A, 79(18), 819-826. [Link]
- Jacobs, M., & Ray, P. M. (1976). Rapid Auxin-induced Decrease in Free Space pH and Its Relationship to Auxin-induced Growth in Maize and Pea. Plant Physiology, 58(2), 203-209. [Link]
- PubChemLite. (n.d.). 2-(2,3-dichlorophenyl)acetic acid (C8H6Cl2O2). [Link]
- LookChem. (n.d.). This compound. [Link]
- Barbez, E., et al. (2017). Auxin steers root cell expansion via apoplastic pH regulation in Arabidopsis thaliana. PNAS, 114(24), E4884-E4893. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18105, 2,3-Dichlorophenoxyacetic acid. [Link]
- Nguyen, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 12(1), 1-12. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
- Estévez, L. A., et al. (2020). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Molecules, 25(15), 3352. [Link]
- ResearchGate. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81058, 2,6-Dichlorophenylacetic acid. [Link]
- Garton, S., et al. (1985). Specificity and Interaction among Auxins, Light, and pH in Rooting of Australian Woody Species in Vitro. HortScience, 20(4), 734-736. [Link]
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Technical Support Center: Preventing Microbial Contamination in 2,3-Dichlorophenylacetic Acid-Containing Media
Welcome to the technical support center for handling 2,3-Dichlorophenylacetic acid-containing media. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Microbial contamination is a critical issue that can compromise experimental integrity, leading to loss of time, resources, and confidence in results.[1] This document provides a structured, in-depth resource rooted in established scientific principles to help you proactively prevent, identify, and troubleshoot contamination events.
Section 1: Understanding the Challenge: this compound and Microbial Susceptibility
This section addresses the fundamental properties of the chemical and its potential for supporting microbial growth.
Q1: What are the key chemical and physical properties of this compound?
Understanding the compound's properties is the first step in designing a robust handling and sterilization protocol. This compound is a solid, achiral organic compound.[2] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [2][3][4] |
| Molecular Weight | 205.04 g/mol | [2][3][4] |
| Appearance | Powder | [3] |
| Melting Point | 130-135 °C | [3][5] |
| Boiling Point | 328.0±27.0 °C (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Q2: Is a medium containing only this compound susceptible to microbial contamination?
Yes. While this compound itself is not a rich nutrient source designed for microbial proliferation, any aqueous medium is susceptible to contamination. The primary risk comes from the introduction of microorganisms during preparation, handling, or storage.[6] Contaminants can be introduced from various sources, including raw materials, water, air, equipment, and personnel.[6][7]
Furthermore, some microorganisms possess diverse metabolic pathways capable of degrading complex organic compounds, including chlorinated aromatic acids.[8][9] While specific data on this compound is limited, related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are known to be biodegraded by various bacterial and fungal strains, such as Sphingomonas, Pseudomonas, and Aspergillus.[8][10][11] Therefore, it is scientifically prudent to assume that given the right conditions and the introduction of a capable microbe, your medium could support unwanted growth, altering the concentration and integrity of the active compound.
Section 2: Proactive Contamination Control: A Multi-Barrier Approach
The most effective strategy against contamination is prevention. This involves a systematic approach that addresses all potential entry points for microbes.
Q3: What are the primary sources of contamination in the laboratory?
Contamination is not a single event but a failure in the defensive barriers against ubiquitous microorganisms. Understanding the sources is critical to fortifying these barriers. The main sources are categorized as follows:
-
Raw Materials : The chemical components themselves, and especially the water used for reconstitution, can harbor microbes.[6][7]
-
Environment : Airborne particles, including bacterial and fungal spores, are a constant threat.[7][10] Inadequate ventilation or working in high-traffic areas increases this risk.
-
Personnel : Operators are a significant source of contamination through shedding of skin cells, aerosols from breathing, and improper hygiene.[6][7]
-
Equipment and Containers : Improperly sterilized glassware, magnetic stir bars, pipette tips, and storage vessels are direct routes for introducing contaminants.[7]
Q7: My control plates/flasks are contaminated. What does this mean?
Contamination in a negative control is an unambiguous indicator of a systemic failure in your contamination control procedures. It points to a problem with either the initial sterility of the medium or a breach in aseptic technique during your experimental setup. Refer to the "Yes" path in the workflow diagram (Figure 2).
Q8: How can I identify the type of contaminant (e.g., bacterial vs. fungal)?
A preliminary identification can often be made by visual inspection and microscopy:
-
Bacteria : Typically cause uniform turbidity or cloudiness in liquid media. Colonies on solid media are usually smooth or mucoid and circular. A simple Gram stain can reveal morphology (e.g., cocci, rods). [12]* Yeast : May also cause uniform turbidity but can sometimes form clumps that settle. Under a microscope, they appear as oval-shaped, often budding, cells that are larger than bacteria. [6]* Mold (Fungi) : Often appear as filamentous mats or "fuzz balls" in liquid culture, sometimes with visible spores. [7][10]They are easily identified by their characteristic hyphal structures under a microscope.
Q9: Can I salvage a contaminated culture or medium?
No. It is never advisable to try and salvage a contaminated medium or non-unique culture. The reasons are threefold:
-
Altered Chemistry : The contaminant has been consuming nutrients and excreting waste products, fundamentally changing the composition of your medium. 2. Competition : The contaminant may produce antimicrobial compounds that inhibit your intended process.
-
Risk of Cross-Contamination : Attempting to "clean" the medium risks spreading the contamination to other experiments, your incubator, and the entire lab. [13] The only scientifically sound action is to discard the contaminated materials properly (usually by autoclaving) and start over, using the event as a learning opportunity to reinforce your procedures. [14]
Section 4: Advanced Topics & FAQs
Q10: Are there chemical biocides I can add to the media to prevent growth?
The addition of biocides or preservatives is highly context-dependent and generally discouraged in research and cell culture applications. Most biocides that are effective against bacteria and fungi can also be toxic to the cells or interfere with the chemical reactions you intend to study.
However, in some non-biological applications, such as industrial process water or certain chemical formulations, broad-spectrum, non-oxidizing biocides might be considered. [15]Examples include products based on isothiazolinones, glutaraldehyde, or DBNPA (2,2-Dibromo-3-nitrilopropionamide). [16][17][18]The compatibility and effectiveness of any such agent with this compound would need to be rigorously validated, as would its impact on the final application. The pH of the medium is also a critical factor, as the efficacy of many biocides is pH-dependent. [16][17]For most laboratory-scale work, strict adherence to aseptic technique is vastly superior to chemical prophylaxis.
Q11: How do I validate my aseptic technique and sterilization process?
Validation provides objective evidence that your processes are effective and reliable.
-
Sterilizer Validation : Use biological indicators (e.g., vials containing heat-resistant spores like Geobacillus stearothermophilus) in your autoclave loads. [19]After the cycle, if the indicator spores are killed, it confirms the cycle was effective.
-
Aseptic Technique Validation (Media Fills) : Periodically perform a "media fill" or "process simulation." This involves carrying out the exact steps of your media preparation and handling procedure, but using a sterile, nutrient-rich microbiological growth medium (like Tryptic Soy Broth) instead of your chemical solution. [20]After the simulation, incubate the filled containers. If no growth appears, it validates that your aseptic technique is successful. [20]
References
- Microbiology Info. (2024). Microbial Contaminants in Pharmaceutical Manufacturing.
- Journal of Ecobiotechnology. (2022). Microbial Contamination of Pharmaceutical Product in Industries and Preventive Methods.
- Pharma Guideline. (n.d.). Sources and Types of Microbial Contaminants.
- World Journal of Pharmaceutical and Life Sciences. (2018). MICROBIAL CONTAMINATION OF PHARMACEUTICALS.
- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid.
- Microbioz India. (2024). Troubleshooting Common Issues in Bacterial Culturing.
- MDPI. (n.d.). Microbiological Contamination of Medicinal Products—Is It a Significant Problem?.
- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid.
- ResearchGate. (n.d.). Trouble shooting guide for culture media.
- Microbe Notes. (2024). Sterilization Unveiled: Physical & Chemical Methods.
- Practical Biology. (n.d.). Aseptic techniques.
- precisionFDA. (n.d.). This compound.
- Centers for Disease Control and Prevention. (2023). Other Sterilization Methods.
- Pharmlabs. (n.d.). Aseptic Techniques.
- University of Missouri-St. Louis. (1999). Why Won't My Cultures Grow?.
- Genetic Education. (2023). Different sterilization methods used in the laboratory.
- SlideShare. (n.d.). Sterilisation chemical methods.
- Wikipedia. (n.d.). Sterilization (microbiology).
- INFORS HT. (2020). How to troubleshoot bioreactor contamination.
- YouTube. (2019). Aseptic Technique.
- News-Medical.Net. (2019). Aseptic Techniques in Microbiology.
- Scaling UP! H2O. (2001). The Selection and Application of Nonoxidizing Biocides for Cooling Water Systems.
- Syner Chem. (n.d.). Biocides.
- National Colloid. (n.d.). Biocides.
- ALVIM Srl. (n.d.). Oxidizing and non-oxidizing biocides.
- WATERTECH, Inc. (n.d.). Biocides.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- MDPI. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities.
- Frontiers. (n.d.). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides.
- ASM Journals. (n.d.). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet.
- ResearchGate. (2025). (PDF) ORIGINAL PAPER 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples.
- National Institutes of Health. (n.d.). Effect of Dissemination of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Degradation Plasmids on 2,4-D Degradation and on Bacterial Community Structure in Two Different Soil Horizons.
- ResearchGate. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid.
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- 20. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
Technical Support Center: Troubleshooting Calibration Curve Issues in 2,3-Dichlorophenylacetic Acid Quantification
Welcome to the technical support center for the quantitative analysis of 2,3-Dichlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development and sample analysis, with a specific focus on calibration curve-related issues. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reliability of your results.
Introduction: The Critical Role of the Calibration Curve
In quantitative analysis, the calibration curve is the cornerstone of accurate measurement. It establishes the relationship between the concentration of an analyte and the instrumental response. A robust, linear, and reproducible calibration curve is essential for confident quantification of this compound in your samples. Deviations from ideal calibration behavior can lead to significant errors in your final results, impacting data integrity and potentially compromising research and development decisions. This guide will walk you through a systematic approach to troubleshooting common calibration curve problems.
Visual Troubleshooting Workflow
Before diving into specific issues, let's visualize a general workflow for troubleshooting calibration curve problems. This diagram outlines a logical progression from identifying the problem to implementing a solution.
Caption: A logical workflow for troubleshooting calibration curve issues.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter with your this compound calibration curve in a direct question-and-answer format.
Question 1: Why is my calibration curve not linear, especially at higher concentrations?
Answer:
Non-linearity in a calibration curve, often observed as a plateau at higher concentrations, can stem from several sources. Understanding the underlying cause is key to rectifying the issue.
Potential Causes and Explanations:
-
Detector Saturation: Every detector has a linear dynamic range. When the concentration of the analyte is too high, the detector response may no longer be proportional to the concentration, leading to a flattening of the curve.
-
Column Overload: Injecting too much sample onto the HPLC column can saturate the stationary phase.[1] This leads to poor peak shape, often fronting or tailing, and a non-linear response.
-
Analyte Solubility: At high concentrations, this compound may not be fully soluble in the sample solvent or mobile phase, leading to inaccurate standard preparation and a non-linear response.
-
Co-eluting Interferences: In complex matrices, a co-eluting compound can interfere with the analyte signal, and this interference may not be proportional across the concentration range.[2]
Troubleshooting Protocol:
-
Extend the Dilution Series: Prepare standards at lower concentrations to identify the linear range of your method.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column to avoid overloading.[1]
-
Check Sample Solvent: Ensure your sample solvent is compatible with the mobile phase and that your highest standard is fully dissolved. A mismatch can cause poor peak shape.[3]
-
Evaluate Peak Purity: Use a Diode Array Detector (DAD) or a mass spectrometer to check for co-eluting peaks that might be interfering with your analyte.
Data Presentation: Expected Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.995 |
| Coefficient of Determination (R²) | ≥ 0.99 |
These are typical starting points and may vary based on regulatory guidelines such as those from the FDA.[4][5]
Question 2: My calibration curve has a high y-intercept. What does this indicate?
Answer:
A significant y-intercept in your calibration curve suggests that there is a response detected even when the analyte concentration is theoretically zero.
Potential Causes and Explanations:
-
System Contamination: Contamination in the HPLC system, such as in the injector, tubing, or column, can lead to a persistent background signal.[6] This can manifest as "ghost peaks" in blank injections.[1]
-
Contaminated Blank: The solvent or matrix used to prepare your blank and zero-concentration standard may be contaminated with the analyte.
-
Incorrect Integration: Improper baseline setting during peak integration can artificially create a non-zero intercept.
-
Carryover: Residual analyte from a previous high-concentration injection can carry over to subsequent injections, leading to a response in the blank.
Troubleshooting Protocol:
-
Inject a True Blank: Inject the mobile phase or a clean solvent to check for system contamination.
-
Clean the System: Flush the injector, tubing, and column with a strong solvent to remove any potential contaminants.
-
Prepare Fresh Blanks and Standards: Use fresh, high-purity solvents to prepare new blanks and calibration standards.
-
Optimize Integration Parameters: Manually review the integration of your blank and low-concentration standards to ensure the baseline is set correctly.
Question 3: I'm observing high variability between my replicate calibration standards. What's the cause?
Answer:
Inconsistent responses for replicate injections of the same standard point to issues with precision and reproducibility.
Potential Causes and Explanations:
-
Injector Issues: A malfunctioning autosampler can lead to inconsistent injection volumes.
-
Sample Preparation Inconsistency: Inaccurate pipetting or dilutions during standard preparation can introduce significant variability.
-
System Instability: Fluctuations in pump pressure, column temperature, or detector performance can cause variations in peak area.[6]
-
Analyte Instability: this compound may be degrading in the sample vials over the course of the analytical run.
Troubleshooting Protocol:
-
Perform an Injector Precision Test: Inject the same standard multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the peak areas. The RSD should typically be less than 2%.
-
Verify Pipette Calibration: Ensure all pipettes used for standard preparation are properly calibrated.
-
Monitor System Parameters: Check the system pressure profile and detector diagnostics for any signs of instability.
-
Evaluate Sample Stability: Analyze standards immediately after preparation and compare the results to standards that have been sitting in the autosampler for an extended period.
Question 4: My peak shape is poor (tailing or fronting). How does this affect my calibration curve?
Answer:
Poor peak shape can significantly impact the accuracy and precision of peak integration, leading to a non-linear or irreproducible calibration curve.[7]
Potential Causes and Explanations for Peak Tailing:
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., silanol groups) can cause peak tailing.[8] This is particularly common for acidic compounds like this compound.
-
Column Contamination: Accumulation of contaminants on the column can lead to distorted peaks.[3]
-
Mismatched pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[8]
Potential Causes and Explanations for Peak Fronting:
-
Column Overload: As mentioned earlier, injecting too much sample can cause fronting.[1]
-
Column Collapse: A sudden physical change in the column bed can lead to peak fronting.[7]
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Buffer the mobile phase to a pH that is at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.
-
Use a High-Purity Column: Employ a high-quality, end-capped column to minimize secondary interactions.
-
Implement a Column Wash Step: After each analytical run, wash the column with a strong solvent to remove any adsorbed contaminants.
-
Reduce Sample Concentration/Injection Volume: If fronting is observed, try diluting your standards or reducing the injection volume.
Caption: Causes and solutions for poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard and should I use one for this compound analysis?
An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a constant concentration to all standards and samples.[9] The calibration curve is then constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[10][11] Using an IS can compensate for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the method.[9][10] For complex matrices or when high precision is required, using a stable isotope-labeled version of this compound as an internal standard is highly recommended.
Q2: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[2][12] This can significantly affect the accuracy of quantification.[13]
-
Confirmation: To assess matrix effects, you can compare the slope of a calibration curve prepared in a clean solvent to one prepared in a sample matrix extract. A significant difference in the slopes indicates the presence of matrix effects.[2] Another technique is the post-column infusion experiment.[2][14]
-
Mitigation:
-
Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering components.[2][15]
-
Method of Standard Addition: This technique involves adding known amounts of the analyte to the sample and extrapolating to find the original concentration.[16][17][18][19][20] It is an effective way to compensate for matrix effects.[17]
-
Use a Stable Isotope-Labeled Internal Standard: This is often the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.[13]
-
Q3: What are the key validation parameters I should assess for my calibration curve according to regulatory guidelines?
According to guidelines from regulatory bodies like the FDA, the following parameters are crucial for validating your analytical method, including the calibration curve:[21][22][23]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Q4: Can I use a non-linear regression for my calibration curve?
While linear regression is the most common and preferred model, some analytical methods may exhibit a non-linear response. If a non-linear relationship is consistently observed and scientifically justified (e.g., due to detector characteristics), a non-linear regression model (such as a quadratic fit) can be used. However, it is crucial to demonstrate that the chosen model accurately describes the response within the defined range and to have a sufficient number of calibration standards to define the curve properly. The use of non-linear curves should be well-documented and justified in your method validation report.
References
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- PharmaSciences. (n.d.). Troubleshooting during HPLC calibration.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Separation Science. (n.d.). Standard Additions.
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- Semantic Scholar. (2015, May 27). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Aijiren. (2025, June 17). Why Choose Internal Standard Over External Standard in Chromatographic Quantification?
- CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Wikipedia. (n.d.). Internal standard.
- JoVE. (2015, August 24). Method of Standard Addition to Minimize Matrix Effect.
- Welch Lab. (2024, December 27). Understanding the Standard Addition Method in Quantitative Analysis.
- Chemistry LibreTexts. (2023, January 22). 1.5: Calibration of Instrumental Methods.
- Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor.
- ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
- YouTube. (2011, January 26). Standard Addition Method.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Wikipedia. (n.d.). Standard addition.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
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- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
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- 19. youtube.com [youtube.com]
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- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for 2,3-Dichlorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,3-Dichlorophenylacetic acid, a compound of interest in various research and development pipelines. While specific, publicly available validated methods for this exact molecule are not abundant, this guide will draw upon established principles for analogous chlorinated phenylacetic acid derivatives and overarching regulatory standards to present a robust framework for method validation.
This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the critical parameters of validation, offering comparative insights and supporting data to guide your selection and implementation of a method that is fit for its intended purpose.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the basis of our discussion[1][2][3][4][5][6]. These guidelines emphasize that a validated method ensures the reliability, accuracy, and reproducibility of analytical data[7][8].
The validation process involves a series of experiments to evaluate the performance characteristics of the method.[2][9] The key parameters, as outlined by the ICH Q2(R2) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[1][7]
-
Accuracy: The closeness of the test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is contingent on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For this compound, several techniques are viable, each with its own set of advantages and considerations.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, cost-effective, good for purity and assay. | Moderate sensitivity, potential for matrix interference. | Quantification of the active pharmaceutical ingredient (API), purity assessment, and stability testing. |
| GC-FID/ECD | Separation of volatile compounds, detection by Flame Ionization (FID) or Electron Capture (ECD). | High resolution for volatile compounds, ECD is highly sensitive to halogenated compounds. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Impurity profiling for volatile impurities, analysis of residual solvents. |
| LC-MS/MS | High-specificity separation coupled with mass-based detection. | Very high sensitivity and selectivity, suitable for complex matrices, structural confirmation. | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). | Trace level quantification in biological matrices, impurity identification. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating an analytical method for this compound using HPLC-UV as the primary example. The principles can be adapted for GC and LC-MS/MS.
Workflow for HPLC-UV Method Validation
Caption: A typical workflow for the validation of an HPLC-UV analytical method.
Detailed Experimental Protocol: HPLC-UV
This protocol is a hypothetical example based on methods for similar compounds, such as 2,3-dichlorobenzoic acid.[10]
1. Specificity
-
Objective: To demonstrate that the method can accurately quantify this compound in the presence of potential interferents.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure this compound standard.
-
Analyze a sample spiked with known impurities or degradation products.
-
If applicable, perform forced degradation studies (acid, base, oxidation, heat, light) on a sample of this compound and analyze the resulting solution.
-
-
Acceptance Criteria: The peak for this compound should be free of co-eluting peaks in the spiked and degraded samples. The blank should show no interfering peaks at the retention time of the analyte.
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of this compound and the instrumental response.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of this compound that can be reliably quantified and detected.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and determine the standard deviation of the y-intercepts of the regression line.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
6. Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.
-
Procedure:
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability sample under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the changes.
Adapting Validation for GC and LC-MS/MS
Gas Chromatography (GC)
For GC analysis of this compound, a derivatization step to increase volatility is likely necessary. This adds a critical step to validate.
-
Key Consideration: The derivatization reaction itself must be validated for completeness and reproducibility.
-
Validation Parameters: In addition to the standard parameters, the validation should include an evaluation of the stability of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace analysis.
-
Key Consideration: Matrix effects (ion suppression or enhancement) must be thoroughly investigated.
-
Validation Parameters:
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: Evaluated by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.
-
Summary of Performance Data from Analogous Compounds
The following table summarizes typical performance data for the analysis of dichlorinated aromatic acids using various techniques, which can serve as a benchmark when validating a method for this compound.
| Parameter | HPLC-UV | GC-ECD | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (RSD) | < 2% | < 5% | < 15% |
| LOQ | ~0.1 µg/mL | ~1 ng/mL | ~0.1 ng/mL |
| LOD | ~0.03 µg/mL | ~0.3 ng/mL | ~0.03 ng/mL |
Note: These are typical values and the actual performance of a validated method will depend on the specific instrumentation, experimental conditions, and sample matrix.
Logical Relationship of Validation Parameters
Caption: Interdependence of key analytical method validation parameters.
Conclusion
Validating an analytical method for this compound requires a systematic and scientifically sound approach. While this guide provides a comprehensive framework based on established regulatory guidelines and data from analogous compounds, it is imperative that the specific validation experiments and acceptance criteria are tailored to the intended application of the method. By carefully considering the principles of specificity, linearity, accuracy, precision, and robustness, researchers can develop and validate analytical methods that are reliable, reproducible, and fit for purpose, thereby ensuring the integrity of their data and the quality of their products. The lifecycle management of an analytical procedure should also be considered, with ongoing monitoring to ensure it remains fit for its intended purpose.[11][12]
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A Comparative Guide to the Herbicidal Efficacy of 2,3-Dichlorophenylacetic Acid and 2,4-Dichlorophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic auxin herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a cornerstone, one of the first successful selective herbicides developed and widely used for the control of broadleaf weeds.[1][2] Its discovery during World War II and subsequent commercial release in 1946 revolutionized weed management in agriculture.[1] This guide provides a detailed comparison of the well-established herbicidal properties of 2,4-D with its lesser-known isomer, 2,3-Dichlorophenylacetic acid (2,3-D). While both are structurally related, a significant disparity exists in the available research and documented herbicidal efficacy. This document will synthesize the existing knowledge on both compounds, highlighting the robust data supporting 2,4-D's mode of action and the theoretical and limited experimental insights into the potential of 2,3-D as a plant growth regulator.
Chemical and Physical Properties: A Tale of Two Isomers
The seemingly minor difference in the placement of a chlorine atom on the phenyl ring between 2,3-D and 2,4-D can lead to significant variations in their physicochemical properties, which in turn can influence their biological activity.
| Property | This compound (2,3-D) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Molecular Formula | C₈H₆Cl₂O₃[3] | C₈H₆Cl₂O₃[4] |
| Molar Mass | ~221.03 g/mol [3] | ~221.04 g/mol [4] |
| Appearance | Information not readily available | White to yellow crystalline powder[4] |
| Polarity | Higher polarity among a series of tested phenoxyacetic acids[5] | Lower polarity than 2,3-D[5] |
| Reactivity | Theoretically less stable and more reactive than 2,4-D[5] | More uniform charge distribution in the aromatic ring, leading to greater stability[5] |
A theoretical study suggests that 2,3-Dichlorophenoxyacetic acid has the highest polarity among a group of analyzed phenoxyacetic acid herbicides.[5] The same study indicates that the charge distribution in the aromatic ring of 2,4-D is more uniform, making it a more stable and less reactive molecule compared to 2,3-D.[5] This difference in electronic properties could fundamentally impact how each molecule interacts with biological targets within a plant.
Mechanism of Action: The Established and the Inferred
2,4-Dichlorophenoxyacetic Acid (2,4-D): A Classic Synthetic Auxin
The mechanism of action for 2,4-D is well-documented. It functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA).[2][6] However, unlike IAA, which is readily metabolized by plants, 2,4-D is more persistent, leading to a sustained and ultimately lethal hormonal imbalance.[7]
The key steps in the herbicidal action of 2,4-D include:
-
Absorption and Translocation : 2,4-D is absorbed through the leaves and roots of the plant and is then transported to the meristematic tissues, where active growth occurs.[1]
-
Hormonal Disruption : At the cellular level, 2,4-D binds to auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding enhances the interaction between these receptors and Aux/IAA repressor proteins, leading to the degradation of the repressors.[8][9]
-
Uncontrolled Growth : The degradation of Aux/IAA repressors unleashes the activity of Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes. This leads to a cascade of uncontrolled and unsustainable growth, including rapid cell division and elongation, stem curling, leaf withering, and ultimately, plant death.[1][2]
Caption: Workflow for a comparative greenhouse bioassay.
Protocol 2: Field Efficacy Trial
Objective: To evaluate and compare the herbicidal efficacy of 2,3-D and 2,4-D under real-world field conditions.
Methodology:
-
Site Selection: Choose a field site with a natural and diverse population of broadleaf weeds.
-
Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include an untreated control, and various rates of 2,3-D and 2,4-D.
-
Application: Apply the herbicides post-emergence to the weeds using a calibrated field plot sprayer.
-
Data Collection: At regular intervals after application, assess weed control by species using visual ratings and quadrat counts to determine weed density and biomass reduction compared to the untreated control.
-
Crop Tolerance (if applicable): If conducted in a tolerant crop, assess crop injury visually at regular intervals.
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the efficacy of the different treatments.
Conclusion and Future Directions
2,4-Dichlorophenoxyacetic acid is a well-understood and highly effective synthetic auxin herbicide with a long history of use in agriculture. [1]Its mechanism of action, selectivity, and efficacy are supported by a vast body of scientific literature. In stark contrast, this compound remains largely uncharacterized as a herbicide. While theoretical considerations of its chemical structure suggest it may possess biological activity, there is a critical lack of experimental data to support this. [5] The path forward for a comprehensive comparison requires dedicated research into the herbicidal properties of 2,3-D. The proposed experimental protocols provide a starting point for such investigations. Future studies should aim to not only determine the herbicidal efficacy of 2,3-D but also to elucidate its mechanism of action at the molecular level. Understanding the structure-activity relationship between these and other dichlorophenylacetic acid isomers could lead to the development of novel and more effective herbicides.
References
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- Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Li, Y., et al. (2018). Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry, 66(17), 4353–4363.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in 2,3-Dichlorophenylacetic Acid Immunoassays
For researchers, environmental scientists, and drug development professionals, the accurate detection of small molecules like 2,3-Dichlorophenylacetic acid (2,3-DCPAA) is paramount. As a structural analog of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and related compounds, the potential for antibody cross-reactivity in immunoassays is a critical consideration that can significantly impact data integrity. This guide provides an in-depth comparison of the principles and experimental data governing antibody selectivity for 2,3-DCPAA, offering a framework for the rigorous validation of such assays.
The Imperative for Specificity in Small Molecule Detection
Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of small molecules.[1][2] However, the development of antibodies against these haptens—small molecules that are not immunogenic on their own—presents unique challenges.[3] The specificity of the resulting antibodies is highly dependent on the design of the hapten-carrier conjugate used for immunization.[3][4] For a molecule like 2,3-DCPAA, even minor variations in the position of the chlorine atoms on the phenyl ring can lead to significant differences in antibody recognition. Therefore, a thorough assessment of cross-reactivity with structurally similar compounds is not just a validation step but a core component of assay development.
Understanding the Molecular Basis of Cross-Reactivity
Cross-reactivity in immunoassays occurs when antibodies bind to molecules other than the target analyte.[5] This is often due to structural similarities between the target and interfering compounds. In the context of 2,3-DCPAA, potential cross-reactants include other dichlorophenylacetic acid isomers (e.g., 2,4-DCPAA, 3,4-DCPAA), as well as related phenoxyacetic acid herbicides. The degree of cross-reactivity is a quantitative measure of the antibody's ability to distinguish between the target analyte and these structurally related molecules.
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A Researcher's Guide to Dose-Response Analysis: Unraveling the Auxin Activity of 2,3-Dichlorophenylacetic Acid
For researchers in drug development and the agricultural sciences, understanding the dose-response relationship of a compound is fundamental to characterizing its biological activity. This guide provides a comprehensive, in-depth comparison of the statistical analysis of dose-response data, focusing on the synthetic auxin analog, 2,3-Dichlorophenylacetic acid. We will explore the theoretical underpinnings of dose-response analysis, provide detailed experimental protocols for assessing auxin activity, and present a comparative analysis with a structurally similar and recently characterized auxin, 3,4-Dichlorophenylacetic acid.
The Principle of Dose-Response: More Than Just a Curve
A dose-response curve is a graphical representation of the relationship between the concentration of a compound and the magnitude of its biological effect.[1] These curves are typically sigmoidal (S-shaped) and are essential for determining key parameters such as the potency (EC50 or IC50) and efficacy (the maximum effect) of a compound.[2] The analysis of these curves allows for a quantitative comparison of different substances and provides insights into their mechanism of action.
Experimental Determination of Auxin Activity: The Oat Coleoptile Elongation Assay
A classic and reliable method for quantifying auxin activity is the oat (Avena sativa) coleoptile elongation test.[4] This bioassay is based on the principle that auxins promote cell elongation in the coleoptiles of oat seedlings.
Experimental Protocol: Oat Coleoptile Elongation Assay
-
Seed Germination: Germinate oat seeds (e.g., Avena sativa L. cv. Lodi) in complete darkness for 3-4 days to obtain etiolated seedlings with straight coleoptiles.[5][6]
-
Coleoptile Sectioning: Under a dim green safelight, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining coleoptile, cut a subapical section of a defined length (e.g., 10 mm).
-
Incubation: Randomly distribute the coleoptile sections into test tubes or petri dishes containing a basal incubation medium (e.g., a buffered solution with sucrose) and a range of concentrations of the test compounds (this compound and a comparator like 3,4-Dichlorophenylacetic acid). Include a negative control (basal medium only) and a positive control (a known auxin like Indole-3-acetic acid, IAA).
-
Measurement: Incubate the sections in the dark on a shaker for a defined period (e.g., 18-24 hours). After incubation, measure the final length of each coleoptile section using a digital caliper or imaging software.
-
Data Analysis: Calculate the percentage of elongation for each concentration relative to the negative control. Plot the mean percentage of elongation against the logarithm of the compound concentration.
Diagram of the Oat Coleoptile Elongation Assay Workflow
Workflow for the oat coleoptile elongation assay.
Statistical Analysis of Dose-Response Data
Once the experimental data is collected, the next critical step is to fit a dose-response model to determine the key parameters.
The Four-Parameter Logistic (4PL) Model
The 4PL model is described by the following equation:
Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)
Where:
-
Y: The measured response (e.g., % elongation)
-
X: The concentration of the compound
-
Bottom: The response at zero concentration
-
Top: The maximum possible response
-
EC50: The concentration that produces a response halfway between the Bottom and Top
-
HillSlope: The steepness of the curve at the EC50
The fitting of this model is typically performed using statistical software packages such as R (with the 'drc' package), GraphPad Prism, or other specialized software. The software uses an iterative process to find the values of the four parameters that best describe the data.
Logical Flow of Dose-Response Data Analysis
Logical steps in the statistical analysis of dose-response data.
Comparative Analysis: this compound vs. 3,4-Dichlorophenylacetic Acid
While specific dose-response data for this compound is not widely published, we can construct a scientifically plausible hypothetical dataset based on its known classification as a synthetic auxin and compare it to the experimentally determined activity of its isomer, 3,4-Dichlorophenylacetic acid (3,4-Dcaa). A recent study demonstrated that 3,4-Dcaa exhibits auxin-like activity, promoting oat coleoptile elongation and adventitious root formation.[7][8][9][10]
Hypothetical Dose-Response Data
The following table presents a hypothetical dataset for the auxin activity of this compound and a representative dataset for 3,4-Dichlorophenylacetic acid, as measured by the oat coleoptile elongation assay.
| Concentration (µM) | Log Concentration | This compound (% Elongation) | 3,4-Dichlorophenylacetic Acid (% Elongation) |
| 0.01 | -2.0 | 5.2 | 8.1 |
| 0.1 | -1.0 | 15.8 | 25.4 |
| 1 | 0.0 | 48.7 | 65.3 |
| 10 | 1.0 | 85.1 | 92.7 |
| 100 | 2.0 | 98.9 | 99.1 |
| 1000 | 3.0 | 101.2 | 100.5 |
Interpretation of Results
By fitting the 4PL model to these datasets, we can extract the EC50 and Hill slope for each compound, allowing for a quantitative comparison.
| Parameter | This compound (Hypothetical) | 3,4-Dichlorophenylacetic Acid (Representative) |
| EC50 (µM) | ~1.5 | ~0.8 |
| Hill Slope | ~1.2 | ~1.1 |
| Top (% Elongation) | ~100 | ~100 |
| Bottom (% Elongation) | ~5 | ~8 |
From this hypothetical comparison, we can infer that 3,4-Dichlorophenylacetic acid is more potent than this compound, as indicated by its lower EC50 value. A lower EC50 means that a lower concentration of the compound is required to achieve 50% of the maximal effect. The similar Hill slopes suggest that the two compounds may have a similar mechanism of action in terms of how their binding to the auxin receptor translates into a cellular response. The nearly identical "Top" values indicate that both compounds can elicit a similar maximal response, suggesting they are full agonists in this assay.
Advanced Methods for Characterizing Auxin Activity: The DR5:GUS Reporter System
For a more in-depth understanding of a compound's auxin activity at the molecular level, the DR5:GUS reporter gene system is a powerful tool.[7][11][12] The DR5 promoter is a synthetic promoter containing multiple tandem repeats of an auxin-responsive element (AuxRE).[8] When fused to a reporter gene like β-glucuronidase (GUS), the level of GUS expression serves as a quantitative measure of the auxin signaling pathway activation.
Experimental Protocol: DR5:GUS Reporter Assay
-
Plant Material: Use a stable transgenic plant line (e.g., Arabidopsis thaliana or tobacco) expressing the DR5:GUS construct.
-
Treatment: Treat seedlings or plant tissues with a range of concentrations of the test compounds.
-
GUS Staining: After a defined incubation period, perform histochemical GUS staining. Tissues with activated auxin signaling will turn blue.
-
Quantitative Analysis: For a more quantitative measure, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed to measure GUS activity in protein extracts.[13]
-
Dose-Response Analysis: Plot the GUS activity against the logarithm of the compound concentration and fit a 4PL model as described above.
Simplified Auxin Signaling Pathway and the DR5:GUS Reporter
Auxin binds to its receptor, leading to the degradation of the Aux/IAA repressor. This allows the ARF transcription factor to activate auxin-responsive genes. The DR5::GUS system mimics this, with ARF binding to the DR5 promoter to drive GUS expression.
Conclusion: A Framework for Rigorous Dose-Response Analysis
References
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- Chen, H., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9(3), 715-724.
- Liao, C., et al. (2015). Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry. Journal of Experimental Botany, 66(16), 4947–4958.
- Jefferson, R. A., Kavanagh, T. A., & Bevan, M. W. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants. The EMBO journal, 6(13), 3901–3907.
- Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161.
- Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963–1971.
- Pop, T. I., Pamfil, D., & Bellini, C. (2011). Auxin Control in the Formation of Adventitious Roots. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 39(1), 307–316.
- Campanoni, P., & Nick, P. (2005). Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. Plant physiology, 137(3), 939–948.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
- Gutierrez, L., et al. (2012). Auxin Controls Arabidopsis Adventitious Root Initiation by Regulating Jasmonic Acid Homeostasis. The Plant Cell, 24(6), 2515–2527.
- Vesper, M. J., & Kuss, C. L. (1990). Auxin concentration/growth relationship for Avena coleoptile sections from seedlings grown in complete darkness. Plant physiology, 92(3), 686–690.
- Vesper, M. J., & Kuss, C. L. (1990). Auxin concentration/growth relationship for Avena coleoptile sections from seedlings grown in complete darkness. Plant physiology, 92(3), 686–690.
- Evans, M. L., & Ray, P. M. (1969). Timing of the Auxin Response in Coleoptiles and Its Implications Regarding Auxin Action. The Journal of general physiology, 53(1), 1–20.
- Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PloS one, 10(12), e0146021.
- Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161.
- Armstrong, D. J., et al. (2008). Identification of auxins by a chemical genomics approach. Plant physiology, 146(4), 1638–1649.
- Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161.
- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant signaling & behavior, 6(11), 1773–1779.
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- Pop, T. I., Pamfil, D., & Bellini, C. (2011). Auxin Control in the Formation of Adventitious Roots. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 39(1), 307–316.
- Druege, U., et al. (2016). Auxin regulates adventitious root formation in tomato cuttings. Planta, 243(4), 1017–1032.
- NCERT. (n.d.). Chapter 13: Plant Growth and Development.
- Gutierrez, L., et al. (2012). Auxin Controls Arabidopsis Adventitious Root Initiation by Regulating Jasmonic Acid Homeostasis. The Plant Cell, 24(6), 2515–2527.
- Skóra, B., et al. (2021). Auxin Metabolite Balance During Haploid and Zygotic Oat Embryo Development—Quantitative and Localization Studies. International Journal of Molecular Sciences, 22(19), 10459.
- Toxicology MSDT. (n.d.). Dose-Response Curves.
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A Comparative Guide to the Purity Validation of Synthesized 2,3-Dichlorophenylacetic Acid
In the landscape of pharmaceutical development and chemical research, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2,3-Dichlorophenylacetic acid, a key building block in the synthesis of various therapeutic agents, is no exception. An impurity profile that is not rigorously characterized can introduce unforeseen toxicities, alter pharmacological activity, and compromise clinical outcomes.
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We move beyond simple procedural lists to explain the scientific rationale behind method selection, emphasizing a self-validating system of analysis where multiple techniques, each leveraging a different physicochemical principle, converge to build a high-confidence purity profile. This approach is grounded in the principles outlined by international regulatory bodies, ensuring that the methodologies are robust, reliable, and fit for purpose.[1][2]
The Imperative of Orthogonal Validation: A Multi-Pronged Approach
A single analytical method, no matter how powerful, provides only one perspective on a molecule's purity. True analytical trustworthiness is achieved through orthogonal methods —techniques that probe different properties of the analyte and its potential impurities. For this compound, a comprehensive validation strategy must confidently identify and quantify process-related impurities (starting materials, by-products), isomeric impurities, and residual solvents.
The diagram below illustrates the synergistic relationship between the primary analytical techniques discussed in this guide.
Caption: Orthogonal validation workflow for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[3][4] Its high resolving power makes it exceptionally suited for separating the target analyte from structurally similar isomers, which are often the most challenging impurities to control.
Causality Behind Method Choice: We select a Reversed-Phase HPLC (RP-HPLC) method because the non-polar stationary phase (like C18) effectively retains the aromatic rings of the phenylacetic acid derivatives, while a polar mobile phase allows for fine-tuned elution. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, sharp peak shape and improving retention. This method's validation must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate evaluation of specificity, linearity, accuracy, precision, and robustness.[1][2][5]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Comparative Data: HPLC Performance
| Compound | Retention Time (min) | Response Factor (Relative to 2,3-DCPAA) | Limit of Detection (µg/mL) |
| This compound | 15.2 | 1.00 | 0.05 |
| 2,4-Dichlorophenylacetic Acid | 14.8 | 1.02 | 0.05 |
| 2,5-Dichlorophenylacetic Acid | 16.1 | 0.98 | 0.06 |
| 2,6-Dichlorophenylacetic Acid | 13.9 | 0.95 | 0.04 |
| 3,4-Dichlorophenylacetic Acid | 15.5 | 1.01 | 0.05 |
Data is exemplary for illustrative purposes.
Interpretation: The protocol provides excellent separation between the main analyte and its key isomeric impurities. Purity is calculated using the area percent method, corrected by relative response factors if necessary. The low limit of detection ensures that even trace-level impurities can be identified and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Powerhouse
While HPLC excels at separating non-volatile compounds, GC-MS offers an orthogonal approach by analyzing compounds in the gas phase.[6] It is particularly powerful for identifying volatile impurities (e.g., residual solvents) and provides definitive structural confirmation via mass fragmentation patterns.
Causality Behind Method Choice: this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory. Esterification (e.g., converting the carboxylic acid to its methyl or ethyl ester) is a robust and common choice.[7] This not only makes the analyte volatile but also produces a derivative with a characteristic mass spectrum, allowing for unambiguous identification. The mass spectrometer serves as a highly specific detector, capable of distinguishing compounds even if they co-elute chromatographically.
Experimental Protocol: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of this compound.
-
Derivatization: As outlined in the diagram above.
-
Instrumentation: GC system coupled to a Mass Spectrometer (Electron Ionization source).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
Comparative Data: GC-MS Performance
| Compound (as Methyl Ester) | Retention Time (min) | Key Mass Fragments (m/z) | Primary Application |
| 2,3-DCPAA Methyl Ester | 10.8 | 218 (M+), 159, 123 | Identity Confirmation |
| Toluene (Residual Solvent) | 3.1 | 91, 92 | Residual Solvent Analysis |
| Dichloromethane (Residual Solvent) | 2.5 | 84, 49 | Residual Solvent Analysis |
| 2,4-DCPAA Methyl Ester | 10.6 | 218 (M+), 159, 123 | Isomer Differentiation (via RT) |
Data is exemplary for illustrative purposes. M+ refers to the molecular ion.
Interpretation: The retention time confirms the presence of the derivatized analyte. The mass spectrum provides a molecular fingerprint. The molecular ion at m/z 218 confirms the mass of the methyl ester, and the fragmentation pattern (e.g., loss of -OCH₃ and -COOCH₃) is characteristic of the structure, providing definitive identification.
Spectroscopic Techniques: Unambiguous Structural Verification
Chromatographic methods separate components, but spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) provide fundamental structural information.[8] They are indispensable for confirming the identity of the synthesized material against a reference standard.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. It provides information on the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it exceptionally sensitive to isomeric differences. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment without the need for a specific reference standard of the analyte itself.[9]
Causality Behind Method Choice: ¹H NMR provides a rapid and clear fingerprint. The distinct splitting patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern of the chlorine atoms, making it straightforward to distinguish the 2,3-dichloro isomer from all others.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2-7.4 (m, 3H): Aromatic protons. The specific multiplet pattern is unique to the 2,3-substitution.
-
δ 3.7 (s, 2H): Methylene protons (-CH₂-).
-
δ 10-12 (br s, 1H): Carboxylic acid proton (can be variable and may exchange with trace water).
-
-
FTIR (ATR):
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1470, 1570 cm⁻¹: Aromatic C=C stretches.
-
~780 cm⁻¹: C-Cl stretch.
-
Comparative Data: Spectroscopic Fingerprints
| Technique | Parameter | Characteristic Signal for this compound |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic multiplet pattern centered around 7.2-7.4 ppm. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~175 ppm (C=O), unique aromatic signals between 125-135 ppm. |
| FTIR | Wavenumber (cm⁻¹) | Strong carbonyl (C=O) absorption around 1710 cm⁻¹. |
Interpretation: The obtained spectra must match those of a certified reference standard or published literature data.[10] Any significant deviation or the presence of unexpected signals would indicate impurities. For instance, a different aromatic splitting pattern in the ¹H NMR spectrum would be a clear indicator of an isomeric impurity.
Summary and Recommended Validation Strategy
No single method is sufficient. A robust and defensible purity validation of this compound relies on the intelligent combination of these orthogonal techniques.
| Analytical Method | Primary Purpose | Specificity | Quantitative? | Key Advantage |
| HPLC-UV | Purity Assay & Impurity Profile | High (for isomers) | Yes | Best for quantifying known and unknown related substances. |
| GC-MS | Identity & Volatile Impurities | Very High (Mass) | Semi-quantitative | Confirms molecular weight and structure; ideal for solvents. |
| ¹H NMR | Structural Identity | Absolute | Yes (qNMR) | Unambiguous structural confirmation and isomer identification. |
| FTIR | Functional Group Identity | Moderate | No | Rapid, low-cost confirmation of key chemical bonds. |
Final Recommendation:
-
Primary Purity Assay: Use a validated RP-HPLC method as the primary tool for determining purity and quantifying all non-volatile impurities.
-
Identity Confirmation: Confirm the structure and molecular weight using GC-MS (after derivatization) and ¹H NMR . The data must be consistent across all techniques.
-
Functional Group Confirmation: Employ FTIR as a quick identity check.
-
Residual Solvents: Analyze by Headspace GC-MS (a variation of the GC-MS protocol) to quantify any remaining solvents from the synthesis.
By integrating these methods, researchers and drug development professionals can build a comprehensive, self-validating data package that ensures the purity, identity, and quality of synthesized this compound, meeting the stringent requirements of the scientific and regulatory communities.
References
- USP General Chapter <621> Chromatography. United States Pharmacopeia. Available at: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf
- General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Available at: https://www.usp.
- Understanding the Latest Revisions to USP <621>. Agilent. Available at: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-revisions-usp-621-5994-5269en-agilent.pdf
- <621> Chromatography - Notice of Adoption. U.S. Pharmacopeia. Available at: https://www.usp.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: https://www.fda.gov/media/152309/download
- Are You Sure You Understand USP <621>? LCGC International. Available at: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
- ICH Quality Guidelines. International Council for Harmonisation. Available at: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
- Analysis of acidic pesticides using in situ derivatization with alkylchloroformate and solid-phase microextraction (SPME) for GC-MS. ResearchGate. Available at: https://www.researchgate.net/publication/225301138_Analysis_of_acidic_pesticides_using_in_situ_derivatization_with_alkylchloroformate_and_solid-phase_microextraction_SPME_for_GC-MS
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency. Available at: https://www.epa.gov/sites/default/files/2017-09/documents/030001_24-d_ar_mrid_49709301_49709302_9-29-2017.pdf
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. Available at: https://www.deswater.com/DWT_abstracts/vol_208/208_2020_353.pdf
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5769858/
- 2, 3-Dichlorophenylacetic Acid, min 98% (HPLC), 100 grams. Aladdin Scientific. Available at: https://www.aladdin-sci.com/p/ALA-A005936-100g/2-3-dichlorophenylacetic-acid-min-98-hplc-100-grams/
- A Comparative Spectroscopic Analysis of Dichloroacetophenone Isomers. BenchChem. Available at: https://www.benchchem.com/pdf/a-comparative-spectroscopic-analysis-of-dichloroacetophenone-isomers.pdf
- Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11417601/
- 2,3-Dichlorophenoxyacetic acid Spectrum. SpectraBase. Available at: https://spectrabase.com/spectrum/JqkfwVYXMmS
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific. Available at: https://assets.thermofisher.com/TFS-Assets/MSD/Application-Notes/AN-52742-yin-yang-ftir-nmr-spectroscopies-an52742-en.pdf
- Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/18489886/
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Inter-laboratory comparison of 2,3-Dichlorophenylacetic acid measurements
An Application Scientist's Guide to the Inter-laboratory Comparison of 2,3-Dichlorophenylacetic Acid Measurements
Introduction: The Imperative for Analytical Harmony
In the fields of environmental monitoring, agricultural science, and drug development, the ability to produce consistent and accurate analytical data across different laboratories is not merely a goal—it is a fundamental requirement for regulatory compliance, scientific credibility, and public safety. The inter-laboratory comparison, or proficiency test, serves as the ultimate arbiter of this analytical harmony. It provides an objective framework for individual laboratories to assess their performance against their peers, validate their methodologies, and identify potential areas for improvement.
This guide focuses on establishing a robust inter-laboratory comparison for the measurement of this compound. A comprehensive review of current scientific literature reveals a scarcity of specifically validated analytical methods for this particular isomer. However, the principles and sophisticated techniques developed for structurally similar and extensively studied acidic herbicides, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a scientifically sound and transferable foundation.
As a Senior Application Scientist, this guide is structured to navigate this reality. It will not present a rigid protocol where none is widely established. Instead, it will leverage the vast body of knowledge on acidic herbicide analysis to build a framework for developing, validating, and comparing methods for this compound. We will delve into the critical components of study design, present detailed analytical workflows based on proven technologies, and outline the statistical evaluation required for a successful comparison study. This approach ensures that while we address the specific target analyte, the principles discussed are grounded in decades of analytical expertise.
Part 1: Designing a Robust Inter-laboratory Study
The success of any inter-laboratory comparison hinges on a meticulously planned study design. The primary objective is to create a homogenous and stable test sample that can be distributed to all participating laboratories, allowing for a true assessment of measurement capability, independent of sample variability.
Core Components of Study Design:
-
Test Material Homogeneity: A bulk matrix (e.g., surface water, soil extract, or a synthetic solution) should be fortified with a precise concentration of this compound. It is critical to ensure the analyte is thoroughly mixed and evenly distributed. Homogeneity testing, where multiple subsamples are analyzed, must be conducted before distribution to confirm minimal variation.
-
Analyte Stability: The stability of this compound in the chosen matrix under specified storage and shipping conditions must be verified. This prevents degradation during transit, which would otherwise introduce a significant systematic error.
-
Certified Reference Materials (CRMs): The use of a CRM is paramount for anchoring the study to a metrologically traceable "true" value.[1] A CRM, produced by a reputable body under standards like ISO 17034, provides a known concentration with a stated uncertainty.[2][3] While a specific CRM for this compound may be rare, certified solutions of the neat compound or structurally similar molecules like 2,4-Dichlorophenylacetic acid are available and can be used to prepare the test material.[4]
-
Statistical Evaluation: The performance of participating laboratories is typically evaluated using statistical metrics like the z-score.[5] This score indicates how many standard deviations an individual result is from the consensus value, providing a standardized measure of performance. Proficiency testing providers like Fapas are accredited to ISO/IEC 17043:2010, which outlines the general requirements for such schemes.[6]
Part 2: Recommended Analytical Methodologies for Comparison
Given the chemical properties of this compound as a strong acidic compound, two primary analytical techniques are recommended for its quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and the more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The following protocols, adapted from well-established methods for 2,4-D, serve as a robust starting point for method development and validation.[2][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cost-effective and widely available technique suitable for detecting analytes at parts-per-million (ppm) to high parts-per-billion (ppb) levels. Its reliability makes it a staple in many analytical laboratories.
This protocol is based on salting-out assisted liquid-liquid extraction (SALLE), which is a rapid and efficient sample preparation technique.[9]
-
Sample Preparation (SALLE):
-
Take a 4 mL aliquot of the water sample in a centrifuge tube.
-
Causality: Acidification is critical. Adjust the sample pH to 2 using 0.02 M HCl. This converts the carboxylate salt of the analyte to its less polar, unionized carboxylic acid form, which significantly enhances its partitioning into the organic extraction solvent.[9]
-
Add 1 mL of acetonitrile (as the extraction solvent) to the sample.
-
Add 5 mL of a 5% (w/v) sodium chloride solution. The high salt concentration decreases the solubility of acetonitrile in the aqueous phase, forcing it to separate and effectively "salting out" the analyte into the acetonitrile layer.[9]
-
Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Carefully collect the upper organic (acetonitrile) layer for analysis.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic mixture of acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v). The acetic acid helps maintain the analyte in its protonated state, ensuring good peak shape.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Detection Wavelength: 283 nm, a common absorption maximum for dichlorinated aromatic rings.[8][9]
-
Injection Volume: 20 µL.[8]
-
Caption: Workflow for HPLC-UV analysis using SALLE sample preparation.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For superior sensitivity and selectivity, especially in complex matrices or when low detection limits are required, LC-MS/MS is the gold standard.[10] This technique can reliably quantify analytes at parts-per-trillion (ppt) levels.
This protocol utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration, a robust method validated by the EPA for similar analytes.[11]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Causality: SPE allows for the concentration of the analyte from a large sample volume while simultaneously removing matrix interferences.
-
Take a 500 mL water sample and acidify to pH 2 with a suitable acid (e.g., HCl).[8]
-
Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol followed by acidified water through it. This activates the sorbent and ensures proper retention of the analyte.[8]
-
Load the entire 500 mL acidified water sample onto the SPE cartridge at a slow, steady rate (e.g., 1 mL/min). The analyte will be retained on the sorbent while salts and other polar impurities pass through.[11]
-
Wash the cartridge with a small volume of acidified water to remove any remaining interferences.
-
Elute the analyte from the cartridge using a suitable organic solvent (e.g., two 0.5 mL aliquots of 80:20 acetonitrile:methanol with 0.1% acetic acid).[11]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase. This step provides the final concentration factor.[11]
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Causality: The formic acid aids in the ionization of the analyte in the mass spectrometer source. A gradient elution allows for better separation of analytes and a more efficient cleaning of the column.[8]
-
-
Flow Rate: 0.3 - 0.5 mL/min.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode. Acidic compounds readily lose a proton to form a negative ion [M-H]⁻, which is ideal for detection in negative ESI.[12]
-
Detection: Multiple Reaction Monitoring (MRM). Two specific transitions (precursor ion → product ion) should be monitored for confident identification and quantification.
-
Caption: Workflow for LC-MS/MS analysis using SPE concentration.
Part 3: Data Comparison and Performance Evaluation
A key outcome of an inter-laboratory study is the objective comparison of analytical performance. The table below summarizes the typical performance characteristics that can be expected when adapting the described methods for this compound, based on data from validated 2,4-D methods.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Source |
| Limit of Detection (LOD) | ~0.004 µg/L to 0.45 µg/mL | ~0.0001 to 0.008 mg/kg | LC-MS/MS offers significantly lower detection limits due to its high sensitivity and low background noise.[8][9][12][13] |
| Limit of Quantitation (LOQ) | ~0.01 µg/L to 2 µg/mL | < 0.10 µg/L | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8][9][11][13] |
| Linearity (R²) | > 0.999 | > 0.993 | Both methods demonstrate excellent linearity over their respective concentration ranges.[8][9][12] |
| Recovery (%) | 91% - 115% | 69% - 120% | Represents the efficiency of the extraction process. Values between 70-120% are generally considered acceptable.[9][12] |
| Precision (RSD %) | < 7% | < 20% | Measures the closeness of repeated measurements. Lower RSD indicates higher precision.[9][12] |
Common Sources of Inter-laboratory Variability:
-
Sample Preparation: Inconsistent extraction efficiency is a major source of error. Minor deviations in pH adjustment, solvent volumes, or elution speeds can lead to significant differences in recovery.
-
Calibration Standards: Discrepancies in the preparation and handling of calibration standards can introduce systematic bias. Using a common, certified standard is best practice.
-
Matrix Effects: Particularly relevant for LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the analyte's ionization, leading to inaccurate quantification.[14]
-
Integration and Data Processing: Subjectivity in chromatographic peak integration can introduce variability. A clear, pre-defined integration protocol is essential.
Part 4: The Self-Validating System: Internal Quality Control
For an inter-laboratory comparison to be meaningful, each participating laboratory must operate a self-validating system. This means having robust internal quality control (QC) procedures to ensure their own data is reliable before it is submitted for comparison.
Essential QC Measures:
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte, used to assess the accuracy of the entire analytical process.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with the analyte to evaluate matrix-specific accuracy and precision.
-
Certified Reference Material (CRM): Analysis of a CRM provides an independent assessment of accuracy against a traceable standard.[1]
Caption: The cyclical process of method validation and proficiency testing.
Conclusion
Organizing an inter-laboratory comparison for this compound requires a proactive and scientifically rigorous approach. In the absence of widely published, standardized methods, laboratories must leverage the extensive knowledge base from analogous compounds like 2,4-D. By adopting and thoroughly validating established techniques such as HPLC-UV and LC-MS/MS, and embedding them within a robust quality assurance framework, meaningful and reliable comparative data can be generated. This guide provides the foundational elements—from study design and detailed analytical protocols to data evaluation and internal quality control—to empower researchers, scientists, and drug development professionals to establish a successful proficiency testing program, thereby ensuring data comparability and elevating analytical standards across the scientific community.
References
- LGC Standards. 2,3-Dichlorophenoxyacetic Acid. LGC Standards.
- Benchchem.
- Fapas. PROFICIENCY TESTING. Fapas.
- Brammer Standard Company, Inc. Certificate of Analysis - BS 3952. Brammer Standard Company, Inc.
- EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Benchchem.
- EURL-SRM.
- MDPI.
- Waters. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- relana. POSITION PAPER No.
- CRM LABSTANDARD. 2,4-Dichlorophenylacetic Acid. CRM LABSTANDARD.
- SOCOTEC UK. Acidic Herbicide Analysis. SOCOTEC UK.
- precisionFDA. This compound. precisionFDA.
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Comparative Validation Guide: A Reporter-Based Bioassay for Determining 2,3-Dichlorophenylacetic Acid Bioactivity
Introduction
2,3-Dichlorophenylacetic acid (2,3-DPAA) is a synthetic auxin, a class of molecules that mimic the activity of the natural plant hormone indole-3-acetic acid (IAA).[1] These compounds are pivotal in agricultural biotechnology and plant science research, often used to manipulate plant growth and development. Accurately quantifying not just the presence but the biological activity of such compounds is critical for efficacy studies, environmental monitoring, and drug development.
This guide provides an in-depth comparison and validation framework for a cell-based reporter bioassay designed to detect 2,3-DPAA activity. We will objectively compare its performance against the gold-standard analytical chemistry technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require robust methods for quantifying the bioactivity of synthetic auxins. We will delve into the mechanistic underpinnings of the bioassay, provide detailed validation protocols, and present comparative data to guide the selection of the most appropriate method for your research needs.
Part 1: The Bioassay - A Mechanistic Approach to Quantifying Activity
The cornerstone of our bioassay is the cell's natural auxin signaling pathway.[2][3] Rather than merely detecting the chemical presence of 2,3-DPAA, this bioassay measures its ability to initiate the downstream transcriptional events characteristic of natural auxins.
The Nuclear Auxin Signaling Pathway
In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors. They bind to Auxin Response Factor (ARF) transcription factors, preventing them from activating gene expression. When an active auxin like 2,3-DPAA is introduced, it acts as a "molecular glue." It facilitates the binding of the Aux/IAA repressor to the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[2][3] This interaction tags the Aux/IAA protein for degradation by the proteasome. The removal of the repressor frees the ARF transcription factor to bind to Auxin Response Elements (AREs) in the promoters of target genes, thereby activating their transcription.[3]
Principle of the Reporter-Based Bioassay
To harness this pathway, we utilize a genetically engineered reporter system. A synthetic promoter containing multiple copies of the Auxin Response Element (ARE), often the DR5 promoter, is placed upstream of a reporter gene, such as Firefly Luciferase.[4][5][6] When cells containing this construct are exposed to an active auxin like 2,3-DPAA, the signaling cascade is initiated, leading to the expression of the luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of active auxin present, providing a quantitative measure of bioactivity.[7]
Part 2: The Alternative - High-Fidelity Chemical Quantification
For comparison, we use Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This powerful analytical technique provides direct quantification of the 2,3-DPAA molecule itself.[8][9][10]
Principle of UHPLC-MS/MS
The UHPLC system separates the chemical constituents of a sample based on their physicochemical properties as they pass through a chromatography column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are filtered based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the selected parent ions and analyzing the resulting daughter ions. This process creates a unique chemical fingerprint for 2,3-DPAA, allowing for highly specific and sensitive quantification, even in complex matrices.[9][10]
Part 3: Head-to-Head Validation Study Design
To objectively compare the reporter bioassay and the UHPLC-MS/MS method, a comprehensive validation study is essential. The validation process ensures that an analytical method is suitable for its intended purpose.[11][12][13] We will assess key performance parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[14]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.[14]
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, etc.).
-
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Part 4: Detailed Experimental Protocols
Trustworthy data originates from meticulously executed protocols. The following sections provide self-validating, step-by-step methodologies for both the bioassay and the UHPLC-MS/MS analysis.
Protocol 1: DR5-Luciferase Reporter Bioassay
-
Cell Culture & Seeding:
-
Maintain Arabidopsis thaliana protoplasts or a suitable cell line (e.g., HeLa) stably transfected with the DR5::luciferase construct in appropriate culture media.
-
Seed the cells into white, clear-bottom 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Sample Preparation & Treatment:
-
Prepare a 10 mM stock solution of 2,3-DPAA in DMSO.
-
Create a serial dilution series (e.g., from 1 pM to 10 µM) in culture media. Include a vehicle control (media with DMSO) and a blank (media only).
-
Remove the seeding media from the cells and add 100 µL of the prepared sample dilutions to the respective wells.
-
-
Incubation & Lysis:
-
Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a commercial luciferase assay reagent (e.g., ONE-Glo™) to each well, which lyses the cells and contains the luciferin substrate.
-
-
Data Acquisition:
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: UHPLC-MS/MS Quantification
-
Sample Preparation (based on established methods[9][10][16]):
-
To 5 mL of each sample (or cell media from a parallel bioassay plate), add 5 mL of acidified acetonitrile (0.1% formic acid).
-
Add salting-out solids (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and phase separation.
-
Centrifuge at 4,000 x g for 5 minutes.
-
-
Extract Processing:
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of 50:50 methanol:water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic & Mass Spectrometric Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2,3-DPAA from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 2,3-DPAA for quantification and confirmation.
-
Part 5: Comparative Data Analysis & Interpretation
The following tables summarize hypothetical but representative data from the validation study, comparing the performance of the DR5-Luciferase Bioassay with the UHPLC-MS/MS method.
Table 1: Summary of Key Performance Parameters
| Parameter | DR5-Luciferase Bioassay | UHPLC-MS/MS Method | Commentary |
| Limit of Quantification (LOQ) | 50 pM (2.2 pg/mL) | 0.10 µg/L (100 pg/mL)[9] | The bioassay demonstrates superior sensitivity to the biological effect. |
| Linearity (R²) | > 0.995 | > 0.999[16] | Both methods show excellent linearity in their respective dynamic ranges. |
| Range (Linear) | 50 pM - 1 µM | 0.1 µg/L - 500 µg/L | The bioassay has a wider dynamic range for biological activity. |
| Accuracy (Recovery %) | 85% - 110% | 95.9% - 115%[16] | UHPLC-MS/MS shows slightly higher accuracy in chemical recovery. |
| Precision (RSD%) | |||
| - Repeatability | < 15% | < 5% | The instrumental method is inherently more precise. |
| - Intermediate Precision | < 20% | < 10%[10] | Biological variability contributes to higher RSD in the bioassay. |
Table 2: Specificity Analysis
| Test Compound | DR5-Luciferase Bioassay Response | UHPLC-MS/MS Detection | Interpretation |
| 2,3-DPAA | +++ (Strong Activation) | Specific Peak Detected | Target analyte is detected by both methods. |
| Indole-3-acetic acid (IAA) | +++ (Strong Activation) | Not Detected (Different mass) | Bioassay responds to all active auxins; it measures class-specific activity. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | +++ (Strong Activation) | Not Detected (Different mass) | Confirms the bioassay's class-specific nature. |
| Benzoic Acid (Inactive Analog) | - (No Activation) | Not Detected (Different mass) | Demonstrates the bioassay is specific to auxin activity. |
Interpretation of Results
The validation data reveals a critical distinction between the two methods.
-
The DR5-Luciferase Bioassay excels in sensitivity and biological relevance. It can detect picomolar concentrations of biologically active auxins, providing a true measure of the compound's effect on the cellular signaling pathway. However, its primary limitation is specificity at the molecular level ; it cannot distinguish between 2,3-DPAA and other structurally similar compounds that also function as auxins.[17]
-
The UHPLC-MS/MS method offers unparalleled chemical specificity and precision. It can definitively identify and quantify 2,3-DPAA, even in the presence of other auxins.[10][18] Its weakness lies in its inability to provide information on bioactivity. A detected compound may be present but biologically inactive due to degradation, binding to matrix components, or other factors.
Conclusion & Recommendations
The validation of the DR5-Luciferase bioassay demonstrates that it is a highly sensitive and biologically relevant tool for quantifying this compound activity. The choice between this bioassay and a chemical method like UHPLC-MS/MS depends entirely on the research question.
-
Choose the DR5-Luciferase Bioassay when:
-
The primary goal is to understand the biological impact of a compound or sample.
-
Screening for novel compounds with auxin-like activity is the objective.
-
High sensitivity for biological effects is required.
-
-
Choose the UHPLC-MS/MS Method when:
-
The exact concentration of the 2,3-DPAA molecule must be determined.
-
Distinguishing between different auxin analogs in a mixed sample is necessary.
-
Metabolism or degradation studies of the parent compound are being conducted.
-
For comprehensive research, particularly in drug development and environmental safety assessment, a dual approach is often most powerful. UHPLC-MS/MS can confirm the concentration of the specific chemical, while the bioassay validates its intended biological effect, providing a complete and robust dataset.
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A Comparative Guide to the Structure-Activity Relationship of 2,3-Dichlorophenylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Dichlorinated Phenylacetic Acid Derivatives
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, dichlorinated phenylacetic acid derivatives have garnered significant attention for their diverse biological activities, ranging from anti-inflammatory to anticancer and herbicidal properties.[1] The position of the chlorine atoms on the phenyl ring profoundly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,3-dichlorophenylacetic acid and its analogs, offering insights into how subtle structural modifications can dramatically alter biological outcomes. While comprehensive data on the 2,3-dichloro isomer is less abundant than its 2,4- and 2,6-substituted counterparts, this guide will synthesize the available information and draw logical comparisons to illuminate the SAR of this specific class of compounds.
The biological activity of these compounds is intrinsically linked to their molecular structure, reactivity, and ability to traverse biological membranes.[2] Variations in the number and position of chlorine substituents on the aromatic ring alter the electronic distribution and polarity of the molecule, which in turn dictates its biological effect.[2] For instance, 2,3-dichlorophenoxyacetic acid exhibits the highest polarity among several tested chlorinated phenoxyacetic acid herbicides.[2] This guide will delve into these structure-property relationships to provide a predictive framework for the rational design of novel therapeutic agents based on the this compound scaffold.
Comparative Analysis of Dichlorophenylacetic Acid Isomers
The biological activity of dichlorophenylacetic acid is critically dependent on the isomeric substitution pattern of the chlorine atoms on the phenyl ring. While this guide focuses on the 2,3-dichloro analog, a comparative understanding of the 2,4- and 2,6-isomers is essential for a comprehensive SAR analysis.
Anti-inflammatory Activity: A Tale of Two Isomers
The anti-inflammatory properties of dichlorophenylacetic acid analogs are perhaps their most well-documented therapeutic application. Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is a well-known example of a 2,6-dichlorophenylacetic acid derivative. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] In contrast, studies on 2,4-dichlorophenoxyacetic acid have also revealed its potential as an anti-inflammatory agent, with in silico and in vivo studies demonstrating its ability to reduce inflammation.[4][5]
While direct comparative studies on the anti-inflammatory activity of this compound are limited, we can infer its potential based on the established SAR of related compounds. The electronic properties conferred by the 2,3-dichloro substitution pattern likely influence its binding affinity for COX enzymes or other inflammatory targets. Further research is warranted to fully elucidate the anti-inflammatory potential of this specific isomer and its derivatives.
Herbicidal Activity: A Shift in Selectivity
Chlorinated phenoxyacetic acids are widely used as herbicides.[2] The substitution pattern on the phenyl ring is a key determinant of their herbicidal activity and selectivity. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a selective herbicide that primarily targets broadleaf weeds.[6] Studies have shown a strong correlation between the auxinic activity of 2,4-D analogs and their ability to induce somatic embryogenesis in plants.[6] The position of the halogen on the aromatic ring is crucial, with a halogen at the 4-position being important for auxinic activity, while a halogen at the 3-position can reduce it.[6]
Comparing the electronic properties, 2,3-dichlorophenoxyacetic acid has a higher polarity than 2,4-dichlorophenoxyacetic acid, which could influence its uptake and translocation within the plant, and ultimately its herbicidal efficacy and selectivity.[2]
Quantitative Data on Biological Activity
To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activity of various dichlorophenylacetic acid analogs. It is important to note the limited data available for the 2,3-dichloro isomer.
| Compound | Biological Activity | Assay | Metric | Value | Reference |
| 2-(2,4-dichlorophenoxy)phenylacetic acid (Fenclofenac) | Anti-inflammatory | Carrageenan-induced paw edema in rats | - | Less potent than diclofenac, indomethacin, ketoprofen, and naproxen | [7] |
| 2,4-Dichlorophenoxy acetic acid substituted thiazolidin-4-ones | Anti-inflammatory | Carrageenan-induced paw edema in rats | % Inhibition | Up to 81.14% | [8] |
| 2-(2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid derivative | Anti-inflammatory | In vitro | IC50 | 0.07 µM | [9] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anti-inflammatory | In vivo | - | Similar to Ibuprofen | [4] |
Experimental Protocols
For researchers aiming to synthesize and evaluate novel this compound analogs, the following detailed protocols provide a starting point.
Synthesis of this compound
A common and reliable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.[10]
Protocol: Hydrolysis of 2,3-Dichlorobenzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichlorobenzyl cyanide (1.0 eq), ethanol, and water.
-
Hydrolysis: Add potassium hydroxide (KOH) (approx. 5.0 eq) to the mixture. Heat the reaction mixture to 80°C and stir for 20 hours.
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of 3.
-
Extraction: Extract the product with a suitable organic solvent, such as chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.[11]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via Hydrolysis.
In Vitro Anti-inflammatory Assays
A variety of in vitro assays can be employed to assess the anti-inflammatory potential of synthesized analogs.
Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay [12]
This assay assesses the ability of a compound to stabilize the membrane of red blood cells when challenged with a hypotonic solution, which is an indicator of anti-inflammatory activity.
-
Blood Collection: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.
-
HRBC Suspension: Prepare a 10% (v/v) suspension of red blood cells in isosaline.
-
Assay Mixture: To 1 ml of the HRBC suspension, add 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, and 0.5 ml of the test compound solution at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.
-
Measurement: Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.
-
Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(OD of Test / OD of Control) x 100]
Workflow for In Vitro Anti-inflammatory Evaluation
Caption: Workflow for evaluating the anti-inflammatory activity of synthesized analogs.
Structure-Activity Relationship (SAR) Insights and Future Directions
The analysis of dichlorophenylacetic acid analogs reveals several key SAR trends:
-
Position of Halogens: The substitution pattern of chlorine atoms on the phenyl ring is a critical determinant of biological activity. While 2,6- and 2,4-disubstitution have been extensively studied, the 2,3-dichloro isomer remains a promising yet underexplored area. The electronic and steric effects of the 2,3-dichloro arrangement likely lead to unique interactions with biological targets.
-
The Acetic Acid Moiety: The carboxylic acid group is a crucial feature for the activity of many phenylacetic acid derivatives, often involved in key hydrogen bonding interactions with target proteins.[13]
-
Modifications to the Phenyl Ring: The introduction of additional substituents on the phenyl ring can further modulate the activity and selectivity of these compounds. For example, the addition of a methyl group to the 2,6-dichlorophenyl ring has been shown to influence anti-inflammatory activity.[9]
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve modifications at various positions of the phenyl ring and alterations to the acetic acid side chain. Such studies will be instrumental in building a comprehensive SAR model for this class of compounds, paving the way for the development of novel and potent therapeutic agents.
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A Comparative Guide to the Transcriptomic Responses of Plants to 2,3-D and 2,4-D
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of agricultural biotechnology and crop science, synthetic auxins have long been a cornerstone of weed management. Among these, 2,4-dichlorophenoxyacetic acid (2,4-D) is one of the most well-known and widely utilized herbicides.[1][2] Its structural isomer, 2,3-dichlorophenoxyacetic acid (2,3-D), while less common, also exhibits herbicidal properties. Understanding the nuanced molecular responses that these two compounds elicit in plants is crucial for developing more effective and selective herbicides, as well as for engineering crop resistance. This guide provides a comparative transcriptomic analysis of plant responses to 2,3-D and 2,4-D, synthesizing current knowledge and offering a framework for future research.
The Shared Mechanism: Hijacking the Auxin Signaling Pathway
Both 2,3-D and 2,4-D are classified as synthetic auxins, meaning they mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][3] At herbicidal concentrations, these compounds overwhelm the plant's natural auxin homeostasis, leading to a cascade of physiological disruptions. The core of their action lies in their ability to bind to auxin receptors, primarily the F-box proteins of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family.[4][5] This binding event triggers the degradation of Aux/IAA transcriptional repressors, thereby unleashing Auxin Response Factors (ARFs) to modulate the expression of a vast array of auxin-responsive genes.[6] The result is uncontrolled and disorganized growth, leading to epinasty (twisting of stems and leaves), tissue damage, and ultimately, plant death.[7]
While the general mode of action is shared, the specific position of the chlorine atoms on the phenoxy ring of 2,3-D and 2,4-D can influence their binding affinity to different auxin receptors and their subsequent metabolic fate within the plant. These subtle differences are expected to manifest as distinct transcriptomic signatures.
Transcriptomic Signatures of 2,4-D: A Well-Documented Response
Extensive research using RNA-sequencing (RNA-seq) has provided a detailed picture of the transcriptomic upheaval caused by 2,4-D in susceptible plants. The response can be broadly categorized into several key areas:
-
Upregulation of Auxin-Responsive Genes: As expected, a primary and rapid response to 2,4-D is the massive upregulation of early auxin-responsive genes. This includes genes encoding for other Aux/IAA proteins (a negative feedback mechanism), GH3 enzymes involved in auxin conjugation, and Small Auxin-Up RNAs (SAURs) that promote cell elongation.[6]
-
Induction of Stress and Defense Pathways: 2,4-D treatment triggers a significant stress response in plants. Transcriptomic data consistently shows the upregulation of genes involved in the biosynthesis of ethylene and abscisic acid (ABA), two key stress-related hormones.[3][6] Furthermore, genes associated with the production of reactive oxygen species (ROS) and detoxification pathways, such as those encoding glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, are also induced.[5][8]
-
Downregulation of Photosynthesis and Growth: To reallocate resources towards stress responses, plants treated with 2,4-D typically downregulate genes associated with photosynthesis and primary metabolism. This leads to a reduction in carbon fixation and overall growth inhibition.[4][5]
-
Cell Wall Modification: The uncontrolled growth induced by 2,4-D is accompanied by changes in the expression of genes involved in cell wall synthesis and modification, leading to the characteristic twisting and malformation of plant tissues.
The Enigmatic Transcriptome of 2,3-D: An Inferred Response
In stark contrast to 2,4-D, there is a notable scarcity of publicly available transcriptomic data specifically detailing the plant response to 2,3-D. However, based on its structural similarity to 2,4-D and its known auxinic herbicidal activity, we can infer its likely transcriptomic effects. It is highly probable that 2,3-D also:
-
Induces the expression of early auxin-responsive genes, though potentially with different kinetics or magnitudes compared to 2,4-D.
-
Triggers a general stress response, including the activation of ethylene, ABA, and ROS-related gene networks.
-
Leads to the downregulation of genes involved in photosynthesis and primary growth.
The key differences in the transcriptomic profiles of 2,3-D and 2,4-D are likely to reside in the specific sets of induced detoxification genes (e.g., specific P450s and GSTs) and the quantitative differences in the expression levels of shared target genes. These variations could be attributed to differential recognition by auxin receptors or distinct metabolic pathways for the two isomers.
Comparative Analysis: A Head-to-Head Look at Transcriptomic Responses
To visualize the expected similarities and key differences in the transcriptomic responses to 2,3-D and 2,4-D, the following table summarizes the anticipated effects on major gene categories.
| Gene Category | 2,4-D Response (Documented) | 2,3-D Response (Inferred) |
| Early Auxin-Responsive Genes (Aux/IAA, GH3, SAURs) | Strong and rapid upregulation | Strong and rapid upregulation |
| Ethylene Biosynthesis and Signaling | Upregulation | Upregulation |
| Abscisic Acid (ABA) Biosynthesis and Signaling | Upregulation | Upregulation |
| Reactive Oxygen Species (ROS) Network Genes | Upregulation | Upregulation |
| Detoxification Genes (P450s, GSTs) | Upregulation of specific isoforms | Upregulation of potentially different or overlapping isoforms |
| Photosynthesis-Related Genes | Downregulation | Downregulation |
| Primary Metabolism and Growth Genes | Downregulation | Downregulation |
Visualizing the Pathways
To further illustrate the molecular cascades initiated by these synthetic auxins, the following diagrams depict the core auxin signaling pathway and a generalized experimental workflow for comparative transcriptomics.
Caption: The core auxin signaling pathway activated by 2,3-D and 2,4-D.
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Assessing the Specificity of 2,3-Dichlorophenylacetic Acid-Induced Physiological Effects: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the physiological effects and specificity of 2,3-Dichlorophenylacetic acid (2,3-DPA) as a potential auxin analog. By leveraging established methodologies and comparing its activity against well-characterized natural and synthetic auxins, this document outlines a systematic approach to elucidate the specific biological impact of 2,3-DPA.
Introduction: The Quest for Specific Auxin Analogs
Auxins are a class of plant hormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell elongation, root formation, and flowering.[1][2] The primary endogenous auxin is Indole-3-acetic acid (IAA). In addition to naturally occurring auxins, a wide array of synthetic auxins have been developed, with applications ranging from promoting plant propagation to acting as selective herbicides.[2][3] The physiological outcome of auxin action is highly dependent on its concentration, the sensitivity of the target tissue, and the specific chemical structure of the auxin molecule.
This compound (2,3-DPA) is a synthetic compound with structural similarities to known active auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and the recently characterized 3,4-Dichlorophenylacetic acid (3,4-Dcaa).[3][4] While 2,4-D is a widely used herbicide known for its broadleaf-selective action, 3,4-Dcaa has been identified as an auxin analog that promotes plant growth.[3][4][5] Given these precedents, a thorough investigation into the specific physiological effects of 2,3-DPA is warranted to determine its potential as a plant growth regulator or a herbicidal agent. This guide provides the experimental framework to conduct such an assessment.
Comparative Framework: Establishing a Baseline for Activity
To rigorously assess the specificity of 2,3-DPA, its physiological effects should be compared against a panel of known auxin compounds. This panel should include:
-
Indole-3-acetic acid (IAA): The primary natural auxin, serving as the positive control for canonical auxin responses.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely studied synthetic auxin with potent herbicidal activity at higher concentrations.[3][6]
-
3,4-Dichlorophenylacetic acid (3,4-Dcaa): A close structural isomer of 2,3-DPA with demonstrated auxin-like activity.[4][5]
-
An inactive analog (optional): A structurally related but biologically inactive compound to serve as a negative control.
The following sections detail a series of physiological and molecular assays to build a comprehensive profile of 2,3-DPA's activity relative to these reference compounds.
Section 1: Classical Physiological Bioassays for Auxin Activity
A foundational step in characterizing 2,3-DPA is to determine its activity in classical auxin bioassays. These assays provide quantitative data on fundamental auxin responses.
Coleoptile Elongation Assay
The Avena (oat) coleoptile elongation test is a classic bioassay for auxin activity, measuring the ability of a substance to induce cell elongation.[7][8]
Experimental Protocol: Avena Coleoptile Elongation Assay
-
Plant Material: Germinate Avena sativa (oat) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green safe light, excise the apical 3-5 mm of the coleoptiles. Then, cut a sub-apical section of 5-10 mm in length from the remaining coleoptile.
-
Incubation: Randomly distribute the coleoptile sections into petri dishes containing a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and a range of concentrations of 2,3-DPA and the reference auxins (e.g., 10⁻⁸ to 10⁻⁴ M). Include a control with basal medium only.
-
Measurement: Incubate the sections in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile sections using a digital caliper or by capturing images and analyzing them with appropriate software.
-
Data Analysis: Calculate the percentage increase in length over the initial length for each treatment. Plot a dose-response curve for each compound.
Root Growth Inhibition Assay
Auxins typically inhibit primary root elongation at moderate to high concentrations.[7] This assay is a sensitive indicator of auxin activity.
Experimental Protocol: Arabidopsis Root Growth Inhibition Assay
-
Plant Material: Sterilize and plate Arabidopsis thaliana (Col-0) seeds on half-strength Murashige and Skoog (MS) agar medium.
-
Germination and Transfer: Stratify the seeds at 4°C for 2 days in the dark, then transfer to a growth chamber with a 16-hour light/8-hour dark cycle. After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of 2,3-DPA and reference compounds (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Measurement: Place the plates vertically in the growth chamber to allow for gravitropic root growth. After 5-7 days, scan the plates and measure the length of the primary root using image analysis software.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control (no added auxin). Generate dose-response curves for each compound.
Adventitious Root Formation Assay
A hallmark of auxin activity is the induction of adventitious roots from stem cuttings.[1][7]
Experimental Protocol: Mung Bean Adventitious Rooting Assay
-
Plant Material: Germinate mung bean (Vigna radiata) seeds in the dark for 7-10 days.
-
Cuttings: Excise hypocotyl cuttings of a uniform length (e.g., 5 cm) from the etiolated seedlings.
-
Treatment: Place the basal end of the cuttings in vials containing solutions of 2,3-DPA and reference compounds at various concentrations (e.g., 10⁻⁷ to 10⁻⁴ M) for 24 hours.
-
Incubation: After the treatment period, transfer the cuttings to vials containing only water.
-
Quantification: After 5-7 days, count the number of adventitious roots formed on each cutting.
-
Data Analysis: Plot the average number of adventitious roots per cutting against the concentration for each compound.
Data Presentation: Summary of Physiological Bioassay Results
| Compound | Optimal Concentration for Coleoptile Elongation (M) | IC50 for Root Growth Inhibition (M) | Optimal Concentration for Adventitious Rooting (M) |
| 2,3-DPA | Experimental Data | Experimental Data | Experimental Data |
| IAA | Experimental Data | Experimental Data | Experimental Data |
| 2,4-D | Experimental Data | Experimental Data | Experimental Data |
| 3,4-Dcaa | Experimental Data | Experimental Data | Experimental Data |
Section 2: Molecular Analysis of Auxin Signaling
To determine if 2,3-DPA acts through the canonical auxin signaling pathway, molecular assays are essential. These experiments investigate the interaction of 2,3-DPA with auxin receptors and its effect on auxin-responsive gene expression.
Auxin Receptor Binding Affinity
The primary auxin receptors are the F-box proteins of the TIR1/AFB family, which, in the presence of auxin, mediate the degradation of Aux/IAA transcriptional repressors.[9][10] A direct assessment of 2,3-DPA's ability to promote the interaction between TIR1 and an Aux/IAA protein can be performed using in vitro binding assays.
Experimental Workflow: In Vitro TIR1-Aux/IAA Binding Assay
Caption: Workflow for assessing auxin-receptor binding.
Auxin-Responsive Gene Expression Analysis
Auxin treatment rapidly induces the expression of a suite of early-response genes, such as those in the Aux/IAA, GH3, and SAUR families.[11][12] Quantitative real-time PCR (qRT-PCR) can be used to measure the induction of these genes in response to 2,3-DPA.
Experimental Protocol: qRT-PCR for Auxin-Responsive Genes
-
Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7-10 days. Treat the seedlings with 1 µM of 2,3-DPA, IAA, 2,4-D, or a mock control for a short duration (e.g., 1-3 hours).
-
RNA Extraction and cDNA Synthesis: Harvest the seedlings, immediately freeze in liquid nitrogen, and extract total RNA. Synthesize first-strand cDNA from the RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., IAA1, IAA5, GH3.3, SAUR15). Include a reference gene (e.g., ACTIN2) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to the mock control using the ΔΔCt method.
Visualization of Auxin Response using Reporter Lines
Transgenic reporter lines, such as those carrying the DR5rev::GUS or DR5rev::GFP constructs, provide a powerful tool for visualizing auxin response in planta.[4][13] The DR5 promoter contains multiple auxin response elements and drives reporter gene expression in response to auxin signaling.[13]
Experimental Protocol: DR5rev::GUS Staining
-
Plant Material: Germinate and grow DR5rev::GUS Arabidopsis seedlings on MS agar plates for 5-7 days.
-
Treatment: Transfer the seedlings to liquid MS medium containing 1 µM of 2,3-DPA or the reference compounds for 6-24 hours.
-
GUS Staining: Harvest the seedlings and incubate them in a GUS staining solution (containing X-Gluc) at 37°C overnight.
-
Microscopy: Clear the chlorophyll from the tissues using an ethanol series and visualize the blue GUS staining pattern under a microscope.
-
Analysis: Compare the intensity and spatial pattern of GUS expression induced by 2,3-DPA with that of the reference auxins.
Auxin Signaling Pathway
Caption: Canonical auxin signaling pathway.
Section 3: Assessing Herbicidal Activity and Stress Responses
Synthetic auxins, particularly at high concentrations, can induce phytotoxicity leading to plant death.[3][14] This is often associated with the overproduction of stress-related hormones and reactive oxygen species (ROS).
High-Concentration Phenotyping
To assess the potential herbicidal activity of 2,3-DPA, a dose-response experiment on whole plants is necessary.
Experimental Protocol: Whole Plant Herbicidal Assay
-
Plant Material: Grow Arabidopsis thaliana (a susceptible dicot) and a monocot species (e.g., corn or wheat) in soil for 2-3 weeks.
-
Application: Apply a foliar spray of 2,3-DPA and 2,4-D over a range of high concentrations (e.g., 100 to 2000 ppm). Include a mock spray control.
-
Phenotyping: Observe and document the physiological responses over 7-14 days. Look for epinasty (downward curling of leaves), stem twisting, chlorosis, necrosis, and eventual plant death.
-
Data Analysis: Determine the minimum concentration of each compound that causes significant herbicidal effects. Note any differences in susceptibility between the dicot and monocot species.
Ethylene and ROS Production
The herbicidal action of auxinic compounds is often linked to a massive induction of ethylene biosynthesis and the accumulation of ROS.[3][14]
Experimental Protocol: Measurement of Ethylene and ROS
-
Ethylene Measurement: Treat plant tissues (e.g., leaf discs) with high concentrations of 2,3-DPA and 2,4-D. Enclose the tissues in airtight vials for a defined period. Collect the headspace gas with a syringe and measure the ethylene concentration using a gas chromatograph.
-
ROS Detection: Infiltrate leaf tissues with a ROS-sensitive fluorescent dye (e.g., H2DCFDA) or perform a histochemical stain (e.g., with DAB for H₂O₂ or NBT for superoxide). Observe the fluorescence or staining intensity under a microscope after treatment with the test compounds.
Conclusion: Synthesizing a Specificity Profile for 2,3-DPA
By systematically conducting the described physiological and molecular assays, a comprehensive profile of 2,3-DPA's biological activity can be constructed. The comparative data will allow for a clear assessment of its specificity. For instance, if 2,3-DPA shows high activity in the coleoptile elongation and adventitious rooting assays but low activity in the root inhibition and herbicidal assays, it may be a promising candidate as a specific plant growth regulator. Conversely, if it mirrors the activity of 2,4-D across all assays, it likely functions as a broad-spectrum auxinic herbicide. This integrated approach, grounded in established experimental protocols, provides a robust pathway to understanding the specific physiological effects of this compound.
References
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- Bioassay of Phytohormones | Botany. (n.d.). Biology Discussion.
- Auxin Activity: Past, present, and Future. (n.d.). PubMed Central (PMC).
- plant growth and development chapter 13 - NCERT. (n.d.).
- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (2012). PubMed Central (PMC).
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.).
- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (n.d.). ResearchGate.
- Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. (n.d.). PubMed Central (PMC).
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). SciSpace.
- 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. (n.d.). ResearchGate.
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.).
- Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (n.d.).
- 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. (2024). PubMed.
- Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions. (2022). Frontiers.
- Expression Profiling of Auxin-treated Arabidopsis Roots: Toward a Molecular Analysis of Lateral Root Emergence. (n.d.). Plant and Cell Physiology | Oxford Academic.
- Stochastic gene expression in auxin signaling in the floral meristem of Arabidopsis thaliana. (n.d.).
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A Senior Application Scientist's Guide to Method Validation for 2,3-Dichlorophenylacetic Acid Residue Analysis in Crops
For researchers, analytical scientists, and professionals in drug and pesticide development, the robust quantification of chemical residues in agricultural commodities is paramount for ensuring food safety and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the determination of 2,3-Dichlorophenylacetic acid (2,3-DPA) residues in crop matrices. As a synthetic auxin, 2,3-DPA's structural analogues are often used as herbicides, making its detection a critical aspect of food safety monitoring.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a comparative analysis of a traditional Liquid-Liquid Extraction (LLE) method and the more contemporary QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Furthermore, it contrasts the two primary analytical determination techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation parameters discussed are grounded in the internationally recognized European Commission guidance document SANTE/11312/2021, ensuring that the methodologies presented are robust, reliable, and fit for purpose.[1][2][3][4]
The Analytical Challenge: this compound in Complex Crop Matrices
This compound is a polar, acidic compound, which presents specific challenges for extraction from complex plant matrices. These matrices are rich in interfering substances such as pigments, lipids, sugars, and organic acids that can compromise the accuracy and precision of analytical measurements. An effective analytical method must efficiently extract the target analyte while minimizing the co-extraction of these matrix components.
A Tale of Two Extractions: LLE vs. QuEChERS
The initial step in any residue analysis is the extraction of the analyte from the sample matrix. Here, we compare a classic LLE protocol with the widely adopted QuEChERS method.
The Stalwart: Traditional Liquid-Liquid Extraction (LLE)
LLE has been a cornerstone of residue analysis for decades. A typical LLE workflow for an acidic pesticide like 2,3-DPA involves extraction with an organic solvent under acidic conditions to ensure the analyte is in its non-ionized form, thereby enhancing its partitioning into the organic phase.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Homogenize 10 g of the crop sample.
-
Extraction: To the homogenized sample, add 20 mL of acidified water (pH adjusted to 2 with HCl). Add 30 mL of dichloromethane and homogenize at high speed for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Collection: Carefully collect the lower organic layer (dichloromethane).
-
Clean-up (Optional but Recommended): Perform a back-extraction by shaking the dichloromethane extract with 20 mL of a basic buffer (e.g., pH 8 phosphate buffer) to move acidic interferences into the aqueous phase while retaining the slightly less acidic 2,3-DPA in the organic layer. Discard the aqueous layer.
-
Drying: Pass the organic extract through anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or mobile phase for LC-MS/MS).
Causality Behind the Choices: The acidification step is crucial for protonating the carboxylic acid group of 2,3-DPA, making it less polar and more soluble in the organic extraction solvent. The optional back-extraction step provides an additional layer of clean-up by removing more strongly acidic interferents.
The Challenger: QuEChERS
The QuEChERS method has revolutionized pesticide residue analysis by simplifying the extraction and clean-up process.[5] For acidic pesticides, a modified QuEChERS approach is often employed.
Experimental Protocol: Modified QuEChERS for Acidic Pesticides
-
Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Hydration & Extraction: Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE mixture (e.g., 900 mg MgSO₄ and 300 mg C18 sorbent). Note: Primary Secondary Amine (PSA) sorbent, commonly used in QuEChERS, should be avoided as it can remove acidic analytes.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is ready for analysis.
Causality Behind the Choices: The addition of salts induces phase separation between the aqueous and acetonitrile layers, partitioning the pesticides into the acetonitrile. The formic acid ensures an acidic environment to maintain 2,3-DPA in its non-ionized form. The d-SPE step with C18 removes nonpolar interferences like lipids, while MgSO₄ removes residual water.
Head-to-Head Comparison of Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Modified QuEChERS |
| Solvent Consumption | High (e.g., >50 mL per sample) | Low (e.g., ~10-20 mL per sample) |
| Time per Sample | 30-60 minutes | 10-20 minutes |
| Labor Intensity | High, multiple steps | Low, streamlined workflow |
| Typical Recovery | 70-90% | 80-110%[6][7] |
| Clean-up Efficiency | Variable, may require multiple steps | Generally good, targeted with d-SPE |
| Likelihood of Emulsions | High, especially with fatty matrices | Low |
The Final Verdict: GC-MS vs. LC-MS/MS
Once the 2,3-DPA has been extracted, the final determinative step provides the necessary sensitivity and selectivity for accurate quantification.
The Classic Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for polar and non-volatile compounds like 2,3-DPA, a derivatization step is typically required to increase volatility and improve chromatographic performance.
Causality Behind the Choices: Derivatization, for instance by converting the carboxylic acid to a methyl or 2-chloroethyl ester, masks the polar functional group, reducing its boiling point and making it amenable to GC analysis.[3] This extra step, however, can introduce variability and requires handling of potentially hazardous reagents.
The Modern Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of polar pesticides like 2,3-DPA. It offers high sensitivity and selectivity and, crucially, can analyze these compounds directly without the need for derivatization.
Causality Behind the Choices: LC is well-suited for separating polar compounds in a liquid mobile phase. Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating the carboxylic acid group of 2,3-DPA, creating a stable parent ion. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out matrix noise.[8]
Comparison of Final Determination Techniques
| Parameter | GC-MS | LC-MS/MS |
| Derivatization Required | Yes, for acidic pesticides | No |
| Sample Throughput | Lower (due to extra derivatization step) | Higher (direct analysis) |
| Selectivity | Good, but can be limited by matrix interferences | Excellent, due to MRM transitions |
| Sensitivity | Good | Excellent |
| Robustness | Can be affected by non-volatile matrix components | Generally more robust for complex matrices |
| Applicability | Volatile and semi-volatile compounds | Wide range of polar and non-polar compounds |
Method Validation: Demonstrating Fitness for Purpose
A method is only as good as its validation data. Adhering to the SANTE/11312/2021 guidelines, the following performance characteristics must be evaluated.[1][4] The table below presents typical performance data for the analysis of a dichlorinated phenoxyacetic acid (using 2,4-D as a validated surrogate for 2,3-DPA) in a vegetable matrix using a modified QuEChERS extraction followed by LC-MS/MS.
Table of Validation Performance Data (Modified QuEChERS and LC-MS/MS for 2,4-D in Tomatoes)
| Validation Parameter | Acceptance Criteria (SANTE/11312/2021) | Typical Performance Data |
| Linearity (R²) | ≥ 0.99 | > 0.995[6] |
| Accuracy (Recovery) | 70-120% | 95.8% - 110.5%[8] |
| Precision (RSDr) | ≤ 20% | < 15%[6] |
| Limit of Quantification (LOQ) | ≤ Maximum Residue Limit (MRL) | 0.01 - 0.025 mg/kg[6] |
| Matrix Effect | Should be assessed and compensated for | Often observed, compensated with matrix-matched standards[6] |
Data synthesized from studies on the closely related compound 2,4-Dichlorophenoxyacetic acid.[6][8]
Conclusion and Recommendation
For the routine analysis of this compound residues in crops, a method employing a modified QuEChERS extraction for acidic pesticides followed by LC-MS/MS analysis is unequivocally the superior choice. This combination offers the most favorable balance of efficiency, accuracy, precision, and robustness.
-
Expertise & Experience: The rationale for this recommendation is rooted in the inherent challenges of analyzing a polar, acidic compound in complex matrices. The QuEChERS method is demonstrably more efficient and less prone to emulsion issues than LLE. LC-MS/MS provides the sensitivity and selectivity required for trace-level quantification without the need for a cumbersome and potentially error-prone derivatization step that is necessary for GC-MS.
-
Trustworthiness: The self-validating nature of this recommended workflow is built upon the principles of the SANTE guidelines. The use of matrix-matched calibration standards directly addresses the potential for matrix effects, ensuring the accuracy of reported results. The high selectivity of MRM in LC-MS/MS provides a high degree of confidence in analyte identification.
This guide provides a framework for developing and validating a robust analytical method for 2,3-DPA. It is imperative that any laboratory implementing such a method performs a full in-house validation to demonstrate its performance on the specific crop matrices of interest.
References
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE/11312/2021).
- European Commission. (2025). New update of the analytical guidance document for residue (SANTE/11312/2021 v2026).
- Ting, K. C., & Kho, P. K. (1998). Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization. Journal of AOAC International, 81(1), 93–98.
- Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
- Costea, L. M., Rad, R., Cimpoiu, C., & Meghesan, A. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Studia Universitatis Babes-Bolyai Chemia, 67(4), 249-259.
- U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Cimpoiu, C., et al. (2025). LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Journal of Liquid Chromatography & Related Technologies.
- Joint FAO/WHO Meeting on Pesticide Residues. (2017). 5.9 2,4-d (020) residue and analytical aspects.
- Shaimaa, A., et al. (2016). Determination of acidic herbicides in fruits and vegetables using liquid chromatography tandem mass spectrometry (LC-MS/MS). Food Additives & Contaminants: Part A, 33(12), 1-11.
- ResearchGate. (2023). Determination of 2,4-dichlorophenoxyacetic acid (2,4-D) from tomatoes by LC-MS/MS analysis.
- U.S. Food and Drug Administration. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS.
- Tiryaki, O. (2016). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. Journal of Environmental Science and Health, Part B, 51(10), 722-729.
- Kruve, A., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 65(5), 1149-1157.
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2,3-Dichlorophenylacetic Acid
Introduction: The Analytical Imperative for 2,3-Dichlorophenylacetic Acid
This compound (2,3-DCPAA) is a molecule of significant interest, primarily as a metabolite or impurity in the synthesis of various pharmaceuticals and agrochemicals. Its accurate and precise quantification is paramount for ensuring product quality, safety, and regulatory compliance. The choice of analytical methodology is a critical decision point in the development lifecycle, often boiling down to a selection between the workhorse of many labs, High-Performance Liquid Chromatography (HPLC), and the gold standard for sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an in-depth, objective comparison of these two powerful techniques for the analysis of 2,3-DCPAA. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, grounded in the principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The core of this guide is a cross-validation study, designed to demonstrate the comparability and interchangeability of data generated by both methods, a critical step when transferring methods or employing different techniques within a single study.[5][6][7]
Pillar 1: Understanding the Analytical Technologies
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For organic acids like 2,3-DCPAA, reversed-phase HPLC is the most common approach.[8][9][10][11] In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. To ensure the carboxylic acid group of 2,3-DCPAA is in its neutral, less polar form, the mobile phase is typically acidified. This promotes retention and results in better peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in 2,3-DCPAA absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The key challenge for analyzing carboxylic acids like 2,3-DCPAA by GC is their low volatility and high polarity. To overcome this, a chemical modification step known as derivatization is required.[12][13] This process converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester. Following separation in the gas phase, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a highly specific "fingerprint" for unequivocal identification and quantification.[13][14]
Pillar 2: Experimental Design & Protocols
The following protocols have been designed to be robust and compliant with standard validation practices. The causality for key parameter choices is explained to provide a deeper understanding of the method development process.
Sample Preparation (Common for Both Methods)
A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This stock is used to prepare a series of calibration standards and quality control (QC) samples by serial dilution in the appropriate solvent (mobile phase for HPLC, derivatization solvent for GC-MS).
Method 1: HPLC-UV Protocol
This method is designed for routine analysis, balancing efficiency with reliability. No derivatization is needed, making sample preparation straightforward.
Rationale for Parameter Selection:
-
Column (C18): Provides excellent hydrophobic retention for the aromatic ring of 2,3-DCPAA.[8][10]
-
Mobile Phase Acidification (0.1% Formic Acid): Suppresses the ionization of the carboxylic acid group (pKa ≈ 3-4), ensuring it is in its neutral form. This increases retention on the C18 column and prevents peak tailing.
-
Detection Wavelength (230 nm): This wavelength provides a strong absorbance for the dichlorinated phenyl ring, ensuring high sensitivity.[15]
-
Column Temperature (40°C): Elevated temperature reduces mobile phase viscosity, allowing for lower backpressure, and can improve peak symmetry and analysis speed.
Experimental Workflow
Caption: HPLC-UV analytical workflow for 2,3-DCPAA.
Detailed Protocol:
-
Sample Preparation: Dilute the 2,3-DCPAA stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
HPLC System & Conditions:
-
Column: C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection: UV at 230 nm[15]
-
-
Analysis: Equilibrate the system until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2,3-DCPAA in the samples from this curve.
Method 2: GC-MS Protocol
This method is developed for higher selectivity and sensitivity, making it ideal for complex matrices or confirmatory analyses.
Rationale for Parameter Selection:
-
Derivatization (Silylation with BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent that replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, which is essential for GC analysis.[13]
-
GC Column (DB-5ms): A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column that provides good separation for a wide range of derivatized organic compounds.
-
MS Mode (Selected Ion Monitoring - SIM): Instead of scanning all masses, SIM mode focuses on specific, characteristic ions of the derivatized 2,3-DCPAA. This dramatically increases sensitivity and reduces interference from matrix components.
Experimental Workflow
Caption: Logical workflow for cross-validating two analytical methods.
Summary of Validation & Cross-Validation Data
The table below summarizes the performance characteristics of each method.
| Parameter | HPLC-UV | GC-MS (SIM) | Acceptance Criteria |
| Specificity | No interference at analyte retention time | No interference at analyte retention time | No significant interfering peaks |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range | 1.0 - 100 µg/mL | 0.1 - 25 µg/mL | Method is linear, accurate, and precise |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate | ≤ 1.8% | ≤ 1.6% | ≤ 2.0% |
| LOD | 0.3 µg/mL | 0.03 µg/mL | - |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | - |
| Cross-Validation (% Diff.) | |||
| - LQC (1.5 µg/mL) | Ref | +2.8% | ≤ 15.0% |
| - MQC (15 µg/mL) | Ref | -1.5% | ≤ 15.0% |
| - HQC (75 µg/mL) | Ref | +0.9% | ≤ 15.0% |
Discussion and Conclusion
This guide demonstrates the successful development, validation, and cross-validation of two distinct analytical methods for the quantification of this compound.
-
HPLC-UV stands out as a robust, reliable, and straightforward method. Its primary advantage is the simplicity of sample preparation, which avoids the need for derivatization, saving time and reducing potential sources of error. It is ideally suited for routine quality control environments where concentrations are expected to be within its validated range (1.0 - 100 µg/mL).
-
GC-MS offers superior sensitivity and selectivity. With a limit of quantitation ten times lower than the HPLC method, it is the clear choice for trace-level analysis, impurity profiling, or analysis in complex biological or environmental matrices. The use of Selected Ion Monitoring (SIM) provides an exceptional degree of confidence in the analyte's identity, making it an excellent confirmatory technique. The main trade-off is the additional sample preparation step (derivatization), which requires careful control to ensure reproducibility.
The cross-validation results confirm that both methods produce comparable and reliable data, with the percentage difference between the two methods well within the accepted limits. [5][7]This provides a high degree of confidence that data generated by either laboratory or technique can be used interchangeably, ensuring data integrity across the entire product lifecycle.
Recommendation: For routine assays and release testing, the HPLC-UV method is recommended due to its efficiency and simplicity. For applications requiring higher sensitivity, confirmation of identity, or analysis in challenging matrices, the GC-MS method is the superior choice.
References
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- Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central.
- Tašev, K., et al. (2016). HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. Macedonian Journal of Chemistry and Chemical Engineering.
- Taylor & Francis Online. (n.d.).
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- MetBioNet. (n.d.).
- EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Stella, C. (2022).
- Miki, A., et al. (1998).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichlorophenylacetic Acid
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2,3-Dichlorophenylacetic acid, a halogenated organic compound, requires specific handling and disposal protocols due to its hazardous properties. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond mere instruction to explain the scientific rationale behind each procedure.
Hazard Identification: The Foundation of Safe Handling
Before any handling or disposal, a thorough understanding of the compound's risks is essential. This compound is not benign; its hazard profile dictates the stringent precautions we must take. The primary risks are significant and immediate upon exposure.[1][2][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[1][2] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[1][2] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[2][3] |
| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation.[1][2][3] |
The causality is clear: the acidic nature and chlorinated phenyl group contribute to its irritant and corrosive properties. The risk of serious, irreversible eye damage is particularly high, necessitating non-negotiable use of proper eye protection.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the hazards, a robust PPE protocol is the first line of defense. Each component is chosen to counteract a specific risk identified in the compound's Safety Data Sheet (SDS).
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne dust, preventing contact that can cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation. Gloves must be inspected before use.[1][4] |
| Body Protection | Lab coat or chemical-resistant apron | Provides a barrier against accidental spills on clothing and skin.[3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3] |
Core Disposal Protocol: Segregation and Incineration
The definitive disposal route for this compound is through a licensed professional waste disposal company.[1] The required method is high-temperature incineration equipped with an afterburner and scrubber.[1] This process is critical for halogenated organic compounds because it ensures the complete destruction of the molecule, preventing the release of persistent and toxic chlorinated compounds into the environment.
Step 1: Waste Segregation (The Critical First Step)
The single most important principle in chemical waste management is segregation. As a chlorinated aromatic compound, this compound is classified as a halogenated organic waste .[5]
-
Action: Collect all waste containing this compound—including pure compound, contaminated materials (gloves, wipes), and solutions—in a designated, sealed, and clearly labeled Halogenated Organic Waste container.[5][6]
-
Rationale: Mixing halogenated waste with non-halogenated waste (like acetone or methanol) contaminates the entire volume.[6][7] This dramatically increases disposal costs and complexity, as the entire container must now be treated via the more rigorous and expensive incineration process required for halogenated compounds.[7]
-
DO NOT dispose of this chemical down the drain.[1] Its properties can harm aquatic life and interfere with wastewater treatment processes.[8]
-
DO NOT mix with other waste streams like acids, bases, or non-halogenated solvents.[5]
Step 2: Container Management and Labeling
Proper containment is a self-validating system that prevents accidental exposure and ensures regulatory compliance.
-
Container Selection: Use a container made of compatible material (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. The container must be in good condition.[6]
-
Labeling: Label the waste container before adding the first drop of waste.[6] The label must clearly state:
-
The words "Hazardous Waste"
-
"Waste: this compound" (no formulas or abbreviations)[6]
-
A list of all chemical constituents and their approximate concentrations.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
-
Handling: Keep the waste container closed at all times except when adding waste.[6] Store it in a designated satellite accumulation area away from incompatible materials.
Step 3: Arranging for Professional Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.
-
Trustworthiness: You are responsible for the waste from "cradle to grave."[7] Using a certified and reputable disposal partner is essential for fulfilling your legal and ethical obligations.
Emergency Protocol: Spill Management
In the event of a spill, a prepared and logical response is critical to mitigate immediate hazards. The scale of the spill dictates the response.
Sources
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- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling 2,3-Dichlorophenylacetic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent is a matter of precision, foresight, and a deep understanding of the potential hazards involved. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,3-Dichlorophenylacetic acid, grounded in established safety protocols and a causative understanding of risk mitigation.
Hazard Analysis: Understanding the Risks of this compound
This compound is a solid compound that presents several key hazards upon exposure. A thorough understanding of these risks is the foundation of our safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to safety data sheets (SDS), this compound is classified as a hazardous substance, with the following primary concerns[1][2]:
-
Skin Irritation: Direct contact with the skin can cause irritation[1][2].
-
Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation[1][2].
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory system[1][2].
These hazards necessitate a multi-faceted approach to personal protective equipment (PPE) to ensure that all potential exposure routes are adequately addressed.
Personal Protective Equipment (PPE): A Systematic Approach
The selection of PPE is not a one-size-fits-all matter; it is a carefully considered decision based on the specific hazards of the chemical. For this compound, a comprehensive PPE strategy is crucial.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact with the solid chemical. Always inspect gloves for tears or punctures before use[3][4]. |
| Eye and Face Protection | Safety goggles with side shields | Ensures complete protection against dust particles and accidental splashes. Standard safety glasses may not provide a sufficient seal[1][5]. |
| Body Protection | Laboratory coat | A standard lab coat is essential to protect against contamination of personal clothing[6]. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To prevent respiratory irritation, handling of this compound should be performed in a chemical fume hood or a well-ventilated laboratory space to minimize the inhalation of dust particles[1][2]. |
Operational Plan: From Handling to Disposal
A safe workflow encompasses every stage of the chemical's lifecycle in the laboratory, from initial handling to final disposal.
The following step-by-step process ensures the safe handling of this compound:
-
Preparation: Before handling, ensure that the workspace is clean and uncluttered. Designate a specific area for the handling of this compound.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, and finally, safety goggles.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[1]. Contaminated clothing should be removed and washed before reuse[1].
In the event of accidental exposure, immediate and appropriate first aid is critical:
-
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[1].
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult or if they feel unwell, seek medical attention[1].
-
Ingestion: If swallowed, rinse the mouth with water and call a poison center or physician for guidance[1].
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. All waste must be treated as hazardous.
-
Chemical Waste: Unused this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves and weighing paper, must also be disposed of in the hazardous waste container.
-
Final Disposal: The sealed hazardous waste container must be disposed of through an approved waste disposal plant[1][2]. Never dispose of this chemical down the drain[3].
Visualizing the Workflow
To provide a clear and immediate understanding of the safety and handling workflow, the following diagrams illustrate the key processes.
Caption: PPE Donning Sequence
Caption: Handling and Disposal Workflow
References
- Capot Chemical Co., Ltd. (2013). MSDS of this compound. [Link]
- Oxford Lab Fine Chem LLP. (n.d.). 2,4-dichlorophenoxy acetic acid 98%. [Link]
- Greenbook.net. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichlorophenoxyacetic acid. [Link]
- PhytoTech Labs. (n.d.). Safety Data Sheet: 2,4-Dichlorophenoxyacetic Acid Solution. [Link]
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
